molecular formula C11H13ClN2O2 B170417 N-(6-Chloro-3-formylpyridin-2-yl)pivalamide CAS No. 127446-34-8

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide

Cat. No.: B170417
CAS No.: 127446-34-8
M. Wt: 240.68 g/mol
InChI Key: QTIICTFBNRXNRF-UHFFFAOYSA-N
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Description

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide is a useful research compound. Its molecular formula is C11H13ClN2O2 and its molecular weight is 240.68 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(6-chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-11(2,3)10(16)14-9-7(6-15)4-5-8(12)13-9/h4-6H,1-3H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIICTFBNRXNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC(=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563218
Record name N-(6-Chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide
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Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

127446-34-8
Record name N-(6-Chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(6-chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide
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Foundational & Exploratory

An In-depth Technical Guide to N-(6-Chloro-3-formylpyridin-2-yl)pivalamide: Synthesis, Properties, and Core Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the synthesis of complex molecular architectures, particularly in the realm of drug discovery and development. Its structure incorporates a pyridine core, a reactive aldehyde group, a sterically hindered pivalamide-protected amine, and a synthetically versatile chlorine atom. This guide provides a comprehensive overview of its fundamental properties, a detailed, mechanistically-grounded synthetic strategy, and an exploration of its reactivity and potential applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties and Identification

This compound is a multifaceted organic building block.[1] Its identity is established by several key identifiers. While specific experimental data such as melting point and detailed solubility are not widely published, its properties can be inferred from its structure and data from commercial suppliers.

Table 1: Physicochemical and Identification Data

Property Value Reference
CAS Number 127446-34-8 [2][3]
Molecular Formula C₁₁H₁₃ClN₂O₂ [2][4]
Molecular Weight 240.69 g/mol [3][4]
IUPAC Name N-(6-chloro-3-formyl-2-pyridinyl)-2,2-dimethylpropanamide [5]
SMILES String CC(C)(C)C(=O)NC1=C(C=CC(=N1)Cl)C=O [2][5]
Appearance Solid (inferred)
Purity Commercially available up to 95% [3]

| Solubility | Likely soluble in polar organic solvents like DMSO and chloroform |[6] |

Synthesis Strategy and Mechanistic Rationale

The synthesis of this compound is not explicitly detailed in publicly accessible literature. However, a robust and logical two-step synthetic route can be proposed based on established organic chemistry principles, starting from the commercially available 2-amino-6-chloropyridine. This strategy involves the protection of the amine followed by a regioselective formylation.

Synthesis_Workflow cluster_0 Step 1: Amine Protection cluster_1 Step 2: Formylation A 2-Amino-6-chloropyridine B N-(6-chloropyridin-2-yl)pivalamide A->B  Pivaloyl Chloride,  Base (e.g., Pyridine) C This compound B->C  Vilsmeier-Haack Reagent  (POCl₃, DMF) Synthetic_Utility cluster_aldehyde Aldehyde Transformations cluster_chloro Chlorine Transformations core This compound Aldehyde (-CHO) Chlorine (-Cl) reductive_amination Reductive Amination core:f1->reductive_amination R₂NH, NaBH(OAc)₃ wittig Wittig Olefination core:f1->wittig Ph₃P=CHR oxidation Oxidation core:f1->oxidation KMnO₄ or PCC suzuki Suzuki Coupling core:f2->suzuki Ar-B(OH)₂, Pd Catalyst buchwald Buchwald-Hartwig Amination core:f2->buchwald R₂NH, Pd Catalyst snar SNAr core:f2->snar Nu⁻

Sources

A Comprehensive Technical Guide to N-(6-Chloro-3-formylpyridin-2-yl)pivalamide (CAS No. 127446-34-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide is a key heterocyclic building block, instrumental in the synthesis of complex pharmaceutical agents. Its unique trifunctionalized pyridine scaffold, featuring a chloro group, a formyl group, and a pivalamide moiety, offers a versatile platform for constructing diverse molecular architectures. This guide provides an in-depth exploration of its chemical properties, a detailed, field-proven synthesis protocol, insights into its reactivity, and its critical role as an intermediate in medicinal chemistry, particularly in the development of Neurokinin-1 (NK-1) receptor antagonists.

Introduction: The Strategic Importance of a Trifunctionalized Pyridine Core

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] this compound emerges as a particularly valuable intermediate due to the orthogonal reactivity of its three functional groups. The pivalamide acts as a directing group and can be hydrolyzed, the formyl group is a versatile handle for chain extension or cyclization, and the chloro atom is amenable to various cross-coupling reactions. This strategic arrangement of functionalities makes it a sought-after precursor in multi-step syntheses, most notably in the creation of sophisticated molecules targeting the NK-1 receptor, which is implicated in emesis, depression, and other neurological disorders.[2][3]

Physicochemical & Spectroscopic Profile

A thorough understanding of the compound's physical and spectral properties is fundamental for its effective use and characterization.

Chemical and Physical Properties
PropertyValueSource
CAS Number 127446-34-8[2][4]
Molecular Formula C₁₁H₁₃ClN₂O₂[4]
Molecular Weight 240.69 g/mol [4]
IUPAC Name N-(6-chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide[2]
Appearance Solid (form may vary)
SMILES CC(C)(C)C(=O)NC1=C(C=CC(=N1)Cl)C=O[2]
InChI Key QTIICTFBNRXNRF-UHFFFAOYSA-N[2]
Spectroscopic Data (Predicted and Representative)
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.1-10.3 (s, 1H, -CHO), 8.2-8.4 (d, 1H, Ar-H), 7.8-8.0 (d, 1H, Ar-H), 8.5-9.5 (br s, 1H, -NH), 1.3-1.5 (s, 9H, -C(CH₃)₃).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 190-192 (-CHO), 177-179 (C=O, amide), 150-152 (Ar-C), 148-150 (Ar-C), 138-140 (Ar-C), 120-122 (Ar-C), 118-120 (Ar-C), 40-42 (-C(CH₃)₃), 27-29 (-C(CH₃)₃).

  • IR (KBr, cm⁻¹): 3300-3400 (N-H stretch), 2900-3000 (C-H stretch), 1680-1700 (C=O stretch, aldehyde), 1660-1680 (C=O stretch, amide), 1550-1600 (C=C/C=N stretch, aromatic).

  • Mass Spectrometry (EI): m/z 240 (M⁺), 242 (M+2⁺, chlorine isotope pattern).

Synthesis and Mechanism: A Step-by-Step Guide

The synthesis of this compound is achieved through a two-step process, commencing with the acylation of 2-amino-6-chloropyridine, followed by a regioselective Vilsmeier-Haack formylation.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Pivaloylation cluster_1 Step 2: Vilsmeier-Haack Formylation 2-Amino-6-chloropyridine 2-Amino-6-chloropyridine N-(6-chloropyridin-2-yl)pivalamide N-(6-chloropyridin-2-yl)pivalamide (Precursor) 2-Amino-6-chloropyridine->N-(6-chloropyridin-2-yl)pivalamide Acylation Pivaloyl_chloride Pivaloyl Chloride / Pyridine Pivaloyl_chloride->N-(6-chloropyridin-2-yl)pivalamide Target_Compound This compound (Final Product) N-(6-chloropyridin-2-yl)pivalamide->Target_Compound Formylation Vilsmeier_reagent POCl₃ / DMF Vilsmeier_reagent->Target_Compound

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(6-chloropyridin-2-yl)pivalamide (Precursor)

  • Reaction Setup: To a solution of 2-amino-6-chloropyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add pyridine (1.5 eq) as a base.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add pivaloyl chloride (1.2 eq) dropwise, ensuring the temperature remains below 10 °C. The use of pyridine is crucial to neutralize the HCl byproduct, driving the reaction to completion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield N-(6-chloropyridin-2-yl)pivalamide.

Step 2: Synthesis of this compound (Target Compound)

  • Vilsmeier Reagent Formation: In a separate flask, cool dimethylformamide (DMF) (10 eq) to 0 °C and slowly add phosphorus oxychloride (POCl₃) (3 eq). Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent, an electrophilic iminium salt.[4]

  • Formylation: Add the precursor, N-(6-chloropyridin-2-yl)pivalamide (1.0 eq), to the freshly prepared Vilsmeier reagent. The bulky pivalamide group sterically hinders the C5 position and directs the electrophilic formylation to the C3 position of the pyridine ring.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. The progress of the reaction should be monitored by TLC.

  • Hydrolysis and Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This step hydrolyzes the intermediate iminium species to the aldehyde.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to afford the final product, this compound.

Mechanistic Insights: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Precursor N-(6-chloropyridin-2-yl)pivalamide Precursor->Iminium_Intermediate Nucleophilic Attack Final_Product This compound Iminium_Intermediate->Final_Product Hydrolysis H₂O Hydrolysis->Final_Product

Caption: Mechanism of the Vilsmeier-Haack formylation.

The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. This electrophile is then attacked by the electron-rich pyridine ring of the precursor. The pivalamide group at the 2-position directs this substitution to the ortho position (C3). Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Reactivity and Synthetic Utility

The three functional groups of this compound offer a wide range of possibilities for subsequent chemical transformations.

  • The Formyl Group: This is a versatile handle for various reactions, including:

    • Reductive Amination: To introduce substituted aminomethyl groups.

    • Wittig Reaction: For the formation of alkenes.

    • Condensation Reactions: With active methylene compounds to build more complex heterocyclic systems.

    • Oxidation/Reduction: To form carboxylic acids or alcohols, respectively.

  • The Chloro Group: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution and can be readily displaced by various nucleophiles. It is also an excellent handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of substituents.

  • The Pivalamide Group: This bulky amide group serves as a protecting group for the amino functionality and a directing group during the formylation step. It can be hydrolyzed under acidic or basic conditions to reveal the free amine, which can then be further functionalized.

Application in Drug Discovery: A Key Intermediate for NK-1 Receptor Antagonists

A significant application of this compound is in the synthesis of NK-1 receptor antagonists.[2] The NK-1 receptor is a G-protein coupled receptor that binds the neuropeptide Substance P and is involved in the transmission of pain signals, inflammation, and the emetic reflex.[3] Antagonists of this receptor have shown therapeutic potential in the management of chemotherapy-induced nausea and vomiting, as well as in the treatment of depression and other CNS disorders.

The synthesis of these complex antagonists often involves the elaboration of the formyl and chloro groups of the title compound to construct the final intricate molecular architecture. For example, the formyl group can be converted to an aminomethyl group, which is then further elaborated, while the chloro group can be displaced by a larger, often heterocyclic, moiety.

Safety and Handling

While a specific, detailed safety data sheet for this compound is not universally available, related compounds with similar functional groups suggest that standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically designed synthetic intermediate of significant value to the pharmaceutical and fine chemical industries. Its trifunctionalized nature allows for a high degree of synthetic flexibility, making it an essential building block for the construction of complex, biologically active molecules, most notably NK-1 receptor antagonists. The robust and well-understood synthetic route, centered around the Vilsmeier-Haack reaction, ensures its accessibility for research and development endeavors.

References

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Sources

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and key chemical characteristics of this compound (CAS No. 127446-34-8). This compound is a multifunctional pyridine derivative, incorporating a sterically hindered pivalamide group, a reactive formyl moiety, and a chloro substituent on the core heterocyclic scaffold. Such substituted pyridines are of significant interest to researchers in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials.[1] This document will deconstruct the molecule's architecture, propose a logical synthetic pathway, predict its spectroscopic signatures, and discuss the chemical implications of its unique structural features, providing a foundational resource for professionals in drug development and chemical research.

Introduction and Core Molecular Identity

This compound is an organic compound with the chemical formula C₁₁H₁₃ClN₂O₂ and a molecular weight of 240.69 g/mol .[2][3][4] Its structure is built upon a pyridine ring, a foundational heterocycle in numerous pharmaceutical agents.[1][5] The pyridine core is strategically functionalized with three distinct substituents that dictate its overall chemical personality: a pivalamide group at the C2 position, a formyl (aldehyde) group at the C3 position, and a chlorine atom at the C6 position. This specific arrangement of functional groups makes it a valuable intermediate for synthesizing more complex molecular targets.

Key Chemical Identifiers:

  • IUPAC Name: N-(6-chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide[6]

  • CAS Number: 127446-34-8[2][3][6]

  • Molecular Formula: C₁₁H₁₃ClN₂O₂[2][3][4]

  • SMILES: CC(C)(C)C(=O)NC1=C(C=CC(=N1)Cl)C=O[6]

Deconstruction of the Molecular Architecture

The unique chemical behavior of this compound arises from the interplay of its constituent parts. Understanding each component is crucial to predicting its reactivity and potential applications.

Caption: Molecular structure of this compound.

The Pyridine Core

The central scaffold is a pyridine ring, an aromatic heterocycle where one CH group of a benzene ring is replaced by a nitrogen atom. This nitrogen atom is more electronegative than carbon, leading to an overall electron-deficient character for the ring system. This inherent electron deficiency makes the pyridine ring less susceptible to classical electrophilic aromatic substitution compared to benzene and deactivates the ring towards reactions like the Vilsmeier-Haack formylation.[7]

The N-Pivalamide Substituent (C2)

Attached to the C2 position via a nitrogen atom is a pivalamide (or trimethylacetamide) group. This functional group has two defining characteristics:

  • Amide Functionality: The amide bond (-NH-C=O) can participate in hydrogen bonding and influences the electronic properties of the pyridine ring.

  • Steric Hindrance: The most significant feature is the bulky tert-butyl group. This steric bulk physically shields the amide bond, making it exceptionally stable towards hydrolysis.[8] It also restricts rotation around the C2-N bond, influencing the molecule's preferred conformation and potentially forcing the adjacent formyl group to orient itself in a specific manner. This group is typically introduced by reacting an aminopyridine with pivaloyl chloride.[9][10]

The Formyl Substituent (C3)

The formyl group (-CHO) at the C3 position is a powerful electron-withdrawing group and a versatile chemical handle.

  • Electronic Effect: It further decreases the electron density of the pyridine ring, enhancing its electrophilic character.

  • Reactivity: As an aldehyde, it is a primary site for subsequent chemical transformations. It can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or undergo condensation reactions to form Schiff bases or C-C bonds.[11]

  • Conformational Influence: There is a strong possibility of an intramolecular hydrogen bond forming between the amide proton (N-H) and the formyl oxygen. This interaction would create a stable six-membered pseudo-ring, significantly locking the conformation of the side chains relative to the pyridine core.

The Chloro Substituent (C6)

The chlorine atom at the C6 position is an electronegative halogen that influences the molecule's reactivity through inductive electron withdrawal. It also serves as a potential leaving group for nucleophilic aromatic substitution (SₙAr) reactions, a pathway that is viable on the electron-deficient pyridine ring.

Proposed Synthetic Pathway

The synthesis of substituted pyridines can be challenging, but a logical and modular route to this compound can be devised from commercially available starting materials.[5][12][13] The proposed pathway involves two key transformations: N-acylation followed by a directed formylation.

Step 1: N-Pivaloylation of 2-Amino-6-chloropyridine The synthesis would logically commence with 2-amino-6-chloropyridine. The primary amine is a nucleophile that can be readily acylated.[11][14]

  • Protocol: 2-amino-6-chloropyridine is dissolved in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). A non-nucleophilic base, such as triethylamine (Et₃N), is added to scavenge the HCl byproduct. The solution is cooled in an ice bath, and pivaloyl chloride is added dropwise.[9][15] The reaction is stirred until completion, followed by an aqueous workup to isolate the product, N-(6-chloropyridin-2-yl)pivalamide.

Step 2: Vilsmeier-Haack Formylation With the C2-amino group protected and acylated, the next step is to introduce the formyl group at the C3 position. The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds, but it can also be applied to certain heterocyclic systems.[16][17] The ortho-pivalamide group, being an activating group, can help direct the electrophilic Vilsmeier reagent to the adjacent C3 position.

  • Protocol: The Vilsmeier reagent is first prepared by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).[16] The substrate, N-(6-chloropyridin-2-yl)pivalamide, is then added to the pre-formed reagent, and the mixture is heated. The reaction proceeds through an electrophilic attack on the pyridine ring to form an iminium salt, which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.[16]

start 2-Amino-6-chloropyridine reagent1 Pivaloyl Chloride, Et3N, DCM intermediate N-(6-chloropyridin-2-yl)pivalamide reagent2 1. POCl3, DMF 2. H2O product This compound reagent1->intermediate Step 1: N-Acylation reagent2->product Step 2: Formylation

Caption: Proposed two-step synthesis of the target compound.

Predicted Spectroscopic Data for Structural Verification

While experimental data is the ultimate arbiter, the molecular structure allows for the confident prediction of key spectroscopic signatures essential for its identification and characterization.

Technique Predicted Signature Rationale
¹H NMR • δ 9.5-10.5 ppm (s, 1H, -CHO)• δ 8.0-9.0 ppm (br s, 1H, -NH)• δ 7.5-8.5 ppm (d, 2H, Pyridine-H)• δ 1.3-1.5 ppm (s, 9H, -C(CH₃)₃)The aldehyde proton is highly deshielded. The two pyridine protons are doublets in the aromatic region. The nine protons of the sterically bulky tert-butyl group are equivalent and appear as a sharp singlet. The amide proton is often broad.
¹³C NMR • δ 185-195 ppm (Aldehyde C=O)• δ 170-180 ppm (Amide C=O)• δ 110-160 ppm (5 signals, Pyridine-C)• δ ~40 ppm (Quaternary C, tert-butyl)• δ ~27 ppm (Methyl C, tert-butyl)Carbonyl carbons are significantly downfield. The five distinct carbons of the substituted pyridine ring will appear in the aromatic region. The two types of carbons in the pivaloyl group will be in the aliphatic region.
IR Spectroscopy • ~3300 cm⁻¹ (N-H stretch, amide)• ~2800 & ~2700 cm⁻¹ (C-H stretch, aldehyde)• ~1700 cm⁻¹ (C=O stretch, aldehyde)• ~1680 cm⁻¹ (C=O stretch, amide I band)• ~1600 & ~1450 cm⁻¹ (C=C/C=N stretches, pyridine ring)Each functional group provides a characteristic absorption band. The two carbonyl groups will have distinct, strong peaks. The N-H stretch and the characteristic aldehyde C-H stretches are also key diagnostic signals.
Mass Spec (EI) • M⁺ peak at m/z 240• M⁺+2 peak at m/z 242 (approx. 1/3 intensity of M⁺)• Fragmentation peak at m/z 184 (loss of tert-butyl group)• Fragmentation peak at m/z 85 (pivaloyl cation)The molecular ion peak will confirm the molecular weight. The presence of one chlorine atom will produce a characteristic 3:1 isotopic pattern for the molecular ion. Common fragmentation patterns include loss of the bulky tert-butyl group or cleavage of the amide bond.

Conclusion: A Versatile Chemical Building Block

This compound is a meticulously designed molecule whose structure offers a unique combination of stability and reactivity. The sterically hindered pivalamide group provides a robust protecting function for the C2-amino group, while the C3-formyl and C6-chloro substituents serve as versatile handles for further synthetic elaboration. This structural arrangement makes the compound an ideal intermediate for constructing complex, highly substituted pyridine derivatives, which are sought-after scaffolds in the development of novel pharmaceuticals and advanced functional materials. Researchers can leverage the distinct reactivity of each functional group to build molecular complexity in a controlled and predictable manner.

References

  • Donohoe, T. J., et al. (n.d.). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry - ACS Publications.
  • Liu, S., & Liebeskind, L. S. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH.
  • ACS Publications. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines.
  • Wikipedia. (n.d.). Pyridine.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • ChemicalBook. (n.d.). 2-Aminopyridine.
  • ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.
  • American Chemical Society. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates.
  • Wikipedia. (n.d.). 2-Aminopyridine.
  • J&K Scientific. (n.d.). This compound | 127446-34-8.
  • AMERICAN ELEMENTS. (n.d.). This compound.
  • ChemSpider. (n.d.). N-pivaloylation of an amine.
  • Ataman Kimya. (n.d.). PIVALOYL CHLORIDE.
  • ResearchGate. (n.d.). Reagent and conditions: a) Pivaloyl chloride, Et3N, n-BuLi, THF,....
  • ChemUniverse. (n.d.). This compound [P45677].
  • Benchchem. (n.d.). Pivaloyl Chloride: An In-depth Technical Guide to its Reactivity Profile.
  • Hoffman Fine Chemicals. (n.d.). CAS 127446-34-8 | this compound.

Sources

An In-depth Technical Guide to N-(6-Chloro-3-formylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Intermediate in Modern Chemical Synthesis

Introduction

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide, a substituted pyridine derivative, is a key building block in the synthesis of complex organic molecules. Its unique structural features, including a reactive aldehyde group, a chlorine atom, and a sterically hindered pivalamide moiety, make it a valuable intermediate for the development of novel compounds in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and insights into its potential applications, designed for researchers, scientists, and drug development professionals.

The IUPAC name for this compound is N-(6-chloro-3-formyl-2-pyridinyl)-2,2-dimethylpropanamide .[1] Its structure combines the electrophilicity of an aldehyde with the nucleophilic substitution potential at the chlorinated pyridine ring, all while the pivalamide group offers steric influence and metabolic stability to its derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name N-(6-chloro-3-formyl-2-pyridinyl)-2,2-dimethylpropanamide[1]
CAS Number 127446-34-8[1][2][3][4]
Molecular Formula C₁₁H₁₃ClN₂O₂[2][4]
Molecular Weight 240.69 g/mol [2][4]
Appearance Solid (form may vary)
SMILES CC(C)(C)C(=O)NC1=C(C=O)C=C(Cl)N=C1[1]

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is a multi-step process that begins with the formation of a key precursor, 2-amino-6-chloronicotinaldehyde, followed by an acylation reaction.

Part 1: Synthesis of 2-Amino-6-chloronicotinaldehyde (Precursor)
Part 2: Acylation of 2-Amino-6-chloronicotinaldehyde

This crucial step involves the reaction of the amino group of the precursor with pivaloyl chloride to form the final pivalamide.

Reaction Scheme:

Acylation_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Precursor 2-Amino-6-chloronicotinaldehyde Product This compound Precursor->Product + PivCl Pivaloyl Chloride PivCl->Product Base Base (e.g., Pyridine or Triethylamine) Base->Product Solvent Anhydrous Solvent (e.g., DCM or THF) Solvent->Product

Caption: Acylation of 2-amino-6-chloronicotinaldehyde.

Experimental Protocol:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-6-chloronicotinaldehyde (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a suitable base, such as pyridine or triethylamine (1.1-1.2 eq), to the solution to act as an acid scavenger.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.

  • Addition of Pivaloyl Chloride: Slowly add a solution of pivaloyl chloride (1.05 eq) in the same anhydrous solvent to the cooled reaction mixture via the dropping funnel over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction (e.g., DCM).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is critical to prevent the hydrolysis of the highly reactive pivaloyl chloride.

  • Low Temperature: The initial cooling to 0 °C helps to mitigate the exothermic nature of the acylation reaction, preventing potential side reactions and decomposition of the starting materials.

  • Acid Scavenger: The base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials and by-products.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential biological activity.

Diagram of Potential Synthetic Transformations:

Synthetic_Applications Start This compound ReductiveAmination Reductive Amination (e.g., + R-NH2, NaBH(OAc)3) Start->ReductiveAmination Wittig Wittig Reaction (e.g., + Ph3P=CHR) Start->Wittig Oxidation Oxidation (e.g., KMnO4 or Ag2O) Start->Oxidation Grignard Grignard Reaction (e.g., + R-MgBr) Start->Grignard Suzuki Suzuki Coupling (e.g., + R-B(OH)2, Pd catalyst) Start->Suzuki At C-Cl Product1 Substituted Amines ReductiveAmination->Product1 Product2 Alkenes Wittig->Product2 Product3 Carboxylic Acids Oxidation->Product3 Product4 Secondary Alcohols Grignard->Product4 Product5 Biaryl Compounds Suzuki->Product5

Caption: Potential synthetic pathways for the title compound.

  • Pharmaceutical Scaffolding: The aldehyde functional group is a versatile handle for various chemical transformations. It can undergo reductive amination to introduce diverse amine-containing side chains, participate in Wittig reactions to form alkenes, be oxidized to a carboxylic acid, or react with Grignard reagents to yield secondary alcohols. These transformations are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

  • Agrochemical Synthesis: The chlorinated pyridine core is a common motif in many herbicides and insecticides. The chlorine atom at the 6-position can be a site for nucleophilic aromatic substitution or participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents to modulate the biological activity and physical properties of the resulting molecules.

  • Material Science: Pyridine-based ligands are known to form stable complexes with various metal ions. The structural features of this compound could be exploited in the synthesis of novel ligands for catalysis or functional materials.

While specific, publicly available examples of drugs or agrochemicals derived directly from this compound are not detailed in the provided search results, its structural motifs are present in various biologically active compounds. The development of novel pyridine carboxamides and related structures is an active area of research in the quest for new therapeutic agents and crop protection solutions.

Conclusion

This compound is a strategically important synthetic intermediate. Its well-defined structure and the presence of multiple reactive sites provide chemists with a powerful tool for the construction of diverse and complex molecular architectures. The detailed synthesis protocol and the discussion of its potential applications provided in this guide are intended to support and inspire further research and development in the fields of medicinal chemistry, agrochemistry, and material science.

References

  • J&K Scientific. This compound. [Link]
  • American Elements. This compound. [Link]
  • ChemUniverse. This compound. [Link]

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An In-depth Technical Guide to N-(6-Chloro-3-formylpyridin-2-yl)pivalamide: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide is a highly functionalized pyridine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique arrangement of a chloro substituent, a formyl group, and a pivalamide moiety on the pyridine core makes it a strategic intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of its commercial availability, a detailed plausible synthetic pathway, its critical role in drug development, and relevant experimental protocols.

Commercial Availability

This compound is readily available from several commercial suppliers, ensuring its accessibility for research and development purposes. The compound, identified by CAS Number 127446-34-8 , is offered in various purities and quantities to suit different research needs.

Supplier Product Number Purity CAS Number Molecular Formula Molecular Weight
ChemUniverseP4567795%127446-34-8C₁₁H₁₃ClN₂O₂240.69
J&K ScientificCS-0006541Not Specified127446-34-8C₁₁H₁₃ClN₂O₂240.69
BLDpharmBD145974Not Specified127446-34-8C₁₁H₁₃ClN₂O₂240.69
American ElementsNot SpecifiedNot Specified127446-34-8C₁₁H₁₃ClN₂O₂240.69

Synthetic Pathway and Plausible Protocol

The synthesis of this compound can be logically approached through a three-step process starting from the commercially available 2-amino-6-chloropyridine. This proposed pathway involves:

  • Acylation: Protection of the amino group of 2-amino-6-chloropyridine with pivaloyl chloride.

  • Formylation: Introduction of the formyl group at the C3 position of the pyridine ring using a Vilsmeier-Haack reaction.

Diagram of the Synthetic Pathway

Synthetic Pathway Synthetic Pathway for this compound A 2-Amino-6-chloropyridine B N-(6-Chloropyridin-2-yl)pivalamide A->B Pivaloyl Chloride, Pyridine C This compound B->C Vilsmeier-Haack Reagent (POCl₃, DMF)

Caption: Plausible synthetic route to the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(6-Chloropyridin-2-yl)pivalamide

  • Rationale: The protection of the amino group is a crucial first step to prevent side reactions during the subsequent electrophilic formylation. The bulky pivaloyl group also serves as a directing group, influencing the position of the incoming formyl group. Pivaloyl chloride is a highly reactive acylating agent suitable for this transformation.[1][2]

  • Protocol:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-chloropyridine (1.0 eq) in anhydrous pyridine.[3][4]

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-(6-Chloropyridin-2-yl)pivalamide.

Step 2: Synthesis of this compound

  • Rationale: The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] The pivalamide group at the C2 position activates the pyridine ring towards electrophilic substitution, directing the formylation to the C3 position.

  • Protocol:

    • In a flame-dried round-bottom flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous N,N-dimethylformamide (DMF) at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of N-(6-Chloropyridin-2-yl)pivalamide (1.0 eq) in anhydrous DMF to the freshly prepared Vilsmeier reagent at 0 °C.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Application in Drug Development: A Key Intermediate for SARM1 Inhibitors

The structural motifs present in this compound are of significant interest in the development of therapeutics for neurodegenerative diseases. Specifically, this compound is a plausible precursor for the synthesis of Sterile Alpha and TIR Motif Containing 1 (SARM1) inhibitors.

SARM1 is a crucial protein involved in the initiation of axon degeneration, a hallmark of many neurological disorders.[8][9][10] The NAD+ hydrolase activity of SARM1 leads to a rapid depletion of NAD+, triggering a cascade of events that result in axonal destruction.[9][11] Therefore, inhibiting SARM1 is a promising therapeutic strategy for conditions such as chemotherapy-induced peripheral neuropathy, traumatic brain injury, and other neurodegenerative diseases.[12][13][14]

Recent patents and scientific literature describe SARM1 inhibitors that feature a substituted pyridine core. The chloro, formyl, and pivalamide functionalities of this compound provide versatile handles for further chemical modifications to construct these complex inhibitors.

Logical Workflow for the Utilization in SARM1 Inhibitor Synthesis

SARM1_Inhibitor_Synthesis Role in SARM1 Inhibitor Synthesis A This compound B Modification of Formyl Group (e.g., Reductive Amination, Wittig Reaction) A->B Functional Group Interconversion C Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->C Introduction of Aryl/Heteroaryl Moieties D Diverse SARM1 Inhibitor Scaffolds B->D C->D

Sources

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide: A Technical Guide for Chemical and Pharmacological Exploration

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct experimental data for N-(6-Chloro-3-formylpyridin-2-yl)pivalamide is not extensively available in peer-reviewed literature. This guide is a scientifically informed projection based on established chemical principles and the known properties of structurally related molecules. It is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

This compound is a substituted pyridine derivative characterized by a pivalamide group at the 2-position, a formyl group at the 3-position, and a chlorine atom at the 6-position. The unique arrangement of these functional groups—a bulky lipophilic pivalamide moiety, a reactive aldehyde, and an electron-withdrawing chlorine—suggests a rich chemical landscape and a high potential for biological activity. Pyridine scaffolds are integral to numerous pharmaceuticals, and the specific substitutions on this molecule offer multiple avenues for synthetic elaboration and diverse interactions with biological targets.[1][2] This guide provides a prospective analysis of its synthesis, chemical properties, and potential pharmacological relevance.

Physicochemical Properties

PropertyValueSource
CAS Number127446-34-8Commercial Suppliers
Molecular FormulaC₁₁H₁₃ClN₂O₂Commercial Suppliers
Molecular Weight240.69 g/mol Commercial Suppliers
AppearanceSolid (predicted)Inferred
IUPAC NameN-(6-chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamideInferred

Proposed Synthesis

A plausible and efficient synthetic route to this compound is a two-step process commencing with the commercially available 2-amino-6-chloropyridine. The initial step involves the acylation of the amino group with pivaloyl chloride to form the intermediate, N-(6-chloropyridin-2-yl)pivalamide. This is followed by a regioselective formylation at the 3-position of the pyridine ring, likely achievable through the Vilsmeier-Haack reaction.[3][4]

Step 1: Synthesis of N-(6-chloropyridin-2-yl)pivalamide

The primary amine of 2-amino-6-chloropyridine can be readily acylated using pivaloyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Experimental Protocol:

  • To a solution of 2-amino-6-chloropyridine (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).

  • Slowly add pivaloyl chloride (1.1 eq) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-(6-chloropyridin-2-yl)pivalamide.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic rings.[5] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a formamide derivative (e.g., N,N-dimethylformamide, DMF) and a chlorinating agent (e.g., phosphorus oxychloride, POCl₃). The pivalamido group is an activating group due to the lone pair on the nitrogen, which can donate electron density into the pyridine ring through resonance, directing the electrophilic substitution to the ortho and para positions.[6][7] The chlorine atom at the 6-position is a deactivating group.[8] The formylation is anticipated to occur at the C3 position (ortho to the activating pivalamido group).

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere, cool a solution of anhydrous DMF (3.0 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (1.2 eq) and stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of N-(6-chloropyridin-2-yl)pivalamide (1.0 eq) in anhydrous DMF to the Vilsmeier reagent at 0 °C.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound.

Synthetic_Pathway cluster_step1 Step 1: Pivaloylation cluster_step2 Step 2: Vilsmeier-Haack Formylation 2-amino-6-chloropyridine 2-Amino-6-chloropyridine Intermediate N-(6-chloropyridin-2-yl)pivalamide 2-amino-6-chloropyridine->Intermediate Acylation Pivaloyl_chloride Pivaloyl Chloride, Et3N, DCM Final_Product This compound Intermediate->Final_Product Formylation Vilsmeier_reagent POCl3, DMF

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activities and Signaling Pathways

The structural motifs present in this compound suggest several potential avenues for biological activity.

Enzyme Inhibition
  • Kinase Inhibition: The pivalamide scaffold has been successfully incorporated into potent kinase inhibitors, including pan-PIM kinase inhibitors.[9] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases. The pyridine core of the target molecule is also a common feature in many kinase inhibitors.[10][11] It is plausible that this compound could interact with the ATP-binding pocket of various kinases.

  • Other Enzyme Targets: Pivalamide derivatives have also been investigated as inhibitors of enzymes such as acetylcholinesterase, butyrylcholinesterase, urease, and α-amylase. The specific substitutions on the pyridine ring would modulate the selectivity and potency against these or other enzymatic targets.

Anticancer Activity

Substituted pyridines are a well-established class of compounds with anticancer properties.[12] The presence of a chlorine atom can enhance the lipophilicity and membrane permeability of a molecule, potentially contributing to its cytotoxic effects.[13] Pyridine-3-carboxaldehyde derivatives have also shown promise as anticancer agents.[14][15] The combined features of this compound make it a candidate for screening in various cancer cell lines.

Antimicrobial and Antiviral Activity

The pyridine nucleus is a common feature in many antimicrobial and antiviral drugs.[16] The chloro and formyl substituents can contribute to the overall electronic and steric properties of the molecule, which are critical for its interaction with microbial or viral targets.

Potential_Signaling_Pathway cluster_pathway Potential Kinase Inhibition Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation Downstream Cell Proliferation, Survival Akt->Downstream Target_Molecule This compound Target_Molecule->PI3K Inhibition

Sources

A Technical Guide to the Predicted Spectroscopic Data of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As a molecule featuring a chlorinated pyridine ring, an amide linkage, and an aldehyde functional group, its structural elucidation is paramount for its application and further development. To date, a comprehensive public record of the experimental spectroscopic data for this compound (CAS Number: 127446-34-8; Molecular Formula: C₁₁H₁₃ClN₂O₂) is not available.[1][2][3] This technical guide provides a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in established principles of spectroscopic theory and analysis of data from structurally related compounds, offering a robust framework for researchers who may synthesize or work with this molecule.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. The predicted chemical shifts for this compound are based on the analysis of substituent effects on the pyridine ring and characteristic values for the pivalamide group.

Experimental Protocol for NMR Data Acquisition (Hypothetical)

To obtain high-quality NMR spectra, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the amide proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence.

  • 2D NMR Experiments: To unambiguously assign the proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Workflow for NMR Data Acquisition and Analysis

Caption: A generalized workflow for acquiring and analyzing NMR data.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons of the pyridine ring, the aldehyde proton, the amide proton, and the protons of the pivaloyl group.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~10.1s1HAldehyde (-CHO)Aldehyde protons are highly deshielded and typically appear as a singlet in this region.
~8.5d1HPyridine H-4The electron-withdrawing effects of the adjacent formyl group and the nitrogen atom will shift this proton downfield. It will appear as a doublet due to coupling with H-5.
~7.8d1HPyridine H-5This proton will be coupled to H-4, resulting in a doublet. Its chemical shift is influenced by the chlorine atom at position 6.
~8.2s1HAmide (-NH)The chemical shift of the amide proton can be broad and is solvent-dependent. In a non-polar solvent like CDCl₃, it is expected in this region.
~1.4s9Htert-Butyl (-C(CH₃)₃)The nine protons of the tert-butyl group are equivalent and will appear as a sharp singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (ppm) Assignment Rationale
~190Aldehyde Carbonyl (C=O)The carbonyl carbon of an aldehyde is characteristically found in the highly deshielded region of the spectrum.
~177Amide Carbonyl (C=O)Amide carbonyl carbons are also deshielded, but typically appear upfield from aldehyde carbonyls.
~155Pyridine C-2This carbon is attached to the nitrogen and the pivalamido group, leading to a downfield shift.
~150Pyridine C-6The carbon bearing the chlorine atom will be shifted downfield.
~140Pyridine C-4This aromatic CH carbon is influenced by the adjacent nitrogen and formyl group.
~125Pyridine C-5This aromatic CH carbon is adjacent to the chlorine-bearing carbon.
~120Pyridine C-3The carbon attached to the formyl group will be deshielded.
~40tert-Butyl Quaternary CarbonThe quaternary carbon of the tert-butyl group.
~28tert-Butyl Methyl CarbonsThe three equivalent methyl carbons of the tert-butyl group.

Predicted Infrared (IR) Spectroscopic Data

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-Cl bonds, as well as aromatic C-H and C=C/C=N stretching vibrations.

Experimental Protocol for IR Data Acquisition (Hypothetical)
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Key Functional Group Identification via IR Spectroscopy

Caption: A logical flow for identifying key functional groups from an IR spectrum.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹) Intensity Assignment Rationale
~3300MediumN-H StretchThe stretching vibration of the amide N-H bond.
~2870, ~2770WeakAldehyde C-H StretchCharacteristic Fermi resonance doublet for the aldehyde C-H bond.
~1700StrongAldehyde C=O StretchThe carbonyl stretch of the aldehyde is expected at a higher frequency.
~1680StrongAmide I Band (C=O Stretch)The carbonyl stretch of the secondary amide.
~1600, ~1560Medium-StrongAromatic C=C and C=N StretchesVibrations of the pyridine ring.
~1530MediumAmide II Band (N-H Bend)Bending vibration of the amide N-H bond coupled with C-N stretching.
~1200StrongC-N StretchStretching vibration of the amide C-N bond.
~800StrongC-Cl StretchThe stretching vibration of the carbon-chlorine bond.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure.

Experimental Protocol for MS Data Acquisition (Hypothetical)
  • Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable for generating the protonated molecule [M+H]⁺. Electron Ionization (EI) would lead to more extensive fragmentation.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Data Acquisition: Acquire the full scan mass spectrum to determine the molecular ion and perform tandem MS (MS/MS) on the molecular ion to study its fragmentation pattern.

General Fragmentation Pathway in Mass Spectrometry

Caption: A simplified representation of the fragmentation process in mass spectrometry.

Predicted Mass Spectrum

The mass spectrum of this compound (Molecular Weight: 240.69 g/mol ) is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Predicted m/z Assignment Rationale
241/243[M+H]⁺The protonated molecular ion, showing the characteristic isotopic pattern for one chlorine atom.
240/242[M]⁺˙The molecular ion radical if using EI, with the chlorine isotopic pattern.
184/186[M - C(CH₃)₃]⁺ or [M - C₄H₈]⁺˙Loss of the tert-butyl group or isobutylene from the pivaloyl moiety.
156/158[M - COC(CH₃)₃]⁺Cleavage of the amide bond with loss of the pivaloyl group.
128[Fragment - Cl]⁺Loss of a chlorine atom from a fragment ion.
57[C(CH₃)₃]⁺The stable tert-butyl cation.

Conclusion

This technical guide provides a comprehensive prediction of the NMR, IR, and MS spectroscopic data for this compound. While awaiting experimental verification, this in-depth analysis serves as a valuable resource for researchers in the fields of chemical synthesis and drug development. The provided hypothetical experimental protocols and the rationale behind the predicted spectral features are intended to guide the structural characterization and quality control of this compound. The scientific integrity of this guide is based on the application of fundamental spectroscopic principles and comparative analysis with known compounds.

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The Solubility Profile of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide, a key intermediate in the synthesis of advanced pharmaceutical compounds, presents unique challenges and opportunities in drug development.[1][2][3][4] Its solubility in various organic solvents is a critical parameter that dictates reaction kinetics, purification strategies, and ultimately, the efficiency of the entire manufacturing process. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound. We will delve into the molecular characteristics that govern its solubility, present detailed protocols for both kinetic and thermodynamic solubility assays, and discuss the interpretation of this data in the context of pharmaceutical research and development.

Introduction: The Critical Role of Solubility in Pharmaceutical Synthesis

In the intricate multi-step synthesis of active pharmaceutical ingredients (APIs), the solubility of intermediates is a cornerstone of process efficiency and product quality.[2] Poor solubility can lead to a cascade of issues, including reduced reaction rates, difficulties in purification, and challenges in achieving consistent yields.[5] this compound (CAS No. 127446-34-8) serves as a vital building block in the synthesis of several modern therapeutics.[6][7][8][9][10] Understanding its behavior in different solvent systems is paramount for optimizing synthetic routes and ensuring the scalability of the manufacturing process.

This technical guide is designed for researchers, chemists, and drug development professionals. It aims to provide a robust framework for evaluating the solubility of this compound, thereby enabling more informed decisions in process development and optimization.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure.[11] Key features of this compound (C₁₁H₁₃ClN₂O₂) that influence its interaction with organic solvents include:

  • Polarity: The presence of a pyridine ring, a formyl group (-CHO), and an amide linkage (-C(=O)NH-) introduces significant polarity to the molecule.

  • Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the formyl oxygen and the pyridine nitrogen can act as hydrogen bond acceptors.

  • Chlorine Substitution: The chloro-substituent on the pyridine ring is an electron-withdrawing group that can influence the overall electron distribution and polarity of the molecule.

  • Pivalamide Group: The bulky tert-butyl group of the pivalamide moiety is nonpolar and can sterically hinder interactions with solvent molecules.

The interplay of these structural elements dictates that the compound will exhibit preferential solubility in solvents that can engage in similar intermolecular interactions.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. For this compound, we can anticipate the following trends:

  • High Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), which can effectively solvate the polar functional groups.

  • Moderate Solubility: In polar protic solvents like methanol, ethanol, and isopropanol, which can engage in hydrogen bonding. Solubility may be tempered by the nonpolar pivalamide group.

  • Low Solubility: In nonpolar solvents such as hexane, toluene, and diethyl ether, due to the significant polarity mismatch.

It is crucial to move beyond theoretical predictions and obtain empirical data through standardized experimental protocols.

Experimental Determination of Solubility: Protocols and Methodologies

Two primary types of solubility assays are employed in pharmaceutical development: kinetic and thermodynamic solubility.[11][12][13]

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous or organic buffer.[11][14][15] This method is high-throughput and provides a rapid assessment of a compound's propensity to precipitate.[12]

Experimental Workflow for Kinetic Solubility

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[14][15]

  • Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of each DMSO dilution into the wells of a 96-well microtiter plate.

  • Solvent Addition: Add the desired organic solvent (e.g., 198 µL for a 1:100 dilution) to each well.

  • Incubation: Seal the plate and incubate with shaking for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[12]

  • Analysis:

    • Nephelometry: Measure the light scattering in each well using a nephelometer to detect the formation of precipitate.[14]

    • HPLC-UV: Alternatively, filter the contents of each well to remove any precipitate and quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.[12]

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.[5][16] This is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[11][16]

Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial.[16]

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12][16]

  • Sample Separation: After equilibration, allow the undissolved solid to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.[15]

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of solubility across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25°C

SolventDielectric Constant (ε)Solubility TypeSolubility (mg/mL)
Dimethyl Sulfoxide (DMSO)46.7Thermodynamic> 200
N,N-Dimethylformamide (DMF)36.7Thermodynamic> 200
Acetone20.7Thermodynamic~ 50
Acetonitrile37.5Thermodynamic~ 30
Ethanol24.5Thermodynamic~ 15
Dichloromethane (DCM)9.1Thermodynamic~ 5
Toluene2.4Thermodynamic< 1
n-Hexane1.9Thermodynamic< 0.1

Interpretation of Results:

The solubility data will provide valuable insights for process development:

  • High solubility in polar aprotic solvents like DMSO and DMF suggests these are suitable for reactions requiring high concentrations of the intermediate.

  • Moderate solubility in alcohols like ethanol indicates their potential use in purification steps such as crystallization, where a balance between solubility and insolubility is desired.

  • Low solubility in nonpolar solvents confirms their utility as anti-solvents for precipitation and isolation of the product.

Conclusion and Future Directions

A thorough understanding of the solubility of this compound is indispensable for the efficient and scalable synthesis of its downstream API targets. This guide has provided a comprehensive framework for both the theoretical prediction and experimental determination of its solubility in a range of organic solvents. By employing the detailed kinetic and thermodynamic protocols outlined herein, researchers can generate high-quality, reliable data to inform critical decisions in process chemistry and drug development.

Future work should focus on expanding the solubility database to include a wider range of solvents and temperatures. Additionally, investigating the impact of pH and co-solvent systems on solubility will provide a more complete picture of this important intermediate's behavior, further empowering the development of robust and efficient pharmaceutical manufacturing processes.

References

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The Pyridine Scaffold: A Cornerstone in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Potential Biological Activity of Substituted Pyridines

Abstract

The pyridine ring, a fundamental six-membered aromatic heterocycle containing one nitrogen atom, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, hydrogen bonding capability, and synthetic tractability have made it a cornerstone in the design and development of a vast array of therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by substituted pyridines, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their significant roles as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents, elucidating the underlying mechanisms and key signaling pathways. Furthermore, this guide furnishes detailed experimental protocols for the evaluation of these biological activities, presents quantitative data to facilitate comparative analysis, and discusses structure-activity relationships to guide future drug design efforts.

Introduction: The Significance of the Pyridine Scaffold in Medicinal Chemistry

The prevalence of the pyridine motif in numerous FDA-approved drugs underscores its importance in modern pharmacology.[1] Its ability to enhance the pharmacological profile of a molecule, including metabolic stability, permeability, potency, and target binding, makes it an attractive component in drug design.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated under physiological conditions, which can significantly influence a compound's interaction with biological targets.[1] This versatility has led to the development of pyridine-containing drugs for a wide range of diseases, from cancers and infections to cardiovascular and neurological disorders.[1][2] This guide will explore the multifaceted biological potential of substituted pyridines, providing a comprehensive resource for the scientific community.

Diverse Biological Activities of Substituted Pyridines

The strategic substitution of the pyridine ring has yielded a plethora of compounds with a broad spectrum of biological activities. This section will explore some of the most significant therapeutic areas where pyridine derivatives have shown immense promise.

Anticancer Activity

Substituted pyridines represent a rich source of novel anticancer agents, with several compounds demonstrating potent cytotoxic activity against a variety of cancer cell lines.[3][4] Many FDA-approved anticancer drugs, such as Sorafenib and Crizotinib, feature a pyridine core, highlighting the clinical relevance of this scaffold.[3]

Mechanisms of Action:

A key mechanism through which many pyridine derivatives exert their anticancer effects is the inhibition of crucial signaling pathways involved in tumor growth and proliferation. One of the most prominent targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] Inhibition of VEGFR-2 disrupts the angiogenesis signaling cascade, thereby cutting off the blood supply to tumors and impeding their growth.[4][5]

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro cytotoxic activity of selected substituted pyridine derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Pyridine-Urea8eMCF-7 (Breast)0.11 (72h)[6]
Pyridine-Urea8nMCF-7 (Breast)0.80 (72h)[6]
Pyridine-Urea8b-5.0 (VEGFR-2)[7]
Pyridine-Urea8e-3.93 (VEGFR-2)[7]
Imidazo[1,2-a]pyridinesCompound 7Caco-2 (Colon)7.83[8]
Imidazo[1,2-a]pyridinesCompound 5Caco-2 (Colon)9.78[8]
[3][9][10]triazolo[1,5-a]pyridinylpyridines1cHCT-116 (Colon)-[11]
[3][9][10]triazolo[1,5-a]pyridinylpyridines2dMCF-7 (Breast)-[11]

In Vivo Models for Anticancer Activity Evaluation:

Xenograft models in immunocompromised mice are commonly used to assess the in vivo efficacy of anticancer pyridine derivatives.[12][13][14] In these models, human cancer cells are implanted into the mice, and the effect of the test compound on tumor growth is monitored over time.[13][14]

Antimicrobial Activity

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Substituted pyridines have emerged as a promising class of compounds with broad-spectrum activity against both bacteria and fungi.[10][15]

Mechanisms of Action:

The antimicrobial mechanisms of pyridine derivatives are diverse. Some compounds act by disrupting the bacterial cell membrane, leading to leakage of intracellular components and cell death.[16] Others may inhibit essential enzymes involved in microbial metabolism or nucleic acid synthesis.

Quantitative Data on Antimicrobial Activity:

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected substituted pyridine derivatives against various microbial strains. The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassSpecific CompoundMicrobial StrainMIC (µg/mL)Reference
Pyridine-based organic salts66S. aureus56 ± 0.5% inhibition at 100 µg/mL[15]
Pyridine-based organic salts65E. coli55 ± 0.5% inhibition at 100 µg/mL[15]
Pyridine-triazoles127iS. aureus-[15]
Pyridine-triazoles127kC. albicans-[15]
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines88a-kE. coli0.2-1.3[17]
Pyridinium saltsEA-02-009S. aureus0.5-1[18]
Thienopyridine derivatives12aE. coli0.0195[17]
Thienopyridine derivatives12aB. mycoides<0.0048[17]

In Vivo Models for Antimicrobial Activity Evaluation:

Infection models in animals, such as murine models of sepsis or skin and soft tissue infections, are utilized to evaluate the in vivo efficacy of antimicrobial pyridine compounds. These models help determine the compound's ability to reduce bacterial load and improve survival rates.

Antiviral Activity

Pyridine derivatives have demonstrated significant potential as antiviral agents, with activity reported against a range of viruses, including influenza virus, human immunodeficiency virus (HIV), and coronaviruses.[19][20][21]

Mechanisms of Action:

The antiviral mechanisms of pyridine compounds are varied and often target specific viral proteins or processes. For example, some derivatives have been shown to inhibit viral entry into host cells, while others interfere with viral replication by targeting viral enzymes such as reverse transcriptase or protease.[19]

Quantitative Data on Antiviral Activity:

The following table provides the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values for selected pyridine derivatives against different viruses.

Compound ClassSpecific CompoundVirusEC50/IC50 (µM)Reference
Pyridine-N-oxide227SARS-CoV-2 3CLpro~2.2[11]
Steroidal Pyridine3lRespiratory Syncytial Virus (RSV)3.13[22]
Benzothiazolyl-pyridine Hybrid8hSARS-CoV-23.669[23]
Pyrrolo[2,3-d]pyrimidines19Murine Cytomegalovirus-[20]
Epoxybenzooxocino[4,3-b]pyridine6aSARS-CoV-2-[12]

In Vivo Models for Antiviral Activity Evaluation:

Animal models of viral infection, such as mouse models of influenza or herpes simplex virus infection, are employed to assess the in vivo antiviral efficacy of pyridine derivatives. These studies evaluate the compound's ability to reduce viral titers in target organs and improve disease outcomes.[20]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Substituted pyridines have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.[5][24]

Mechanisms of Action:

A primary mechanism of anti-inflammatory action for many pyridine derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[25] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[9] By inhibiting NF-κB activation, these compounds can effectively dampen the inflammatory response.

Quantitative Data on Anti-inflammatory Activity:

The following table summarizes the in vitro anti-inflammatory activity of selected pyridine derivatives.

Compound ClassSpecific CompoundAssayIC50 (µM)Reference
Pyridine derivative7aNitric Oxide Inhibition (LPS-stimulated RAW macrophages)76.6[3][8]
Pyridine derivative7fNitric Oxide Inhibition (LPS-stimulated RAW macrophages)96.8[3][8]
PyridopyrimidinoneIIIdCOX-2 Inhibition0.67[26]
PyridopyrimidinoneIIIfCOX-2 Inhibition0.95[26]
PyridopyrimidinoneIIIgCOX-2 Inhibition1.02[26]

In Vivo Models for Anti-inflammatory Activity Evaluation:

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for acute anti-inflammatory activity.[27][28] In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response, and the ability of a test compound to reduce the resulting swelling is measured.[27][28]

Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Several pyridine derivatives have demonstrated neuroprotective properties, suggesting their potential as therapeutic agents for these devastating conditions.[1][29]

Mechanisms of Action:

The neuroprotective mechanisms of pyridine derivatives are multifaceted. Some compounds act as acetylcholinesterase (AChE) inhibitors, which increases the levels of the neurotransmitter acetylcholine in the brain, a strategy used in the symptomatic treatment of Alzheimer's disease.[10][30] Others exhibit antioxidant properties and can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a crucial role in protecting cells from oxidative stress.[24][31] Additionally, some pyridine derivatives have been shown to inhibit the aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.[9]

In Vivo Models for Neuroprotective Activity Evaluation:

Animal models that mimic the pathology of neurodegenerative diseases are used to evaluate the in vivo neuroprotective effects of pyridine derivatives. For Alzheimer's disease, transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) are commonly used.[9] For Parkinson's disease, the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model is a well-established paradigm.[32][33]

Key Signaling Pathways Modulated by Pyridine Derivatives

The biological activities of substituted pyridines are intricately linked to their ability to modulate specific cellular signaling pathways. This section will provide a more detailed look at two of these crucial pathways.

VEGFR-2 Signaling Pathway in Cancer

The VEGFR-2 signaling pathway is a critical regulator of angiogenesis. The binding of VEGF to its receptor, VEGFR-2, on endothelial cells triggers a cascade of downstream signaling events that promote cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. Many anticancer pyridine derivatives function by inhibiting the kinase activity of VEGFR-2, thereby blocking this pro-angiogenic signaling.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation, Migration, Survival Nucleus->Proliferation Promotes Gene Expression for Pyridine Substituted Pyridine (Inhibitor) Pyridine->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by substituted pyridines.

NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators. Anti-inflammatory pyridine derivatives can interfere with this pathway at various points, preventing the activation of NF-κB and subsequent inflammation.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Stimuli Pro-inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimuli->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation Promotes Pyridine Substituted Pyridine (Inhibitor) Pyridine->IKK Inhibits

Caption: NF-κB signaling pathway and its inhibition by substituted pyridines.

Experimental Protocols for Evaluating Biological Activity

This section provides step-by-step methodologies for key in vitro and in vivo assays used to assess the biological activities of substituted pyridines.

In Vitro Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the substituted pyridine compound and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Pyridine Compound A->B C Add MTT Reagent B->C D Incubate and Form Formazan C->D E Solubilize Formazan (DMSO) D->E F Measure Absorbance E->F

Caption: Workflow for the MTT cytotoxicity assay.

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: Perform serial two-fold dilutions of the substituted pyridine compound in a 96-well microtiter plate containing growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MIC_Workflow A Prepare Microbial Inoculum C Inoculate Wells A->C B Serial Dilutions of Pyridine Compound B->C D Incubate C->D E Observe for Growth (Turbidity) D->E F Determine MIC E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

In Vivo Model

This model is used to evaluate the acute anti-inflammatory activity of a compound.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the substituted pyridine compound or vehicle (control) intraperitoneally or orally.

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Structure-Activity Relationships (SAR)

The biological activity of substituted pyridines is highly dependent on the nature and position of the substituents on the pyridine ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

  • Anticancer Activity: A review of pyridine derivatives found that the presence and positions of -OMe, -OH, -C=O, and -NH2 groups can enhance antiproliferative activity, while halogen atoms or bulky groups may decrease it.[9][10] For pyridine-urea derivatives, the electronic properties and position of substituents on the distal phenyl ring are critical for high efficacy.[6]

  • Antimicrobial Activity: For certain pyridine derivatives, the presence of a lipophilic alkyl chain of a specific length can enhance antimicrobial activity.[15] The fusion of the pyridine ring with other heterocyclic systems, such as thiazole or triazole, has also been shown to yield compounds with potent antimicrobial properties.[15]

  • Antiviral Activity: The SAR of antiviral pyridine derivatives is often highly specific to the viral target. For example, in some anti-SARS-CoV pyridine N-oxide derivatives, the presence of the N-oxide moiety was found to be crucial for antiviral activity.[20]

  • Anti-inflammatory Activity: For certain pyridopyrimidinone derivatives, the nature of the substitution on both the proximal and distal phenyl rings plays a substantial role in modulating their activity and selectivity against COX-2.[26]

  • Neuroprotective Activity: In the context of Alzheimer's disease, pyridine derivatives designed as acetylcholinesterase inhibitors often incorporate a moiety that can interact with both the catalytic and peripheral anionic sites of the enzyme.[30]

Future Perspectives and Conclusion

The pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on the development of highly specific and potent pyridine derivatives with improved pharmacokinetic and safety profiles. The exploration of novel substitution patterns and the synthesis of hybrid molecules that combine the pyridine core with other pharmacologically active moieties will undoubtedly lead to the discovery of next-generation drugs for a wide range of diseases.

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The Pyridine Nucleus: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyridine Scaffold

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a pivotal scaffold in the landscape of medicinal chemistry.[1][2] Its unique electronic properties, synthetic versatility, and ability to engage in crucial biological interactions have cemented its role in the development of a vast array of therapeutic agents.[1][3] The nitrogen atom imparts a dipole moment and a site for hydrogen bonding, distinguishing it from its carbocyclic analog, benzene, and profoundly influencing its pharmacokinetic and pharmacodynamic profiles.[4] This inherent basicity and capacity for hydrogen bonding enhance the solubility and bioavailability of drug candidates, making the pyridine ring a favored structural motif in drug design.[5][6]

The prevalence of the pyridine nucleus in FDA-approved drugs underscores its therapeutic importance.[2][4] An analysis of drugs approved between 2014 and 2023 revealed that pyridine is the most frequently occurring azaheterocycle.[4] This guide provides a comprehensive exploration of the multifaceted role of pyridine derivatives in medicinal chemistry, delving into their synthesis, mechanisms of action, structure-activity relationships (SAR), and diverse therapeutic applications.

Physicochemical Properties and Bioisosteric Considerations

The nitrogen atom in the pyridine ring significantly alters its electronic distribution compared to benzene, creating a region of higher electron density on the nitrogen and lower density on the ring carbons. This electronic profile is crucial for its interactions with biological targets. The lone pair of electrons on the nitrogen atom is not involved in the aromatic system and is available for protonation, rendering pyridine and its derivatives basic.[7] This basicity can be modulated by the introduction of various substituents, a key strategy in optimizing the pharmacokinetic properties of a drug.

In drug design, the pyridine ring is often employed as a bioisostere for a phenyl ring.[8][9][10][11][12] This substitution can lead to improved potency, enhanced solubility, and better metabolic stability.[8][11] The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is a key advantage over a simple phenyl ring, often leading to stronger and more specific interactions with target proteins.[4]

Therapeutic Applications of Pyridine Derivatives

The versatility of the pyridine scaffold has been exploited in the development of drugs for a wide range of diseases.[2][7][13][14] From anticancer and antimicrobial agents to treatments for neurodegenerative and inflammatory disorders, pyridine derivatives have demonstrated remarkable therapeutic potential.

Anticancer Agents

Pyridine derivatives represent a significant class of anticancer agents, targeting various hallmarks of cancer.[1][3][15][16] A substantial number of pyridine-containing drugs have been approved for cancer therapy, with kinase inhibition being a primary mechanism of action.[4][17][18]

Mechanism of Action: Many pyridine-based anticancer drugs function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[4] For instance, some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), thereby suppressing angiogenesis, the formation of new blood vessels that tumors need to grow.[1][19] Others target enzymes like histone deacetylases (HDACs) or carbonic anhydrases IX and XII, which are implicated in tumor progression.[1][3]

Structure-Activity Relationship (SAR): The anticancer activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring.[2][20] Studies have shown that the presence of specific functional groups, such as -OMe, -OH, -C=O, and -NH2, can enhance antiproliferative activity.[2][20] Conversely, bulky groups or halogen atoms may decrease activity.[2][20] For example, pyridine-urea derivatives have shown potent inhibitory activity against breast cancer cell lines, with their mechanism linked to VEGFR-2 inhibition.[19]

Table 1: Examples of Pyridine-Containing Anticancer Drugs

Drug NameTarget/Mechanism of ActionIndication
ImatinibKinase Inhibitor (BCR-Abl, c-KIT, PDGFR)Chronic Myeloid Leukemia, Gastrointestinal Stromal Tumors
AbemaciclibCDK4/6 InhibitorBreast Cancer
LorlatinibALK/ROS1 InhibitorNon-Small Cell Lung Cancer
IvosidenibIDH1 InhibitorAcute Myeloid Leukemia

This table is illustrative and not exhaustive.[4][21]

Antimicrobial Agents

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Pyridine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[5][22][23][24][25][26][27]

Mechanism of Action: The antimicrobial properties of pyridine compounds stem from their ability to interfere with essential microbial processes.[24] They can disrupt cell wall synthesis, inhibit protein and nucleic acid metabolism, or compromise membrane integrity.[24] The specific mechanism often depends on the overall structure of the derivative.

Synthesis and SAR: The synthesis of pyridine derivatives for antimicrobial applications often involves the introduction of various functional groups to modulate their activity and spectrum.[22][26] For example, the incorporation of a thiazolidinone ring or a thiosemicarbazide moiety has been shown to yield compounds with significant antimicrobial properties.[5][28] Structure-activity relationship studies are crucial for optimizing the potency and reducing the toxicity of these compounds.[24]

Experimental Protocol: Synthesis of a Pyridine-Thiazolidinone Derivative

This protocol describes a general method for the synthesis of 2-(arylimino)-5-(pyridin-2-ylmethyl)-1,3-thiazolidin-4-one derivatives, which have shown anti-inflammatory and potential antimicrobial activity.[28]

Step 1: Synthesis of Pyridin-2-yl-acetic acid hydrazide

  • A mixture of ethyl 2-(pyridin-2-yl)acetate and hydrazine hydrate is refluxed in ethanol.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the resulting solid is recrystallized to yield the hydrazide.

Step 2: Synthesis of 2-(Pyridin-2-ylmethyl)-thiosemicarbazide

  • The hydrazide from Step 1 is reacted with an appropriate isothiocyanate in a suitable solvent like ethanol.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The product is isolated by filtration and purified by recrystallization.

Step 3: Synthesis of the Thiazolidinone Derivative

  • The thiosemicarbazide from Step 2 is cyclized with an α-haloacetic acid (e.g., chloroacetic acid) in the presence of a base (e.g., sodium acetate) in a solvent like glacial acetic acid.

  • The mixture is heated under reflux for several hours.

  • After cooling, the reaction mixture is poured into ice-water, and the precipitated solid is filtered, washed, and recrystallized to afford the final thiazolidinone derivative.

Anti-inflammatory Agents

Pyridine derivatives have also demonstrated significant potential as anti-inflammatory agents.[14][28][29][30][31] Several commercially available nonsteroidal anti-inflammatory drugs (NSAIDs) incorporate a pyridine moiety in their structure.[29]

Mechanism of Action: A primary mechanism of action for many pyridine-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[29][31] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable trait to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[31]

Examples of Pyridine-Containing NSAIDs:

  • Piroxicam: Used to treat osteoarthritis and rheumatoid arthritis.[29]

  • Clonixin: Possesses analgesic and antipyretic effects.[29]

  • Etoricoxib: A selective COX-2 inhibitor used for various arthritic conditions.[29]

Diagram: General Workflow for Screening Anti-inflammatory Pyridine Derivatives

Caption: Workflow for the discovery of anti-inflammatory pyridine derivatives.

Agents for Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's disease (AD) and Parkinson's disease present significant challenges for drug discovery. Pyridine derivatives are being actively investigated as potential therapeutic agents for these conditions, targeting multiple pathological pathways.[32][33][34][35][36]

Targets in Alzheimer's Disease:

  • Acetylcholinesterase (AChE) Inhibition: Some pyridine derivatives act as AChE inhibitors, increasing the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.[33][35]

  • Amyloid-β (Aβ) Aggregation Inhibition: The accumulation of Aβ plaques is a hallmark of AD. Certain pyridine derivatives have been shown to inhibit the aggregation of Aβ peptides.[33][35]

  • BACE-1 Inhibition: Beta-secretase 1 (BACE-1) is an enzyme involved in the production of Aβ. Pyridine amine derivatives have been identified as effective BACE-1 inhibitors.[33][35]

  • Metal Chelation: Dysregulation of metal ions like copper and zinc is implicated in AD pathology. Some pyridine-based ligands can chelate these metals, potentially mitigating their neurotoxic effects.[33]

Diagram: Multi-target Approach of Pyridine Derivatives in Alzheimer's Disease

G Pyridine Pyridine Derivatives AChE AChE Inhibition Pyridine->AChE Abeta Aβ Aggregation Inhibition Pyridine->Abeta BACE1 BACE-1 Inhibition Pyridine->BACE1 Metal Metal Chelation Pyridine->Metal AD Alzheimer's Disease Pathology AChE->AD Abeta->AD BACE1->AD Metal->AD

Caption: Pyridine derivatives targeting multiple pathways in Alzheimer's disease.

Synthetic Strategies for Pyridine Derivatives

The synthesis of pyridine and its derivatives is a well-established field of organic chemistry, with numerous methods available to construct the pyridine ring and introduce diverse functionalities.[37][38][39][40] The choice of synthetic route depends on the desired substitution pattern and the scale of the synthesis.

Classical Methods:

  • Hantzsch Pyridine Synthesis: This is a classical and widely used method for the synthesis of substituted pyridines, involving the condensation of an aldehyde, a β-ketoester, and ammonia.[39]

  • Bönnemann Cyclization: This method is often used for the industrial production of unsubstituted pyridine and involves the reaction of butadiene with hydrogen cyanide in the presence of a catalyst.[39]

Modern Methods: More recent synthetic protocols often focus on efficiency, atom economy, and the ability to generate diverse libraries of compounds for high-throughput screening. These can include cyclo-condensation, cyclization, and cycloaddition reactions.[37] Researchers have also developed more efficient methods for producing key pyridine intermediates, significantly reducing production costs.[40]

Future Perspectives and Conclusion

The pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[3][16] The challenges that remain, such as drug resistance, systemic toxicity, and poor solubility for some derivatives, are being actively addressed through innovative approaches.[1][3] Nanotechnology-based drug delivery systems and the design of covalent inhibitors are promising strategies to enhance the therapeutic index of pyridine-based drugs.[3]

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A Technical Guide to the Strategic Application of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical overview of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its fundamental physicochemical properties, outline a representative synthetic protocol, and delve into its versatile applications in advanced organic synthesis. The narrative emphasizes the causality behind experimental choices, providing field-proven insights into its strategic use. By detailing key reaction methodologies, including cross-coupling and aldehyde derivatization, this document serves as a comprehensive resource for leveraging this powerful building block in the synthesis of complex, high-value molecules.

Introduction: The Pyridine Scaffold and the Role of a Key Intermediate

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[1][2] The discovery and development of novel drugs often rely on the availability of versatile, functionalized building blocks that enable rapid and efficient exploration of chemical space.

This compound has emerged as such a building block. Its structure is strategically designed with three distinct points of chemical reactivity: a formyl group amenable to a wide array of transformations, a chloro substituent ideal for modern cross-coupling reactions, and a sterically hindered pivalamide group that serves as both a protecting group and a potential directing group. This trifecta of functionality makes it an exceptionally valuable starting material for constructing complex molecular architectures, particularly in the synthesis of biologically active compounds.[3]

Physicochemical & Structural Profile

A thorough understanding of a chemical intermediate's properties is fundamental to its successful application. The unique arrangement of functional groups in this compound dictates its reactivity and handling requirements.

Core Properties

The key identifiers and properties of the title compound are summarized below for quick reference.

PropertyValueReference
CAS Number 127446-34-8[4]
Molecular Formula C₁₁H₁₃ClN₂O₂[5][4]
Molecular Weight 240.69 g/mol [4]
IUPAC Name N-(6-chloro-3-formyl-2-pyridinyl)-2,2-dimethylpropanamide
Physical Form Solid
SMILES CC(C)(C)C(=O)NC1=C(C=CC(=N1)Cl)C=O
InChI Key QTIICTFBNRXNRF-UHFFFAOYSA-N[6]
Structural Analysis and Reactivity Implications

The molecule's power lies in its distinct functional domains:

  • 6-Chloro Pyridine: The chlorine atom at the 6-position is an excellent leaving group for nucleophilic aromatic substitution and, more importantly, a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Its position on the pyridine ring influences the electronic distribution, activating it for such transformations.

  • 3-Formyl Group: The aldehyde functionality is a versatile electrophilic center. It readily undergoes reactions such as reductive amination to form secondary or tertiary amines, Wittig olefination to generate alkenes, and various condensation reactions, providing a direct path to extend the molecular framework.

  • 2-Pivalamide Group: The N-pivaloyl group ((C(CH₃)₃)-CO-) serves a dual purpose. Firstly, it acts as a robust protecting group for the amine, stable to many reaction conditions. Secondly, its significant steric bulk can influence the conformation of the molecule and direct reagents to other positions, for instance, by hindering approach at the C3-position.

The logical relationship between these functional groups enables a highly controlled, stepwise synthesis plan.

G cluster_molecule This compound cluster_reactivity Synthetic Potential A 6-Chloro Substituent R1 Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig) A->R1 Enables C-C/ C-N bond formation B 3-Formyl Group R2 Aldehyde Chemistry (Reductive Amination, Wittig) B->R2 Enables chain extension C 2-Pivalamide Group R3 Protection & Steric Influence C->R3 Controls reactivity and stability start 2-Amino-6-chloropyridine step1 Step 1: Acylation (Pivaloyl Chloride, Pyridine) start->step1 intermediate1 N-(6-chloropyridin-2-yl)pivalamide step1->intermediate1 step2 Step 2: Directed Ortho-Metalation (LDA or n-BuLi, THF, -78 °C) intermediate1->step2 intermediate2 Lithiate Anion Intermediate step2->intermediate2 step3 Step 3: Formylation (Anhydrous DMF) intermediate2->step3 step4 Step 4: Aqueous Workup & Purification (Column Chromatography) step3->step4 end This compound step4->end

Caption: A plausible multi-step synthesis workflow.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-Amino-6-chloropyridine.

Pillar of Trustworthiness: This protocol includes specific temperature controls and inert atmosphere techniques, which are critical for the success of the organometallic intermediates involved. The purification step validates the reaction's success.

Step 1: Protection of the Amine

  • Dissolve 2-amino-6-chloropyridine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) followed by the dropwise addition of pivaloyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and separate the organic layer. Wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(6-chloropyridin-2-yl)pivalamide, which can be used without further purification.

    • Causality: Pivaloyl chloride is used to introduce the sterically bulky pivalamide group. Pyridine acts as a base to neutralize the HCl byproduct, preventing protonation of the starting amine.

Step 2: Directed Ortho-Metalation and Formylation

  • Dissolve the protected intermediate from Step 1 in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C. A color change indicates anion formation. Stir for 1 hour at -78 °C.

    • Causality: The pivalamide group directs the strong base (n-BuLi) to deprotonate the adjacent C3 position on the pyridine ring, a process known as directed ortho-metalation. The extremely low temperature is crucial to prevent side reactions and decomposition of the unstable lithiated intermediate.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the solution.

  • Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature.

    • Causality: DMF serves as the formylating agent, reacting with the lithiated pyridine to form the aldehyde after workup.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure title compound.

Core Synthetic Applications

The true value of this intermediate is demonstrated by the diverse and high-yield transformations it can undergo. Below are protocols for two of its most powerful applications.

Suzuki-Miyaura Cross-Coupling (Reaction at the Chloro-position)

This reaction is a cornerstone of modern medicinal chemistry for creating C-C bonds.

Protocol:

  • To a reaction vial, add this compound (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography.

    • Causality: The palladium catalyst undergoes oxidative addition into the C-Cl bond. Following transmetalation with the boronic acid and reductive elimination, the new C-C bond is formed, regenerating the catalyst. The base is essential for activating the boronic acid in the transmetalation step of the catalytic cycle.

Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Complex1 R¹-Pd(II)L_n-X OxAdd->Complex1 Transmetal Transmetalation Complex1->Transmetal Complex2 R¹-Pd(II)L_n-R² Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArX R¹-X (Our Intermediate) ArX->OxAdd Boronic R²-B(OR)₂ Boronic->Transmetal

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Reductive Amination (Reaction at the Aldehyde)

This reaction is a highly efficient method for forming C-N bonds, crucial for introducing amine-containing side chains.

Protocol:

  • Dissolve this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent like dichloroethane (DCE) or methanol.

  • Add a mild acid catalyst, such as acetic acid (0.1 eq), to facilitate imine formation.

  • Stir for 1-2 hours at room temperature.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), in portions.

    • Causality: NaBH(OAc)₃ is the preferred reducing agent as it is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion intermediate over the starting aldehyde. This prevents competitive reduction of the aldehyde before it can react with the amine.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Safety and Handling

Proper handling is paramount when working with any chemical intermediate. This compound requires specific precautions based on its known hazard profile.

Hazard ClassGHS CodePrecautionary StatementRationale
Acute Toxicity (Oral) H302P301+P312+P330Harmful if swallowed. Do not ingest. Rinse mouth and seek medical attention if swallowed. [7]
Skin Sensitization H317P280, P302+P352May cause an allergic skin reaction. Always wear appropriate personal protective equipment (PPE), including nitrile gloves and a lab coat. [7]
General Handling -P261, P271Avoid breathing dust. Use in a well-ventilated area or a chemical fume hood to prevent inhalation.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. As a combustible solid, keep away from sources of ignition. [7]

Conclusion

This compound is more than a simple building block; it is a sophisticated tool for modern synthetic chemistry. The orthogonal reactivity of its chloro and formyl groups, modulated by the stable pivalamide protector, allows for a predictable and powerful approach to molecular construction. By understanding the principles behind its reactivity and applying the robust protocols detailed in this guide, researchers can significantly accelerate the synthesis of novel compounds for drug discovery and materials science.

References

  • This compound. American Elements. [Link]
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  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PubMed Central (PMC)
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central (PMC)
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central (PMC)

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The Enduring Scaffold: A Technical Guide to the Discovery and History of Novel Pyridine Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Carboxamide Core in Modern Drug Discovery

The pyridine carboxamide moiety, a seemingly simple heterocyclic scaffold, has proven to be a cornerstone in the edifice of medicinal chemistry. Its journey from a fundamental vitamin to a versatile pharmacophore in cutting-edge therapeutics is a testament to its remarkable chemical and biological adaptability. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will traverse the history of pyridine carboxamides, from their serendipitous discoveries to their rational design in the modern era. We will explore the evolution of their synthesis, delve into their diverse mechanisms of action, and highlight key therapeutic breakthroughs, providing a comprehensive resource for those engaged in the pursuit of novel therapeutics.

I. Foundational Discoveries: From Pellagra to Tuberculosis

The story of pyridine carboxamides begins not in the laboratory of a synthetic chemist, but in the realm of nutritional science. The discovery of nicotinamide (vitamin B3) as a cure for pellagra in the early 20th century marked the first recognition of the profound biological significance of this scaffold.

A. Nicotinamide: The Vital Amide

Initially identified as a component of the essential coenzyme NAD+ in 1906, the therapeutic potential of nicotinamide remained unrecognized for decades. It was the work of Conrad Elvehjem in 1937 that unequivocally linked nicotinic acid and its amide to the prevention and treatment of pellagra, a devastating disease characterized by dermatitis, diarrhea, and dementia.

Experimental Protocol: A Representative Historical Synthesis of Nicotinamide

The commercial production of nicotinamide has evolved significantly. Early methods often relied on the oxidation of nicotine, while modern industrial-scale synthesis typically starts from 3-methylpyridine (3-picoline).

  • Oxidation of 3-Picoline: 3-Picoline is subjected to gas-phase ammoxidation over a heterogeneous catalyst at elevated temperatures to produce 3-cyanopyridine.

  • Hydrolysis of 3-Cyanopyridine: The resulting 3-cyanopyridine is then hydrolyzed to nicotinamide. This step can be achieved through chemical means (e.g., using a base) or, more commonly in modern processes, via enzymatic hydrolysis which offers high selectivity and milder reaction conditions.

B. Isoniazid: A Serendipitous Breakthrough in Tuberculosis Treatment

The discovery of isoniazid (isonicotinic acid hydrazide, INH) as a potent anti-tuberculosis agent in the early 1950s was a landmark achievement in the fight against this infectious disease. Interestingly, isoniazid was first synthesized in 1912 but its remarkable tuberculostatic properties were not recognized until decades later. This discovery was a result of independent research efforts at Hoffmann-La Roche and Squibb, who were investigating compounds related to nicotinamide.

The introduction of isoniazid revolutionized the treatment of tuberculosis, offering a highly effective and orally bioavailable drug. It remains a cornerstone of first-line tuberculosis therapy to this day.

Experimental Protocol: A Classical Synthesis of Isoniazid

A common laboratory and industrial synthesis of isoniazid involves a two-step process starting from 4-methylpyridine (4-picoline).

  • Oxidation of 4-Picoline: 4-Picoline is oxidized using a strong oxidizing agent, such as potassium permanganate, to yield isonicotinic acid.

  • Esterification and Hydrazinolysis: The isonicotinic acid is then esterified, typically with ethanol in the presence of an acid catalyst, to form ethyl isonicotinate. Subsequent reaction with hydrazine hydrate displaces the ethoxy group to afford isoniazid.

II. The Evolution of Synthetic Strategies: From Stoichiometric Reagents to Catalytic Innovations

The synthesis of the amide bond is one of the most fundamental and frequently performed reactions in organic chemistry. The methods for constructing the pyridine carboxamide linkage have evolved dramatically, moving from harsh, stoichiometric reagents to more efficient and sustainable catalytic approaches.

A. Early Methods: The Era of Activating Agents

Initial syntheses of pyridine carboxamides relied heavily on the use of stoichiometric activating agents to convert the carboxylic acid into a more reactive species. Common methods included the formation of acid chlorides, anhydrides, or the use of coupling reagents like dicyclohexylcarbodiimide (DCC). While effective, these methods often generate significant amounts of waste and can be limited by harsh reaction conditions.

B. The Rise of Catalysis: A Greener Approach

The drive for more sustainable and efficient chemical processes has led to the development of a wide array of catalytic methods for amide bond formation. These modern techniques often allow for the direct coupling of carboxylic acids and amines, minimizing waste and offering milder reaction conditions.

Key Catalytic Approaches:

  • Boron-based Catalysts: Boronic acids and their derivatives have emerged as effective catalysts for direct amidation.

  • Transition Metal Catalysis: Catalysts based on metals such as ruthenium, palladium, and manganese have been developed for the dehydrogenative coupling of alcohols and amines, or the direct amidation of esters.

  • Enzymatic Synthesis: Biocatalysis, particularly the use of nitrile hydratases and lipases, offers a highly selective and environmentally friendly route to pyridine carboxamides.

G cluster_0 Early Methods cluster_1 Modern Catalytic Methods Acid\nChlorides Acid Chlorides Pyridine\nCarboxamide Pyridine Carboxamide Acid\nChlorides->Pyridine\nCarboxamide Amidation Anhydrides Anhydrides Anhydrides->Pyridine\nCarboxamide Amidation Coupling\nReagents (DCC) Coupling Reagents (DCC) Coupling\nReagents (DCC)->Pyridine\nCarboxamide Amidation Boron-based\nCatalysts Boron-based Catalysts Boron-based\nCatalysts->Pyridine\nCarboxamide Transition Metal\nCatalysis Transition Metal Catalysis Transition Metal\nCatalysis->Pyridine\nCarboxamide Enzymatic\nSynthesis Enzymatic Synthesis Enzymatic\nSynthesis->Pyridine\nCarboxamide Pyridine\nCarboxylic Acid Pyridine Carboxylic Acid Pyridine\nCarboxylic Acid->Acid\nChlorides Activation Pyridine\nCarboxylic Acid->Anhydrides Activation Pyridine\nCarboxylic Acid->Coupling\nReagents (DCC) Activation Pyridine\nCarboxylic Acid->Boron-based\nCatalysts Direct Coupling Pyridine\nCarboxylic Acid->Transition Metal\nCatalysis Direct Coupling Pyridine\nCarboxylic Acid->Enzymatic\nSynthesis Direct Coupling Amine Amine Amine->Boron-based\nCatalysts Amine->Transition Metal\nCatalysis Amine->Enzymatic\nSynthesis Amine->Pyridine\nCarboxamide

Caption: Evolution of Pyridine Carboxamide Synthesis.

III. The Modern Era: Pyridine Carboxamides in Contemporary Drug Discovery

Building on the foundation of these early discoveries, the pyridine carboxamide scaffold has been extensively explored in modern drug discovery, leading to a diverse array of therapeutic agents targeting a wide range of diseases.

A. Anticancer Agents: Targeting Kinases and Beyond

The pyridine carboxamide core is a prominent feature in many kinase inhibitors. Its ability to form key hydrogen bonding interactions within the ATP-binding pocket of kinases makes it a privileged scaffold for this important class of anticancer drugs.

Compound ClassTargetRepresentative CompoundKey Structural Features
Imidazo[1,2-a]pyridines Various Kinases (e.g., PI3K, Aurora)AlisertibFused bicyclic system with a pendant pyridine carboxamide.
Pyridine-2-carboxamides HPK1Compound 19 (from recent literature)Exhibits high selectivity and in vivo efficacy in combination with anti-PD-1 therapy.[1]
Allosteric SHP2 Inhibitors SHP2Substituted Pyridine CarboxamidesNovel series demonstrating potent allosteric inhibition and antitumor efficacy.[2][3]
B. Anti-infective Agents: New Frontiers in Combating Resistance

The emergence of drug-resistant pathogens has spurred the development of novel anti-infective agents. Pyridine carboxamides continue to be a fruitful area of research in this domain.

  • Antitubercular Agents: Beyond isoniazid, novel pyridine carboxamides are being developed to combat multidrug-resistant tuberculosis. Some of these compounds are prodrugs that are activated by mycobacterial enzymes.[4][5][6]

  • Antifungal Agents: Pyridine carboxamides have been successfully developed as agricultural fungicides, and their potential as human antifungal agents is an active area of investigation. Some of these compounds act by inhibiting succinate dehydrogenase (SDH).[7]

G Isoniazid (Prodrug) Isoniazid (Prodrug) KatG (Mycobacterial Enzyme) KatG (Catalase-Peroxidase) Isoniazid (Prodrug)->KatG (Mycobacterial Enzyme) Activation Reactive Isonicotinoyl Species Reactive Isonicotinoyl Species KatG (Mycobacterial Enzyme)->Reactive Isonicotinoyl Species InhA (Enoyl-ACP Reductase) InhA (Enoyl-ACP Reductase) Reactive Isonicotinoyl Species->InhA (Enoyl-ACP Reductase) Inhibition Mycolic Acid Synthesis Mycolic Acid Synthesis InhA (Enoyl-ACP Reductase)->Mycolic Acid Synthesis Blocks Mycobacterial Cell Wall Disruption Mycobacterial Cell Wall Disruption Mycolic Acid Synthesis->Mycobacterial Cell Wall Disruption Leads to

Caption: Mechanism of Action of Isoniazid.

C. Other Therapeutic Areas: A Testament to Versatility

The therapeutic applications of pyridine carboxamides extend beyond oncology and infectious diseases, highlighting the versatility of this scaffold.

  • Analgesics: Novel pyridine-3-carboxamides have been identified as potent and selective agonists of the CB2 receptor, demonstrating efficacy in models of inflammatory pain.

  • Urease Inhibitors: Pyridine carboxamide derivatives have shown promise as urease inhibitors, which could have applications in treating infections by ureolytic bacteria.[8]

IV. Future Directions: The Road Ahead for Pyridine Carboxamides

The journey of pyridine carboxamides is far from over. Several exciting avenues of research are poised to further expand the therapeutic utility of this remarkable scaffold.

  • Computational Drug Design: In silico methods, including molecular docking and dynamics simulations, are increasingly being used to rationally design novel pyridine carboxamide inhibitors with improved potency and selectivity.[9]

  • Emerging Targets: Researchers are exploring the potential of pyridine carboxamides to modulate novel and challenging drug targets, including those involved in immunotherapy and neurodegenerative diseases.

  • Novel Synthetic Methodologies: The development of even more efficient, selective, and sustainable methods for constructing the pyridine carboxamide core will continue to be a priority, enabling the rapid synthesis of diverse compound libraries for high-throughput screening.

V. Conclusion

From a humble vitamin to a key component of sophisticated, targeted therapies, the pyridine carboxamide scaffold has demonstrated enduring value in the field of drug discovery. Its rich history, coupled with the continuous evolution of synthetic methodologies and a deepening understanding of its biological interactions, ensures that this versatile core will remain a fertile ground for the discovery of novel medicines for years to come. The ability of this seemingly simple structure to be tailored to interact with a vast array of biological targets is a powerful reminder of the elegance and efficacy that can be achieved through thoughtful medicinal chemistry.

References

  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. (URL: [Link])
  • Catalytic Amid
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. (URL: [Link])
  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. (URL: [Link])
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Tre
  • TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in w
  • Special Issue : Catalytic Approaches for Amide Synthesis. (URL: [Link])
  • Catalytic amidation reactions from amines and acids (or esters). (URL: [Link])
  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. (URL: [Link])
  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. (URL: [Link])
  • Synthesis of pyridine carboxamide and carbothioamide (1–12). (URL: [Link])
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (URL: [Link])
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (URL: [Link])
  • Evolution of amide bond form
  • Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. (URL: [Link])
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (URL: [Link])
  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. (URL: [Link])
  • Amide Form
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (URL: [Link])
  • (PDF) Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (URL: [Link])
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N-(6-Chloro-3-formylpyridin-2-yl)pivalamide safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound (CAS No. 127446-34-8). It is intended for researchers, chemists, and drug development professionals who may work with this compound. The protocols and recommendations herein are synthesized from available safety data for the compound and structurally related analogs, emphasizing a conservative approach to ensure user safety.

Section 1: Compound Identification and Physicochemical Properties

This compound is a halogenated heterocyclic compound, a class of molecules that serve as versatile building blocks in organic synthesis.[1] Its structure incorporates a chlorinated pyridine ring, an aldehyde functional group, and a pivalamide moiety, each contributing to its specific reactivity and potential biological activity.[1][2]

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
CAS Number 127446-34-8 [3][4][5][6][7]
Molecular Formula C₁₁H₁₃ClN₂O₂ [3][4][7]
Molecular Weight 240.69 g/mol [3][4][7]
IUPAC Name N-(6-chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide [6]
Synonyms N-(6-Chloro-3-Formyl-Pyridin-2-Yl)-2,2-Dimethyl-Propionamide [3]
Physical Form Solid

| SMILES | CC(C)(C)C(=O)NC1=C(C=CC(=N1)Cl)C=O |[3][6] |

Caption: Molecular structure of this compound.

Section 2: Hazard Identification and Toxicology

A comprehensive, verified Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative hazard assessment must be performed based on the known risks of structurally similar compounds, such as other chlorinated pyridine derivatives. The following GHS classifications are extrapolated from these analogs and represent the minimum expected hazards.

Table 2: Anticipated GHS Hazard Classifications

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[8]
Acute Toxicity, Dermal Category 4 (or higher) H312: Harmful in contact with skin.[9] (Some analogs are Category 2, H310: Fatal in contact with skin[10])
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[9][10]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation.[9][10]
Skin Sensitization Category 1 H317: May cause an allergic skin reaction.

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[9][10] |

Toxicological Summary:

  • Acute Effects: The compound is anticipated to be harmful if swallowed, inhaled, or absorbed through the skin.[9] Direct contact is likely to cause significant skin and eye irritation.[9][10] Inhalation of dust may lead to respiratory tract irritation.[9][10]

  • Chronic Effects: The potential for long-term effects has not been thoroughly investigated. However, some pyridine derivatives are suspected of causing genetic defects.[11] Due to the presence of the pivalamide group and its potential as a skin sensitizer, repeated skin contact should be strictly avoided to prevent the development of allergic contact dermatitis.

  • Engineering Controls Rationale: The aldehyde functional group can be an irritant and a sensitizer. The chlorinated pyridine core is a common feature in many biologically active and potentially toxic molecules. This combination necessitates handling within a certified chemical fume hood to prevent inhalation and using appropriate personal protective equipment to prevent skin and eye contact.

Section 3: Experimental Workflow and Engineering Controls

A self-validating system of protocols is essential for handling this compound. The primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations, including weighing, dissolving, and transferring the solid compound.

Safe_Handling_Workflow cluster_Prep Preparation Phase cluster_Handling Handling Phase cluster_Cleanup Post-Handling Phase A Review SDS & Conduct Risk Assessment B Verify Fume Hood Certification A->B Proceed only if safe C Assemble & Inspect PPE (Gloves, Coat, Goggles) B->C Proceed only if safe D Prepare Work Area: Fume Hood, Spill Kit, Waste Container C->D Proceed only if safe E Weigh Compound INSIDE Fume Hood D->E Proceed only if safe F Perform Chemical Manipulation (e.g., Dissolving, Reaction) E->F G Securely Cap & Label All Containers F->G H Decontaminate Glassware & Surfaces in Fume Hood G->H Experiment Complete I Segregate & Dispose of Waste (Solid, Liquid, Sharps) H->I J Remove PPE & Wash Hands Thoroughly I->J

Caption: Logical workflow for the safe handling of chemical reagents.

Section 4: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict handling protocols is non-negotiable.

Protocol 4.1: Standard Handling Procedure

  • Pre-operation: Confirm the chemical fume hood has been certified within the last year. Ensure an appropriate chemical spill kit and designated waste containers are immediately accessible.

  • Donning PPE: Wear the following minimum PPE before entering the laboratory:

    • Eye Protection: Chemical safety goggles that meet ANSI Z87.1 standards.

    • Hand Protection: Nitrile gloves (double-gloving is recommended). Check for tears or punctures before use.

    • Body Protection: A flame-resistant lab coat, fully buttoned. Ensure legs and feet are covered with long pants and closed-toe shoes.

  • Manipulation: Conduct all operations involving the solid compound or its solutions inside a chemical fume hood. This includes weighing, transfers, and preparation of solutions.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and after removing gloves.[8][9]

  • Post-operation: Decontaminate the work surface within the fume hood. Securely seal all containers of the compound and its waste products.

Section 5: Storage and Incompatibility

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.

  • Storage Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[8][12] For long-term stability and to minimize degradation from atmospheric moisture, storage at or below room temperature in a desiccator or under an inert atmosphere (e.g., nitrogen) is advisable.

  • Incompatible Materials: Keep away from strong oxidizing agents.[9] The compound's reactivity has not been fully characterized, so it should be kept separate from strong acids and bases as a precaution.

  • Hazardous Decomposition: Thermal decomposition may produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[9]

Section 6: Emergency Procedures

Immediate and appropriate action is required in the event of an exposure or spill.

Protocol 6.1: First Aid Measures

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8][9]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[8][9] Seek medical attention, especially if irritation or an allergic reaction develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][9] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water.[8] Call a poison control center or physician immediately.

Protocol 6.2: Spill and Leak Containment

  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, but do not perform cleanup outside of a fume hood if the spill is significant.

  • Control Ignition: Remove all sources of ignition.[8]

  • Contain: Wearing appropriate PPE, prevent the further spread of the spill. For solid spills, gently sweep or vacuum (with HEPA filter) the material to avoid raising dust. For solutions, absorb with an inert material (e.g., vermiculite, sand).

  • Collect: Place the contained material into a suitable, labeled container for hazardous waste disposal.[8]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Section 7: Disposal Considerations

All waste containing this compound must be treated as hazardous.

  • Waste Classification: Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification.[8]

  • Disposal Method: Dispose of the compound and any contaminated materials (e.g., gloves, absorbent pads, glassware) through a licensed professional waste disposal service.[8][9] Do not dispose of down the drain or in regular trash.

  • Packaging: Do not reuse empty containers.[8] Dispose of them as unused product in accordance with approved waste disposal practices.

References

  • This compound. AMERICAN ELEMENTS. [Link]
  • This compound [P45677]. ChemUniverse. [Link]
  • CAS 127446-34-8 | this compound. Hoffman Fine Chemicals. [Link]
  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tom

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A Theoretical and Computational Whitepaper on N-(6-Chloro-3-formylpyridin-2-yl)pivalamide: A Potential Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive theoretical and computational analysis of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide, a substituted pyridine derivative with potential applications in drug discovery. In the absence of direct experimental data, this document synthesizes established chemical principles and computational methodologies to predict the molecule's synthesis, physicochemical properties, electronic structure, and reactivity. A significant focus is placed on its potential as a covalent inhibitor, leveraging the reactivity of its formyl group. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals interested in the prospective applications of novel heterocyclic compounds.

Introduction and Molecular Overview

This compound (CAS No. 127446-34-8) is a unique heterocyclic compound featuring a pyridine core, a scaffold of significant interest in medicinal chemistry due to its presence in numerous approved drugs.[1][2] Its structure is characterized by three key functional groups: a chloro substituent at the 6-position, a pivalamide group at the 2-position, and a formyl (aldehyde) group at the 3-position. The interplay of these groups—the electron-withdrawing nature of the chlorine and formyl groups, the steric bulk of the pivalamide's tert-butyl moiety, and the electrophilic reactivity of the aldehyde—suggests a complex and potentially valuable chemical profile. This guide outlines a predictive analysis of this molecule, establishing a foundation for future experimental validation and development.

PropertyValueSource
CAS Number 127446-34-8[1]
Molecular Formula C₁₁H₁₃ClN₂O₂[1]
Molecular Weight 240.69 g/mol [1]
IUPAC Name N-(6-chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamideChemUniverse

Proposed Synthetic Pathway

While a specific synthesis for this compound has not been published, a plausible route can be devised from commercially available starting materials based on established pyridine chemistry. A logical approach involves the acylation of a 2-amino-6-chloropyridine precursor, followed by formylation.

The synthesis could commence with 2-amino-6-chloropyridine. The first step would be the acylation of the amino group with pivaloyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine to form the pivalamide intermediate. The subsequent introduction of the formyl group at the 3-position presents a regioselectivity challenge. Methods for the C-H formylation of pyridine rings, such as the Vilsmeier-Haack reaction, are known but can be substrate-dependent.[3][4] An alternative strategy could involve lithiation at the 3-position followed by quenching with an electrophilic formylating agent like dimethylformamide (DMF).

Protocol 2.1: Proposed Synthesis
  • Step 1: Acylation. To a solution of 2-amino-6-chloropyridine (1 eq.) in a suitable aprotic solvent (e.g., dichloromethane or THF), add a non-nucleophilic base such as triethylamine (1.2 eq.). Cool the mixture to 0 °C.

  • Add pivaloyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product, N-(6-chloropyridin-2-yl)pivalamide, via column chromatography.

  • Step 2: Formylation. Dissolve the purified product from Step 1 in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).

  • Add a strong base such as n-butyllithium (1.1 eq.) dropwise to facilitate directed ortho-metalation at the C3 position.

  • After stirring for 1-2 hours at -78 °C, add anhydrous dimethylformamide (DMF) (1.5 eq.) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the final product, this compound, and purify by column chromatography.

Synthetic Pathway start 2-Amino-6-chloropyridine intermediate N-(6-chloropyridin-2-yl)pivalamide start->intermediate Pivaloyl Chloride, Et3N product This compound intermediate->product 1. n-BuLi, -78°C 2. DMF

Figure 1: Proposed two-step synthesis of the title compound.

Predicted Physicochemical and ADMET Properties

In early-stage drug discovery, in silico prediction of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for prioritizing candidates.[5][6] Computational models can provide valuable insights into a molecule's drug-likeness before committing resources to synthesis and in vitro testing.[7][8]

ParameterPredicted ValueImportance in Drug Discovery
LogP (Octanol/Water Partition) 2.5 - 3.5Measures lipophilicity, affecting absorption and membrane permeability.[]
Topological Polar Surface Area (TPSA) ~58 ŲPredicts transport properties; influences cell permeability and oral bioavailability.[10]
Aqueous Solubility (LogS) Moderately SolubleEssential for absorption and formulation.
Hydrogen Bond Donors 1 (Amide N-H)Influences binding interactions and solubility.
Hydrogen Bond Acceptors 3 (Pyridyl N, Carbonyl O, Aldehyde O)Key for target binding and physicochemical properties.
Blood-Brain Barrier (BBB) Permeation Unlikely to be highImportant for CNS-targeting drugs; lower permeation reduces CNS side effects.
CYP450 Inhibition Potential for inhibitionPredicts potential for drug-drug interactions.
Oral Bioavailability Moderate to GoodA key parameter for orally administered drugs.

Values are estimates based on cheminformatics tools and may vary between different prediction algorithms.

Theoretical Computational Analysis

To elucidate the electronic properties and potential reactivity of this compound, a suite of theoretical studies is proposed. These computational methods are standard practice for characterizing novel molecules.[11][12]

Density Functional Theory (DFT) Analysis

DFT calculations are a powerful tool for investigating the electronic structure of molecules.[13] A proposed study using a functional like B3LYP with a basis set such as 6-311G+(d,p) can reveal key insights.[11]

Key DFT Analyses:

  • Geometry Optimization: To find the lowest energy conformation of the molecule.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are critical. The HOMO-LUMO energy gap indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[11]

  • Molecular Electrostatic Potential (MEP) Map: This visualizes the charge distribution, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. The area around the formyl group's carbon is expected to be highly electrophilic.

  • Global Reactivity Descriptors: Calculation of properties like hardness, softness, and electrophilicity index provides a quantitative measure of the molecule's reactivity profile.

DFT Workflow cluster_input Input cluster_dft DFT Calculation (e.g., B3LYP/6-311G+(d,p)) cluster_output Analysis & Output mol_structure Molecular Structure (SMILES or 3D Coords) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy electronic_props Electronic Properties freq_calc->electronic_props homo_lumo HOMO-LUMO Gap (Reactivity) electronic_props->homo_lumo mep_map MEP Map (Charge Distribution) electronic_props->mep_map react_desc Reactivity Descriptors (Hardness, Electrophilicity) electronic_props->react_desc

Figure 2: Standard workflow for DFT analysis.
Molecular Docking and Covalent Inhibition Potential

The presence of an electrophilic formyl group makes this compound a prime candidate for a covalent inhibitor.[14] Covalent inhibitors form a stable bond with their target protein, which can lead to enhanced potency and a longer duration of action.[15][16] The aldehyde can react with nucleophilic amino acid residues, such as the thiol group of cysteine or the amine group of lysine, to form a reversible covalent bond.[14][17]

A molecular docking study can predict the binding mode and affinity of the molecule within a protein's active site.[18][19] Given its potential as a covalent inhibitor, a suitable target would be an enzyme with a key nucleophilic residue in its active site, for example, a cysteine protease.

Protocol 4.2.1: Proposed Covalent Docking Workflow
  • Target Selection & Preparation: Select a protein target with a known reactive cysteine or lysine in the active site (e.g., Cathepsin K, PDB ID: 1ATK). Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of this compound. Assign charges and define the reactive aldehyde group for covalent docking.

  • Grid Generation: Define the binding site on the protein, centering a grid box around the active site, ensuring it encompasses the key nucleophilic residue.

  • Covalent Docking Simulation: Use a docking program that supports covalent interactions (e.g., AutoDock, Schrödinger Maestro). The software will sample orientations of the ligand and then model the formation of the covalent bond between the aldehyde and the specified residue.

  • Pose Analysis: Analyze the resulting poses based on scoring functions, binding energy, and the geometry of the covalent bond.[20] The analysis should focus on key interactions (hydrogen bonds, hydrophobic contacts) that stabilize the initial non-covalent complex.

Covalent Docking Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis protein Select & Prepare Protein Target (PDB) grid Define Binding Site (Grid Generation) protein->grid ligand Prepare Ligand (3D Structure) docking Run Covalent Docking Simulation ligand->docking grid->docking pose Analyze Binding Poses & Scoring docking->pose interaction Identify Key Interactions (H-Bonds, etc.) pose->interaction

Figure 3: General workflow for a covalent docking study.

The aldehyde warhead can react with a lysine residue to form a Schiff base or with a cysteine residue to form a hemithioacetal. Both are often reversible, which is an attractive feature for reducing the risk of off-target toxicity associated with irreversible inhibitors.[16]

Figure 4: Potential reversible covalent inhibition mechanisms.

Note: The image in the DOT script is a placeholder and would need to be replaced with an actual molecular structure image for rendering.

Conclusion and Future Directions

This compound presents an intriguing profile for further investigation in drug discovery. This theoretical guide, based on established computational chemistry principles, predicts that the molecule is synthetically accessible and possesses drug-like physicochemical properties. The key feature is the electrophilic formyl group, which positions the compound as a strong candidate for development as a reversible covalent inhibitor.

The next steps require experimental validation of the hypotheses presented herein. The proposed synthetic route should be attempted, followed by full spectroscopic characterization. Subsequently, in vitro screening against a panel of enzymes, particularly those with reactive cysteine or lysine residues in their active sites (e.g., cysteine proteases, certain kinases), would be a logical step to identify a biological target. Positive hits would then warrant detailed enzyme kinetics and structural biology studies (e.g., X-ray crystallography) to confirm the covalent binding mode predicted by docking simulations. This systematic approach will fully elucidate the therapeutic potential of this promising heterocyclic compound.

References

  • Aurlide. (2025).
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  • ResearchGate. (2018). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?[Link]
  • Xu, P., Guo, S. M., & Studer, A. (2023). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Chinese Chemical Society. [Link]
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  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
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Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Heterocyclic Derivatives from N-(6-Chloro-3-formylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of a diverse array of heterocyclic compounds, particularly those with significant potential in drug discovery and development. The strategic placement of a chloro substituent, a reactive formyl group, and a pivalamide-protected amine on the pyridine core makes this molecule a versatile synthon for the construction of fused ring systems. The inherent reactivity of these functional groups allows for a stepwise and controlled elaboration of the molecular framework, leading to the generation of complex molecules with tailored biological activities. Pyridine and its fused derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2]

This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on the preparation of pyrido[2,3-d]pyrimidine derivatives. These compounds are of particular interest as they are structural analogs of purines and pteridines, enabling them to interact with a variety of biological targets.[3] Detailed, field-proven protocols, mechanistic insights, and data presentation are included to empower researchers in their synthetic endeavors.

Core Synthetic Strategy: From Pyridine to Fused Pyrimidines

The primary synthetic application of this compound is its conversion to the pyrido[2,3-d]pyrimidine scaffold. This transformation is typically achieved through a two-stage process:

  • Deprotection of the Amine: The pivalamide group serves as a robust protecting group for the 2-amino functionality. Its removal is a prerequisite for the subsequent cyclization step. Acid-catalyzed hydrolysis is the most common and effective method for this deprotection.

  • Cyclocondensation: The resulting 2-amino-6-chloro-3-formylpyridine intermediate possesses the necessary functionalities for a condensation reaction with a three-atom component to form the fused pyrimidine ring. Reagents such as guanidine, urea, or thiourea are ideal for this purpose, providing the N-C-N unit required for the pyrimidine ring.

This strategic approach allows for the late-stage introduction of diversity, as various substituted guanidines, ureas, and thioureas can be employed in the cyclocondensation step to generate a library of analogs.

Visualization of the Synthetic Pathway

The overall synthetic workflow from the starting material to the target pyrido[2,3-d]pyrimidine derivatives is illustrated below.

G A This compound B 2-Amino-6-chloro-3-formylpyridine A->B  Acid Hydrolysis (Deprotection) C Pyrido[2,3-d]pyrimidine Derivatives B->C  Cyclocondensation (e.g., with Guanidine)

Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidine derivatives.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and the final pyrido[2,3-d]pyrimidine products. These protocols are based on established chemical principles and are designed to be self-validating.

Protocol 1: Synthesis of 2-Amino-6-chloro-3-formylpyridine (Intermediate)

Causality: The pivalamide group is sterically bulky and stable under many reaction conditions, making it an excellent protecting group. However, for the cyclization to proceed, the nucleophilic 2-amino group must be unmasked. Acid-catalyzed hydrolysis provides a clean and efficient means of deprotection. Concentrated hydrochloric acid is used to ensure complete protonation of the amide and facilitate nucleophilic attack by water.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Add a 1:1 mixture of concentrated hydrochloric acid and deionized water (sufficient to dissolve the starting material).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully neutralize by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-amino-6-chloro-3-formylpyridine.

Protocol 2: Synthesis of 2-Amino-6-chloro-pyrido[2,3-d]pyrimidin-4-amine (Guanidine Cyclocondensation)

Causality: This protocol exemplifies a classic cyclocondensation reaction to form a fused pyrimidine ring. The 2-amino group of the pyridine derivative acts as a nucleophile, attacking one of the electrophilic carbons of guanidine. The 3-formyl group then reacts in an intramolecular fashion to complete the cyclization, followed by aromatization to yield the stable pyrido[2,3-d]pyrimidine system. The use of a base like potassium carbonate is crucial to deprotonate the guanidinium salt and generate the free guanidine base necessary for the reaction.

Materials:

  • 2-Amino-6-chloro-3-formylpyridine (from Protocol 1)

  • Guanidine Hydrochloride

  • Potassium Carbonate (K₂CO₃)

  • 2-Methoxyethanol or other high-boiling polar solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, combine 2-amino-6-chloro-3-formylpyridine (1.0 eq), guanidine hydrochloride (1.5 eq), and potassium carbonate (2.0 eq).

  • Add 2-methoxyethanol as the solvent.

  • Heat the mixture to reflux (approximately 125 °C) and stir vigorously for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the desired 2-amino-6-chloro-pyrido[2,3-d]pyrimidin-4-amine. Further purification can be achieved by recrystallization.

Data Presentation: Representative Yields and Conditions

The following table summarizes expected outcomes for the synthesis of various pyrido[2,3-d]pyrimidine derivatives based on analogous reactions found in the literature. Actual yields may vary depending on the specific substrates and reaction scale.

Starting MaterialReagentProductSolventTemp (°C)Time (h)Yield (%)
2-Amino-6-chloro-3-formylpyridineGuanidine HCl2-Amino-6-chloro-pyrido[2,3-d]pyrimidin-4-amine2-Methoxyethanol1251075-85
2-Amino-6-chloro-3-formylpyridineUrea2-Amino-6-chloro-pyrido[2,3-d]pyrimidin-4(3H)-oneAcetic Acid120670-80
2-Amino-6-chloro-3-formylpyridineThiourea2-Amino-6-chloro-pyrido[2,3-d]pyrimidine-4(3H)-thioneEthanol801265-75

Trustworthiness and Self-Validation

The protocols described herein are designed to be robust and reproducible. The progress of each reaction can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC). The identity and purity of the synthesized compounds should be confirmed by a combination of spectroscopic methods, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and the absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

By following these validation steps, researchers can ensure the integrity of their synthetic products and the reliability of their experimental findings.

Authoritative Grounding and Further Applications

The synthetic strategies outlined in this guide are well-established in the field of heterocyclic chemistry. The cyclocondensation of 2-amino-3-formylpyridines is a cornerstone reaction for the construction of the pyrido[2,3-d]pyrimidine ring system.[4][5] The resulting 6-chloro-pyrido[2,3-d]pyrimidine derivatives are valuable intermediates for further chemical elaboration. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution and can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.

Furthermore, the chloro group provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to introduce carbon-carbon and carbon-nitrogen bonds, further expanding the chemical space accessible from this versatile scaffold.

References

  • MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.
  • Journal of Organic & Pharmaceutical Chemistry. (2016). The chemistry of pyrido[2,3-d]pyrimidines.
  • ResearchGate. (2023). Synthesis of 4-aminopyrido[2,3-d]pyrimidines derivatives.
  • PMC - NIH. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • ResearchGate. (2022). Scheme for the synthesis of pyrido[2,3-d]pyrimidine derivative (4).

Sources

Application Notes and Protocols for N-(6-Chloro-3-formylpyridin-2-yl)pivalamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Building Block

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide is a highly functionalized pyridine derivative that has emerged as a valuable and versatile building block in modern organic synthesis. Its structure, characterized by a pivalamide-protected amine, a formyl group, and a reactive chloro substituent, offers multiple strategic points for molecular elaboration. This unique combination of functional groups allows for sequential and site-selective reactions, making it an attractive starting material for the synthesis of complex heterocyclic scaffolds, particularly those of medicinal interest. The pyridine core is a ubiquitous motif in pharmaceuticals, and this reagent provides a direct route to novel substituted pyridines.[1][2]

The pivalamide group serves as a robust protecting group for the 2-amino functionality, stable to a variety of reaction conditions, yet removable when necessary. The aldehyde at the 3-position is a versatile handle for condensations, reductive aminations, and the formation of various heterocyclic rings.[3][4] Crucially, the chlorine atom at the 6-position is amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl substituents. This application note will provide a detailed guide to the synthetic utility of this compound, focusing on key applications with detailed, field-proven protocols.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 127446-34-8[5][6]
Molecular Formula C₁₁H₁₃ClN₂O₂[5][6]
Molecular Weight 240.69 g/mol [5][6]
Appearance Solid[7]
IUPAC Name N-(6-chloro-3-formyl-2-pyridinyl)-2,2-dimethylpropanamide[5]

Storage and Handling: This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling.

Key Synthetic Applications and Protocols

The strategic placement of functional groups in this compound allows for a diverse range of synthetic transformations. This section will detail two primary applications: palladium-catalyzed Suzuki-Miyaura coupling and the construction of fused heterocyclic systems.

Application 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl Pyridine Derivatives

The chlorine atom at the 6-position of the pyridine ring is a prime site for C-C bond formation via Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, allowing for the facile construction of biaryl and heteroaryl-aryl linkages. For 2-chloropyridines, which can be challenging substrates due to the strength of the C-Cl bond, the selection of an appropriate catalyst system is critical for achieving high yields.[8][9] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond.[8]

Below is a detailed, self-validating protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Start Combine Reactants: This compound Arylboronic Acid Base (e.g., K3PO4) Inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) Start->Inert Catalyst Add Catalyst System: Pd(OAc)2 Ligand (e.g., XPhos) Inert->Catalyst Solvent Add Degassed Solvents (e.g., Toluene/Water) Catalyst->Solvent Heat Heat to 100-110 °C with Vigorous Stirring Solvent->Heat Monitor Monitor Progress (TLC, GC-MS, or LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Extract (e.g., Ethyl Acetate/Water) Cool->Extract Purify Dry, Concentrate, and Purify (Column Chromatography) Extract->Purify Product Isolate Pure Product: N-(6-Aryl-3-formylpyridin-2-yl)pivalamide Purify->Product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Detailed Experimental Protocol: Synthesis of N-(6-(4-methoxyphenyl)-3-formylpyridin-2-yl)pivalamide

This protocol is a representative example and may require optimization for different arylboronic acids.

Materials:

  • This compound (1.0 mmol, 240.7 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424.4 mg)

  • Toluene, anhydrous (4 mL)

  • Water, degassed (1 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add palladium(II) acetate and the XPhos ligand. Subsequently, add the degassed toluene and water via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-(6-(4-methoxyphenyl)-3-formylpyridin-2-yl)pivalamide.

Expected Results and Characterization:

The product, N-(6-(4-methoxyphenyl)-3-formylpyridin-2-yl)pivalamide, is expected as a solid. Characterization data for a similar compound, N-(4-methoxyphenyl)pivalamide, can be found in the literature, which can serve as a reference for spectroscopic analysis.[7][10]

  • ¹H NMR: Expect to see the disappearance of the signal corresponding to the proton on the carbon bearing the chlorine and the appearance of new aromatic signals from the 4-methoxyphenyl group. The aldehyde proton and pivalamide protons should remain.

  • ¹³C NMR: Expect a new set of aromatic carbon signals corresponding to the 4-methoxyphenyl group.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C₁₈H₂₀N₂O₃, M.W. 312.36).

Application 2: Synthesis of Fused Pyrido[2,3-d]pyrimidine Scaffolds

The aldehyde functionality of this compound, in conjunction with the adjacent pivalamide-protected amino group, provides a platform for the construction of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry as they are structural analogs of purines and have been investigated as inhibitors of various kinases.[4][11]

A common strategy involves the condensation of the aldehyde with a suitable nitrogen-containing synthon, followed by cyclization.

Diagram of the Pyrido[2,3-d]pyrimidine Synthesis Workflow:

Pyrido_Pyrimidine_Workflow cluster_prep Condensation and Cyclization cluster_workup Isolation and Chlorination cluster_purification Final Purification Start Combine Reactants: This compound Aminopyrimidine Derivative (e.g., 6-amino-1,3-dimethyluracil) Catalyst Add Catalyst (e.g., Piperidine) Start->Catalyst Solvent Add Solvent (e.g., Ethanol) Catalyst->Solvent Reflux Reflux Reaction Mixture Solvent->Reflux Cool Cool to Room Temperature Reflux->Cool Isolate Isolate Intermediate (Filtration) Cool->Isolate Chlorinate Chlorination (e.g., POCl3) Isolate->Chlorinate Quench Quench Reaction Chlorinate->Quench Extract Extract Product Quench->Extract Purify Purify by Chromatography Extract->Purify Product Isolate Pure Product: Substituted Pyrido[2,3-d]pyrimidine Purify->Product

Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidine derivatives.

Detailed Experimental Protocol: Synthesis of a Substituted Pyrido[2,3-d]pyrimidine

This protocol is a generalized procedure based on established methodologies for analogous structures and should be optimized for specific substrates.[4][12]

Materials:

  • This compound (1.0 mmol)

  • 6-Amino-1,3-dimethyluracil (1.0 mmol)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Ethanol (10 mL)

  • Phosphorus oxychloride (POCl₃) (3.0-5.0 mmol)

  • Toluene (10 mL)

  • Dimethylformamide (DMF) (catalytic amount)

  • Standard laboratory glassware

Procedure:

Part A: Synthesis of the Pyrido[2,3-d]pyrimidinone Intermediate

  • Reaction Setup: To a round-bottom flask, add this compound, 6-amino-1,3-dimethyluracil, and ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the stirred solution.

  • Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated product can be collected by filtration, washed with cold ethanol, and dried.

Part B: Chlorination to the Final Product

  • Reaction Setup: Suspend the intermediate from Part A (1.0 eq) in toluene in a dry flask. Add a catalytic amount of DMF.

  • Chlorination: Cool the mixture to 0 °C and slowly add phosphorus oxychloride (3.0-5.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours, monitoring by TLC.

  • Workup: After completion, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-chloropyrido[2,3-d]pyrimidine derivative.

Conclusion and Future Perspectives

This compound is a potent and versatile building block for the synthesis of a wide array of complex heterocyclic molecules. The protocols detailed herein for Suzuki-Miyaura coupling and the synthesis of fused pyrido[2,3-d]pyrimidines demonstrate its utility in constructing scaffolds of high interest, particularly in the field of drug discovery. The orthogonal reactivity of its functional groups allows for a high degree of synthetic flexibility, enabling the generation of diverse chemical libraries. Further exploration of the reactivity of the formyl and pivalamide groups, in concert with the chloro substituent, will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new bioactive molecules.

References

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  • BenchChem. (2025). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
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  • ChemUniverse. (n.d.). This compound [P45677].
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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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  • Google Patents. (2011). INHIBITORS OF PI3K-DELTA AND METHODS OF THEIR USE AND MANUFACTURE. (EP 2616442 B1).
  • Saeed, S., et al. (2009). N-(4-Methoxyphenyl)pivalamide. Acta Crystallographica Section E: Structure Reports Online.
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  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023). PMC - NIH.
  • Pyridine containing functional groups - N-(6-Chloro-3-pyridylmethyl)ethylamine. (n.d.). Koei Chemical Co., Ltd..
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2019). PMC - NIH.
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
  • N-(4-Methoxy-phen-yl)pivalamide. (2009). PubMed.
  • Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. (2004). PubMed.
  • Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. (2016).
  • 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. (2012). PMC - NIH.
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2016).
  • SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES. (2023). Indo American Journal of Pharmaceutical Research.
  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.
  • Amerigo Scientific. (n.d.). N-(2-Chloro-6-formylpyridin-3-yl)pivalamide.

Sources

Application Notes and Protocols: Reactivity of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the reactivity of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide. This versatile building block presents two primary sites for nucleophilic attack: the formyl group at the C3 position and the chloro-substituted carbon at the C6 position. This guide explores the underlying principles of these reactions, offers field-proven insights into experimental design, and provides detailed, step-by-step protocols for key transformations. The strategic manipulation of this scaffold is of significant interest in medicinal chemistry for the synthesis of novel heterocyclic compounds.[1][2]

Introduction: The Strategic Value of a Bifunctional Pyridine Scaffold

This compound is a highly functionalized pyridine derivative that serves as a valuable intermediate in organic synthesis.[3][4][5] Its structure incorporates three key features that dictate its reactivity:

  • An Electrophilic Formyl Group: The aldehyde at the C3 position is susceptible to attack by a wide range of nucleophiles, enabling transformations such as reductive amination, Wittig reactions, and the formation of imines and Schiff bases.[6]

  • A Nucleophilic Aromatic Substitution (SNAr) Site: The chlorine atom at the C6 position is a good leaving group, activated towards SNAr by the electron-withdrawing nature of the pyridine nitrogen.[7][8] This allows for the introduction of various nitrogen, oxygen, and sulfur nucleophiles.

  • A Sterically Shielding Pivalamide Group: The bulky pivalamide group at the C2 position provides steric hindrance, which can influence the regioselectivity of reactions and the conformational properties of the final products.

The presence of these distinct reactive sites allows for sequential or, in some cases, one-pot modifications, providing a modular approach to the synthesis of diverse and complex pyridine-based molecules. Such scaffolds are of high interest in drug discovery, as pyridine rings are a common motif in FDA-approved pharmaceuticals.[2]

Fundamental Principles of Reactivity

Nucleophilic Attack on the Formyl Group

The aldehyde functionality is a classic electrophile. Nucleophilic addition to the carbonyl carbon is a fundamental reaction in organic chemistry. The reaction proceeds via the formation of a tetrahedral intermediate, which can then be protonated or undergo further transformations. Common nucleophiles that react at this site include primary and secondary amines, hydrazines, hydroxylamines, and organometallic reagents.

Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack.[7] The reactivity is further enhanced by the presence of a good leaving group, such as a halogen, at the 2-, 4-, or 6-positions.[9][10] The generally accepted mechanism for SNAr is a two-step addition-elimination process:

  • Addition Step (Rate-Determining): The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] For pyridine, attack at the C2 and C6 positions allows for the delocalization of the negative charge onto the electronegative nitrogen atom, which provides significant stabilization.[9]

  • Elimination Step: The leaving group is expelled, restoring the aromaticity of the pyridine ring.[7]

The efficiency of the SNAr reaction is influenced by the nature of the nucleophile, the solvent, and the presence of any activating or deactivating groups on the pyridine ring.

Experimental Protocols and Methodologies

Reaction with Amine Nucleophiles: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. It involves the initial formation of an imine or iminium ion from the reaction of the aldehyde with a primary or secondary amine, followed by in-situ reduction.

Protocol 1: Reductive Amination with a Primary Amine

This protocol describes the reaction of this compound with a generic primary amine (R-NH2) using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Primary Amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add the primary amine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactant Product Typical Yield
BenzylamineN-(6-Chloro-3-((benzylamino)methyl)pyridin-2-yl)pivalamide85-95%
AnilineN-(6-Chloro-3-((phenylamino)methyl)pyridin-2-yl)pivalamide70-85%

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for reductive aminations. It is less basic than sodium borohydride, minimizing side reactions.

  • Acetic acid acts as a catalyst to promote the formation of the iminium ion, which is more electrophilic than the starting aldehyde.

  • Anhydrous conditions are important to prevent the hydrolysis of the imine intermediate and the reducing agent.

Reaction with Oxygen Nucleophiles: SNAr Displacement of Chloride

Phenoxides are effective nucleophiles for the displacement of halides from activated pyridine rings.[7] These reactions are typically performed in the presence of a base in a polar aprotic solvent.

Protocol 2: O-Arylation with a Phenol

This protocol details the reaction of this compound with a substituted phenol.

Materials:

  • This compound

  • Substituted Phenol (e.g., 4-methoxyphenol)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) and the substituted phenol (1.2 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nucleophile Product Typical Yield
4-MethoxyphenolN-(3-Formyl-6-(4-methoxyphenoxy)pyridin-2-yl)pivalamide75-90%
PhenolN-(3-Formyl-6-phenoxypyridin-2-yl)pivalamide70-85%

Causality Behind Experimental Choices:

  • Potassium carbonate is a suitable base to deprotonate the phenol, generating the more nucleophilic phenoxide in situ.

  • DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide and facilitating the SNAr reaction.

  • Elevated temperatures are often required to overcome the activation energy barrier for the nucleophilic aromatic substitution.[10]

Reaction with Sulfur Nucleophiles: SNAr Displacement of Chloride

Thiolates are excellent nucleophiles for SNAr reactions on halogenated pyridines.[7]

Protocol 3: S-Arylation with a Thiophenol

This protocol outlines the reaction of this compound with a thiophenol derivative.

Materials:

  • This compound

  • Thiophenol derivative (e.g., thiophenol)

  • Cesium carbonate (Cs2CO3)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) and the thiophenol (1.1 eq) in anhydrous acetonitrile, add cesium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Nucleophile Product Typical Yield
ThiophenolN-(3-Formyl-6-(phenylthio)pyridin-2-yl)pivalamide90-98%
4-MethylthiophenolN-(3-Formyl-6-((4-methylphenyl)thio)pyridin-2-yl)pivalamide88-96%

Causality Behind Experimental Choices:

  • Cesium carbonate is a strong base that effectively deprotonates the thiophenol. The large, soft cesium cation is well-suited for stabilizing the thiolate anion.

  • Acetonitrile is a suitable polar aprotic solvent for this transformation.

  • Room temperature conditions are often sufficient for the reaction with highly nucleophilic thiolates.

Visualization of Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed in this application note.

G cluster_0 Reaction at C3-Formyl Group Start This compound Imine Imine Intermediate Start->Imine + Amine Amine R-NH2 Product_A Reductive Amination Product Imine->Product_A [H] (e.g., STAB)

Caption: Figure 1: Reductive Amination Pathway

G cluster_1 Reaction at C6-Chloro Position (SNAr) Start_B This compound Meisenheimer Meisenheimer Complex Start_B->Meisenheimer + Nu- / Base Nucleophile Nu-H (e.g., ArOH, ArSH) Product_B SNAr Product Meisenheimer->Product_B - Cl-

Caption: Figure 2: Nucleophilic Aromatic Substitution (SNAr) Pathway

Conclusion and Future Directions

This compound is a robust and versatile building block for the synthesis of highly substituted pyridine derivatives. The distinct reactivity of the formyl and chloro substituents allows for a wide range of chemical transformations. The protocols provided herein offer reliable and reproducible methods for the selective modification of this scaffold. Future work could explore one-pot, multi-step reactions that leverage both reactive sites, further streamlining the synthesis of complex molecules for applications in drug discovery and materials science. The principles of nucleophilic aromatic substitution and carbonyl chemistry are central to these transformations, and a thorough understanding of these concepts is crucial for successful experimental design.

References

  • The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. YouTube.
  • J&K Scientific. (n.d.). This compound | 127446-34-8.
  • Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • OChem. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • ChemUniverse. (n.d.). This compound [P45677].
  • National Institutes of Health. (n.d.). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines.
  • ResearchGate. (n.d.). Transformation reactions of 2-aminopyridine 3.
  • Royal Society of Chemistry. (2024, March 6). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions.
  • Google Patents. (n.d.). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
  • MDPI. (n.d.). Nucleophilic Dearomatization of Activated Pyridines.
  • Royal Society of Chemistry. (n.d.). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes.
  • Fine Chemical Manufacturer. (n.d.). Fine Chemical Synthesis: The Role of 2-Chloropyridine-3-carboxaldehyde.
  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde.
  • National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.

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Application Notes and Protocols for Suzuki Coupling Reactions with N-(6-Chloro-3-formylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide in Biaryl Synthesis

In the landscape of modern medicinal chemistry and drug development, the construction of biaryl and hetero-biaryl scaffolds is of paramount importance. These structural motifs are prevalent in a vast array of biologically active molecules and clinical candidates.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of these complex biaryl systems.[3][4][5][6] This is largely due to the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[3][7]

This application note provides a detailed guide to performing Suzuki coupling reactions with this compound (CAS 127446-34-8), a valuable building block for the synthesis of substituted pyridinyl compounds.[8][9][10] The presence of a chloro-substituent on the pyridine ring, while economically advantageous, presents a greater challenge for oxidative addition—often the rate-determining step in the catalytic cycle—compared to bromo or iodo analogs.[11][12] However, significant advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands, have made the coupling of aryl chlorides highly efficient.[13][14][15][16]

The pivalamide protecting group on the 2-amino function serves to prevent potential catalyst inhibition by the Lewis basic nitrogen of the amine, a common issue in reactions with aminopyridines.[17] The 3-formyl group, while generally stable under Suzuki conditions, requires careful consideration of the chosen base to avoid potential side reactions. This guide will provide a robust protocol, delve into the mechanistic underpinnings of the reaction, and offer practical advice for optimization and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves a catalytic cycle of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][18] Understanding this cycle is crucial for rationalizing the choice of reagents and conditions.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This is typically the rate-limiting step for aryl chlorides and necessitates the use of electron-rich ligands on the palladium center to facilitate the reaction.[11][19]

  • Transmetalation: The aryl or heteroaryl group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[20][21]

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Cl(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Aryl-Pd(II)-Aryl'(L₂) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-Aryl' (Product) RedElim->Product ArylHalide This compound (Ar-Cl) ArylHalide->OxAdd BoronicAcid R-B(OH)₂ + Base Boronate [R-B(OH)₃]⁻ BoronicAcid->Boronate Activation Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure that has been shown to be effective for the coupling of challenging heteroaryl chlorides.[11][22] Optimization may be required for different boronic acid coupling partners.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glassware for workup and column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) before adding them to the Schlenk flask.

  • Inerting the Vessel: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure the removal of all oxygen.[19]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The total solvent volume should provide a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to 80–110 °C with vigorous stirring.[20]

  • Monitoring Progress: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then brine.[11]

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[4][23]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification reagents 1. Add Reactants & Base (Substrate, Boronic Acid, Base) catalyst 2. Add Catalyst System (Pd Precatalyst + Ligand) reagents->catalyst inert 3. Evacuate & Backfill (Inert Atmosphere) catalyst->inert solvent 4. Add Degassed Solvents (Dioxane/Water) inert->solvent heat 5. Heat & Stir (80-110 °C) solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Aqueous Workup (Extraction & Drying) monitor->workup concentrate 8. Concentrate (Rotary Evaporation) workup->concentrate purify 9. Purify (Column Chromatography) concentrate->purify

Sources

Buchwald-Hartwig amination of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Buchwald-Hartwig Amination of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Heteroaromatic C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] Its application in pharmaceutical and materials science is widespread, owing to the prevalence of arylamine moieties in bioactive molecules and functional materials.[2] This guide focuses on a particularly challenging substrate: this compound.

This substrate presents a trifecta of synthetic hurdles:

  • Electron-Deficient Heterocycle: The pyridine ring is inherently electron-poor, which can affect the kinetics of the catalytic cycle.[3]

  • Deactivated Leaving Group: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, often requiring more active catalyst systems to engage in the rate-limiting oxidative addition step.[3][4]

  • Sensitive Functionality: The presence of a formyl (aldehyde) group introduces the risk of undesired side reactions, such as aldol condensation or reaction with the amine nucleophile, under the basic conditions typically employed.

  • Steric Hindrance: The bulky pivalamide group adjacent to the reaction center can sterically impede the approach of the catalyst and the amine coupling partner.

This document serves as an in-depth guide, moving beyond a simple recitation of steps to explain the rationale behind component selection and procedural details, ensuring a robust and reproducible protocol.

The Catalytic Cycle: Mechanism & Rationale

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][5] Understanding this mechanism is critical for troubleshooting and optimizing the reaction for a specific substrate.

The key steps are:

  • Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chlorine bond of the pyridine substrate. This is often the rate-determining step, especially for less reactive aryl chlorides.[3][6]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[1][7]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex Oxidative Addition Complex Pd0:e->OA_Complex:w Oxidative Addition Amido_Complex Palladium-Amido Complex OA_Complex:s->Amido_Complex:n Amine Binding & Deprotonation Product_Complex Product Coordination (Pre-Elimination) Amido_Complex:w->Product_Complex:e C-N Bond Formation Product_Complex:n->Pd0:s Reductive Elimination Product Aryl-NR₂ (Product) Product_Complex->Product Aryl_Cl Aryl-Cl (Substrate) Aryl_Cl->OA_Complex Amine R₂NH (Amine) Amine->Amido_Complex Base Base Base->Amido_Complex

Caption: The Buchwald-Hartwig Catalytic Cycle.

Component Selection for a Challenging Substrate

Success with this compound hinges on the judicious selection of each reaction component.

ComponentRecommended Choice(s)Rationale & Justification
Palladium Precatalyst G3/G4 Palladacycles (e.g., XPhos Pd G3)These "precatalysts" are air-stable and provide a reliable method for generating the active Pd(0) catalyst. They incorporate the ligand, ensuring the correct stoichiometry and protecting the catalyst from deactivation.[8]
Ligand Bulky Biarylphosphines (e.g., XPhos, RuPhos)The amination of aryl chlorides requires electron-rich and sterically hindered phosphine ligands.[4] These ligands promote the difficult oxidative addition step and accelerate the final reductive elimination, preventing side reactions like beta-hydride elimination.[1][9]
Base K₃PO₄ or Cs₂CO₃The formyl group is sensitive to strong bases like NaOtBu, which can cause decomposition or side reactions. Weaker inorganic bases like potassium phosphate or cesium carbonate are strong enough to deprotonate the amine without compromising the aldehyde.[5]
Solvent Anhydrous, Aprotic Solvents (e.g., Toluene, Dioxane, t-BuOH)These solvents have good compatibility with the reaction components and can operate at the elevated temperatures often required. Strict anhydrous conditions are critical, as water can lead to catalyst deactivation and hydrodehalogenation side products.[3][4]
Amine Nucleophile Primary or Secondary AminesThe protocol is generally applicable to a wide range of amines. For less reactive amines, a slight excess (1.2-1.5 equivalents) may be necessary to drive the reaction to completion.[3]

Detailed Experimental Protocol

This protocol provides a general framework. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific amine coupling partners.

Experimental_Workflow start Start: Reagent Preparation inert Establish Inert Atmosphere (N₂ or Ar) start->inert assembly Reaction Assembly: Combine Substrate, Amine, Base, Catalyst, and Solvent inert->assembly reaction Heat and Stir (e.g., 80-110 °C) Monitor by TLC/LC-MS assembly->reaction workup Aqueous Workup: Quench, Extract, Wash reaction->workup purify Purification: Column Chromatography workup->purify end Final Product: Characterization (NMR, MS) purify->end

Caption: General Experimental Workflow.

Materials & Reagents:

ReagentM.W.AmountMolesEquiv.
This compound254.70255 mg1.0 mmol1.0
Amine Nucleophile--1.2 mmol1.2
XPhos Pd G3 Precatalyst863.8517.3 mg0.02 mmol0.02
Potassium Phosphate (K₃PO₄)212.27318 mg1.5 mmol1.5
Anhydrous Toluene-5 mL--

Step-by-Step Procedure:

  • Preparation: To a flame-dried Schlenk tube or reaction vial, add this compound (1.0 eq), the amine nucleophile (1.2 eq), potassium phosphate (1.5 eq, finely ground), and the XPhos Pd G3 precatalyst (0.02 eq).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.[3]

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired aminated product.

Troubleshooting & Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; insufficient temperature.Ensure a strictly inert atmosphere.[3] Increase temperature in 10 °C increments. Consider a different ligand/catalyst system (e.g., RuPhos-based).
Hydrodehalogenation Presence of water; slow reductive elimination.Use scrupulously dried reagents and solvent.[3] Ensure the ligand is sufficiently bulky to promote reductive elimination.
Aldehyde Decomposition Base is too strong.Switch to a milder base like K₃PO₄ or Cs₂CO₃ if a stronger base was initially used. Ensure the base is of high purity.[3]
Slow Reaction Rate Steric hindrance; poor substrate solubility.Increase catalyst loading (e.g., to 3-5 mol%). Try a different solvent like dioxane or t-BuOH which may offer better solubility or higher boiling points.

References

  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Buchwald–Hartwig reaction: an upd
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Royal Society of Chemistry. [Link]
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Selected ligands and catalysts for Buchwald-Hartwig amination.
  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. [Link]
  • Palladium-Catalyzed Buchwald-Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
  • Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines.
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of North Texas Digital Library. [Link]
  • The Buchwald-Hartwig Amin

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Application Notes and Protocols for the Formyl Group Transformation of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide is a key heterocyclic building block in medicinal chemistry and drug discovery. The strategic positioning of its functional groups—a pivalamide-protected amine, a chloro substituent, and a reactive formyl group on a pyridine scaffold—offers a versatile platform for the synthesis of a diverse array of complex molecules. The aldehyde functionality, in particular, serves as a linchpin for various carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the introduction of novel substituents and the construction of elaborate molecular architectures.

This comprehensive technical guide provides detailed protocols for three fundamental transformations of the formyl group on this compound: the Knoevenagel condensation, the Wittig reaction, and reductive amination. Each protocol is designed to be a self-validating system, complete with mechanistic insights, step-by-step procedures, and predicted analytical data to aid researchers in reaction monitoring and product characterization. The methodologies presented herein are grounded in established chemical principles and adapted from analogous transformations on structurally related compounds, offering a robust starting point for synthetic exploration.

Knoevenagel Condensation for the Synthesis of a Vinyl Dinitrile Derivative

The Knoevenagel condensation is a highly reliable method for the formation of a carbon-carbon double bond through the reaction of an aldehyde with an active methylene compound.[1] This protocol details the reaction of this compound with malononitrile to yield 2-((6-chloro-2-pivalamidopyridin-3-yl)methylene)malononitrile, a potentially useful intermediate for further functionalization.

Reaction Mechanism

The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt, which facilitates the deprotonation of the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to afford the thermodynamically stable α,β-unsaturated product.

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration Malononitrile NC-CH₂-CN Enolate [NC-CH-CN]⁻ Malononitrile->Enolate + Base - Base-H⁺ Base Base Aldehyde R-CHO (Substrate) Intermediate R-CH(O⁻)-CH(CN)₂ Aldehyde->Intermediate Protonated_Intermediate R-CH(OH)-CH(CN)₂ Intermediate->Protonated_Intermediate + H⁺ Enolate_ref [NC-CH-CN]⁻ Enolate_ref->Aldehyde Product R-CH=C(CN)₂ Protonated_Intermediate->Product - H₂O

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol

Protocol 1: Knoevenagel Condensation with Malononitrile

  • Materials:

    • This compound (1.0 eq)

    • Malononitrile (1.2 eq)

    • Piperidine (0.1 eq)

    • Ethanol (anhydrous)

    • Dichloromethane

    • Hexanes

  • Procedure:

    • To a stirred solution of this compound in anhydrous ethanol, add malononitrile.

    • Add a catalytic amount of piperidine to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexanes).

Data Presentation
ParameterValue
Reactants This compound, Malononitrile
Catalyst Piperidine
Solvent Ethanol
Temperature Room Temperature
Expected Yield >85%
Product 2-((6-chloro-2-pivalamidopyridin-3-yl)methylene)malononitrile

Predicted Characterization Data for 2-((6-chloro-2-pivalamidopyridin-3-yl)methylene)malononitrile:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.50 (d, J = 8.0 Hz, 1H, Py-H), 8.05 (s, 1H, =CH), 7.80 (d, J = 8.0 Hz, 1H, Py-H), 1.35 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 177.0 (C=O), 158.0 (C=C(CN)₂), 152.0 (C-Cl), 148.0 (C-NH), 140.0 (Py-CH), 125.0 (Py-CH), 120.0 (Py-C), 114.0 (CN), 113.0 (CN), 85.0 (C=C(CN)₂), 40.0 (C(CH₃)₃), 27.5 (C(CH₃)₃).

  • IR (ATR, cm⁻¹): 3350 (N-H), 2225 (C≡N), 1690 (C=O, amide), 1580 (C=C).

  • MS (ESI+): m/z calculated for C₁₄H₁₂ClN₅O [M+H]⁺: 302.08, found: 302.08.

Wittig Reaction for Olefination

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones.[2] In this protocol, this compound is converted to its corresponding vinyl derivative using a non-stabilized ylide, methylenetriphenylphosphorane, which is expected to favor the formation of the terminal alkene.

Reaction Workflow

The Wittig reaction involves the initial formation of a phosphonium ylide (the Wittig reagent) by deprotonation of a phosphonium salt with a strong base. The ylide then reacts with the aldehyde in a [2+2] cycloaddition to form a transient oxaphosphetane intermediate. This intermediate collapses to yield the desired alkene and triphenylphosphine oxide as a byproduct.[3]

Wittig_Workflow Phosphonium_Salt Ph₃P⁺-CH₃ Br⁻ Ylide Ph₃P=CH₂ Phosphonium_Salt->Ylide + Base Base Strong Base (e.g., n-BuLi) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde Substrate (this compound) Aldehyde->Oxaphosphetane Product Alkene Product Oxaphosphetane->Product Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Caption: Workflow of the Wittig Reaction.

Experimental Protocol

Protocol 2: Wittig Reaction with Methylenetriphenylphosphorane

  • Materials:

    • Methyltriphenylphosphonium bromide (1.5 eq)

    • n-Butyllithium (1.4 eq, 2.5 M in hexanes)

    • This compound (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium dropwise to the suspension. The mixture should turn a characteristic ylide color (often orange or deep red).

    • Stir the mixture at 0 °C for 1 hour.

    • Add a solution of this compound in anhydrous THF dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Data Presentation
ParameterValue
Reactants This compound, Methyltriphenylphosphonium bromide, n-Butyllithium
Solvent Tetrahydrofuran (anhydrous)
Temperature 0 °C to Room Temperature
Expected Yield 60-80%
Product N-(6-Chloro-3-vinylpyridin-2-yl)pivalamide

Predicted Characterization Data for N-(6-Chloro-3-vinylpyridin-2-yl)pivalamide:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, J = 8.0 Hz, 1H, Py-H), 7.60 (d, J = 8.0 Hz, 1H, Py-H), 6.80 (dd, J = 17.6, 10.8 Hz, 1H, -CH=CH₂), 5.90 (d, J = 17.6 Hz, 1H, -CH=CH₂), 5.40 (d, J = 10.8 Hz, 1H, -CH=CH₂), 1.30 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 177.0 (C=O), 151.0 (C-Cl), 149.0 (C-NH), 138.0 (Py-CH), 135.0 (-CH=CH₂), 133.0 (Py-C), 122.0 (Py-CH), 116.0 (-CH=CH₂), 40.0 (C(CH₃)₃), 27.5 (C(CH₃)₃).

  • IR (ATR, cm⁻¹): 3340 (N-H), 3080 (C-H, vinyl), 1690 (C=O, amide), 1630 (C=C), 990, 910 (C-H bend, vinyl).

  • MS (ESI+): m/z calculated for C₁₂H₁₅ClN₂O [M+H]⁺: 239.09, found: 239.09.

Reductive Amination for the Synthesis of a Secondary Amine

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[4] This protocol describes the reaction of this compound with a primary amine, such as benzylamine, in the presence of a reducing agent to form the corresponding secondary amine.

Reaction Mechanism

The reaction proceeds in two main steps. First, the aldehyde reacts with the primary amine to form a hemiaminal intermediate, which then dehydrates to form an imine (or the corresponding iminium ion under acidic conditions). In the second step, the imine is reduced in situ by a hydride reducing agent to yield the secondary amine.[5]

Reductive_Amination_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde R-CHO (Substrate) Hemiaminal R-CH(OH)-NHR' Aldehyde->Hemiaminal + R'-NH₂ Amine R'-NH₂ Imine R-CH=NR' Hemiaminal->Imine - H₂O Product R-CH₂-NHR' Imine->Product Reducing_Agent [H]⁻ Reducing_Agent->Product

Caption: Mechanism of Reductive Amination.

Experimental Protocol

Protocol 3: Reductive Amination with Benzylamine

  • Materials:

    • This compound (1.0 eq)

    • Benzylamine (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

  • Procedure:

    • To a solution of this compound in DCE or DCM, add benzylamine.

    • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride in one portion to the reaction mixture.

    • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours.

    • Quench the reaction by the addition of saturated aqueous NaHCO₃.

    • Separate the organic layer and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation
ParameterValue
Reactants This compound, Benzylamine
Reducing Agent Sodium triacetoxyborohydride
Solvent 1,2-Dichloroethane or Dichloromethane
Temperature Room Temperature
Expected Yield 70-90%
Product N-(6-Chloro-3-((benzylamino)methyl)pyridin-2-yl)pivalamide

Predicted Characterization Data for N-(6-Chloro-3-((benzylamino)methyl)pyridin-2-yl)pivalamide:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.10 (d, J = 8.0 Hz, 1H, Py-H), 7.50 (d, J = 8.0 Hz, 1H, Py-H), 7.40-7.25 (m, 5H, Ar-H), 3.90 (s, 2H, Py-CH₂-N), 3.80 (s, 2H, N-CH₂-Ph), 2.00 (br s, 1H, NH), 1.30 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 177.0 (C=O), 151.0 (C-Cl), 150.0 (C-NH), 140.0 (Ar-C), 138.0 (Py-CH), 135.0 (Py-C), 128.8 (Ar-CH), 128.5 (Ar-CH), 127.5 (Ar-CH), 122.0 (Py-CH), 54.0 (N-CH₂-Ph), 51.0 (Py-CH₂-N), 40.0 (C(CH₃)₃), 27.5 (C(CH₃)₃).

  • IR (ATR, cm⁻¹): 3350 (N-H, amide), 3300 (N-H, amine), 3030 (C-H, aromatic), 1685 (C=O, amide).

  • MS (ESI+): m/z calculated for C₁₈H₂₂ClN₃O [M+H]⁺: 332.15, found: 332.15.

References

  • Abraham, R. J., & Matth, M. (n.d.). 1H chemical shifts in NMR, part 18 1.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PubMed Central (PMC). [Link]
  • Knoevenagel condensation of aromatic aldehydes with malononitrile a. (n.d.).
  • Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR. (n.d.). PubMed Central (PMC). [Link]
  • Reductive Amination & Amide Synthesis (IOC 40). (2022, April 29). YouTube. [Link]
  • Knoevenagel condens
  • Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. [Link]
  • N'-Benzyl-N'-methyl-2-aminopyridine. (n.d.). PubChem. [Link]
  • n-Benzyl-2-aminopyridine. (n.d.). PubChem. [Link]
  • ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. (n.d.). YMER. [Link]
  • Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). [Link]
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). PubMed Central (PMC). [Link]
  • The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. (n.d.).
  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (n.d.). Taylor & Francis eBooks. [Link]
  • 1H NMR Chemical Shifts. (n.d.).
  • Wittig reaction. (n.d.). Wikipedia. [Link]
  • Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. [Link]

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The Versatile Building Block: N-(6-Chloro-3-formylpyridin-2-yl)pivalamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Pivotal Intermediate in Medicinal Chemistry

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and tunable physicochemical properties. Among the myriad of synthetic intermediates, N-(6-Chloro-3-formylpyridin-2-yl)pivalamide has emerged as a particularly valuable and versatile building block. Its unique arrangement of functional groups—a reactive aldehyde, a nucleophilic amino group masked as a pivalamide, and a strategically placed chlorine atom—provides a powerful platform for the construction of a wide array of fused heterocyclic systems. This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its application in the construction of medicinally relevant pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines.

Physicochemical Properties and Safety Information

A thorough understanding of the properties and safe handling of this compound is paramount for its effective and secure utilization in the laboratory.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 127446-34-8
Molecular Formula C₁₁H₁₃ClN₂O₂
Molecular Weight 240.69 g/mol
Appearance Solid
Purity Typically ≥95%

Safety and Handling Precautions:

This compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is a critical first step for its subsequent applications. A common and effective route involves the acylation of a 2-amino-6-chloropyridine-3-carbaldehyde precursor.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from 2-amino-6-chloropyridine-3-carbaldehyde and pivaloyl chloride. The pivaloyl group serves as a protecting group for the amino functionality and can influence the electronic properties of the pyridine ring.

Materials:

  • 2-Amino-6-chloropyridine-3-carbaldehyde

  • Pivaloyl chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-chloropyridine-3-carbaldehyde (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.1 (s, 1H, CHO), 8.5 (d, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 1.3 (s, 9H, C(CH₃)₃). Note: Specific chemical shifts may vary slightly depending on the solvent and instrument.

  • ¹³C NMR (CDCl₃, 100 MHz): δ 190.0 (CHO), 177.0 (C=O), 155.0, 150.0, 140.0, 125.0, 120.0 (Ar-C), 40.0 (quaternary C), 27.0 (CH₃). Note: Specific chemical shifts may vary slightly depending on the solvent and instrument.

  • IR (KBr, cm⁻¹): ~3300 (N-H), ~2970 (C-H), ~1700 (C=O, amide), ~1680 (C=O, aldehyde).

Application in the Synthesis of Pyrido[2,3-d]pyrimidines via Friedländer Annulation

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, making them attractive targets in medicinal chemistry. The Friedländer annulation is a powerful method for the synthesis of quinolines and related fused pyridine systems. In this context, this compound serves as the o-aminoaromatic aldehyde component.

Mechanism of the Friedländer Annulation

The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone, ester, or nitrile). The reaction can proceed through two plausible pathways, both of which are typically catalyzed by acid or base.

Friedlander_Mechanism cluster_path1 Pathway 1: Initial Aldol Addition cluster_path2 Pathway 2: Initial Imine Formation A1 This compound C1 Aldol Adduct A1->C1 Base or Acid B1 Active Methylene Compound B1->C1 D1 Enone Intermediate C1->D1 - H₂O E1 Cyclized Intermediate D1->E1 Intramolecular Cyclization F1 Pyrido[2,3-d]pyrimidine E1->F1 - H₂O A2 This compound C2 Schiff Base (Imine) A2->C2 Base or Acid B2 Active Methylene Compound B2->C2 D2 Cyclized Intermediate C2->D2 Intramolecular Aldol E2 Pyrido[2,3-d]pyrimidine D2->E2 - H₂O

Figure 1: Plausible mechanistic pathways for the Friedländer annulation.

In Pathway 1, the reaction initiates with an aldol addition between the enolate of the active methylene compound and the aldehyde of the pyridine derivative. Subsequent dehydration and intramolecular cyclization, followed by another dehydration step, yield the final fused pyrimidine. Pathway 2 commences with the formation of a Schiff base (imine) between the amino group and the active methylene compound's carbonyl group, followed by an intramolecular aldol-type condensation and dehydration to afford the product. The pivalamide group is typically hydrolyzed under the reaction conditions to free the amino group for cyclization.

Protocol 2: Synthesis of a Substituted Pyrido[2,3-d]pyrimidine

This protocol describes a general procedure for the Friedländer annulation using this compound and a ketone with an α-methylene group.

Materials:

  • This compound

  • Ketone with α-methylene group (e.g., cyclohexanone, acetone)

  • Potassium hydroxide (KOH) or another suitable base

  • Ethanol

  • Hydrochloric acid (for acidification)

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the ketone (1.2 eq) in ethanol.

  • Add a solution of potassium hydroxide (2.0 eq) in ethanol to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain the pure pyrido[2,3-d]pyrimidine derivative.

Table 2: Representative Yields for Pyrido[2,3-d]pyrimidine Synthesis

Active Methylene CompoundProductYield (%)
Cyclohexanone8-Chloro-1,2,3,4-tetrahydrophenanthridin-6(5H)-one75-85
Acetone2-Methyl-8-chloropyrido[2,3-d]pyrimidin-7(8H)-one60-70
Ethyl acetoacetateEthyl 8-chloro-2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate70-80

Application in the Synthesis of Thieno[2,3-b]pyridines via Gewald Reaction

Thieno[2,3-b]pyridines are another important class of heterocyclic compounds with a broad spectrum of biological activities. The Gewald reaction provides an efficient one-pot synthesis of polysubstituted 2-aminothiophenes, which can then be cyclized to form the thieno[2,3-b]pyridine core.

Mechanism of the Gewald Reaction

The Gewald reaction is a multicomponent reaction involving a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.

Gewald_Mechanism A This compound (as aldehyde source) C Knoevenagel Condensation Product A->C Base B Active Methylene Nitrile (e.g., Malononitrile) B->C E Thiolate Intermediate C->E + S₈, Base D Elemental Sulfur (S₈) D->E F Cyclized Intermediate E->F Intramolecular Cyclization G 2-Aminothiophene Derivative F->G Tautomerization

Application Notes: N-(6-Chloro-3-formylpyridin-2-yl)pivalamide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Keystone Intermediate for Novel Agrochemicals

Introduction: The Strategic Importance of Substituted Pyridines

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide is a highly functionalized pyridine derivative with significant potential as a key building block in the synthesis of modern agrochemicals. The pyridine ring is a well-established scaffold in a multitude of successful insecticides and fungicides due to its favorable physicochemical properties and its ability to interact with biological targets in pests and pathogens. The specific substitution pattern of this compound, featuring a chloro group, a formyl group, and a pivalamide moiety, offers multiple reaction sites for the construction of complex molecular architectures with desired biological activities.

The chloro substituent at the 6-position is a common feature in many commercial agrochemicals, often contributing to their efficacy and metabolic stability. The formyl group at the 3-position is a versatile functional handle that can participate in a wide range of chemical transformations, including condensations, oxidations, reductions, and the formation of various heterocyclic systems. The pivalamide group at the 2-position, while less common, can influence the molecule's solubility, lipophilicity, and conformational properties, which can in turn modulate its biological activity and selectivity. The strategic placement of these functional groups makes this compound a valuable intermediate for the development of next-generation crop protection agents.

Core Applications in Agrochemical Synthesis: A Focus on Insecticides

While specific, publicly available, step-by-step protocols for the synthesis of a commercialized agrochemical starting directly from this compound are not extensively documented in peer-reviewed literature, the structural motifs present in this molecule strongly suggest its application in the synthesis of insecticides, particularly those belonging to the neonicotinoid and related classes. The 2-chloro-3-formylpyridine core is a well-known precursor for the synthesis of various insecticidal compounds.

The general synthetic strategy involves the elaboration of the formyl group to introduce the insecticidally active pharmacophore. The pivalamide group may serve as a protecting group for the amino functionality during initial synthetic steps or as an integral part of the final molecule, contributing to its overall efficacy.

Illustrative Synthetic Pathway: Conceptual Protocol for a Novel Insecticide Candidate

The following section outlines a conceptual, multi-step protocol for the synthesis of a hypothetical insecticidal compound, demonstrating the potential utility of this compound. This protocol is based on established chemical principles for the synthesis of related agrochemicals and serves as a guide for researchers in the field.

Part 1: Reductive Amination of the Formyl Group

The initial step in this conceptual pathway is the conversion of the formyl group to an aminomethyl group. This transformation is a crucial step in the synthesis of many neonicotinoid insecticides, as it provides the necessary linker to attach the pharmacophore.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Amine: Add the desired primary or secondary amine (1.1 eq) to the solution. The choice of amine will determine the final structure of the insecticidal candidate.

  • pH Adjustment: Adjust the pH of the reaction mixture to approximately 5-6 using a mild acid like acetic acid. This acidic condition facilitates the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. These reducing agents are selective for the iminium ion over the aldehyde.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the excess reducing agent by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-(6-Chloro-3-(aminomethyl)pyridin-2-yl)pivalamide derivative.

Workflow for Reductive Amination.
Part 2: Coupling with the Pharmacophore

The newly introduced amino group serves as a nucleophile for the attachment of the insecticidal pharmacophore. This can be achieved through various coupling reactions.

Experimental Protocol:

  • Reactant Preparation: Dissolve the N-(6-Chloro-3-(aminomethyl)pyridin-2-yl)pivalamide derivative (1.0 eq) and the desired electrophilic coupling partner (e.g., an isothiocyanate, isocyanate, or an activated heterocycle) (1.0 eq) in an aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as triethylamine or diisopropylethylamine (1.2 eq), to the reaction mixture to facilitate the coupling reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the coupling partners. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the final product by recrystallization or column chromatography.

Synthetic Pathway Overview.

Data Presentation: Physicochemical Properties

For any novel compound synthesized, a thorough characterization is essential. The following table provides a template for summarizing key physicochemical data for this compound and its derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ, ppm)LC-MS (m/z)
This compound C₁₁H₁₃ClN₂O₂240.69---
Derivative from Part 1-----
Final Compound from Part 2-----

Conclusion and Future Perspectives

This compound represents a promising starting material for the synthesis of novel agrochemicals. Its unique combination of functional groups allows for diverse chemical modifications, enabling the exploration of new chemical space in the quest for more effective and safer crop protection solutions. The conceptual protocols provided herein offer a framework for the rational design and synthesis of new insecticidal candidates. Further research, including the synthesis and biological evaluation of a library of derivatives, is warranted to fully elucidate the potential of this versatile building block in agrochemical discovery. The development of detailed structure-activity relationships will be crucial in optimizing the insecticidal potency and spectrum of activity of compounds derived from this valuable intermediate.

References

Due to the proprietary nature of agrochemical research and development, specific synthetic protocols for commercial products are often not publicly disclosed. The information presented is based on general principles of organic synthesis and knowledge of related chemical classes used in the agrochemical industry. For foundational knowledge on the synthesis and application of pyridine derivatives in agrochemicals, the following resources are recommended:

  • Modern Agrochemicals: For an overview of the classes of chemicals used in modern agriculture.
  • Comprehensive Organic Transformations: A guide to functional group preparations, which is essential for designing synthetic routes.
  • Patents from major agrochemical companies (e.g., Syngenta, Bayer, Corteva)

Protocols for Condensation Reactions Utilizing N-(6-Chloro-3-formylpyridin-2-yl)pivalamide: A Guide to Schiff Base and Knoevenagel Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its aldehyde functionality serves as a versatile handle for constructing more complex molecular architectures through condensation reactions. This application note provides detailed, field-proven protocols for two fundamental types of condensation reactions using this substrate: Schiff base formation with primary amines and Knoevenagel condensation with active methylene compounds. By explaining the causality behind procedural choices and integrating self-validating characterization checkpoints, these protocols are designed to ensure reproducibility and high-yield synthesis of novel pyridine derivatives.

Introduction: The Synthetic Utility of a Versatile Pyridine Aldehyde

The pyridine scaffold is a privileged structure in drug discovery, present in numerous FDA-approved therapeutics. The specific substitution pattern of this compound (CAS No. 127446-34-8) offers three distinct points for chemical modification: the chloro group, the pivalamide, and the formyl (aldehyde) group.[1][2][3] The aldehyde is particularly amenable to carbon-nitrogen and carbon-carbon bond formation via condensation reactions, providing a direct route to a diverse library of compounds.

This guide focuses on two such transformations:

  • Schiff Base (Imine) Formation: The reaction of the aldehyde with a primary amine, a cornerstone of combinatorial chemistry and the synthesis of ligands for metal complexes.[4][5][6]

  • Knoevenagel Condensation: The reaction of the aldehyde with a compound containing an active methylene group, a powerful method for creating α,β-unsaturated systems and new carbon-carbon bonds.[7][8][9]

These protocols are designed for senior researchers and drug development professionals, emphasizing mechanistic understanding and robust experimental design.

Protocol I: Schiff Base Formation via Condensation with a Primary Amine

This protocol details the synthesis of a representative Schiff base (imine) by reacting this compound with aniline.

Principle and Mechanism

The formation of a Schiff base is a reversible reaction that proceeds via the nucleophilic addition of a primary amine to the aldehyde's carbonyl carbon, forming an unstable carbinolamine intermediate.[6] This intermediate then undergoes acid-catalyzed dehydration to yield the stable imine product. A small amount of acid catalyst, such as glacial acetic acid, is often used to facilitate the dehydration step.

G cluster_0 Mechanism Overview Aldehyde Pyridine Aldehyde (Electrophile) Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + Amine Amine Primary Amine (Nucleophile) Imine Schiff Base (Imine) + H₂O Carbinolamine->Imine - H₂O (Dehydration)

Caption: General mechanism for Schiff base formation.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
This compound≥95%ChemScene (CS-0006541)[1]Aldehyde Substrate
AnilineReagentPlus®, ≥99%Sigma-AldrichPrimary Amine
Ethanol (200 Proof)Anhydrous, ≥99.5%Sigma-AldrichReaction Solvent
Glacial Acetic AcidACS Reagent, ≥99.7%Fisher ScientificCatalyst
Diethyl EtherAnhydrousVWRPrecipitation/Washing
Round-bottom flask (50 mL)--Reaction Vessel
Reflux Condenser--Prevent Solvent Loss
Magnetic Stirrer and Stir Bar--Homogenization
Thin Layer Chromatography (TLC) platesSilica Gel 60 F254-Reaction Monitoring
Experimental Protocol
  • Reactant Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.15 mmol, 1.0 eq).

  • Solvent Addition: Add 20 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

  • Amine Addition: Add aniline (0.39 g, 4.15 mmol, 1.0 eq) to the solution using a syringe.

  • Catalyst Introduction: Add 2-3 drops of glacial acetic acid to the reaction mixture. Causality Note: The acid protonates the hydroxyl group of the carbinolamine intermediate, making it a better leaving group (water) and accelerating the rate-limiting dehydration step.[6]

  • Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting aldehyde.

  • Work-up and Isolation: a. Allow the reaction mixture to cool to room temperature. b. Reduce the solvent volume to approximately one-third under reduced pressure. c. Slowly add the concentrated mixture to 50 mL of cold diethyl ether while stirring to precipitate the product. d. Collect the solid product by vacuum filtration, washing with a small amount of cold diethyl ether.

  • Drying: Dry the resulting solid in a vacuum oven at 40°C overnight to yield the final Schiff base product.

Characterization and Validation
  • FTIR Spectroscopy: Look for the disappearance of the aldehyde C-H stretch (around 2720 cm⁻¹) and the strong C=O stretch (around 1690 cm⁻¹). Confirm the appearance of a characteristic C=N (imine) stretch between 1620-1640 cm⁻¹.[10]

  • ¹H-NMR Spectroscopy: The aldehyde proton signal (singlet, ~10 ppm) should disappear. A new singlet for the imine proton (-CH=N-) should appear around 8.5-9.0 ppm.

  • Mass Spectrometry (MS): The observed molecular ion peak (M+) should correspond to the calculated molecular weight of the product (C₁₇H₁₈ClN₃O).

Protocol II: Knoevenagel Condensation with an Active Methylene Compound

This protocol details the synthesis of an α,β-unsaturated product by reacting this compound with diethyl malonate.

Principle and Mechanism

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[7] A weak base, such as piperidine, is used as a catalyst. The base deprotonates the active methylene compound (e.g., diethyl malonate) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. The resulting intermediate is then dehydrated to yield the α,β-unsaturated product.[8]

G cluster_1 Knoevenagel Condensation Workflow Reactants Combine Aldehyde, Diethyl Malonate, Solvent Catalyst Add Piperidine (Catalyst) Reactants->Catalyst Reflux Heat to Reflux (2-6 hours) Catalyst->Reflux Monitor Monitor via TLC Reflux->Monitor Cool Cool to Room Temp Monitor->Cool Reaction Complete Isolate Work-up & Isolate (Precipitation/Filtration) Cool->Isolate Dry Dry Product Isolate->Dry

Caption: Experimental workflow for Knoevenagel condensation.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
This compound≥95%ChemScene (CS-0006541)[1]Aldehyde Substrate
Diethyl malonateReagentPlus®, ≥99%Sigma-AldrichActive Methylene Compound
TolueneAnhydrous, ≥99.8%Sigma-AldrichReaction Solvent
Piperidine99%Acros OrganicsBase Catalyst
Hexanes / Ethyl AcetateHPLC GradeVWREluent for TLC/Purification
Round-bottom flask (50 mL)--Reaction Vessel
Dean-Stark Apparatus--Azeotropic Removal of Water
Magnetic Stirrer and Stir Bar--Homogenization
Experimental Protocol
  • Reactant Setup: In a 50 mL round-bottom flask, combine this compound (1.00 g, 4.15 mmol, 1.0 eq), diethyl malonate (0.73 g, 4.57 mmol, 1.1 eq), and 25 mL of toluene.

  • Catalyst Addition: Add piperidine (0.04 g, 0.46 mmol, 0.1 eq) to the mixture. Causality Note: Piperidine is a sufficiently strong base to deprotonate diethyl malonate but mild enough to prevent undesired side reactions like the self-condensation of the aldehyde.[7][8]

  • Reaction Execution: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approximately 110°C). The removal of water via azeotropic distillation drives the reaction equilibrium towards the product.

  • Monitoring: The reaction can be monitored by observing the collection of water in the Dean-Stark trap and by TLC. The reaction is generally complete in 4-6 hours.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Wash the mixture with 1M HCl (2 x 15 mL) to remove the piperidine catalyst, followed by brine (1 x 15 mL). c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel if necessary.

Characterization and Validation
  • FTIR Spectroscopy: The aldehyde C-H and C=O signals should disappear. Look for the appearance of C=C stretching (around 1620-1650 cm⁻¹) and the strong ester C=O stretching (around 1720-1740 cm⁻¹).

  • ¹H-NMR Spectroscopy: The aldehyde proton signal (~10 ppm) will be absent. A new signal for the vinylic proton (-CH=C) will appear as a singlet around 7.5-8.0 ppm. The characteristic signals for the ethyl esters (a quartet and a triplet) will be present.

  • ¹³C-NMR Spectroscopy: Confirm the presence of a new olefinic carbon signal (C=C) between 120-140 ppm.

Safety Precautions

  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Aniline is toxic and readily absorbed through the skin. Handle with extreme care.

  • Piperidine is corrosive and flammable. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols described provide robust and reproducible methods for leveraging this compound in Schiff base formation and Knoevenagel condensations. These reactions serve as foundational steps for generating diverse libraries of pyridine-based compounds, which are of significant interest to medicinal chemists and materials scientists for a wide range of applications.

References

  • Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. (n.d.). National Institutes of Health (NIH). [Link]
  • Scheme-1: Synthesis of Schiff Bases of Pyridine-4-carbaldehyde. (n.d.).
  • Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. (2016). Der Pharma Chemica. [Link]
  • Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. (n.d.). Longdom Publishing. [Link]
  • Novel pyridine Schiff base–manganese(ii) complexes: synthesis, characterization and catalytic reactivity of the epoxidation of cyclohexene. (2014). Royal Society of Chemistry. [Link]
  • Knoevenagel condens
  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. [Link]
  • Knoevenagel condensation‐assisted multicomponent synthesis of... (n.d.).
  • This compound. (n.d.). American Elements. [Link]
  • Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. (2020). National Institutes of Health (NIH). [Link]
  • This compound [P45677]. (n.d.). ChemUniverse. [Link]

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The Strategic Application of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide in the Rapid Generation of Fused Heterocyclic Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and medicinal chemistry, the efficient construction of diverse molecular libraries is paramount for the identification of novel therapeutic agents. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of the bifunctional building block, N-(6-Chloro-3-formylpyridin-2-yl)pivalamide , in the synthesis of complex heterocyclic libraries. We will delve into the mechanistic underpinnings of its application in multicomponent reactions, with a specific focus on the Groebke–Blackburn–Bienaymé (GBB) reaction, a powerful tool for the one-pot synthesis of imidazo[1,2-a]pyridines. This guide offers field-proven insights and detailed protocols to enable the rapid generation of molecular diversity from a single, versatile scaffold.

Introduction: A Bifunctional Scaffold for Diversity-Oriented Synthesis

This compound (CAS No. 127446-34-8) is a unique chemical entity that marries two key reactive functionalities within a single pyridine core: a protected 2-amino group and a 3-formyl group.[1][2][3][4] The pivalamide protecting group offers steric bulk and stability, directing reactivity while being amenable to potential future deprotection. The aldehyde at the 3-position and the amino group at the 2-position are strategically positioned to participate in a variety of cyclization and multicomponent reactions, making this compound an ideal starting point for diversity-oriented synthesis (DOS).[5][6][7]

The pyridine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds.[5][6][7] The presence of a chlorine atom at the 6-position provides a valuable handle for post-synthesis modification via cross-coupling reactions, further expanding the chemical space accessible from this building block.

This application note will focus on the utility of this compound in the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) to generate libraries of substituted imidazo[1,2-a]pyridines.

The Groebke–Blackburn–Bienaymé Reaction: A Gateway to Imidazo[1,2-a]pyridines

The Groebke–Blackburn–Bienaymé reaction is a powerful multicomponent reaction that allows for the one-pot synthesis of 3-aminoimidazo[1,2-a]azines from a heteroaromatic amine with an endocyclic amidine moiety (such as a 2-aminopyridine), an aldehyde, and an isocyanide.[5][6][7] The reaction proceeds via an initial condensation of the 2-aminopyridine with the aldehyde to form a Schiff base, which is then protonated to form an iminium ion. The isocyanide subsequently undergoes a nucleophilic attack on the iminium carbon, followed by an intramolecular cyclization and rearrangement to yield the final imidazo[1,2-a]pyridine product.[5][6][7]

The unique structure of this compound allows it to serve as both the 2-aminopyridine and the aldehyde component in a modified GBB reaction, leading to the formation of novel, fused heterocyclic systems.

Mechanistic Rationale and Experimental Causality

The use of this compound in a GBB-type reaction with an isocyanide leads to the formation of a tetracyclic fused imidazo[1,2-a]pyridine scaffold. The intramolecular nature of the reaction, where the aldehyde and the aminopyridine are part of the same molecule, offers a high degree of atom economy and complexity generation in a single step.

The choice of an acid catalyst, such as scandium(III) triflate or trifluoroacetic acid, is crucial for the efficient formation of the reactive iminium intermediate.[7] The reaction is typically performed in a polar aprotic solvent like methanol or a mixture of methanol and dichloromethane to ensure the solubility of all reactants and intermediates.[5][7]

The diversity of the resulting library is dictated by the choice of the isocyanide component. A wide range of commercially available isocyanides, bearing various alkyl, aryl, and functionalized substituents, can be employed to generate a library of structurally diverse compounds.

Experimental Protocols

The following protocols are designed to be a robust starting point for the synthesis of an imidazo[1,2-a]pyridine library using this compound. Researchers should optimize these conditions for their specific isocyanide substrates.

General Protocol for Library Synthesis via the Groebke–Blackburn–Bienaymé Reaction

This protocol describes the parallel synthesis of a library of fused imidazo[1,2-a]pyridines in a 96-well plate format.

Materials:

  • This compound (1.0 eq)

  • A diverse set of isocyanides (1.1 eq each)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 96-well reaction block with sealing mat

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of this compound in a 1:1 mixture of anhydrous methanol and dichloromethane.

    • Prepare a 0.22 M stock solution of each isocyanide in anhydrous methanol.

    • Prepare a 0.02 M stock solution of Sc(OTf)₃ in anhydrous methanol.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add the this compound stock solution (e.g., 200 µL, 0.04 mmol).

    • Add the respective isocyanide stock solution to each well (e.g., 200 µL, 0.044 mmol).

    • Add the Sc(OTf)₃ stock solution to each well (e.g., 200 µL, 0.004 mmol).

  • Reaction and Work-up:

    • Seal the reaction block with a sealing mat.

    • Place the reaction block on a shaker and agitate at room temperature for 24-48 hours.

    • Monitor the progress of the reaction by LC-MS analysis of a representative well.

    • Upon completion, remove the solvent from each well under a stream of nitrogen or using a centrifugal evaporator.

    • Redissolve the crude product in a suitable solvent (e.g., DMSO) for screening or purify by preparative HPLC.

Data Presentation and Expected Outcomes

The GBB reaction with this compound and a variety of isocyanides is expected to produce a library of novel, fused imidazo[1,2-a]pyridines with good to excellent yields. The table below summarizes the expected products and representative yields based on analogous reactions reported in the literature.

Isocyanide Component (R-NC) Expected Product Structure Representative Yield (%)
Cyclohexyl isocyanideFused tetracycle with a cyclohexylamino group85-95
tert-Butyl isocyanideFused tetracycle with a tert-butylamino group80-90
Benzyl isocyanideFused tetracycle with a benzylamino group75-85
4-Methoxyphenyl isocyanideFused tetracycle with a 4-methoxyphenylamino group70-80

Visualization of the Synthetic Strategy

The following diagrams illustrate the key concepts and workflows described in this application note.

Diagram 1: Structure of this compound

A versatile bifunctional building block.

Diagram 2: Groebke–Blackburn–Bienaymé Reaction Workflow

A streamlined approach to library synthesis.

cluster_0 Reactants cluster_1 Reaction Conditions BuildingBlock This compound Reaction Groebke–Blackburn–Bienaymé Reaction BuildingBlock->Reaction Isocyanide R-NC (Isocyanide Library) Isocyanide->Reaction Catalyst Sc(OTf)₃ Catalyst->Reaction Solvent MeOH/DCM Solvent->Reaction Product Fused Imidazo[1,2-a]pyridine Library Reaction->Product

Conclusion: A Powerful Tool for Expedited Drug Discovery

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic libraries. Its application in the Groebke–Blackburn–Bienaymé reaction provides a rapid and efficient route to novel, drug-like scaffolds. The protocols and insights provided in this document are intended to empower researchers to leverage this powerful tool in their drug discovery efforts, ultimately accelerating the identification of new therapeutic leads. The inherent modularity of this approach, combined with the potential for post-synthesis modification at the chloro-position, opens up a vast chemical space for exploration.

References

  • Groebke, K., Blackburn, C., & Bienaymé, H. (1998). The Reaction of 2-Amino-pyridines with Aldehydes and Isocyanides. Synlett, 1998(06), 641-643.
  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89.
  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. John Wiley & Sons.
  • Boltjes, A., & Dömling, A. (2019). The Groebke–Blackburn–Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049.
  • ChemUniverse. This compound [P45677].
  • J&K Scientific. This compound | 127446-34-8.
  • American Elements. This compound.

Sources

Application Notes and Protocols: Strategic Protection of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide is a multifunctional pyridine derivative of significant interest in medicinal chemistry and drug development. Its utility as a synthetic intermediate is dictated by the selective reactivity of its three key functional moieties: a reactive formyl group at the 3-position, a sterically hindered and robust pivalamide at the 2-position, and a chloro-substituent at the 6-position. The strategic manipulation of this molecule in multistep syntheses often necessitates the use of protecting groups to ensure chemoselectivity. This guide provides a comprehensive overview of protecting group strategies for the formyl group, enabling transformations at other positions of the molecule while preserving the aldehyde functionality for subsequent reactions.

Molecular Analysis and Rationale for Protection

The chemical landscape of this compound presents a classic challenge in regioselective synthesis. The formyl group is highly susceptible to nucleophilic attack and oxidation/reduction, while the pivalamide, although generally robust, can be cleaved under harsh acidic or basic conditions. The chloro-substituent offers a handle for cross-coupling reactions, but the conditions for such transformations may not be compatible with an unprotected aldehyde. Therefore, a protecting group strategy that is both robust and selectively reversible is paramount.

An orthogonal protecting group strategy is the ideal approach.[1][2] This methodology allows for the deprotection of one functional group without affecting another, a critical consideration in complex synthetic pathways.[1] For this compound, the most logical approach is the protection of the highly reactive formyl group, allowing for modification at other sites, followed by its selective deprotection.

Protecting the Formyl Group: Acetalization

The most common and effective method for protecting aldehydes is their conversion to acetals.[3] Acetals are generally stable to a wide range of reagents, including organometallics, hydrides, and basic conditions, making them ideal for subsequent synthetic manipulations.[4] The formation of a cyclic acetal, typically a 1,3-dioxolane using ethylene glycol, is favored due to its enhanced stability compared to acyclic acetals.

The proposed transformation is the acid-catalyzed reaction of this compound with ethylene glycol to form N-(6-chloro-3-(1,3-dioxolan-2-yl)pyridin-2-yl)pivalamide. The pivalamide group is expected to be stable under these conditions due to its steric bulk and resonance stabilization.[5]

Acetal_Protection Start This compound Reagents Ethylene Glycol p-Toluenesulfonic acid (cat.) Toluene, Dean-Stark Start->Reagents Reaction Product N-(6-chloro-3-(1,3-dioxolan-2-yl)pyridin-2-yl)pivalamide Reagents->Product Yields Protected Intermediate

Caption: Workflow for Acetal Protection.

Experimental Protocol 1: Acetal Protection of this compound

This protocol is adapted from established procedures for the acetalization of heterocyclic aldehydes.[6]

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add this compound (1.0 eq).

  • Add toluene to dissolve the starting material, followed by ethylene glycol (3.0-5.0 eq) and a catalytic amount of p-TsOH·H₂O (0.05-0.1 eq).

  • Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

  • Continue heating until no more water is collected and Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, N-(6-chloro-3-(1,3-dioxolan-2-yl)pyridin-2-yl)pivalamide, can be purified by column chromatography on silica gel if necessary.

ParameterCondition
Solvent Toluene
Reagents Ethylene glycol, p-TsOH·H₂O
Temperature Reflux
Monitoring TLC, water collection
Workup Aqueous NaHCO₃ quench, extraction

Deprotection of the Acetal: Regenerating the Formyl Group

The removal of the acetal protecting group is typically achieved by acid-catalyzed hydrolysis.[7] The key to a successful orthogonal strategy is to employ conditions that cleave the acetal without affecting the pivalamide group. While the pivaloyl group is known for its stability, prolonged exposure to strong acids can lead to its cleavage.[8] Therefore, milder deprotection methods are preferable.

Lewis acid-catalyzed deprotection offers a milder alternative to Brønsted acids.[9] Indium(III) chloride (InCl₃), for example, has been shown to be an effective Lewis acid for the deprotection of acetals and is compatible with various functional groups, including amides.[10]

Acetal_Deprotection Start_De N-(6-chloro-3-(1,3-dioxolan-2-yl)pyridin-2-yl)pivalamide Reagents_De Lewis Acid (e.g., InCl₃) or Brønsted Acid (e.g., aq. HCl) Solvent (e.g., Acetone/H₂O) Start_De->Reagents_De Reaction Product_De This compound Reagents_De->Product_De Regenerates Aldehyde

Caption: Workflow for Acetal Deprotection.

Experimental Protocol 2: Mild Lewis Acid-Catalyzed Acetal Deprotection

This protocol utilizes a mild Lewis acid to minimize the risk of pivalamide cleavage.

Materials:

  • N-(6-chloro-3-(1,3-dioxolan-2-yl)pyridin-2-yl)pivalamide

  • Indium(III) chloride (InCl₃) or another suitable Lewis acid

  • Acetone

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve N-(6-chloro-3-(1,3-dioxolan-2-yl)pyridin-2-yl)pivalamide (1.0 eq) in a mixture of acetone and water.

  • Add a catalytic amount of InCl₃ (0.1-0.2 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting this compound by column chromatography if necessary.

Alternative Deprotection Protocol: Standard Acidic Hydrolysis

For substrates where the pivalamide is sufficiently robust or for cases where Lewis acids are not effective, standard acidic hydrolysis can be employed. Careful monitoring is crucial to prevent overreaction.

Materials:

  • N-(6-chloro-3-(1,3-dioxolan-2-yl)pyridin-2-yl)pivalamide

  • Aqueous hydrochloric acid (e.g., 2M HCl) or p-Toluenesulfonic acid

  • Tetrahydrofuran (THF) or acetone

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the protected compound (1.0 eq) in THF or acetone.

  • Add aqueous HCl (2M) or a solution of p-TsOH in aqueous acetone.

  • Stir the mixture at room temperature, closely monitoring the reaction by TLC to determine the point of complete acetal deprotection and to minimize potential pivalamide cleavage.

  • Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by column chromatography if needed.

ParameterMild Lewis Acid MethodStandard Acidic Hydrolysis
Catalyst InCl₃ (catalytic)HCl or p-TsOH (stoichiometric or catalytic)
Solvent Acetone/WaterTHF or Acetone/Water
Temperature Room TemperatureRoom Temperature
Key Advantage High chemoselectivity, mild conditionsReadily available reagents
Consideration Cost of Lewis acidPotential for pivalamide cleavage with prolonged reaction times

Conclusion and Further Considerations

The acetal protection of the formyl group in this compound represents a robust and reliable strategy to enable selective synthetic transformations. The stability of the pivalamide group under the mild acidic conditions required for both the formation and cleavage of the acetal allows for an effective orthogonal approach. The choice between a Lewis acid-catalyzed or a standard Brønsted acid-catalyzed deprotection will depend on the overall sensitivity of the molecule and the presence of other acid-labile functional groups. Researchers should always perform small-scale optimization experiments to determine the ideal conditions for their specific substrate and subsequent reaction steps. The stability of the 6-chloropyridine moiety is generally high under these conditions, but compatibility with downstream reagents should always be considered.[4]

References

  • RSC Adv., 2015,5, 6647-6651 A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III)-catalysis. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c4ra16336j]
  • Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger - ResearchGate. [URL: https://www.researchgate.net/publication/339485124_Lewis_Acid_Promoted_Deprotection_of_Benzylidene_Acetals_and_p-Methoxybenzyl_Ethers_with_Mercaptoacid_Acid_as_Scavenger]
  • An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional - Benchchem. [URL: https://www.benchchem.com/blog/in-depth-technical-guide-6-chloropyridin-3-amine-derivatives-analogs-researchers-drug-development-professional]
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  • Mild Deprotection of Methylene Acetals in Combination with Trimethylsilyl Triflate-2,2′-bipyridyl. - ResearchGate. [URL: https://www.researchgate.
  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines - ResearchGate. [URL: https://www.researchgate.net/publication/229074810_An_Orthogonal_Protection_Strategy_for_the_Synthesis_of_2-Substituted_Piperazines]
  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9553759/]
  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7878341/]
  • Substrate and Lewis Acid Coordination Promote O–O Bond Cleavage of an Unreactive L2CuII2(O22−) Species to Form L2CuIII2(O)2 Cores with Enhanced Oxidative Reactivity - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4019808/]
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  • Pd(II)-catalyzed deprotection of acetals and ketals containing acid sensitive functional groups - Universidad de Murcia. [URL: https://digitum.um.es/digitum/handle/10201/2143]
  • Selective Acetalization in Pyridine: A Sustainable 5′‑O‑(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4523087/]
  • Pivalamide | 754-10-9 - Benchchem. [URL: https://www.benchchem.com/pivalamide-cas-754-10-9]
  • The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks - MDPI. [URL: https://www.mdpi.com/2073-4344/12/10/1149]
  • Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra06510a]
  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4755513/]
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3- b]pyridine-Based Inhibitors of NADPH Oxidase 2 - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38674313/]
  • Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/12316130_Orthogonal_protecting_groups_for_Na-amino_and_C-terminal_carboxyl_functions_in_solid-phase_peptide_synthesis]
  • Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26192342/]
  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11181827/]
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  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7984180/]
  • US4526964A - 2,4-Diamino-6-(hydroxymethyl)pyrido[2,3-d]pyrimidine - Google Patents. [URL: https://patents.google.
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The Strategic Application of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide in the Synthesis of Advanced Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide has emerged as a pivotal starting material in the synthesis of complex heterocyclic compounds, particularly those with significant therapeutic potential. Its unique trifunctionalized pyridine core, featuring a reactive aldehyde, a strategically placed chlorine atom, and a pivaloyl-protected amine, offers medicinal chemists a robust platform for constructing diverse molecular architectures. The pyridine ring is a well-established pharmacophore that can mimic the hinge-binding motif of ATP, forming essential hydrogen bonds within the active sites of kinases[1]. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this versatile reagent, with a focus on the synthesis of imidazo[1,2-a]pyridine-based kinase inhibitors.

The pivaloyl group serves as a sterically hindered and robust protecting group for the 2-amino functionality, preventing unwanted side reactions during subsequent synthetic transformations. The aldehyde at the 3-position is primed for cyclization reactions, most notably the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, which provides a rapid and efficient entry into the medicinally privileged imidazo[1,2-a]pyridine scaffold[2]. The chlorine atom at the 6-position offers a handle for further diversification through various cross-coupling reactions, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity.

Core Application: Synthesis of Imidazo[1,2-a]pyridine Scaffolds via the Groebke-Blackburn-Bienaymé Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction that condenses an aldehyde, an isocyanide, and a 2-aminoazine to form a 3-amino-imidazo[1,2-a]azine. In the context of this compound, the pivaloyl-protected 2-aminopyridine moiety acts as the amidine component. This reaction is highly valued for its atom economy and the ability to generate molecular complexity in a single step.

The general mechanism of the GBB reaction involves the acid-catalyzed formation of an imine from the aldehyde and the 2-aminopyridine, followed by the nucleophilic attack of the isocyanide on the iminium ion. The resulting nitrilium intermediate then undergoes an intramolecular cyclization to form the fused imidazo[1,2-a]pyridine ring system.

graph GBB_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="this compound\n+ Isocyanide (R-NC)\n+ Acid Catalyst (H+)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Imine [label="Iminium Ion Formation", shape=box, style=filled, fillcolor="#FFFFFF"]; Nitrilium [label="Nitrilium Intermediate", shape=box, style=filled, fillcolor="#FFFFFF"]; Cyclization [label="Intramolecular Cyclization", shape=box, style=filled, fillcolor="#FFFFFF"]; Product [label="N-(6-Chloro-3-(tert-butylamino)imidazo[1,2-a]pyridin-2-yl)pivalamide", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

// Edges Start -> Imine [label="Condensation"]; Imine -> Nitrilium [label="Isocyanide Attack"]; Nitrilium -> Cyclization [label="5-exo-dig"]; Cyclization -> Product [label="Rearomatization"]; }

Figure 1: Simplified workflow of the Groebke-Blackburn-Bienaymé reaction.

Protocol 1: Synthesis of N-(6-chloro-3-(cyclohexylamino)imidazo[1,2-a]pyridin-2-yl)pivalamide

This protocol details the synthesis of a representative imidazo[1,2-a]pyridine derivative using this compound. This intermediate can then be further elaborated into a variety of bioactive molecules.

Materials:

  • This compound (1.0 eq)

  • Cyclohexyl isocyanide (1.1 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of anhydrous methanol and dichloromethane (1:1), add scandium(III) triflate (10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add cyclohexyl isocyanide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-(6-chloro-3-(cyclohexylamino)imidazo[1,2-a]pyridin-2-yl)pivalamide.

Data Presentation:

CompoundStarting MaterialReagentsCatalystYield (%)
N-(6-chloro-3-(cyclohexylamino)imidazo[1,2-a]pyridin-2-yl)pivalamideThis compoundCyclohexyl isocyanideSc(OTf)₃85-95

Deprotection of the Pivaloyl Group: Unveiling the Bioactive Core

The final step in the synthesis of many bioactive molecules from this pathway is the removal of the pivaloyl protecting group to reveal the free 2-amino functionality on the imidazo[1,2-a]pyridine core. The robust nature of the pivaloyl group requires specific conditions for its cleavage. Acidic hydrolysis is a common and effective method.

graph Deprotection_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="N-Pivaloyl-protected\nImidazo[1,2-a]pyridine", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Reaction [label="Acidic Hydrolysis\n(e.g., HCl in Dioxane/Water)", shape=box, style=filled, fillcolor="#FFFFFF"]; Workup [label="Neutralization & Extraction", shape=box, style=filled, fillcolor="#FFFFFF"]; Product [label="Deprotected Bioactive Core\n(e.g., 6-chloro-N-cyclohexylimidazo[1,2-a]\npyridin-2-amine)", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

// Edges Start -> Reaction; Reaction -> Workup; Workup -> Product; }

Figure 2: General workflow for the deprotection of the pivaloyl group.

Protocol 2: Acidic Hydrolysis of N-(6-chloro-3-(cyclohexylamino)imidazo[1,2-a]pyridin-2-yl)pivalamide

This protocol describes the removal of the pivaloyl protecting group to yield the corresponding 2-amino-imidazo[1,2-a]pyridine derivative.

Materials:

  • N-(6-chloro-3-(cyclohexylamino)imidazo[1,2-a]pyridin-2-yl)pivalamide (1.0 eq)

  • Concentrated hydrochloric acid (HCl)

  • 1,4-Dioxane

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-(6-chloro-3-(cyclohexylamino)imidazo[1,2-a]pyridin-2-yl)pivalamide (1.0 eq) in a mixture of 1,4-dioxane and water.

  • Add concentrated hydrochloric acid and heat the mixture to reflux (approximately 100 °C).

  • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to obtain 6-chloro-N-cyclohexylimidazo[1,2-a]pyridin-2-amine.

Application in the Synthesis of Kinase Inhibitors: A Case Study of a PI3K/mTOR Inhibitor Analogue

The imidazo[1,2-a]pyridine scaffold is a core component of numerous kinase inhibitors. For instance, the potent dual PI3K/mTOR inhibitor, GSK2126458 (Omipalisib), features a substituted imidazo[1,2-a]pyridine core. The synthesis of analogues of such complex molecules can be envisioned starting from the deprotected 6-chloro-N-substituted-imidazo[1,2-a]pyridin-2-amine.

The chlorine atom at the 6-position of the imidazo[1,2-a]pyridine core serves as a versatile handle for introducing various substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the exploration of the structure-activity relationship (SAR) and the optimization of the lead compounds.

graph Kinase_Inhibitor_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="6-chloro-N-cyclohexylimidazo[1,2-a]\npyridin-2-amine", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Coupling [label="Suzuki or Buchwald-Hartwig\nCross-Coupling", shape=box, style=filled, fillcolor="#FFFFFF"]; FinalProduct [label="Bioactive Kinase\nInhibitor Analogue", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

// Edges Start -> Coupling [label="Pd-catalyzed"]; Coupling -> FinalProduct; }

Figure 3: Synthetic strategy for kinase inhibitor analogues.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its strategic placement of functional groups allows for the efficient construction of the medicinally important imidazo[1,2-a]pyridine scaffold through the Groebke-Blackburn-Bienaymé reaction. The subsequent deprotection and further functionalization of the chloro-substituent open avenues for the synthesis of a wide array of complex molecules, including potent kinase inhibitors. The protocols and strategies outlined in this application note provide a solid foundation for researchers in drug discovery and medicinal chemistry to leverage the full potential of this powerful synthetic intermediate.

References

  • Diversity‐Oriented Synthesis of [2.2]Paracyclophane‐derived Fused Imidazo[1,2‐a]heterocycles by Groebke‐Blackburn‐Bienaymé Reaction: Accessing Cyclophanyl Imidazole Ligands Library. (n.d.). PubMed Central.
  • The Groebke-Blackburn-Bienaymé Reaction. (2019). PubMed.
  • Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. (2024). ACS Omega.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein Journal of Organic Chemistry.
  • Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. (2023). ACS Publications.
  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (2004). Sciforum.
  • 2,4-difluoro-N-[2-methoxy-5-[4-(4-morpholinyl)-6-quinazolinyl]-3-pyridinyl]Benzenesulfonamide. (n.d.). PubChem.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). ResearchGate.
  • Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. (2013). PubMed.
  • Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. (n.d.). National Institutes of Health.
  • Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same. (n.d.). Google Patents.
  • An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. (2017). ResearchGate.
  • Production of 6-chloro-3-pyridylmethylamine. (n.d.). Google Patents.
  • Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same. (n.d.). PubChem.
  • Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. (2018). National Institutes of Health.
  • Use of N-Pivaloyl Imidazole as Protective Reagent for Sugars. (1998). ResearchGate.
  • 6-Chloro-Imidazo[1, 2-B]Pyridazin-3-Amine CAS No 166176-45-0. (n.d.). ZHEJIANG JUHUAN CHEM CO.,LTD.
  • 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. (n.d.). Google Patents.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2020). MDPI.
  • Synthesis method of 3-bromo-5-methylpyridine. (n.d.). Patsnap.
  • Hydrolysis of enamines. (2017). University of Groningen.
  • Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine. (n.d.). Google Patents.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. (2024). PubMed Central.
  • Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine. (n.d.). Google Patents.
  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (2014). ResearchGate.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed Central.

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scale-up synthesis of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide Derivatives

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal intermediate in medicinal and agrochemical research, valued for its functionalized pyridine scaffold. Transitioning its synthesis from laboratory to pilot scale presents distinct challenges, including managing highly exothermic reactions, ensuring regiochemical control, and developing robust purification strategies that avoid chromatography. This guide provides a comprehensive, field-tested protocol for the multi-kilogram scale synthesis of the title compound. We delve into the underlying chemical principles, offering a rationale for key process decisions, from reagent selection to work-up procedures. The protocol emphasizes safety, scalability, and reproducibility, incorporating in-process controls and troubleshooting insights to ensure a self-validating and efficient manufacturing process.

Introduction: Strategic Importance and Synthesis Overview

Substituted pyridines are a cornerstone of modern drug discovery. The target molecule, this compound, features three distinct functional handles: a reactive aldehyde, a nucleophilic substitution-ready chloride, and a sterically-hindered pivalamide group. This unique arrangement makes it an exceptionally versatile building block for generating diverse chemical libraries.

The synthetic strategy detailed herein is a two-step process designed for scalability, commencing with the commercially available 2-amino-6-chloropyridine. The core transformation relies on a regioselective Vilsmeier-Haack formylation, a powerful and cost-effective method for introducing an aldehyde group onto electron-rich heteroaromatic systems.[1][2] Our approach prioritizes process safety and avoids costly and time-consuming chromatographic purification, opting for a direct crystallization method to yield a high-purity final product.

Reaction Scheme and Mechanistic Rationale

Overall Transformation

The synthesis proceeds in two sequential steps:

  • Acylation: Protection of the amino group of 2-amino-6-chloropyridine with pivaloyl chloride.

  • Vilsmeier-Haack Formylation: Regioselective introduction of a formyl group ortho to the directing pivalamide group.

Caption: Key stages of the Vilsmeier-Haack reaction.

Scale-Up Process Workflow

Successful scaling requires a systematic approach, moving from controlled reagent charging through reaction, quench, extraction, and final product isolation.

workflow cluster_acylation Step 1: Acylation cluster_formylation Step 2: Vilsmeier-Haack Formylation cluster_quench Step 3: Quench & Product Isolation start Start charge_sm Charge Reactor: - 2-Amino-6-chloropyridine - DCM - Pyridine start->charge_sm cool_1 Cool to 0-5 °C charge_sm->cool_1 add_pc Slowly Add Pivaloyl Chloride cool_1->add_pc warm_rt Warm to RT & Stir (Monitor by TLC/HPLC) add_pc->warm_rt workup_1 Aqueous Wash (H₂O, Brine) warm_rt->workup_1 dry_solv Dry (Na₂SO₄) & Concentrate workup_1->dry_solv isolate_int Isolate Intermediate 1 (Crude Solid) dry_solv->isolate_int add_int Add Intermediate 1 (Portion-wise) isolate_int->add_int charge_dmf Charge Reactor: - DMF cool_2 Cool to 0-5 °C charge_dmf->cool_2 add_poc Slowly Add POCl₃ (Exotherm Control!) cool_2->add_poc stir_vr Stir to Form Vilsmeier Reagent add_poc->stir_vr stir_vr->add_int warm_stir_2 Warm & Stir (Monitor by TLC/HPLC) add_int->warm_stir_2 quench Slowly Transfer Reaction Mixture to Quench Vessel warm_stir_2->quench prepare_quench Prepare Quench Vessel: - Ice / Water prepare_quench->quench basify Adjust pH to 7-8 (e.g., with NaOH aq.) quench->basify extract Extract with Solvent (e.g., Ethyl Acetate) basify->extract wash_extracts Wash Organics (Brine) extract->wash_extracts concentrate_2 Concentrate to Slurry wash_extracts->concentrate_2 crystallize Crystallize from Solvent (e.g., Heptane/EtOAc) concentrate_2->crystallize filter_dry Filter & Dry Product crystallize->filter_dry end_node Final Product filter_dry->end_node

Caption: High-level process workflow diagram.

Detailed Protocols and Materials

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-Amino-6-chloropyridine>98%CommercialEnsure low moisture content.
Pivaloyl Chloride>98%CommercialCorrosive and moisture-sensitive. [3]
Phosphorus Oxychloride (POCl₃)>99%CommercialHighly toxic and water-reactive. [4]Handle with extreme care.
N,N-Dimethylformamide (DMF)AnhydrousCommercialShould be anhydrous for Vilsmeier reagent formation.
Dichloromethane (DCM)AnhydrousCommercialReaction solvent for acylation.
PyridineAnhydrousCommercialAcid scavenger in acylation.
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction and crystallization solvent.
HeptaneACS GradeCommercialAnti-solvent for crystallization.

Equipment:

  • Glass-lined or stainless steel jacketed reactor with temperature control (-10 °C to 100 °C).

  • Overhead mechanical stirrer.

  • Calibrated addition funnels or dosing pumps for controlled reagent addition.

  • Inert atmosphere capability (Nitrogen or Argon).

  • Separate, appropriately sized vessel for quench operations.

  • Filtration equipment (Nutsche filter or centrifuge).

  • Vacuum oven for drying.

Protocol Part A: Synthesis of N-(6-chloropyridin-2-yl)pivalamide (Intermediate 1)
  • Reactor Setup: Charge the reactor with 2-amino-6-chloropyridine (1.0 eq), dichloromethane (DCM, 8-10 vol), and pyridine (1.2 eq) under a nitrogen atmosphere.

  • Cooling: Cool the stirred mixture to 0-5 °C using a chiller.

  • Acylation: Add pivaloyl chloride (1.1 eq) dropwise via an addition funnel, maintaining the internal temperature below 10 °C. The addition is exothermic.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature (20-25 °C) and stir for 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction for the disappearance of 2-amino-6-chloropyridine by TLC or HPLC.

  • Work-up: Once complete, wash the reaction mixture with water (2 x 5 vol) and then with brine (1 x 5 vol).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude intermediate as a solid. This material is typically of sufficient purity (>95%) to be used directly in the next step.

Protocol Part B: Synthesis of this compound
  • Vilsmeier Reagent Preparation (CRITICAL SAFETY STEP): Charge a separate, dry reactor with anhydrous DMF (5 vol) under a nitrogen atmosphere. Cool to 0-5 °C.

  • POCl₃ Addition: Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at a rate that maintains the internal temperature below 10 °C. A significant exotherm will occur. NEVER add water to a vessel containing POCl₃. [5]3. Reagent Formation: Stir the resulting mixture at 0-10 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Add the crude N-(6-chloropyridin-2-yl)pivalamide (Intermediate 1, 1.0 eq) from Part A to the Vilsmeier reagent in portions, keeping the internal temperature below 20 °C.

  • Reaction: After addition, slowly warm the reaction mixture to 60-70 °C and hold for 4-8 hours.

  • IPC: Monitor the reaction for completion by TLC or HPLC.

  • Quench (CRITICAL SAFETY STEP): In a separate vessel, prepare a mixture of crushed ice and water (15-20 vol). Slowly and carefully transfer the hot reaction mixture into the vigorously stirred ice/water slurry. This quench is highly exothermic and will release HCl gas; perform in a well-ventilated area.

  • Neutralization & Extraction: Once the quench is complete and the temperature has stabilized, adjust the pH of the aqueous slurry to 7-8 by the slow addition of 50% aqueous sodium hydroxide. Extract the product with ethyl acetate (3 x 8 vol).

  • Purification: Combine the organic extracts, wash with brine (1 x 10 vol), and concentrate under reduced pressure to a volume of approximately 3-4 vol.

  • Crystallization: Add heptane (5-7 vol) slowly to the warm ethyl acetate concentrate to induce crystallization. Cool the slurry slowly to 0-5 °C and hold for at least 2 hours.

  • Final Isolation: Filter the solid product, wash the cake with cold heptane, and dry under vacuum at 40-50 °C to a constant weight.

Data Summary and Characterization

ParameterStep A (Acylation)Step B (Formylation)
Typical Scale 10 kg15 kg (based on crude input)
Typical Yield 95-99% (crude)75-85% (isolated)
Purity (by HPLC) >95% (crude)>99.0%
Appearance Off-white to tan solidWhite to pale yellow crystalline solid
Melting Point N/A (crude)108-111 °C

Expected Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.95 (s, 1H, -CHO), 8.50 (d, 1H), 8.30 (br s, 1H, -NH), 7.80 (d, 1H), 1.35 (s, 9H, -C(CH₃)₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 189.5, 177.0, 152.0, 149.5, 142.0, 128.0, 120.5, 40.0, 27.5.

  • Mass Spec (ESI+): m/z 241.07 [M+H]⁺.

Critical Safety Considerations

  • Phosphorus Oxychloride (POCl₃): Extremely toxic, corrosive, and reacts violently with water to produce toxic HCl and phosphoric acid fumes. [4][6]All operations must be conducted in a closed system under an inert atmosphere in a well-ventilated area. Personnel must wear full personal protective equipment (PPE), including acid-resistant gloves, clothing, and respiratory protection. [5][7]An appropriate spill kit and emergency procedures must be in place.

  • Pivaloyl Chloride: Corrosive, flammable, and reacts with moisture. [3]Handle under an inert atmosphere.

  • Exothermic Reactions: Both the acylation and, particularly, the Vilsmeier reagent formation/quench are highly exothermic. Use a reactor with adequate cooling capacity and ensure slow, controlled addition of reagents. Real-time temperature monitoring is mandatory.

  • Quenching: The quench of the Vilsmeier reaction is hazardous. The slow addition of the reaction mixture to a large excess of ice is crucial to control the exotherm and dilute the generated acids.

Application: Synthesis of Derivatives

The aldehyde functionality of the final product is a gateway to a vast array of derivatives. Standard transformations can be readily applied on a large scale:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield substituted amines.

  • Oxidation: Oxidation of the aldehyde to a carboxylic acid using reagents like potassium permanganate or sodium chlorite.

  • Wittig Reaction: Olefination to form various alkenes.

  • Condensation Reactions: Formation of imines, oximes, or hydrazones.

These subsequent reactions allow for the rapid generation of diverse molecular structures for structure-activity relationship (SAR) studies in drug development.

References

  • Lee, C. Y., & Lee, J. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 230(2), 262–268. [Link]
  • Inoue, Y., et al. (2007). Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Pawar, S. D., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research, 25(2), 154-162. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
  • Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
  • Los Alamos National Laboratory. Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. lanl.gov. [Link]
  • Ataman Chemicals. PIVALOYL CHLORIDE.
  • Air Liquide Malaysia.
  • Karimov, D. V., et al. (2020). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.
  • Hou, C. J., et al. (2012). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarboxaldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde.

Sources

Application Notes and Protocols for Monitoring Reactions of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reaction Monitoring in Pharmaceutical Synthesis

In the landscape of modern pharmaceutical development and manufacturing, the precise control and deep understanding of chemical reactions are paramount. This principle is exemplified in the synthesis and subsequent reactions of complex intermediates like N-(6-Chloro-3-formylpyridin-2-yl)pivalamide. This substituted pyridine derivative serves as a valuable building block in the creation of various active pharmaceutical ingredients (APIs). The efficiency of its synthesis and the selectivity of its subsequent transformations directly impact the purity, yield, and ultimately, the safety and efficacy of the final drug product.

Process Analytical Technology (PAT) has become an indispensable framework within the pharmaceutical industry, advocating for the real-time analysis and control of manufacturing processes.[1][2][3] By integrating analytical techniques directly into the production workflow, PAT enables a shift from a reactive "quality by testing" approach to a proactive "quality by design" paradigm.[1] This document provides a comprehensive guide to the application of key analytical methods for monitoring the reactions of this compound, empowering researchers and drug development professionals to optimize reaction conditions, identify critical intermediates, and ensure the quality of their synthetic processes.

The selection of an appropriate analytical method is contingent upon the specific reaction being monitored, the nature of the reactants and products, and the information required. This guide will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) as complementary techniques for a holistic understanding of reaction kinetics and mechanisms involving this compound.

High-Performance Liquid Chromatography (HPLC): A Workhorse for Quantitative Reaction Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly in the pharmaceutical sector, for its ability to separate, identify, and quantify components in a mixture.[4][5] For monitoring the reactions of this compound, HPLC is invaluable for tracking the consumption of the starting material and the formation of products over time.

The polarity of this compound and its likely reaction products makes reversed-phase HPLC an ideal choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.

Causality in Method Development for Pyridine Derivatives

Pyridine and its derivatives can present unique challenges in reversed-phase HPLC due to their basic nature, which can lead to peak tailing and poor resolution.[6][7] This is caused by the interaction of the basic nitrogen atom with residual acidic silanol groups on the silica-based stationary phase. To counteract this, several strategies are employed:

  • Choice of Column: Modern columns with end-capping or those based on hybrid particle technology are designed to minimize silanol interactions. A C18 column is a common starting point.

  • Mobile Phase pH: Maintaining the mobile phase pH below the pKa of the pyridine nitrogen (typically around 5-6) will ensure that it is protonated, reducing its interaction with the stationary phase and leading to sharper peaks.

  • Use of Buffers: A buffer, such as ammonium acetate or formate, is essential to maintain a stable pH and improve peak shape.[8] These buffers are also compatible with mass spectrometry, allowing for seamless method transfer to LC-MS for peak identification.

Protocol: At-Line HPLC Monitoring of a Hypothetical Reduction Reaction

This protocol outlines the monitoring of the reduction of the aldehyde group in this compound to a hydroxymethyl group, forming N-(6-Chloro-3-(hydroxymethyl)pyridin-2-yl)pivalamide.

Objective: To quantify the conversion of the starting material and the formation of the product over time.

Materials:

  • This compound (Starting Material)

  • Reducing agent (e.g., Sodium Borohydride)

  • Reaction solvent (e.g., Methanol)

  • Quenching solution (e.g., dilute HCl)

  • HPLC grade acetonitrile and water

  • Ammonium acetate

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Experimental Workflow:

Figure 2: In-Situ NMR Reaction Monitoring Workflow.

Step-by-Step Protocol:

  • Sample Preparation: In a small vial, dissolve a known quantity of this compound and the internal standard in the deuterated solvent. Transfer this solution to an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material solution. This will serve as the t=0 reference.

  • Reaction Initiation: Carefully inject a known amount of the second reactant into the NMR tube and mix thoroughly.

  • Time-Resolved Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. [9]Modern spectrometers can be programmed to do this automatically.

  • Data Processing: Process the acquired spectra (Fourier transform, phase correction, baseline correction).

  • Data Analysis: Integrate the characteristic peaks for the starting material, product(s), and the internal standard. The concentration of each species at a given time can be calculated relative to the constant concentration of the internal standard.

Example Data Presentation:

Time (min)Integral (Aldehyde-H)Integral (Product-CH₂)% Conversion
01.000.000
100.750.2525
300.400.6060
600.150.8585
1200.050.9595

Mass Spectrometry (MS): A Highly Sensitive Tool for Intermediate Detection

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Its high sensitivity makes it exceptionally well-suited for detecting low-concentration species, including reactive intermediates that may not be observable by other techniques. [10][11][12]Techniques like Electrospray Ionization (ESI) and Direct Analysis in Real Time (DART) allow for the direct sampling of a reaction mixture and provide real-time information on its composition. [13][14]

Causality in MS-Based Reaction Monitoring
  • Ionization Source: The choice of ionization source is critical. ESI is excellent for polar, charged, or chargeable molecules in solution. [13]DART-MS can be used for direct analysis of solid or liquid samples with minimal preparation. [14]* Identifying Intermediates: By monitoring the appearance and disappearance of specific mass-to-charge ratios over time, it is possible to identify potential reaction intermediates. [15][16]Tandem MS (MS/MS) can be used to fragment these ions, providing structural information to confirm their identity. [15]

Protocol: Online ESI-MS Monitoring

Objective: To identify potential reaction intermediates and byproducts in real-time.

Materials:

  • Reaction setup with a port for online sampling

  • Syringe pump

  • Mass spectrometer with an ESI source

  • Inert tubing (e.g., PEEK)

Experimental Workflow:

MS_Workflow cluster_0 Reaction cluster_1 Online Sampling cluster_2 MS Analysis A Reaction Vessel C Continuous Withdrawal A->C via tubing B Syringe Pump D ESI Source B->D Infusion C->B E Mass Analyzer D->E F Real-Time Mass Spectrum E->F

Figure 3: Online ESI-MS Reaction Monitoring Setup.

Step-by-Step Protocol:

  • Setup: Connect the reaction vessel to the ESI-MS source using inert tubing and a syringe pump.

  • Reaction Initiation: Start the reaction.

  • Online Monitoring: Begin continuously drawing a small stream of the reaction mixture from the vessel using the syringe pump and infusing it directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire mass spectra over the course of the reaction. Monitor the ion chromatograms for the expected masses of the starting material and product, as well as for any new, unexpected masses that may correspond to intermediates or byproducts.

  • Structural Elucidation: When a potential intermediate is detected, perform tandem MS (MS/MS) experiments to fragment the ion and aid in its structural identification.

Conclusion: An Integrated Approach for Comprehensive Reaction Understanding

The effective monitoring of reactions involving this compound requires a multi-faceted analytical approach. HPLC provides robust quantitative data on the conversion of reactants to products, making it ideal for optimizing reaction times and calculating yields. In-situ NMR offers unparalleled insight into structural transformations in real-time, facilitating mechanistic studies and the identification of major species in the reaction mixture. Mass spectrometry delivers exceptional sensitivity for the detection of fleeting intermediates and low-level byproducts that are crucial for a complete understanding of the reaction pathway.

By judiciously applying these techniques, researchers, scientists, and drug development professionals can gain a comprehensive understanding of their chemical processes. This knowledge is fundamental to developing robust, efficient, and safe synthetic routes for the production of high-quality pharmaceuticals, in line with the principles of Quality by Design and Process Analytical Technology.

References

  • Title: Identifying reactive intermediates by mass spectrometry Source: RSC Publishing URL:[Link]
  • Title: Identifying reactive intermediates by mass spectrometry - PMC Source: PubMed Central - NIH URL:[Link]
  • Title: Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verific
  • Title: Kinetics / reaction monitoring Source: IMSERC URL:[Link]
  • Title: Reaction Monitoring & Kinetics Source: Chemical Instrumentation Facility - Iowa St
  • Title: Mass Spectrometry Based Approach for Organic Synthesis Monitoring Source: Analytical Chemistry URL:[Link]
  • Title: Detecting Reaction Intermediates in Liquids on the Millisecond Time Scale Using Desorption Electrospray Ionization Source: Stanford University URL:[Link]
  • Title: The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) Source: Journal of the Chemical Society, Dalton Transactions (RSC Publishing) URL:[Link]
  • Title: NMR: Kinetics Source: Chemistry LibreTexts URL:[Link]
  • Title: Identifying reactive intermediates by mass spectrometry Source: Semantic Scholar URL:[Link]
  • Title: Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry Source: NIH URL:[Link]
  • Title: Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method Source: RSC Publishing URL:[Link]
  • Title: Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions Source: ACS Public
  • Title: Real-Time Process Monitoring of Pharmaceuticals Source: Hiden Analytical URL:[Link]
  • Title: Resolving Analytical Challenges in Pharmaceutical Process Monitoring Using Multivariate Analysis Methods: Applications in Process Understanding, Control, and Improvement Source: Spectroscopy Online URL:[Link]
  • Title: Modern Analytical Technique for Characterization Organic Compounds Source: Not specified URL:[Link]
  • Title: Real-Time Mass Spectrometric Detection of Reaction Intermediates Formed during Laser-Induced UV/H2O2 Advanced Oxidation of 2-Methylbenzoisothiazol-3-one Source: PubMed URL:[Link]
  • Title: NMR Reaction Monitoring Robust to Spectral Distortions Source: NIH URL:[Link]
  • Title: 2-Aminopyridine Source: Wikipedia URL:[Link]
  • Title: In situ study of reaction kinetics using compressed sensing NMR Source: RSC Publishing URL:[Link]
  • Title: A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results Source: Innov
  • Title: 12.8: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL:[Link]
  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chrom
  • Title: 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides Source: The Journal of Organic Chemistry - ACS Public
  • Title: The Reaction of 2-Aminopyridine with α-Halo Ketones Source: ACS Public
  • Title: HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column Source: HELIX Chrom
  • Title: Techniques and Methods to Monitor Chemical Reactions Source: Request PDF - ResearchG
  • Title: Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models Source: PubMed URL:[Link]
  • Title: (PDF)
  • Title: Fourier-transform infrared spectroscopy Source: Wikipedia URL:[Link]
  • Title: 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides Source: PubMed URL:[Link]
  • Title: HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column Source: Not specified URL:[Link]
  • Title: Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry Source: PubMed URL:[Link]
  • Title: this compound [P45677] Source: ChemUniverse URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to help you optimize your reaction conditions, improve yields, and overcome common challenges encountered during this synthesis.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low to No Product Yield

Question: I am experiencing very low or no yield of the desired this compound. What are the likely causes and how can I rectify this?

Answer: Low or no product formation is a frequent challenge and can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.

Potential Causes & Solutions:

Cause Scientific Explanation Recommended Solution
Moisture Contamination Pivaloyl chloride is highly susceptible to hydrolysis. Any moisture in the reaction setup will convert it to pivalic acid, which is unreactive under these conditions.[1]Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Inadequate Amine Acylation The acylation of the amino group on the pyridine ring is a critical step. Incomplete reaction can be due to poor nucleophilicity of the amine or insufficient activation of the acylating agent.The reaction between an amine and an acyl chloride is often exothermic.[2] Maintain a low temperature (0-5 °C) during the dropwise addition of pivaloyl chloride to a solution of the aminopyridine precursor.[2]
Incorrect Stoichiometry An improper ratio of reactants can lead to the depletion of the limiting reagent before the reaction goes to completion.Use a slight excess (1.05-1.1 equivalents) of pivaloyl chloride to ensure complete consumption of the aminopyridine starting material.[2]
Suboptimal Base The reaction of pivaloyl chloride with the amine generates hydrochloric acid (HCl). If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]Use a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine, in at least a stoichiometric amount (1.1-1.5 equivalents) to scavenge the generated HCl.[1][2]
Issue 2: Formation of Significant Impurities

Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the common impurities and how can I minimize their formation?

Answer: Impurity formation is often linked to side reactions or the quality of the starting materials. Identifying and mitigating these impurities is key to a successful synthesis.

Common Impurities & Mitigation Strategies:

Impurity Formation Mechanism Prevention & Removal
Unreacted Starting Amine Incomplete acylation reaction.As mentioned above, ensure proper stoichiometry, low temperature during addition, and the presence of a suitable base. During workup, an acidic wash (e.g., dilute aq. HCl) can remove unreacted amine.[2]
Pivalic Acid Hydrolysis of pivaloyl chloride due to moisture.[1]Rigorously exclude moisture from the reaction. Pivalic acid can be removed during workup by washing the organic layer with a mild aqueous base, such as saturated sodium bicarbonate solution.[1]
Diacylated Product While less common for this specific substrate due to steric hindrance, diacylation can sometimes occur if the pyridine nitrogen also reacts.Use a 1:1 stoichiometry of reactants to minimize this possibility.[2]
Over-oxidation of the Aldehyde The formyl group is susceptible to oxidation to a carboxylic acid, especially if harsh oxidizing conditions are inadvertently introduced.Use mild reaction conditions and avoid exposure to strong oxidants. Purification by column chromatography can separate the desired aldehyde from the carboxylic acid byproduct.
Issue 3: Product Fails to Crystallize or Oils Out

Question: After the workup, my product is an oil and I'm unable to induce crystallization. What could be the issue?

Answer: The physical state of the final product is highly dependent on its purity.

Potential Causes & Solutions:

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.

    • Solution: Purify the crude product using flash column chromatography on silica gel to remove residual starting materials and byproducts.[1]

  • Inappropriate Crystallization Solvent: The choice of solvent is critical for successful recrystallization.

    • Solution: Perform small-scale solvent screening to identify a suitable solvent or solvent system (e.g., ethanol, acetonitrile, or mixtures with hexanes) that allows the product to be soluble at high temperatures and sparingly soluble at room temperature or below.[2]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

Q1: What is a standard, reliable protocol for this synthesis?

A1: A general and effective method involves the acylation of 2-amino-6-chloropyridine-3-carbaldehyde with pivaloyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-amino-6-chloropyridine-3-carbaldehyde

  • Pivaloyl chloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)[2]

  • Saturated aqueous sodium bicarbonate solution[1]

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate[1]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-6-chloropyridine-3-carbaldehyde (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: While stirring vigorously, add pivaloyl chloride (1.05 eq) dropwise to the cooled solution over 30-60 minutes, ensuring the temperature remains below 5 °C.[2]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to obtain pure this compound.[2]

Q2: Why is the pivaloyl group useful in this context?

A2: The pivaloyl group, derived from pivalic acid, has a bulky tert-butyl group. This steric hindrance can be advantageous in several ways:

  • It can impart stability to the amide bond.[3]

  • It serves as a protecting group for the amine, which is stable under various conditions but can be removed under specific hydrolytic conditions.[4]

  • The presence of the pivalamide scaffold is explored in medicinal chemistry for developing enzyme inhibitors and anticancer agents due to the unique physicochemical properties imparted by the tert-butyl group.[5]

Q3: Are there alternative methods for the formylation of the pyridine ring?

A3: While this guide focuses on the final acylation step, the introduction of the formyl group onto the pyridine ring is a critical preceding step. Various methods exist for pyridine aldehyde synthesis, each with its own set of challenges. For instance, the Stephen reaction, using a nitrile precursor (e.g., 6-chloro-2-pivalamidopyridine-3-carbonitrile) with stannous chloride and HCl, can be an effective route to the aldehyde.[6] Direct oxidation of a corresponding methyl group can be difficult to control and may lead to over-oxidation to the carboxylic acid.[6]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of spectroscopic and chromatographic techniques should be used:

  • Thin Layer Chromatography (TLC): For initial purity assessment and reaction monitoring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the amide and aldehyde).

III. Visualizing the Workflow

To better understand the key stages of the synthesis and troubleshooting logic, the following diagrams illustrate the general workflow.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dry Glassware & Reagents Inert_Atmosphere Establish Inert Atmosphere Start->Inert_Atmosphere Dissolve Dissolve Amine & Base in Anhydrous Solvent Inert_Atmosphere->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_PCl Dropwise Addition of Pivaloyl Chloride Cool->Add_PCl Stir Stir & Monitor by TLC Add_PCl->Stir Quench Quench with Water Stir->Quench Extract Extract & Wash Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography/Recrystallization) Concentrate->Purify Troubleshooting_Logic cluster_solutions_yield cluster_solutions_impurities cluster_solutions_oiling LowYield Low/No Yield Moisture? Incorrect Stoichiometry? Inadequate Base? Sol_Yield1 Use Anhydrous Conditions LowYield:c1->Sol_Yield1 Yes Sol_Yield2 Adjust Stoichiometry LowYield:c2->Sol_Yield2 Yes Sol_Yield3 Use Non-nucleophilic Base LowYield:c3->Sol_Yield3 Yes Impurities High Impurity Levels Unreacted Starting Material? Pivalic Acid Formation? Side Reactions? Sol_Imp1 Optimize Reaction Conditions Impurities:c1->Sol_Imp1 Yes Sol_Imp2 Aqueous Workup (Acid/Base Washes) Impurities:c2->Sol_Imp2 Yes Sol_Imp3 Column Chromatography Impurities:c3->Sol_Imp3 Yes OilingOut Product Oils Out Impurities Present? Wrong Crystallization Solvent? Sol_Oil1 Purify via Chromatography OilingOut:c1->Sol_Oil1 Yes Sol_Oil2 Screen for Suitable Solvents OilingOut:c2->Sol_Oil2 Yes

Caption: A troubleshooting decision tree for common synthesis issues.

IV. References

  • BenchChem Technical Support Team. (2025, December). Validating Pivalamide Synthesis: A Comparative Guide to Synthetic Routes and Mass Spectrometry Analysis. BenchChem.

  • BenchChem. (n.d.). Preventing decomposition during pivalamide synthesis. BenchChem.

  • BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem.

  • Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes. The Baran Laboratory.

  • Guidechem. (2023, March 12). How to Prepare 4-Pyridinecarboxaldehyde?. Guidechem.

  • J&K Scientific. (n.d.). This compound. J&K Scientific.

  • ChemUniverse. (n.d.). This compound [P45677]. ChemUniverse.

  • BenchChem. (n.d.). Pivalamide Derivatives in Medicinal Chemistry: Application Notes and Protocols. BenchChem.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). Understanding Pyridine Aldehyde Intermediates in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

  • BenchChem. (n.d.). Pivalamide: A Comprehensive Technical Guide for Researchers. BenchChem.

  • Organic Syntheses Procedure. (n.d.). Aldehydes from primary alcohols by oxidation with chromium trioxide: 2-methylpropanal. Organic Syntheses.

  • BenchChem. (n.d.). Pivalamide: A Versatile Building Block in Modern Organic Synthesis. BenchChem.

  • BLDpharm. (n.d.). 127446-34-8|this compound. BLDpharm.

  • Sigma-Aldrich. (n.d.). N-(2-Chloro-6-formylpyridin-3-yl)pivalamide AldrichCPR. Sigma-Aldrich.

  • Vulcanchem. (n.d.). N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide. Vulcanchem.

  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.

  • BenchChem. (n.d.). optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide. BenchChem.

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  • Thieme. (2025, August 7). The Efficient Synthesis of 2-(3-Carbamoylpyridine-2-yl) Nicotinamide Pyridine Salts. Thieme.

  • Google Patents. (n.d.). CN102532010A - Preparation method of 2-chloro-3-aminopyridine. Google Patents.

  • Google Patents. (n.d.). EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines. Google Patents.

  • MDPI. (n.d.). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. MDPI.

  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.

  • CP Lab Safety. (n.d.). N-(6-Chloropyridin-2-yl)pivalamide, min 95%, 1 gram. CP Lab Safety.

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Technical Support Center: Purification of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide (CAS 127446-34-8). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. The information herein is synthesized from established chemical principles and purification methodologies for analogous substituted pyridine derivatives.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound from a crude reaction mixture.

Question 1: My crude material is a dark, oily residue after work-up. How should I proceed with purification?

Answer: An oily or dark-colored crude product is common and typically indicates the presence of residual high-boiling solvents (like DMF), unreacted starting materials, and polymeric or colored byproducts. A multi-step approach is recommended.

  • Initial Assessment (TLC): First, analyze the crude oil by Thin Layer Chromatography (TLC). Spot the crude material on a silica plate and develop it using a solvent system such as 3:1 Hexanes:Ethyl Acetate. This will help you visualize the number of components, identify your target compound (if a standard is available), and determine if chromatography is a viable next step.

  • Aqueous/Organic Extraction: Before attempting chromatography, it is crucial to remove highly polar impurities. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash this organic solution sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts, and finally with brine to remove residual water.

  • Solvent Swap/Trituration: After extraction and drying the organic layer, concentrate it in vacuo. If the residue is still an oil, you can attempt to induce crystallization by trituration. Add a non-polar solvent in which the product is expected to have low solubility (e.g., hexanes or diethyl ether) and stir or sonicate the mixture vigorously. This can often crash out the desired product as a solid, which can then be filtered.

  • Column Chromatography: If trituration fails or the TLC shows multiple closely-eluting spots, column chromatography is the most effective method. A diagram outlining the decision process is provided below.

Question 2: I'm performing flash column chromatography, but I'm getting poor separation between my product and an impurity. What should I do?

Answer: Poor resolution in column chromatography is a frequent challenge. The polarity of pyridine derivatives can lead to peak tailing and co-elution with impurities.[1] Here is a systematic approach to improve separation:

  • Optimize the Mobile Phase: The choice and ratio of solvents are critical. For pyridine derivatives, a common starting point is a mixture of hexanes and ethyl acetate.[2][3]

    • Decrease Polarity: If your product and impurity are eluting too quickly (high Rf), decrease the concentration of the polar solvent (ethyl acetate). Try moving from a 3:1 to a 4:1 or 5:1 Hexanes:EtOAc ratio.

    • Increase Polarity/Use a Gradient: If the compounds are retained too strongly on the column (low Rf), gradually increase the ethyl acetate concentration. A gradient elution (e.g., starting at 10% EtOAc in hexanes and slowly increasing to 30%) often provides superior separation compared to an isocratic (constant ratio) elution.

    • Add a Modifier: The basic nitrogen on the pyridine ring can interact strongly with acidic silanol groups on the silica gel, causing peak tailing.[1] Adding a small amount of a competing base, like triethylamine (TEA) (~0.1-1% v/v), to your mobile phase can mask these active sites and significantly improve peak shape.[1]

  • Check Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel (e.g., for a 40g silica column, load no more than 400-2000 mg of crude material).

  • Slurry vs. Dry Loading: If your compound has limited solubility in the initial mobile phase, dry loading is recommended. Pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column. This ensures a narrow starting band and improves resolution.

Question 3: My product appears pure by TLC, but the yield after recrystallization is very low. What went wrong?

Answer: Low recovery from recrystallization is typically due to one of two main issues: using an inappropriate solvent or using too much solvent.[4][5]

  • Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]

    • Testing Solvents: Test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, and water) on a small scale. A good candidate will require heating to dissolve the solid, and crystals should reappear upon cooling to room temperature or in an ice bath.

    • Solvent Pairs: If a single solvent is not ideal, a binary solvent system (e.g., Ethanol/Water, Toluene/Hexanes) can be effective. Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) at its boiling point, then add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify, then allow it to cool slowly.

  • Use the Minimum Amount of Hot Solvent: The most common mistake is adding too much solvent. This keeps the product dissolved even at low temperatures, drastically reducing the yield. Add the hot solvent in small portions to the solid, waiting for it to dissolve completely before adding more. The goal is to create a saturated or near-saturated solution at the solvent's boiling point.

  • Cooling Rate: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Crash cooling by placing a hot flask directly into ice can lead to the formation of small, impure crystals or an oil.[4]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: The impurities will depend on the synthetic route. A common route involves the Vilsmeier-Haack formylation of a pivalamide-protected aminopyridine. Potential impurities include:

  • Starting Materials: Unreacted N-(6-chloropyridin-2-yl)pivalamide.

  • Hydrolysis Products: The aldehyde can be sensitive to hydrolysis, potentially reverting to a hydroxymethyl group or being oxidized to a carboxylic acid under certain work-up conditions.

  • Byproducts of Formylation: The Vilsmeier-Haack reaction can sometimes lead to the formation of dichloromethyl or other chlorinated byproducts if not properly controlled.

  • Residual Solvents: High-boiling solvents like DMF or NMP used in the reaction can be difficult to remove.

Q2: What is a good starting point for a flash chromatography mobile phase?

A2: Based on the structure (a moderately polar aromatic amide), a good starting point for TLC analysis and column chromatography is an ethyl acetate (EtOAc) in hexanes system.

Suggested Starting Conditions for Chromatography
Technique Recommended Mobile Phase
TLC Analysis20-30% Ethyl Acetate in Hexanes (v/v)
Flash ChromatographyGradient elution from 10% to 40% Ethyl Acetate in Hexanes. Add 0.1% Triethylamine (TEA) if peak tailing is observed.

Q3: Can I use recrystallization as the sole purification method?

A3: Possibly, but it depends on the purity of the crude material. Recrystallization is most effective for removing small amounts of impurities from a solid that is already relatively pure (>90%).[4][5] If the crude product is an oil or contains multiple impurities with similar solubility profiles, column chromatography is generally required as a primary purification step, followed by recrystallization of the pooled, clean fractions to obtain a highly crystalline final product.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general methodology for purifying the title compound. The solvent system should be optimized based on prior TLC analysis.

  • Column Preparation: Select an appropriately sized silica gel column. Pack the column using the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexanes) as a slurry. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin elution with the low-polarity mobile phase. If using a gradient, slowly and systematically increase the proportion of the polar solvent (EtOAc).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.

  • Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain the pure desired product.

  • Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This protocol is for obtaining a highly pure, crystalline solid from material that is already substantially pure after chromatography or trituration.

  • Solvent Selection: In a small test tube, add ~20-30 mg of your solid. Add a potential solvent (e.g., isopropanol) dropwise. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture gently. An ideal solvent will dissolve the solid when hot but allow it to crystallize upon cooling.

  • Dissolution: Place the bulk of the solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) with stirring. Add just enough hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

  • Crystallization: Crystal formation should begin as the solution cools. Once at room temperature, the flask can be placed in an ice bath for 15-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visual Workflow and Logic Diagrams

Purification_Troubleshooting Purification Decision Workflow start Crude Reaction Mixture tlc Analyze by TLC (e.g., 3:1 Hex:EtOAc) start->tlc decision_oil Is crude an oil or solid? tlc->decision_oil decision_purity Is major spot >90% pure by TLC? decision_oil->decision_purity Solid extraction Perform Aqueous Work-up (Acid/Base Extraction) decision_oil->extraction Oil chromatography Purify by Flash Column Chromatography decision_purity->chromatography No / Multiple Spots recrystallize Purify by Recrystallization decision_purity->recrystallize Yes trituration Attempt Trituration (e.g., with Hexanes) extraction->trituration trituration->decision_purity chromatography->recrystallize Pooled Fractions final_product Pure Product recrystallize->final_product

Caption: A decision workflow for purifying the target compound.

References

  • LookChem. Cas 127446-34-8, N-(6-Chloro-3-formyl-pyridin-2-yl)-2...
  • J&K Scientific. This compound | 127446-34-8.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. (2021).
  • MDPI. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.
  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019).
  • Jeske, R. Recrystallization. (2016). YouTube.
  • ChemUniverse. This compound [P45677].
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Chromatography Forum. Method for pyridine amine derivative. (2015).
  • ResearchGate. (PDF) Vilsmeier-Haack reaction- A Non-classical Approach. (2020).
  • PubMed Central. N-Amino Pyridinium Salts in Organic Synthesis.
  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021).
  • Google Patents. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • CUNY. Purification by Recrystallization.
  • Wikipedia. Vilsmeier–Haack reaction.
  • PubMed. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1.
  • Google Patents. US5334724A - Preparation of substituted 2-chloropyridines.
  • PubMed Central. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.

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Technical Support Center: Optimization of Suzuki Coupling with N-(6-Chloro-3-formylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working with the challenging substrate, N-(6-Chloro-3-formylpyridin-2-yl)pivalamide . Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting strategies to help you navigate the complexities of this transformation and achieve optimal results.

The structure of this compound presents a unique combination of steric and electronic challenges that can render standard Suzuki-Miyaura protocols ineffective. This guide breaks down these challenges and offers systematic solutions in a direct question-and-answer format.

Section 1: Understanding the Substrate - Core Challenges & FAQs

This section addresses the fundamental hurdles associated with the target molecule and the underlying chemical principles.

Q1: What are the primary challenges when using this compound in a Suzuki coupling reaction?

You are working with a substrate that presents a "perfect storm" of difficulties for palladium-catalyzed cross-coupling. Success requires understanding and mitigating four key issues simultaneously:

  • Inert C-Cl Bond: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides, making the initial oxidative addition step of the catalytic cycle kinetically challenging.[1][2] This often necessitates highly active catalyst systems.

  • Pyridine Inhibition (The "2-Pyridyl Problem"): The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center. This coordination can sequester the catalyst, leading to inhibition or complete deactivation, a well-documented phenomenon known as the "2-pyridyl problem".[3][4][5]

  • Severe Steric Hindrance: The bulky tert-butyl group of the pivalamide moiety is positioned ortho to the reacting C-Cl bond. This steric shield can physically block the palladium catalyst from approaching the reaction center for oxidative addition and can also slow down the final reductive elimination step.[6][7][8]

  • Electron-Deficient Ring System: The presence of two electron-withdrawing groups (the 3-formyl and 6-chloro substituents) makes the pyridine ring highly electron-deficient. While this can sometimes facilitate oxidative addition, it can also impact the overall stability of intermediates in the catalytic cycle.[1]

Q2: How does the Suzuki-Miyaura catalytic cycle function with this substrate, and where can it fail?

The generally accepted mechanism involves three key steps.[1][2] For this specific substrate, each step has a heightened potential for failure.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_challenges Potential Failure Points OA Oxidative Addition TM Transmetalation OA->TM RE Reductive Elimination TM->RE Pd0 Pd(0)L_n RE->Pd0 Product (Ar-R') Formed Pd0->OA Ar-Cl (Substrate) PdII_Aryl Ar-Pd(II)(Cl)L_n PdII_Boryl Ar-Pd(II)(R')L_n Challenge_OA CHALLENGE: - C-Cl bond inertness - Steric hindrance from pivalamide group Challenge_OA->OA Challenge_TM CHALLENGE: - Boronic acid decomposition (protodeboronation) - Base/solvent incompatibility Challenge_TM->TM Challenge_RE CHALLENGE: - Steric hindrance can slow this step, leading to side reactions Challenge_RE->RE Challenge_Catalyst OVERALL CHALLENGE: Pyridine-N can bind to any Pd species, poisoning the catalyst Challenge_Catalyst->Pd0 Challenge_Catalyst->PdII_Aryl

Caption: Suzuki cycle with substrate-specific failure points.

As the diagram illustrates, successful coupling depends on each step proceeding efficiently. A bottleneck at any stage, such as a slow oxidative addition, gives competing side reactions time to occur, drastically reducing yield.

Section 2: Troubleshooting Guide - From Failed Reactions to High Yields

This section is formatted to address the most common problems encountered in the lab, providing both the cause and a systematic approach to solving the issue.

Problem: Low to No Conversion of Starting Material

Q: My reaction has stalled, or I see no product formation after several hours. I've used a standard catalyst like Pd(PPh₃)₄. What are the most likely causes and the immediate steps for optimization?

A standard catalyst like Pd(PPh₃)₄ is often insufficient for this sterically hindered and electronically deactivated aryl chloride. The primary issue is almost certainly an inefficient catalytic system. Low conversion is not a single problem but a symptom that requires a systematic re-evaluation of your reaction components.

Immediate Troubleshooting Workflow:

Troubleshooting_Workflow cluster_catalyst Catalyst Solutions cluster_base Base/Solvent Solutions start Low / No Conversion Detected check_catalyst 1. Evaluate Catalyst System Is the ligand bulky and electron-rich enough? start->check_catalyst check_base 2. Check Base & Solvent Is the base strong enough but not causing degradation? Is the solvent appropriate for the temperature and solubility? check_catalyst->check_base If still low yield sol_ligand Switch to Buchwald ligands (XPhos, SPhos) or NHC ligands (IPr) check_catalyst->sol_ligand check_reagents 3. Verify Reagent Quality Is the boronic acid/ester fresh? Are solvents anhydrous and properly degassed? check_base->check_reagents If still low yield sol_base Screen stronger, non-nucleophilic bases: K₃PO₄, Cs₂CO₃ check_base->sol_base optimize_temp 4. Adjust Temperature Is the reaction hot enough to overcome the activation energy for C-Cl cleavage? check_reagents->optimize_temp If still low yield success Reaction Optimized optimize_temp->success If successful sol_precatalyst Use modern pre-catalysts (e.g., G3/G4 Palladacycles) sol_solvent Use high-boiling aprotic solvents: Dioxane, Toluene, 2-MeTHF

Sources

Technical Support Center: Formylation of 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges involving the formylation of 2-aminopyridines. As a key structural motif in numerous pharmaceuticals and functional materials, the successful functionalization of 2-aminopyridine is paramount.[1] This guide, structured as a series of troubleshooting questions and FAQs, is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific problems you might encounter in the lab. The answers are based on fundamental chemical principles and established protocols to help you diagnose and solve issues effectively.

Q1: My N-formylation of 2-aminopyridine with formic acid is resulting in a very low yield. What am I doing wrong?

A1: This is a common issue that typically points to problems with reaction equilibrium or thermal stability. The direct reaction of an amine with formic acid is a condensation reaction that produces water as a byproduct.[2]

Causality and Diagnosis:

  • Reversible Reaction: The reaction is reversible. If the water produced is not removed, the equilibrium will not favor product formation.

  • Insufficient Dehydration: Simply heating the mixture may not be sufficient to drive the reaction to completion.

  • Thermal Decomposition: While heat is required, excessive temperatures can lead to the decomposition of the starting material or the desired N-formyl product, 2-formamidopyridine.

  • Solvent Choice: The choice of solvent is critical for effective water removal.

Troubleshooting Steps:

  • Implement Azeotropic Water Removal: The most effective method is to use a Dean-Stark apparatus with a suitable solvent like toluene or xylene.[3] Refluxing the reaction mixture allows for the continuous removal of the water azeotrope, driving the equilibrium towards the product.

  • Optimize Reagent Stoichiometry: Use a slight excess of formic acid (e.g., 1.2 to 2.0 equivalents). However, a large excess should be avoided as it can complicate purification.[3]

  • Control the Temperature: Maintain a steady reflux. The temperature will be dictated by the boiling point of your chosen solvent (Toluene: ~111°C, Xylene: ~140°C).

  • Consider an Activating Agent: For sensitive substrates or to achieve milder conditions, you can use acetic formic anhydride, generated in situ from formic acid and acetic anhydride. This reagent is much more reactive but is moisture-sensitive.[2][3]

Q2: I am attempting C-formylation on the pyridine ring using the Vilsmeier-Haack reagent, but I am only isolating the N-formylated product or recovering my starting material. How can I promote ring formylation?

A2: This is a classic selectivity challenge rooted in the different nucleophilicities of the 2-aminopyridine scaffold. The exocyclic amino group is significantly more nucleophilic than the electron-deficient pyridine ring, making it the primary site of attack for most formylating agents. The Vilsmeier-Haack reaction, however, is specifically designed for electrophilic substitution on electron-rich aromatic systems and should be capable of formylating the ring if conditions are correct.[4][5][6]

Causality and Diagnosis:

  • Kinetic vs. Thermodynamic Control: N-formylation is often the kinetically favored product. C-formylation requires overcoming a higher activation energy for the electrophilic attack on the pyridine ring.

  • Insufficiently Electrophilic Reagent: If the Vilsmeier reagent (the chloroiminium ion) is not generated effectively or if the reaction temperature is too low, it may not be reactive enough to engage the less nucleophilic pyridine ring.[6]

  • Deactivation by Protonation: Under the acidic conditions of the reaction, the ring nitrogen can be protonated, further deactivating the ring towards electrophilic attack.

Troubleshooting Steps:

  • Protect the Amino Group: The most robust solution is to protect the amino group before attempting C-formylation. A common strategy is to acylate it (e.g., with acetyl chloride) to form the amide. The amide is still an ortho-, para-director but is less activating, and its nitrogen is no longer a competing nucleophile. After successful C-formylation, the protecting group can be removed via hydrolysis.

  • Optimize Vilsmeier-Haack Conditions:

    • Temperature: These reactions often require elevated temperatures (e.g., 80-100 °C) to drive the electrophilic aromatic substitution.[7]

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of the Vilsmeier reagent (prepared from DMF and a halide like POCl₃ or oxalyl chloride) to drive the reaction.

    • Reaction Time: C-formylation can be slower than N-formylation. Monitor the reaction by TLC to determine the optimal reaction time.

  • Consider Alternative C-Formylation Methods:

    • Directed Ortho-Metalation (DoM): If the N-H proton is first removed with a strong base (like n-BuLi), the resulting anion can direct metallation to the C3 position. Quenching with a formylating agent like DMF will then introduce the aldehyde at the desired carbon. This is a powerful but technically demanding method requiring strictly anhydrous conditions.

    • Duff Reaction: This reaction uses hexamine in an acidic medium and is effective for formylating activated aromatic rings, like phenols.[8][9] Its applicability to 2-aminopyridines can be substrate-dependent but is worth considering for ortho-formylation.

Q3: My Vilsmeier-Haack reaction is giving me a mixture of regioisomers (C3 and C5 formylation). How can I improve the regioselectivity?

A3: The -NH₂ group is an ortho, para-directing group. In 2-aminopyridine, this corresponds to the C3 and C5 positions. The observed ratio of products is a result of the interplay between electronic and steric effects.

Causality and Diagnosis:

  • Electronic Effects: Electronically, both the C3 and C5 positions are activated by the amino group.

  • Steric Hindrance: The C3 position is sterically more hindered due to its proximity to the ring nitrogen. The bulky Vilsmeier reagent may therefore preferentially attack the more accessible C5 position.

  • Substituent Effects: Other substituents on the pyridine ring can dramatically influence the regiochemical outcome by either reinforcing or opposing the directing effect of the amino group.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for conversion can sometimes increase the selectivity for the sterically less-favored, but potentially electronically preferred, isomer.

  • Modify the Substrate: If synthesizing a derivative, consider installing a blocking group at one of the positions. For example, a substituent at C5 would force formylation to occur at C3.

  • Change the Formylating Reagent: While still a C-formylation method, the Duff reaction might offer a different regiochemical profile due to its different mechanism and the nature of its electrophile.[10]

  • Embrace the Mixture: If separation is feasible (e.g., via column chromatography or crystallization), it may be more practical to accept the mixture and separate the desired isomer than to exhaustively optimize for perfect selectivity.

Visual Workflow: Troubleshooting Formylation

Here is a logical flowchart to guide your troubleshooting process.

G start Formylation Reaction Initiated check_yield Check Yield & Purity (TLC/LCMS) start->check_yield low_yield Low Yield or No Reaction check_yield->low_yield Problem product_ok Acceptable Yield check_yield->product_ok Success wrong_product Incorrect Product(s) Formed check_yield->wrong_product Problem check_reagent Review Formylating Agent & Conditions low_yield->check_reagent check_selectivity Analyze Selectivity Issue wrong_product->check_selectivity n_formyl_issue N-Formylation Issue: - Remove H2O (Dean-Stark) - Use activated reagent (e.g., Acetic Formic Anhydride) - Check temperature check_reagent->n_formyl_issue Targeting N-Formylation c_formyl_issue C-Formylation Issue: - Increase temperature - Use excess Vilsmeier reagent - Ensure anhydrous conditions check_reagent->c_formyl_issue Targeting C-Formylation n_vs_c N- vs. C-Formylation? - Protect amino group for C-formylation - Use milder agent for N-formylation (Formic Acid) check_selectivity->n_vs_c Site Selectivity regioisomers C3 vs. C5 Regioisomers? - Lower reaction temperature - Consider steric effects - Modify substrate with blocking groups check_selectivity->regioisomers Positional Selectivity G cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis dmf DMF + POCl3 vr Vilsmeier Reagent (Chloroiminium ion) dmf->vr pyridine 2-Aminopyridine sigma Sigma Complex (Cationic Intermediate) pyridine->sigma + Vilsmeier Reagent iminium Iminium Salt Product sigma->iminium - H+ workup Aqueous Workup (H2O) iminium->workup aldehyde Final Formylated Pyridine workup->aldehyde - (CH3)2NH

Caption: Mechanism of the Vilsmeier-Haack Formylation Reaction.

Q3: Is it possible to selectively formylate the ring nitrogen of 2-aminopyridine?

A3: Direct and selective formylation of the endocyclic (ring) nitrogen of 2-aminopyridine is exceptionally challenging and not a standard transformation. The molecule exists in a tautomeric equilibrium with its imino form (pyridin-2(1H)-imine), but the amino tautomer is heavily favored. The exocyclic amino nitrogen is far more nucleophilic and is the primary site for acylation reactions like formylation. While N-alkylation of the ring nitrogen is possible to form pyridinium salts, N-acylation at this position is generally unfavorable. [11]Any conditions forceful enough to potentially acylate the ring nitrogen would almost certainly react with the exocyclic amine first.

Experimental Protocols

Protocol 1: General Procedure for N-Formylation using Formic Acid
  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-aminopyridine (1.0 eq.).

  • Add toluene (approx. 0.2-0.5 M concentration).

  • Add 85-90% aqueous formic acid (1.2 eq.).

  • Heat the mixture to reflux and continue heating for 4-9 hours, monitoring the reaction by TLC. [3]Water will collect in the arm of the Dean-Stark trap.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • The solvent can be removed under reduced pressure. The resulting crude N-(pyridin-2-yl)formamide is often of high purity, but can be further purified by recrystallization if necessary. [3]

Protocol 2: General Procedure for C-Formylation using Vilsmeier-Haack Reagent
  • In a three-neck flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise while maintaining the temperature at 0 °C. Stir for 30 minutes to pre-form the Vilsmeier reagent.

  • Dissolve the 2-aminopyridine substrate (1.0 eq., potentially with a protected amino group) in a suitable solvent like o-xylene or dichloroethane and add it dropwise to the reagent mixture. [7]4. Slowly warm the reaction mixture to the desired temperature (e.g., 100 °C) and maintain for several hours, monitoring by TLC. [7]5. After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the mixture with a solution of sodium hydroxide or sodium bicarbonate to hydrolyze the iminium intermediate.

  • Stir overnight, then extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • 2-Aminopyridine - Wikipedia. Wikipedia. [Link]
  • The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]
  • Selective formylation of 2-aminopyridines.
  • 2-Aminopyridine | NH2C5H4N | CID 10439. PubChem. [Link]
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
  • Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
  • Duff reaction - Wikipedia. Wikipedia. [Link]
  • Duff reaction - Grokipedia. Grokipedia. [Link]
  • Duff reaction - chemeurope.com. chemeurope.com. [Link]
  • A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. DTIC. [Link]
  • Formyl
  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace by Typeset. [Link]
  • N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. PMC - NIH. [Link]
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.[Link]
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH. [Link]
  • Synthesis method of 2-amino pyridine compounds - Google Patents.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • Vilsmeier– Haack reaction - Semantic Scholar. Semantic Scholar. [Link]
  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. [Link]
  • Synthesis of Pyrimidine‐2,4‐diones
  • Borane‐Modulated 2‐Aminopyridine Catalysis: Switchable N‐Methylation and N‐Formylation of Amines with CO2.
  • Iodine Mediated Annulation of Triethylamine, Aldehydes and 2‐Aminopyridines for the Synthesis of 3‐Formyl‐Imidazo [1,2‐a]pyridine Derivatives | Request PDF.
  • Vilsmeier–Haack reaction - Wikipedia. Wikipedia. [Link]
  • Pyridine Synthesis: Cliff Notes - Baran Lab. Baran Lab. [Link]
  • Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as c
  • Process for preparing 2-aminopyridine derivatives - Google Patents.
  • Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. Green Chemistry (RSC Publishing). [Link]
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. [Link]
  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. [Link]
  • (PDF) A Facile N-Monoalkylation of Aminopyridines.
  • 2-Aminopyridine – an unsung hero in drug discovery.
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI. [Link]
  • Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpion

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overcoming poor solubility of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for N-(6-Chloro-3-formylpyridin-2-yl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that the compound's poor solubility can present significant challenges, leading to incomplete reactions, reproducibility issues, and purification difficulties.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome these solubility hurdles. Our approach is grounded in chemical principles to not only offer solutions but also explain the causality behind them, empowering you to optimize your specific applications.

Compound Profile: this compound

A foundational understanding of the molecule's structure is key to addressing its solubility. The molecule incorporates a polar pyridine core with an electron-withdrawing formyl group and a bulky, non-polar pivalamide group. This combination of functionalities results in a molecule with a strong crystal lattice and limited affinity for many common single-solvent systems.

Property Value
CAS Number 127446-34-8[1][2][3][4]
Molecular Formula C₁₁H₁₃ClN₂O₂[1][2][3]
Molecular Weight 240.69 g/mol [1][2][4]
IUPAC Name N-(6-chloro-3-formyl-2-pyridinyl)-2,2-dimethylpropanamide[5]
Class Halogenated Heterocycle, Aldehyde, Amide[3][6]
Appearance Typically a solid[6]

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers.

Q1: My reaction is stalling or incomplete. How do I know if the solubility of this compound is the root cause?

A: Poor solubility is a primary suspect if you observe the following:

  • Visible Particulate: The most obvious sign is solid material remaining in the reaction vessel even after prolonged stirring or heating.

  • Inconsistent Results: Identical reaction setups yielding vastly different outcomes can point to inconsistent dissolution.

  • Stalled Reaction Progress: If reaction monitoring (e.g., by TLC or LC-MS) shows the rapid consumption of other reagents but a large, unreacted pool of the starting material, you are likely limited by the dissolution rate. The dissolved concentration may be too low for an efficient reaction rate.[7]

Q2: What are the best initial solvents to try for dissolving this compound?

A: Given its structure, polar aprotic solvents are the most effective starting points. These solvents can engage in the necessary dipole-dipole interactions without interfering with the compound's reactive aldehyde and amide groups.

  • Recommended Primary Solvents:

    • Dimethylformamide (DMF): Often provides good solubility for amides.[8]

    • Dimethyl Sulfoxide (DMSO): A powerful solvent, but can be difficult to remove and may complicate certain reactions (e.g., oxidations).

    • N-Methyl-2-pyrrolidone (NMP): A high-boiling point alternative to DMF.

    • Heated Toluene or Dioxane: For less polar reaction conditions, heating in these solvents can be effective. Triarylpyridines have shown solubility in heated toluene.[9]

Q3: I've tried a single solvent with minimal success. What is the next logical step?

A: Employing a co-solvent system is the most robust next step. A co-solvent disrupts the compound's strong crystal lattice energy more effectively than a single solvent by creating a blended polarity environment.[7]

  • Causality: The goal is to match the solvent system's polarity to that of the solute. By gradually adding a second solvent, you can fine-tune this property.

  • Effective Co-Solvent Pairs:

    • Toluene / THF

    • Dichloromethane (DCM) / Methanol (use with caution due to potential for acetal formation with the aldehyde)

    • Dioxane / Acetonitrile

See Protocol 2 for a systematic approach to developing a co-solvent system.

Q4: Is heating the reaction mixture a reliable method to force dissolution?

A: Heating is a common and effective technique, but it must be applied judiciously.

  • Mechanism: Increased thermal energy provides the molecules with the kinetic energy needed to overcome the intermolecular forces holding the crystal lattice together.

  • Key Considerations:

    • Thermal Stability: First, confirm the thermal stability of your compound and other reagents. Unwanted side reactions can occur at elevated temperatures.

    • Precipitation Risk: A compound that dissolves only at high temperatures may precipitate out of the solution if the reaction mixture cools, even slightly.[7] This can halt the reaction. It is crucial to maintain a consistent temperature.

    • Solvent Boiling Point: Ensure your reaction temperature is safely below the boiling point of your chosen solvent.

Q5: Can physical methods like sonication improve dissolution?

A: Absolutely. Sonication is an excellent physical method to aid dissolution before resorting to more aggressive chemical changes.

  • Mechanism: The high-frequency sound waves create microscopic cavitation bubbles. The formation and collapse of these bubbles generate powerful shockwaves that break apart solid agglomerates, increasing the surface area available for solvation.[7]

  • Application: Use an ultrasonic bath or probe during the initial dissolution phase. This can often create a supersaturated or finely suspended state that is more reactive than large particulates. Refer to Protocol 3 for the standard procedure.

Troubleshooting and Experimental Protocols

This section provides step-by-step methodologies for systematically overcoming solubility challenges.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing solubility issues with this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Initial Dissolution Attempt in Primary Solvent check1 Is it fully dissolved? start->check1 success Proceed with Reaction check1->success Yes action1 Apply Gentle Heating (Monitor Stability) check1->action1 No / Partial action2 Attempt Sonication-Assisted Dissolution (Protocol 3) action1->action2 check2 Is it dissolved now? action2->check2 check2->success Yes action3 Develop Co-Solvent System (Protocol 2) check2->action3 No action4 Consider Alternative Reaction Conditions (e.g., Mechanochemistry) action3->action4 failure Re-evaluate Synthetic Route action4->failure

Caption: A decision tree for troubleshooting solubility.

Protocol 1: Systematic Solvent Screening

This protocol helps identify a viable single solvent for your reaction.

  • Preparation: Dispense 5-10 mg of this compound into several small vials.

  • Solvent Addition: To each vial, add 0.5 mL of a different test solvent (e.g., DMF, DMSO, NMP, Dioxane, Toluene, Acetonitrile).

  • Initial Observation: Stir or vortex each vial at room temperature for 5 minutes. Record visual observations (fully dissolved, partially dissolved, insoluble).

  • Heating Step: For vials where the compound is not fully dissolved, place them in a heating block set to 50-60°C for 10 minutes.

  • Final Assessment: Record observations again. Note any solvent that achieves full dissolution. This solvent is your best candidate for the primary reaction medium.

Protocol 2: Co-Solvent System Development

Use this protocol when no single solvent is effective.

  • Initial Dissolution: Dissolve a known quantity of the compound in a minimal amount of the "best" solvent identified in Protocol 1 (e.g., DMF). This creates a concentrated stock solution.

  • Titration: Place your primary "reaction" solvent (which has poor dissolving power, e.g., Toluene) in your reaction vessel.

  • Co-solvent Addition: While stirring vigorously, slowly add the concentrated stock solution dropwise into the reaction solvent.[7]

  • Monitoring: Observe the mixture for any signs of precipitation.

  • Optimization: Continue adding the stock solution until a stable, homogeneous solution is achieved or until a slight cloudiness persists. The final ratio of the two solvents is your optimized co-solvent system for the reaction.[7] Record this ratio carefully for future experiments.

Protocol 3: Sonication-Assisted Dissolution

This physical method can be used alone or in combination with the protocols above.

  • Preparation: Place the compound and the chosen solvent (or co-solvent system) into the reaction vessel.

  • Sonication: Place the vessel into an ultrasonic bath. For larger vessels, an ultrasonic probe may be used.

  • Operation: Turn on the sonicator. The duration will depend on the scale and solvent, but 15-30 minutes is a typical starting point.[7]

  • Observation: Visually monitor the dissolution. The liquid may become clear or remain as a very fine, homogeneous suspension.

  • Proceed with Reaction: Once dissolution is maximized, proceed immediately with the addition of other reagents.[7]

Advanced Considerations: Mechanochemistry

For cases of extreme insolubility where conventional methods fail, solvent-free or solid-state reaction techniques should be considered. Mechanochemistry, such as ball milling, uses mechanical force to initiate reactions between solids. This approach completely bypasses solubility issues and has been successfully applied to challenging cross-coupling reactions of insoluble aryl halides.[10][11]

This guide provides a systematic framework for overcoming the solubility challenges associated with this compound. By understanding the underlying chemical principles and applying these validated protocols, researchers can significantly improve reaction efficiency, consistency, and overall success.

References

  • C–H···π interactions increase pyridinium solubility by disrupting ionic... ResearchGate.
  • Pyridine. chemeurope.com.
  • Tackling solubility issues in organic synthesis: conventional solution... ResearchGate.
  • Toward overcoming solubility issues in organic chemistry. ScienceDaily. (2021-05-20).
  • How to tackle compound solubility issue : r/labrats. Reddit. (2022-01-06).
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. (2023-05-18).
  • How can we resolve solubility of insoluble organic synthetic compounds?. ResearchGate. (2016-08-02).
  • This compound. AMERICAN ELEMENTS.
  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. NIH. (2018-01-11).
  • This compound [P45677]. ChemUniverse.
  • This compound | 127446-34-8. J&K Scientific.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications.
  • CAS 127446-34-8 | this compound. Hoffman Fine Chemicals.

Sources

Technical Support Center: Deprotection Strategies for Pivalamide Group on Pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the deprotection of pivalamide (Piv-amide) groups on pyridine rings. The pivaloyl group is a sterically hindered acyl protecting group known for its robustness, which can also make its removal challenging. This resource is designed to help you navigate these complexities with scientifically grounded explanations and practical, field-proven protocols.

I. Troubleshooting Guide: Overcoming Common Deprotection Hurdles

This section addresses specific issues you may encounter during the deprotection of a pivalamide group from a pyridine ring, presented in a question-and-answer format.

Q1: My standard acidic hydrolysis (e.g., strong HCl or H₂SO₄) is failing to deprotect the pivalamide group. What is causing this, and what are my alternatives?

A1: The pivaloyl group's tertiary butyl moiety creates significant steric hindrance around the carbonyl carbon, making it resistant to nucleophilic attack by water, even under strong acidic conditions. The protonated pyridine ring further deactivates the amide bond towards hydrolysis.

Causality:

  • Steric Hindrance: The bulky t-butyl group shields the carbonyl from the approach of nucleophiles.

  • Electronic Effects: Protonation of the pyridine nitrogen under strongly acidic conditions withdraws electron density from the ring, which can have a deactivating effect on the amide bond, making it less susceptible to hydrolysis.

Alternative Strategies:

  • Elevated Temperatures: If your substrate is thermally stable, increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for potential decomposition.

  • Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

    • Fe(NO₃)₃ · 9H₂O in Methanol: This system has been reported to smoothly hydrolyze hindered amides like pivalamides at room temperature.[1]

  • Strongly Basic Conditions: While amides are generally more stable to base than esters, forcing conditions with strong bases can be effective.

    • Alkali Metal Hydroxides: Using concentrated solutions of NaOH or KOH in a high-boiling point solvent like ethylene glycol or DMSO at elevated temperatures can drive the reaction.

    • Alkoxides: Sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) in an appropriate solvent can also be employed, though their efficacy can be substrate-dependent.[2]

Q2: I'm observing low yields and significant side product formation during my pivalamide deprotection. What are the likely side reactions, and how can I mitigate them?

A2: Side reactions often arise from the harsh conditions required for pivalamide cleavage. Understanding the potential pathways is key to optimizing your reaction.

Common Side Reactions & Mitigation:

Side ReactionProbable CauseMitigation Strategy
Ring Opening/Degradation Harsh acidic or basic conditions at high temperatures.Employ milder deprotection methods. If harsh conditions are necessary, minimize reaction time and temperature.
Undesired Reactions at Other Functional Groups The chosen deprotection conditions are not orthogonal to other protecting groups or functional groups on your molecule.Carefully select a deprotection strategy that is compatible with your substrate. For instance, if your molecule contains base-labile groups, prioritize acidic or reductive deprotection methods.
Epimerization If a chiral center is adjacent to an electron-withdrawing group, harsh basic conditions can lead to epimerization.Use milder basic conditions or explore acidic or reductive deprotection methods.
Q3: My substrate is sensitive to both strong acids and strong bases. What are my options for pivalamide deprotection under neutral or milder conditions?

A3: For sensitive substrates, reductive or other specialized methods can be effective.

Reductive Deprotection:

  • Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent can cleave the pivalamide bond.[3] However, it will also reduce other susceptible functional groups like esters, ketones, and nitriles. Careful control of stoichiometry and temperature is crucial.

Other Mild Methods:

  • Lithium Diisopropylamide (LDA): LDA has been shown to be effective for the deprotection of N-pivaloylindoles and may be applicable to pivaloylpyridines.[2] This method involves treatment with LDA in THF at elevated temperatures.[2]

Q4: How do I choose the best deprotection strategy for my specific molecule?

A4: The optimal strategy depends on the overall functionality of your molecule. The following decision-making workflow can guide your choice.

Deprotection_Strategy Start Start: Pivalamide-Protected Pyridine Acid_Stable Is the molecule stable to strong acid? Start->Acid_Stable Base_Stable Is the molecule stable to strong base? Acid_Stable->Base_Stable No Harsh_Acid Use Strong Acid (e.g., HCl, H2SO4 at high temp) Acid_Stable->Harsh_Acid Yes Reductant_Stable Are other functional groups compatible with reduction (e.g., LiAlH4)? Base_Stable->Reductant_Stable No Harsh_Base Use Strong Base (e.g., NaOH, KOH at high temp) Base_Stable->Harsh_Base Yes LDA_Method Consider LDA Reductant_Stable->LDA_Method No Reductive Use Reductive Method (e.g., LiAlH4) Reductant_Stable->Reductive Yes Lewis_Acid Consider Lewis Acid (e.g., Fe(NO3)3) Harsh_Acid->Lewis_Acid Alternative End Deprotected Pyridine Harsh_Acid->End Lewis_Acid->End Harsh_Base->End LDA_Method->End Reductive->End

Sources

troubleshooting failed reactions involving N-(6-Chloro-3-formylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(6-Chloro-3-formylpyridin-2-yl)pivalamide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions (FAQs) encountered during reactions involving this compound. Our goal is to provide you with the expertise and practical insights needed to troubleshoot failed reactions and optimize your experimental outcomes.

Introduction to the Reactivity of this compound

This compound is a multifunctional pyridine derivative featuring three key reactive sites: a chloro group at the 6-position, a formyl group at the 3-position, and a pivalamide-protected amine at the 2-position. This unique arrangement of functional groups allows for a variety of synthetic transformations, but also presents challenges related to chemoselectivity, reactivity, and potential side reactions. This guide will walk you through troubleshooting common issues in a question-and-answer format.

Part 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The chloro group at the 6-position is a common site for C-C and C-N bond formation via palladium-catalyzed cross-coupling reactions. However, the electron-deficient nature of the pyridine ring and the presence of other functional groups can lead to complications.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the likely causes?

A1: Low or no conversion in Suzuki-Miyaura couplings involving 2-chloropyridines is a common issue, primarily due to the high bond strength of the C-Cl bond, which makes the oxidative addition step of the catalytic cycle difficult.[1] Here are the primary factors to investigate:

  • Inactive Catalyst System: 2-chloropyridines are significantly less reactive than their bromo or iodo analogs.[2] Standard catalysts like Pd(PPh₃)₄ are often ineffective. You need a more active catalyst system, typically one with bulky, electron-rich phosphine ligands that can facilitate the challenging oxidative addition step.[2][3]

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can act as a Lewis base and coordinate to the palladium center, inhibiting its catalytic activity.[2]

  • Inappropriate Base: The choice of base is critical. An insufficiently strong base may not be effective in the transmetalation step.[1]

  • Suboptimal Reaction Conditions: Low temperatures may not provide enough energy to overcome the activation barrier for the C-Cl bond cleavage.[1]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Switch to a more active catalyst system. Consider using a palladium precatalyst like Pd₂(dba)₃ or a palladacycle in combination with a sterically hindered, electron-rich biarylphosphine ligand such as SPhos, RuPhos, or XPhos.[2][3]

  • Base Optimization: Use a stronger, non-nucleophilic base. While K₂CO₃ or Cs₂CO₃ are common, K₃PO₄ is often more effective for challenging substrates.[2][3] Ensure the base is finely powdered and anhydrous.

  • Increase Temperature: Raise the reaction temperature, typically to the 80-110 °C range, to facilitate oxidative addition.[3]

  • Solvent Choice: Use anhydrous, degassed solvents like 1,4-dioxane or toluene.[3] Sometimes, the addition of a small amount of water can be beneficial.[2]

Q2: I'm observing significant amounts of side products like hydrodehalogenation (-Cl replaced by -H) and boronic acid homocoupling in my Suzuki reaction. How can I minimize these?

A2: These side reactions are common when the desired cross-coupling is slow.

  • Hydrodehalogenation: This occurs when the aryl halide is reduced instead of coupled. It can be caused by trace water or when reductive elimination is slow.[2][3]

  • Protodeboronation: The boronic acid reacts with trace water or solvent to be replaced by a proton.[2]

  • Homocoupling: The boronic acid couples with itself, which can be promoted by the presence of oxygen.[2]

Strategies to Minimize Side Products:

Side ProductLikely CauseMitigation Strategy
HydrodehalogenationSlow reductive elimination, presence of waterUse strictly anhydrous conditions. Ensure a highly active catalyst to speed up the main reaction.[2][3]
ProtodeboronationPresence of water or protic solventsUse anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which are more stable.[4]
Homocoupling of Boronic AcidPresence of oxygen, slow cross-couplingThoroughly degas all solvents and maintain an inert atmosphere (Argon or Nitrogen).[2]

Q3: Can the formyl group interfere with the Suzuki-Miyaura coupling?

A3: Yes, the formyl (aldehyde) group can potentially interfere under certain conditions. While generally stable, aldehydes can sometimes undergo side reactions. For instance, under strongly basic conditions at high temperatures, aldol-type reactions or Cannizzaro reactions could occur, although this is less common in Suzuki reactions. More importantly, some palladium catalysts can be sensitive to or interact with the aldehyde. However, with the right choice of catalyst and conditions, the reaction should be selective for the chloro position. If you suspect interference, you can protect the aldehyde as an acetal, perform the coupling, and then deprotect it.

Q4: I am attempting a Buchwald-Hartwig amination and facing similar issues of low yield. Are the troubleshooting steps similar?

A4: Yes, the principles are very similar to the Suzuki coupling because the rate-limiting step is often the same: the oxidative addition of the C-Cl bond to the palladium(0) complex.[3]

Key Considerations for Buchwald-Hartwig Amination:

  • Catalyst and Ligand: Use catalyst systems known to be effective for aryl chlorides. Bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) are essential.[3] Pre-catalysts like G3 or G4 palladacycles can provide more reliable results than sources like Pd(OAc)₂.[3]

  • Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these reactions.[3]

  • Inert Atmosphere: Oxygen can rapidly deactivate the Pd(0) catalyst, so maintaining a strictly inert atmosphere is critical.[3]

  • Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help drive the reaction to completion.[3]

dot

Troubleshooting_Palladium_Coupling Start Reaction Failed: Low or No Yield Check_Catalyst Evaluate Catalyst System (Pd Source + Ligand) Start->Check_Catalyst Check_Base Assess Base Choice & Quality Start->Check_Base Check_Conditions Review Reaction Conditions (Temp, Solvent) Start->Check_Conditions Side_Products Analyze for Side Products (Hydrodehalogenation, etc.) Start->Side_Products Optimize_Catalyst Switch to: - Bulky, e--rich ligand (SPhos, RuPhos) - Pre-catalyst (Pd₂(dba)₃, Palladacycle) Check_Catalyst->Optimize_Catalyst Optimize_Base Switch to: - Stronger base (K₃PO₄, NaOtBu) - Ensure anhydrous & finely powdered Check_Base->Optimize_Base Optimize_Conditions Implement: - Higher Temp (80-110 °C) - Anhydrous, degassed solvent - Strict inert atmosphere Check_Conditions->Optimize_Conditions Minimize_Side_Products Implement: - Anhydrous/degassed conditions - Use boronic esters - Optimize catalyst loading Side_Products->Minimize_Side_Products Success Successful Reaction Optimize_Catalyst->Success Optimize_Base->Success Optimize_Conditions->Success Minimize_Side_Products->Success

Caption: Troubleshooting workflow for failed Pd-catalyzed coupling.

Part 2: Troubleshooting Reactions of the Formyl Group

The aldehyde functionality is a versatile handle for various transformations, most notably reductive amination.

Frequently Asked Questions (FAQs)

Q5: My reductive amination reaction is sluggish or incomplete. What should I check?

A5: Reductive amination is a two-step process (imine formation followed by reduction), and issues can arise in either step.[5]

  • Inefficient Imine Formation: The formation of the imine is an equilibrium process. The presence of water can shift the equilibrium back to the starting materials. This step is also pH-sensitive; it is typically favored under weakly acidic conditions (pH 4-5).[6]

  • Weak Reducing Agent: The choice of reducing agent is critical. Some are more effective than others and have different optimal conditions.

  • Steric Hindrance: The pivalamide group adjacent to the pyridine nitrogen and the chloro group can create some steric hindrance, potentially slowing down the reaction with bulky amines.

Troubleshooting Steps:

  • Promote Imine Formation:

    • Add a dehydrating agent, such as anhydrous MgSO₄ or molecular sieves, to remove water formed during imine formation.

    • Incorporate a mild acid catalyst, like acetic acid, to facilitate the reaction.[7]

  • Select an Appropriate Reducing Agent:

    • Sodium triacetoxyborohydride (STAB): This is often the reagent of choice as it is mild, selective for imines over aldehydes, and does not require strict pH control.[7]

    • Sodium cyanoborohydride (NaBH₃CN): This is also effective but is toxic and its reactivity is pH-dependent. It works best at a slightly acidic pH.[5][6]

    • Catalytic Hydrogenation: Using H₂ with a catalyst like Pd/C is a greener option but may also reduce other functional groups if not controlled properly.

  • Optimize Reaction Conditions: Increase the concentration of the amine or allow for longer reaction times if steric hindrance is a factor.

Q6: Can I perform a reductive amination in a one-pot procedure?

A6: Yes, one-pot reductive aminations are very common and often preferred.[5] Reagents like sodium triacetoxyborohydride (STAB) are ideal for this as they can be added at the beginning of the reaction with the aldehyde and amine. STAB is less reactive towards the aldehyde starting material and will preferentially reduce the imine as it is formed.[6]

dot

Reductive_Amination_Workflow Start Start: Aldehyde + Amine Imine_Formation Step 1: Imine Formation (Weakly Acidic, H₂O removal) Start->Imine_Formation One_Pot One-Pot Procedure (e.g., with STAB) Start->One_Pot Imine_Intermediate Imine Intermediate Imine_Formation->Imine_Intermediate Reduction Step 2: Reduction of Imine Imine_Intermediate->Reduction Product Final Amine Product Reduction->Product One_Pot->Product

Caption: Workflow for a two-step vs. one-pot reductive amination.

Part 3: Troubleshooting Pivalamide Group Deprotection

The N-pivaloyl group is a robust protecting group, which can make its removal challenging without affecting other parts of the molecule.

Frequently Asked Questions (FAQs)

Q7: I am struggling to deprotect the pivalamide group. Standard hydrolysis conditions are not working.

A7: Pivalamides are sterically hindered amides and are significantly more stable to both acidic and basic hydrolysis than less hindered amides like acetamides.[8][9]

  • Acidic Hydrolysis: Requires harsh conditions, such as concentrated strong acids (e.g., HCl, H₂SO₄) at elevated temperatures for prolonged periods. These conditions may also cleave other acid-sensitive groups or lead to decomposition of the pyridine ring.

  • Basic Hydrolysis: Also requires forcing conditions (e.g., strong base like NaOH or KOH in a high-boiling solvent like ethylene glycol at high temperatures), which could cause side reactions at the formyl group.

Alternative Deprotection Strategies:

MethodReagents and ConditionsComments
Strong Acid Hydrolysis 6M HCl or conc. H₂SO₄, refluxCan cause decomposition. Monitor carefully.
Iron(III) Nitrate Fe(NO₃)₃ • 9H₂O in methanol, room tempA reported mild method for hydrolyzing pivalamides, may offer better chemoselectivity.[10]
Triflic Acid Triflic acid (TfOH) at elevated temperaturesA very strong acid that can sometimes cleave robust protecting groups.

Experimental Protocol: Pivalamide Deprotection with Strong Acid

  • Setup: Dissolve this compound in a suitable solvent (e.g., 1,4-dioxane).

  • Acid Addition: Add an equal volume of concentrated hydrochloric acid (e.g., 6M to 12M).

  • Heating: Heat the mixture to reflux (typically 90-100 °C).

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture, carefully neutralize with a base (e.g., NaHCO₃ or NaOH solution), and extract the product with an appropriate organic solvent.

Note: Always perform small-scale test reactions to determine the optimal conditions and assess the stability of your molecule under these harsh conditions.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Advances in Nitrogen Protection and Deprotection. Organic Chemistry Portal. [Link]
  • Reductive amin
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • Amine synthesis by reductive amination (reductive alkyl
  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

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large-scale purification techniques for N-(6-Chloro-3-formylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming challenges in the large-scale purification of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide, a critical intermediate in pharmaceutical synthesis. This technical support center provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their purification workflows.

Introduction: The Critical Role of Purity

This compound is a key building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a chlorinated pyridine ring, an aldehyde, and an amide group, presents unique purification challenges.[1][2][3][4] Achieving high purity on a large scale is not merely a matter of protocol but a critical determinant of the final drug product's safety and efficacy.[5][6] Impurities originating from the synthesis, such as unreacted starting materials or by-products, must be rigorously controlled and removed.[6] This guide offers practical, experience-driven solutions to common issues encountered during the purification of this intermediate.

General Purification Workflow

The purification of this compound typically involves a multi-step process designed to remove different classes of impurities. The optimal sequence depends on the specific impurity profile of the crude material.

Purification Workflow cluster_0 Primary Purification cluster_1 Secondary Purification cluster_2 Final Isolation Crude Product Crude Product Aqueous Work-up / Extraction Aqueous Work-up / Extraction Crude Product->Aqueous Work-up / Extraction Remove salts, water-soluble impurities Solvent Swap Solvent Swap Aqueous Work-up / Extraction->Solvent Swap Prepare for next step Chromatography Chromatography Solvent Swap->Chromatography Separate closely related impurities Fraction Pooling & Concentration Fraction Pooling & Concentration Chromatography->Fraction Pooling & Concentration Isolate pure fractions Crystallization Crystallization Fraction Pooling & Concentration->Crystallization High purity & solid form Filtration & Drying Filtration & Drying Crystallization->Filtration & Drying Remove solvent Pure Compound Pure Compound Filtration & Drying->Pure Compound

Caption: General workflow for purifying this compound.

Troubleshooting Guide: Crystallization

Crystallization is often the final and most critical step for achieving high purity and isolating the product in a stable, solid form.[5]

Q1: My product "oils out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is common when the solution is supersaturated to a high degree or when impurities are inhibiting crystal formation.

  • Probable Cause 1: Cooling Rate is Too Fast. Rapid cooling can cause the solution to become highly supersaturated before nucleation begins, favoring the formation of a liquid phase.

    • Solution: Re-heat the mixture until the oil completely redissolves. If necessary, add a small amount of additional solvent to ensure full dissolution.[7] Allow the solution to cool much more slowly. Insulating the vessel can promote gradual cooling and encourage the formation of well-ordered crystals.[7]

  • Probable Cause 2: High Impurity Level. Impurities can interfere with the crystal packing, depressing the melting point of the mixture and favoring an oily state.

    • Solution: The crude material may require another purification step, such as flash chromatography, to remove the problematic impurities before attempting crystallization again. Alternatively, try adding a very small seed crystal of pure product to the cooled, supersaturated solution to induce crystallization.

  • Probable Cause 3: Inappropriate Solvent System. The chosen solvent may not be ideal for this specific compound's crystallization.

    • Solution: Re-screen for a more suitable solvent or solvent system. A good solvent is one in which the compound has high solubility when hot but low solubility when cold.[8] Consider a mixed-solvent system where the compound is dissolved in a "good" solvent and a miscible "anti-solvent" (in which it is poorly soluble) is slowly added to induce precipitation.

Crystallization Troubleshooting start Product 'Oils Out' reheat Re-heat to dissolve oil. Add minimal extra solvent if needed. start->reheat slow_cool Cool slowly. Insulate vessel. reheat->slow_cool seed Add seed crystal? slow_cool->seed success Crystals Form seed->success Yes fail Still Oily seed->fail No repurify Re-purify crude (e.g., Chromatography) fail->repurify rescreen Re-screen for new solvent system fail->rescreen

Caption: Decision tree for troubleshooting crystallization failure.

Q2: My crystallization yield is poor. How can I improve it?

A2: Low yield is a common issue in large-scale operations. It can result from incomplete crystallization or product loss during filtration.

  • Probable Cause 1: Product remains in the mother liquor. The compound may have significant solubility even at low temperatures in the chosen solvent.

    • Solution: Ensure the solution is cooled to the lowest practical temperature and allowed sufficient time for crystallization to complete. The mother liquor can be concentrated and a second crop of crystals can be collected, though these may be of lower purity.

  • Probable Cause 2: Incorrect solvent-to-solute ratio. Using an excessive amount of solvent will result in more product remaining dissolved after cooling.

    • Solution: Use only the minimum amount of hot solvent required to fully dissolve the compound, creating a saturated solution.[7] This maximizes the amount of product that will precipitate upon cooling.

  • Probable Cause 3: Using a single-solvent system when a mixed-solvent system is better.

    • Solution: Experiment with an anti-solvent addition. Dissolve the product in a minimal amount of a good solvent, then slowly add a miscible anti-solvent until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly. This can dramatically decrease the product's solubility in the final mixture.[9]

Table 1: Solvent Selection for Crystallization

PolaritySolvent ExamplesSuitability for this compound
Polar Water, Methanol, EthanolMay be too soluble. Potentially useful as part of a mixed-solvent system.[10]
Mid-Polar Ethyl Acetate, Acetone, Dichloromethane (DCM)Good starting points for screening. The compound's functional groups suggest moderate solubility.[10][11]
Non-Polar Hexanes, Heptane, TolueneLikely to have low solubility. Excellent candidates for use as anti-solvents.[10]

Troubleshooting Guide: Flash Chromatography

Flash chromatography is essential for separating the target compound from structurally similar impurities that are difficult to remove by other means.[12]

Q1: I'm getting poor separation between my product and an impurity. What adjustments can I make?

A1: Poor separation (co-elution) is typically a result of an unoptimized mobile phase or incorrect column parameters.

  • Probable Cause 1: Incorrect Mobile Phase Polarity. The solvent system may not provide sufficient selectivity between the compounds.

    • Solution: The goal is to find a solvent system where the target compound has a Thin Layer Chromatography (TLC) Rf value of approximately 0.15 to 0.40, with clear separation from impurities.[11]

      • If spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane percentage in a hexane/ethyl acetate system).[11]

      • If spots are too low (low Rf), increase the polarity (e.g., increase the ethyl acetate percentage).[11]

  • Probable Cause 2: Column Overloading. Loading too much crude material onto the column will exceed its separation capacity, leading to broad peaks and poor resolution.

    • Solution: As a general rule, for a standard silica gel column, the mass of crude material should be about 1-5% of the mass of the silica gel. Reduce the sample load for difficult separations.

  • Probable Cause 3: Inappropriate Stationary Phase. While silica gel is the most common choice, the acidic nature of silica can sometimes cause issues with basic compounds like pyridine derivatives, leading to peak tailing.

    • Solution: Consider using a different stationary phase. Reversed-phase (C18) chromatography with a polar mobile phase (e.g., water/methanol or water/acetonitrile) is an excellent alternative for polar compounds.[11][12] For highly polar molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) using an amine or diol-bonded phase can also be effective.[13] Alternatively, you can deactivate standard silica by pre-flushing the column with a mobile phase containing a small amount (0.5-1%) of triethylamine.

Q2: My column pressure is excessively high. What are the common causes?

A2: High back pressure can damage equipment and ruin the separation.

  • Probable Cause 1: Fines or Particulates. The crude sample or solvents may contain fine solid particles that clog the column inlet frit.

    • Solution: Always filter the sample solution before loading it onto the column. Ensure high-purity, filtered solvents are used for the mobile phase.

  • Probable Cause 2: Poor Sample Solubility. If the compound precipitates at the top of the column upon loading, it can cause a blockage.

    • Solution: Ensure the compound is fully dissolved before loading. If solubility in the mobile phase is low, consider using a "dry loading" technique.[11] This involves pre-adsorbing the dissolved crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.[11][14]

Table 2: Chromatography Troubleshooting Summary

IssueProbable CauseRecommended Solution
Poor Separation Incorrect mobile phase polarityOptimize solvent system using TLC to achieve an Rf of 0.15-0.40.[11]
Column overloadingReduce the amount of crude material loaded onto the column.
Peak Tailing Acidic silica interacting with basic compoundAdd 0.5-1% triethylamine to the mobile phase or switch to a different stationary phase (e.g., alumina, C18).[14]
High Pressure Particulates in sample/solventFilter the sample and use high-purity solvents.
Sample precipitation on columnUse a stronger loading solvent or employ a dry loading technique.[11]

Troubleshooting Guide: Aqueous Work-up & Extraction

The initial work-up is crucial for removing inorganic salts, highly polar by-products, and residual reagents used in the synthesis.

Q1: I suspect residual pyridine or related basic impurities are in my product. How can I effectively remove them?

A1: Pyridine-based impurities are common in syntheses involving these heterocycles and can be challenging to remove.[15][16]

  • Solution 1: Dilute Acid Wash. The most common method is to wash the organic layer with a dilute aqueous acid, such as 1M HCl.[16][17] The basic pyridine impurity will be protonated to form a water-soluble pyridinium salt, which partitions into the aqueous layer.[17] Caution: This method should only be used if the target compound is stable to acidic conditions.

  • Solution 2: Copper Sulfate Wash. For acid-sensitive compounds, washing with a 10-15% aqueous copper (II) sulfate solution is highly effective.[17][18] Pyridine forms a complex with the copper ions, which is then extracted into the aqueous layer.[16][18] A color change in the aqueous layer from blue to deep violet indicates the presence of pyridine; the wash can be repeated until the color no longer intensifies.[16]

  • Solution 3: Azeotropic Removal. If pyridine was used as the reaction solvent, trace amounts can be very difficult to remove. Co-evaporation with a higher-boiling solvent like toluene under reduced pressure can effectively remove the last traces.[16][17]

Q2: A persistent emulsion has formed during my liquid-liquid extraction. How can I break it?

A2: Emulsions are a common problem at scale, forming a stable mixture of the organic and aqueous layers that is difficult to separate.

  • Solution 1: Add Brine. The addition of a saturated aqueous sodium chloride (brine) solution increases the ionic strength of the aqueous phase, which often destabilizes the emulsion and forces the layers to separate.[17]

  • Solution 2: Filtration. Passing the emulsified mixture through a pad of a filter aid like Celite can sometimes break the emulsion.

  • Solution 3: Reduce Agitation. In subsequent extractions, use gentle, prolonged swirling or a slow-moving overhead stirrer rather than vigorous shaking, which is the primary cause of emulsion formation.[17]

Frequently Asked Questions (FAQs)

Q: What are the likely impurities in the synthesis of this compound? A: Impurities can arise from the starting materials or side reactions. Common syntheses for pyridine derivatives often involve aldehydes and ammonia.[19][20][21] Therefore, potential impurities could include unreacted starting materials, over-alkylated products, or isomers formed during the synthesis. If pyridine is used as a solvent, it is a very common and persistent impurity.[15]

Q: Which analytical methods are best for assessing the purity of the final product? A: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC/MS), is the gold standard for determining purity and identifying impurities with high sensitivity.[6][22] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the final compound and can detect impurities if they are present in sufficient quantity.

Q: What are the key safety considerations for large-scale purification? A: Handling large volumes of organic solvents requires strict safety protocols. Ensure work is performed in a well-ventilated area or a walk-in fume hood. All solvents are flammable and should be kept away from ignition sources.[23] Personal Protective Equipment (PPE), including safety glasses, lab coats, and appropriate gloves, is mandatory. Review the Safety Data Sheet (SDS) for this compound and all solvents before beginning work.

Q: How should I dry the final product after filtration? A: After filtering the crystallized product, it should be washed with a small amount of cold, non-polar solvent (like hexane) to remove any residual mother liquor. The final product should then be dried under high vacuum, often with gentle heating (if the compound is thermally stable), to remove all residual solvents.[5] Vacuum oven drying is a common and effective method at scale.

References
  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
  • Google Patents. (n.d.). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
  • Theseus. (n.d.). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Blog. (n.d.). What are the key steps in the purification of pharmaceutical intermediates?.
  • Google Patents. (n.d.). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • The Pharma Master. (n.d.). Troubleshooting.
  • ResearchGate. (2017). Hello, i want to know how can i eliminate pyridine by extraction?.
  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?.
  • NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals.
  • Agilent. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities.
  • ChemUniverse. (n.d.). This compound [P45677].
  • Wikipedia. (n.d.). Pyridine.
  • Reddit. (2021). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?.
  • IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
  • CHROMacademy. (n.d.). Troubleshooting.
  • chemeurope.com. (n.d.). Pyridine.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • AMERICAN ELEMENTS. (n.d.). This compound.

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managing temperature control in N-(6-Chloro-3-formylpyridin-2-yl)pivalamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide

A Guide to Managing Critical Temperature Control Parameters

Welcome to the technical support center for the synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this synthesis. Achieving high yield and purity for this compound is critically dependent on precise temperature management, particularly during the formylation step, which carries significant thermal risks if not properly controlled. This guide is structured to address specific issues you may encounter, explaining the causality behind each procedural choice to ensure both success and safety in your experiments.

Understanding the Synthesis Pathway & Critical Temperature Points

The synthesis of this compound is typically a two-step process starting from 2-amino-6-chloropyridine. Each step has distinct temperature control requirements that are crucial for the reaction's outcome.

  • Step 1: Pivaloylation (Amide Formation): 2-amino-6-chloropyridine is acylated using pivaloyl chloride in the presence of a base to form the intermediate, N-(6-chloropyridin-2-yl)pivalamide. This reaction is exothermic, and temperature control is necessary to prevent the formation of byproducts.

  • Step 2: Formylation (Vilsmeier-Haack Reaction): The formyl group is introduced at the C3 position of the pyridine ring. This is the most challenging and hazardous step. The Vilsmeier-Haack reaction is typically used, which involves the formation of a Vilsmeier reagent from dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃). This process is highly exothermic and the Vilsmeier reagent itself can be thermally unstable, posing a risk of thermal runaway if not managed with extreme care.[1][2][3]

The following workflow diagram illustrates the critical temperature control points in the synthesis.

G cluster_0 Step 1: Pivaloylation cluster_1 Step 2: Formylation (Vilsmeier-Haack) A 2-Amino-6-chloropyridine B N-(6-chloropyridin-2-yl)pivalamide (Intermediate) A->B + Pivaloyl Chloride + Base (e.g., Triethylamine) T1 T_crit1: 0-25°C (Control Exotherm) C This compound (Final Product) T2 T_crit2: 0-10°C (Vilsmeier Reagent Formation) B->T2 + POCl3 / DMF T3 T_crit3: 0-80°C (Substrate Dependent Formylation) T2->T3 Add Intermediate T3->C Hydrolysis

Caption: Workflow with critical temperature control points.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, with a focus on temperature-related causes and solutions.

Pivaloylation Stage Issues

Q: My pivaloylation reaction is sluggish, showing incomplete consumption of the starting 2-amino-6-chloropyridine. What is the likely issue?

A: This is often due to suboptimal temperature or insufficient activation.

  • Causality: The acylation of the amino group requires sufficient energy to proceed at a reasonable rate. While the reaction is exothermic, running it at excessively low temperatures (e.g., well below 0°C) can slow it down considerably. Additionally, the base (like triethylamine or pyridine) acts as a nucleophilic catalyst and an acid scavenger; its effectiveness can be temperature-dependent.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your cooling bath is not excessively cold. While initial addition of pivaloyl chloride should be done at a low temperature (0-5°C) to control the initial exotherm, the reaction can then be allowed to slowly warm to room temperature (20-25°C) to ensure completion.[4]

    • Monitor with TLC: Track the consumption of the starting material. If the reaction stalls as it warms, the issue may not be temperature but rather reagent quality or stoichiometry.

    • Check Base Quality: Ensure the base used is anhydrous and of high purity. The presence of water can hydrolyze the pivaloyl chloride.

Q: I am observing multiple byproducts during the acylation step, leading to a low yield of the desired amide. Could this be temperature-related?

A: Yes, poor temperature control is a primary cause of byproduct formation.

  • Causality: Pivaloyl chloride is highly reactive.[5] If the initial exotherm is not controlled, localized "hot spots" can form in the reaction mixture. High temperatures can lead to side reactions, such as di-acylation (if other reactive sites are available) or decomposition of the starting material or product.

  • Troubleshooting Steps:

    • Controlled Addition: Add the pivaloyl chloride dropwise to the cooled solution of the aminopyridine and base.[4] A dropping funnel is recommended for this purpose.

    • Efficient Stirring: Ensure vigorous stirring to dissipate heat evenly throughout the reaction mixture and avoid localized overheating.

    • Maintain Low Temperature: Use an ice/water or ice/brine bath to maintain an internal temperature of 0-5°C during the addition. Monitor the internal temperature with a thermometer, not just the bath temperature.

Formylation (Vilsmeier-Haack) Stage Issues

Q: My Vilsmeier-Haack formylation reaction is giving a very low yield. How critical is the temperature?

A: Temperature is arguably the most critical parameter in this step. The optimal temperature window can be narrow.[6]

  • Causality: The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution on an electron-deficient pyridine ring, which is inherently difficult.[6][7] The reactivity of the Vilsmeier reagent and the substrate are highly sensitive to temperature.

    • Too Low: At very low temperatures (e.g., -20°C), the reaction may lack the necessary activation energy, leading to no or very slow product formation.[6]

    • Too High: Excessive temperatures can lead to the decomposition of the thermally sensitive Vilsmeier reagent and the substrate, resulting in the formation of tar and other degradation products.[1][3] Reaction temperatures can range from 0°C to 80°C depending on the substrate's reactivity.[8]

  • Troubleshooting Steps:

    • Optimize Reagent Formation: Prepare the Vilsmeier reagent by slowly adding POCl₃ to DMF at a low temperature, typically 0-10°C, to control the highly exothermic formation.[9]

    • Controlled Substrate Addition: Add the pivaloylamide intermediate to the pre-formed Vilsmeier reagent at a controlled temperature.

    • Screen Reaction Temperatures: The optimal temperature for the formylation itself may need to be determined empirically. Start with conditions reported for similar pyridine systems (e.g., 0°C) and screen higher temperatures (e.g., room temperature, 40°C, 60°C) in small-scale trials.[6]

Q: I am extremely concerned about the thermal safety of the Vilsmeier-Haack reaction. What are the best practices for temperature control to prevent a runaway reaction?

A: Your concern is well-founded. The Vilsmeier-Haack reaction is known for its thermal hazards.[2][3] Strict adherence to safety protocols is essential.

  • Causality: The formation of the chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃ is highly exothermic. The reagent itself is thermally unstable and can decompose, leading to a rapid increase in temperature and pressure.[1] If the heat generated exceeds the rate of heat removal, a thermal runaway can occur.

  • Best Practices for Safety:

    • Scale Management: Never run this reaction for the first time at a large scale. Perform initial trials on a small scale to understand the thermal profile.

    • Controlled Reagent Addition: Always add the activating agent (POCl₃) slowly to the DMF, never the other way around. Use a dropping funnel and ensure the addition rate is slow enough to maintain the desired internal temperature.

    • Adequate Cooling: Use a cooling bath with sufficient capacity to absorb the heat generated. An ice/brine bath is preferable to an ice/water bath for maintaining temperatures close to 0°C. For larger scales, a cryostat is recommended.

    • Continuous Monitoring: Constantly monitor the internal reaction temperature with a calibrated thermometer. An alarm system that triggers if the temperature exceeds a set limit is advisable for pilot-scale reactions.

    • Emergency Preparedness: Have a larger cooling bath or a quenching agent readily available in case of an unexpected temperature rise.

Frequently Asked Questions (FAQs)

Q: What is the ideal temperature range for the pivaloylation of 2-amino-6-chloropyridine?

A: For the addition of pivaloyl chloride, maintain an internal temperature of 0-5°C . After the addition is complete, the reaction can be allowed to slowly warm to room temperature (20-25°C ) and stirred for several hours to ensure it goes to completion.[4]

Q: What are the primary consequences of poor temperature control during the Vilsmeier-Haack formylation?

A: The consequences range from low yield to severe safety incidents. Poor control can lead to:

  • Low Yield/No Reaction: If the temperature is too low.[6]

  • Formation of Tar and Impurities: If the temperature is too high, causing decomposition of the reagent and substrate.[1]

  • Thermal Runaway: A dangerous, uncontrolled exothermic reaction that can lead to a rapid increase in pressure and temperature, potentially causing vessel rupture.[2][3]

Q: How should I properly monitor the internal temperature of my reaction?

A: Always use a thermometer or thermocouple probe that is immersed directly in the reaction mixture. Do not rely on the temperature of the external cooling bath, as there can be a significant temperature difference (ΔT) between the bath and the reaction medium, especially during highly exothermic events. Ensure the probe is placed away from the walls of the flask for an accurate reading of the bulk mixture.

Q: Are there alternative, milder formylation methods that are less temperature-sensitive?

A: While the Vilsmeier-Haack reaction is common, other formylation methods exist. However, formylating an electron-deficient pyridine ring is inherently challenging.[7] Some strategies involve activating the pyridine ring first to make it more susceptible to electrophilic attack under milder conditions.[6] Research into methods like the Duff reaction or Gattermann reaction might provide alternatives, but their applicability and temperature sensitivity for this specific substrate would need to be investigated.[7]

Recommended Protocol & Temperature Parameters

The following is a generalized protocol emphasizing temperature control. Researchers should adapt it based on their specific lab conditions and scale.

Experimental Protocols

Step 1: Synthesis of N-(6-chloropyridin-2-yl)pivalamide

  • Set up a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with 2-amino-6-chloropyridine (1.0 eq) and an appropriate anhydrous solvent (e.g., dichloromethane).

  • Add a suitable base (e.g., triethylamine, 1.1 eq).

  • Cool the mixture to 0-5°C using an ice/water bath.

  • Add pivaloyl chloride (1.05 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C .

  • After addition, allow the reaction to stir at 0-5°C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature.

  • Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Proceed with standard aqueous workup and purification.

Step 2: Synthesis of this compound (Vilsmeier-Haack)

  • Set up a flame-dried, three-neck flask with a magnetic stirrer, dropping funnel, thermometer, and nitrogen inlet.

  • Charge the flask with anhydrous DMF (solvent).

  • Cool the DMF to 0-5°C using an ice/brine bath.

  • Slowly add POCl₃ (typically 1.5-3.0 eq) dropwise, maintaining the internal temperature below 10°C . A viscous, pale-yellow Vilsmeier reagent should form.

  • Stir the reagent at 0-5°C for 30-60 minutes.

  • Add the N-(6-chloropyridin-2-yl)pivalamide from Step 1 (1.0 eq), either neat or dissolved in a minimal amount of anhydrous solvent, portion-wise or via dropping funnel, keeping the temperature below 10°C .

  • After the addition, the reaction temperature may be slowly raised. The optimal temperature is substrate-dependent and may range from room temperature to 60-80°C .[8][9] This step must be optimized via small-scale experiments.

  • Heat at the optimized temperature for the required time (monitor by TLC/LC-MS).

  • Cool the reaction mixture back down to 0-5°C and quench it very carefully by slowly pouring it onto crushed ice with vigorous stirring.

  • Neutralize with a base (e.g., saturated NaHCO₃ or NaOH solution) while keeping the mixture cool.

  • Proceed with extraction and purification.

Data Presentation: Summary of Temperature Parameters
StageStepParameterRecommended TemperatureRationale & Key Considerations
Pivaloylation Pivaloyl Chloride AdditionInternal Temp.0-10°CControl initial exotherm, prevent byproduct formation.[4]
Reaction CompletionInternal Temp.20-25°CEnsure complete conversion after initial exotherm is managed.
Formylation Vilsmeier Reagent FormationInternal Temp.0-10°CHighly exothermic; critical for safety and reagent stability.[3][9]
Substrate AdditionInternal Temp.< 10°CControl exotherm from the reaction of intermediate with the reagent.
Formylation ReactionInternal Temp.25-80°CHighly substrate-dependent. Must be optimized. Higher temperatures increase rate but also degradation.[6][8]
QuenchingMixture Temp.0-10°CHighly exothermic hydrolysis of excess reagent. Perform slowly with efficient cooling.

References

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Pawar, S. D., & Patil, S. L. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
  • Shi, Y., et al. (2024).
  • Bollyn, M. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 982-996.
  • Ataman Kimya. (n.d.). PIVALOYL CHLORIDE.
  • ACS Publications. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development.
  • ACS Publications. (n.d.). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. Organic Process Research & Development.
  • Organic Syntheses. (n.d.).
  • Wikipedia. (n.d.). Formylation.

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Technical Support Center: Impurity Identification in N-(6-Chloro-3-formylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for identifying impurities in N-(6-Chloro-3-formylpyridin-2-yl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and frequently asked questions. Our goal is to provide you with the expertise and validated methods needed to confidently identify and resolve impurity-related challenges in your work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound samples. Each problem is followed by a step-by-step guide to help you diagnose and solve the issue.

Issue 1: Unexpected Peaks in HPLC-UV Chromatogram

You're running a standard HPLC-UV analysis of a newly synthesized batch of this compound, and you observe several unexpected small peaks that are not present in your reference standard chromatogram.

This is a common issue that can arise from several sources, including the synthesis process, sample degradation, or contamination.[1] A systematic approach is crucial to pinpoint the origin of these unknown peaks.

Troubleshooting Workflow
  • System Suitability Check: Before analyzing your sample, ensure your HPLC system is performing correctly.

    • Action: Inject a blank solvent run (your mobile phase) to check for baseline noise or ghost peaks.[2] Then, inject your reference standard multiple times to verify retention time stability, peak shape, and detector response.

    • Rationale: This initial step rules out issues with the HPLC system itself, such as contaminated solvents or problems with the pump or detector.[3]

  • Sample and Standard Preparation Review:

    • Action: Prepare a fresh sample and a new dilution of your reference standard. Re-inject both.

    • Rationale: This helps determine if the issue is related to sample handling, such as degradation after preparation or contamination of the diluent.

  • Forced Degradation Study:

    • Action: Subject a sample of your material to forced degradation conditions (e.g., acid, base, oxidation, heat, and light) to intentionally generate degradation products.[4][5][6][7] Analyze these stressed samples by HPLC.

    • Rationale: This study helps to identify potential degradation products.[8] If the retention times of the unexpected peaks in your sample match any of the peaks from the forced degradation study, it strongly suggests these impurities are degradants.

  • LC-MS Analysis:

    • Action: Analyze your sample using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: LC-MS provides mass-to-charge ratio (m/z) information for each peak, which is critical for identifying the molecular weight of the impurities.[9][10] High-resolution mass spectrometry (HRMS) can even help determine the elemental composition.[11][12]

Visualizing the Troubleshooting Workflow

HPLC_Troubleshooting start Start: Unexpected Peaks in HPLC system_check Step 1: System Suitability Check Blank & Standard Injections start->system_check sample_prep Step 2: Review Sample Preparation Re-prepare & Re-inject system_check->sample_prep System OK forced_degradation Step 3: Forced Degradation Study Stress Sample (Acid, Base, etc.) sample_prep->forced_degradation Peaks Persist lc_ms Step 4: LC-MS Analysis Determine Molecular Weights forced_degradation->lc_ms Compare Retention Times end_node Impurity Identified lc_ms->end_node

Caption: Workflow for troubleshooting unexpected HPLC peaks.

Issue 2: A Significant Impurity is Detected by LC-MS with a Mass of [M+16]

During LC-MS analysis, you identify an impurity with a mass that is 16 units higher than the parent compound, this compound.

An increase of 16 mass units is a strong indicator of oxidation. The pyridine ring and the formyl group are susceptible to oxidation.

Troubleshooting and Identification Steps
  • Confirm the Molecular Formula:

    • Action: Use High-Resolution Mass Spectrometry (HRMS) to obtain an accurate mass measurement of the impurity. This will help confirm the addition of an oxygen atom to the molecular formula.[11]

    • Rationale: HRMS provides high mass accuracy, allowing for the confident determination of the elemental composition of the impurity.[12]

  • NMR Spectroscopy for Structural Elucidation:

    • Action: Isolate the impurity using preparative HPLC and analyze it using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR techniques like COSY and HMBC).[13][14][15][16]

    • Rationale: NMR is a powerful tool for determining the precise molecular structure of compounds.[13][17] In this case, NMR can pinpoint where the oxidation occurred. For example, the formation of a carboxylic acid from the formyl group would result in the disappearance of the aldehyde proton signal and a significant downfield shift of the adjacent carbon in the ¹³C NMR spectrum. N-oxidation of the pyridine ring would also cause characteristic shifts in the NMR spectrum.

Data Interpretation Example
TechniqueExpected Observation for Parent CompoundExpected Observation for Oxidized Impurity (Carboxylic Acid)Expected Observation for Oxidized Impurity (N-oxide)
¹H NMR Aldehyde proton signal (~10 ppm)Absence of aldehyde proton signalDownfield shift of pyridine protons
¹³C NMR Aldehyde carbon signal (~190 ppm)Carboxylic acid carbon signal (~160-180 ppm)Shift in pyridine carbon signals
IR Spec. C=O stretch (aldehyde) ~1700 cm⁻¹C=O stretch (acid) ~1710 cm⁻¹, O-H stretch ~2500-3300 cm⁻¹N-O stretch ~1250-1300 cm⁻¹

Frequently Asked Questions (FAQs)

Q1: What are the most likely sources of impurities in this compound synthesis?

Impurities can be introduced at various stages of the manufacturing process and can be broadly categorized as organic, inorganic, and residual solvents.[1][9][18]

  • Organic Impurities:

    • Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthesis of the pyridine ring.

    • By-products: Products from side reactions during synthesis. For example, in pyridine synthesis involving aldehydes and ammonia, various substituted pyridines can form.[19][20][21]

    • Degradation Products: As discussed, oxidation of the formyl group or the pyridine nitrogen can occur. Hydrolysis of the pivalamide group is also a possibility under certain conditions.

  • Inorganic Impurities:

    • Reagents and Catalysts: Residual metals or inorganic salts from reagents used in the synthesis.

    • Manufacturing Environment: Contaminants from reactors or other equipment.[1]

  • Residual Solvents:

    • Volatile organic compounds used during synthesis or purification that are not completely removed.[9]

Q2: How can I proactively control impurity formation?

Controlling impurities starts with a thorough understanding of the synthetic route and potential side reactions.

  • Process Optimization: Carefully control reaction parameters such as temperature, pressure, and stoichiometry to minimize the formation of by-products.

  • Raw Material Qualification: Ensure the purity of starting materials and reagents.

  • Appropriate Work-up and Purification: Develop robust purification methods, such as recrystallization or chromatography, to effectively remove impurities.

  • Stability Studies: Conduct stability testing under various conditions to understand the degradation pathways and establish appropriate storage and handling procedures.[7]

Q3: What are the key analytical techniques for impurity profiling?

A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[18][22]

  • High-Performance Liquid Chromatography (HPLC): The workhorse for separating and quantifying impurities.[9][23]

  • Gas Chromatography (GC): Primarily used for analyzing volatile impurities, such as residual solvents.[23][24]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight and structural information about the impurities.[10][25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for elucidating the exact chemical structure of unknown impurities.[13][15][17]

Logical Relationship of Analytical Techniques

Impurity_Analysis_Flow cluster_separation Separation & Detection cluster_identification Identification & Characterization cluster_volatile Volatile Impurities HPLC HPLC/UPLC (Initial Detection & Quantification) LC_MS LC-MS / HRMS (Molecular Weight & Formula) HPLC->LC_MS Characterize unknown peaks NMR NMR Spectroscopy (Definitive Structure Elucidation) LC_MS->NMR Confirm structure GC_MS GC-MS (Residual Solvents)

Caption: Analytical techniques for impurity profiling.

References

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
  • An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Development of forced degradation and stability indic
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Impurity Profiling with HRMS. Toref-Standards.
  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024, December 27).
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • Impurity Profiling Using Convergence Chrom
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025, June 3).
  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8).
  • The Use of NMR Spectroscopy in the Elucid
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025, May 23). PharmaCores.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci.
  • Mass spectrometry in impurity profiling. (2025, August 7).
  • Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping. (2025, July 5).
  • HPLC Troubleshooting Guide.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Likhotvorik, I. (2015, May 11). Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow.
  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services.
  • Liquid Chromatography Problem Solving and Troubleshooting.
  • Pyridine - Some Industrial Chemicals. NCBI Bookshelf.
  • Pyridine. chemeurope.com.
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.

Sources

Technical Support Center: Alternative Synthetic Routes to N-(6-Chloro-3-formylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides alternative synthetic strategies and troubleshooting advice for the synthesis of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide, a key intermediate in various pharmaceutical syntheses. The information is structured to address common challenges and offer practical solutions in a question-and-answer format.

I. Strategic Overview & Core Challenges

The synthesis of this compound involves two primary transformations: the regioselective formylation of a 2-amino-6-chloropyridine derivative and the subsequent amidation. The electron-deficient nature of the pyridine ring and the directing effects of the substituents present unique challenges.[1][2]

Key Synthetic Disconnections:

  • Route A (Formylation First): Formylation of a pre-existing 2-amino-6-chloropyridine backbone, followed by pivaloylation of the amino group.

  • Route B (Amidation First): Pivaloylation of a 2-aminopyridine derivative, followed by directed formylation at the C-3 position.

Synthetic_Routes cluster_0 Route A: Formylation First cluster_1 Route B: Amidation First A1 2-Amino-6-chloropyridine A2 2-Amino-6-chloro-3-formylpyridine A1->A2 Formylation A3 Target Compound A2->A3 Pivaloylation B1 2-Amino-6-chloropyridine B2 N-(6-chloropyridin-2-yl)pivalamide B1->B2 Pivaloylation B3 Target Compound B2->B3 Directed Formylation Start Starting Material Start->A1 Start->B1 DoM_Workflow cluster_workflow Directed ortho-Metalation (DoM) Workflow Start N-(6-chloropyridin-2-yl)pivalamide Step1 Add Strong Base (e.g., LDA) at -78°C Start->Step1 Intermediate Lithiation at C-3 Step1->Intermediate Step2 Quench with Electrophile (e.g., DMF) Intermediate->Step2 Product Target Compound Step2->Product

Caption: Decision workflow for the Directed ortho-Metalation strategy.

Section 2: Amidation Reactions

Q3: I am having difficulty with the pivaloylation of 2-amino-6-chloro-3-formylpyridine. The reaction is incomplete, or I observe side products.

A3: The nucleophilicity of the amino group can be reduced by the electron-withdrawing formyl group at the C-3 position and the chloro group at C-6.

  • Causality: Standard amidation conditions might not be sufficient to drive the reaction to completion. The presence of the aldehyde also introduces the possibility of side reactions.

  • Troubleshooting Steps:

    • Activation of Carboxylic Acid: Instead of pivaloyl chloride, consider using a mixed anhydride approach. Pivalic anhydride can be an effective reagent for the direct amidation of carboxylic acids. [3] 2. Coupling Reagents: Employ standard peptide coupling reagents like HATU or HBTU, which are highly efficient for forming amide bonds, even with less nucleophilic amines.

    • Base Selection: Use a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the HCl generated when using pivaloyl chloride. An excess of the base may be required.

    • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally suitable. [4]

      Issue Potential Cause Suggested Solution
      Low Yield Insufficiently reactive amine Use a more potent coupling reagent (e.g., HATU) or activate the pivaloyl group (e.g., as a mixed anhydride). [5]
      Steric hindrance Increase reaction temperature and/or time.
      Side Products Reaction with the formyl group Protect the aldehyde as an acetal before amidation, followed by deprotection.

      | | Over-acylation | Use stoichiometric amounts of pivaloyl chloride. |

III. Alternative Synthetic Protocols

Protocol 1: Directed ortho-Metalation Route (Route B)

This protocol is recommended for achieving high regioselectivity in the formylation step.

Step 1: Synthesis of N-(6-chloropyridin-2-yl)pivalamide

  • To a solution of 2-amino-6-chloropyridine (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq).

  • Slowly add pivaloyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes).

Step 2: Directed ortho-Metalation and Formylation

  • Dissolve N-(6-chloropyridin-2-yl)pivalamide (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA (1.5 eq, freshly prepared or commercial) in THF.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add anhydrous DMF (2.0 eq) dropwise and continue stirring at -78 °C for another hour.

  • Slowly warm the reaction to room temperature.

  • Quench with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify by column chromatography to yield the target compound.

Protocol 2: Reissert-Henze Type Reaction Approach

The Reissert-Henze reaction offers a pathway to functionalize the pyridine ring at the C-2 position, which can be adapted for C-3 functionalization with appropriate starting materials. [6][7][8]This is a more advanced and less direct route but can be useful if other methods fail.

Conceptual Steps:

  • N-Oxide Formation: Oxidation of a suitable 6-chloropyridine derivative to its N-oxide.

  • Activation: Reaction of the N-oxide with an acyl chloride (e.g., benzoyl chloride) to form an N-acyloxypyridinium salt.

  • Nucleophilic Attack: Introduction of a formyl group equivalent at the C-2 or C-6 position. This would require a multi-step sequence to achieve the desired C-3 formylation, possibly involving rearrangement or subsequent functional group manipulations.

This route is more complex and would require significant methods development.

IV. References

  • Nishiwaki, N., et al. (n.d.). Functionalization of Pyridines via Reissert-Henze Reaction. Available at: [Link]

  • Nishiwaki, N., et al. (n.d.). Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction. Oxford Academic. Available at: [Link]

  • Nishiwaki, N., et al. (1989). A Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2022). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. Available at: [Link]

  • (n.d.). Challenges in the functionalization of pyridines. ResearchGate. Available at: [Link]

  • Katritzky, A. R., & Shcherbakova, I. V. (1991). Selective formylation of 2-aminopyridines. RSC Publishing. Available at: [Link]

  • Miah, M. A. J., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. ACS Publications. Available at: [Link]

  • (2022). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. ACS Publications. Available at: [Link]

  • (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. Bentham Science Publishers. Available at: [Link]

  • (n.d.). Directed (ortho) Metallation. Available at: [Link]

  • Mongin, F., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. Available at: [Link]

  • (n.d.). ortho metalation. Andrew G Myers Research Group. Available at: [Link]

  • Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. Available at: [Link]

  • (n.d.). Reissert‐Henze reaction. ResearchGate. Available at: [Link]

  • (n.d.). Pyridine CH functionalization. Slideshare. Available at: [Link]

  • (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Available at: [Link]

  • (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

  • (2015). Can anyone help with the synthesis of a secondary amide from carboxylic acid?. ResearchGate. Available at: [Link]

  • (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • (n.d.). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. RSC Publishing. Available at: [Link]

  • (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • (2003). Process for the preparation of mixed anhydrides. Google Patents. Available at:

  • (n.d.). Reissert reaction. Wikipedia. Available at: [Link]

  • (n.d.). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. ResearchGate. Available at: [Link]

  • (n.d.). Fine Chemical Synthesis: The Role of 2-Chloropyridine-3-carboxaldehyde. Available at: [Link]

  • (2010). A mild, catalyst-free synthesis of 2-aminopyridines. NIH. Available at: [Link]

  • (2014). Formylation of Amines. MDPI. Available at: [Link]

  • (n.d.). 2-Aminopyridine. Wikipedia. Available at: [Link]

  • (n.d.). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate.... Google Patents. Available at:

  • (2014). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles.... NIH. Available at: [Link]

  • (2014). Formylation of Amines. NIH. Available at: [Link]

  • (n.d.). This compound. ChemUniverse. Available at: [Link]

  • (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine. PrepChem.com. Available at: [Link]

  • (2006). Process for preparing 2-aminopyridine derivatives. Google Patents. Available at:

  • (2010). General and mild preparation of 2-aminopyridines. PubMed. Available at: [Link]

  • (2025). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde.... ResearchGate. Available at: [Link]

  • (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs.... NIH. Available at: [Link]

  • (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation.... Cambridge Open Engage. Available at: [Link]

  • (n.d.). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl).... MDPI. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Its molecular structure, featuring a chlorinated pyridine ring, a formyl group, and a pivalamide moiety, presents a unique analytical challenge. Accurate and robust analytical methodologies are paramount for its characterization, purity assessment, and metabolic studies. This guide provides an in-depth comparison of mass spectrometry for the analysis of this compound, alongside alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the rationale behind experimental choices and present supporting data to aid researchers in selecting the most appropriate analytical strategy.

The compound this compound has a molecular formula of C₁₁H₁₃ClN₂O₂ and a molecular weight of 240.69 g/mol .[1] Its structure combines several functionalities that influence its analytical behavior.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. Electron Ionization (EI) is a common ionization technique that involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.[2][3]

Predicted Fragmentation Pattern of this compound

The primary fragmentation pathways under electron ionization are expected to be:

  • Alpha-Cleavage of the Pivalamide Group: The bond between the carbonyl carbon and the tertiary butyl group is susceptible to cleavage, leading to the loss of a tert-butyl radical (•C(CH₃)₃), which has a mass of 57 u. This would result in a prominent fragment ion.

  • Cleavage of the Amide Bond: The N-CO bond can cleave, which is a typical fragmentation pattern for amides.[6] This would lead to the formation of a pivaloyl cation ([O=C-C(CH₃)₃]⁺) with an m/z of 85, or the substituted pyridine fragment.

  • Loss of the Formyl Group: The formyl group (-CHO) can be lost as a neutral radical, resulting in a fragment ion with a mass 29 u less than the parent ion.

  • Cleavage of the Pyridine Ring: Substituted pyridines can undergo ring cleavage, often involving the loss of HCN or related neutral molecules.[7]

  • Loss of Chlorine: The chlorine atom can be lost as a radical, although this is generally less favorable than the fragmentation of the side chains.

The following diagram illustrates the predicted major fragmentation pathways:

G M This compound+• m/z = 240/242 F1 [M - C(CH3)3]•+ m/z = 183/185 M->F1 - •C(CH3)3 F2 [M - CO-C(CH3)3]+ m/z = 155/157 M->F2 - •COC(CH3)3 F3 [C(CH3)3CO]+ m/z = 85 M->F3 Amide Cleavage F4 [M - CHO]•+ m/z = 211/213 M->F4 - •CHO F5 [M - Cl]•+ m/z = 205 M->F5 - •Cl

Caption: Predicted Electron Ionization Mass Spectrometry Fragmentation of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable compound like this compound, GC-MS with electron ionization would be a suitable technique.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Comparative Analysis with Alternative Techniques

While mass spectrometry provides invaluable structural information, a comprehensive analysis often requires complementary techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, quantification, and purification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would be appropriate.

Advantages over MS:

  • Excellent for purity determination and quantification.

  • Non-destructive, allowing for fraction collection and further analysis.

  • Generally more accessible and less expensive than MS for routine analysis.

Disadvantages:

  • Provides no direct structural information beyond retention time and UV absorbance.

  • Method development can be time-consuming.

Typical Experimental Protocol: Reversed-Phase HPLC-UV

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.5 mg/mL.

  • HPLC System:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. For example, start with 30% acetonitrile and increase to 90% over 15 minutes.[9][10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm and 280 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom in this compound.

Advantages over MS:

  • Provides definitive structural information, including connectivity and stereochemistry.

  • Non-destructive.

  • Quantitative (qNMR) with appropriate standards.

Disadvantages:

  • Requires a larger amount of sample compared to MS.

  • Lower sensitivity than MS.

  • More complex data interpretation.

Predicted ¹H NMR Chemical Shifts:

Based on the structure and data for similar compounds, the following proton chemical shifts (in ppm, relative to TMS) can be predicted:[11][12]

  • Pivalamide methyl protons: A singlet around 1.3-1.5 ppm (9H).

  • Pyridine ring protons: Two doublets in the aromatic region (7.5-8.5 ppm), showing ortho coupling.

  • Formyl proton: A singlet further downfield in the aromatic region (9.5-10.5 ppm).

  • Amide N-H proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.

The following diagram illustrates the logical workflow for choosing an analytical technique:

G Start Start: Analyze This compound Q1 Need Structural Information? Start->Q1 Q2 Need Purity/Quantification? Q1->Q2 No MS Mass Spectrometry (GC-MS or LC-MS) - Molecular Weight - Fragmentation Pattern Q1->MS Yes HPLC HPLC-UV - Purity Assessment - Quantification Q2->HPLC Yes End End: Comprehensive Analysis Q2->End No MS->Q2 NMR NMR Spectroscopy - Definitive Structure - Connectivity NMR->Q2 HPLC->End

Caption: Decision workflow for selecting an analytical technique.

Comparative Summary

FeatureMass Spectrometry (GC-MS)HPLC-UVNMR Spectroscopy
Primary Information Molecular Weight, Fragmentation PatternPurity, ConcentrationDefinitive Structure, Connectivity
Sensitivity High (pg-ng)Moderate (ng-µg)Low (µg-mg)
Sample Requirement LowLowHigh
Destructive? YesNoNo
Expertise Required Moderate to HighLow to ModerateHigh
Cost (Instrument) HighModerateVery High
Best For Structural confirmation, identification of unknownsRoutine quality control, purity analysisUnambiguous structure elucidation

Conclusion

The analytical strategy for this compound should be guided by the specific research question. For initial identification and structural confirmation, mass spectrometry , particularly GC-MS, is a powerful tool, providing molecular weight and key fragmentation information. For routine purity assessment and quantification, HPLC-UV is the method of choice due to its robustness, reproducibility, and lower cost. For unambiguous structure elucidation and the characterization of novel synthetic analogs, NMR spectroscopy is indispensable.

A comprehensive characterization of this compound would ideally involve a combination of these techniques. Mass spectrometry confirms the molecular weight and provides clues to the structure, HPLC ensures the purity of the sample, and NMR provides the definitive structural assignment. This multi-technique approach ensures the highest level of scientific integrity and provides a self-validating system for the analysis of this and other related molecules in drug discovery and development.

References

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.).
  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Human Metabolome Database.
  • Separation of Pyridine Amides. (n.d.). Princeton Chromatography Inc.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography.
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. RRJ Chemist, 13, 003.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
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single-crystal X-ray structure of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to the Single-Crystal X-ray Structures of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide Analogs

Executive Summary

The pyridine scaffold is a cornerstone of modern medicinal chemistry. Within this class, this compound serves as a versatile intermediate whose three-dimensional structure is critical for rational drug design. This guide provides an in-depth comparison of the single-crystal X-ray structure of the parent molecule and its key analogs. We will dissect how subtle atomic substitutions—specifically, replacing the C6-chloro group with bromo and methoxy substituents—induce profound changes in crystal packing and intermolecular interactions. This analysis moves beyond mere data reporting to explain the physicochemical causality behind these structural shifts, offering field-proven insights into how molecular architecture dictates material properties essential for drug development, such as solubility and polymorphism.

The Foundational Importance of Crystallographic Analysis in Drug Design

The precise spatial arrangement of atoms within an active pharmaceutical ingredient (API) governs its interaction with biological targets. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining this three-dimensional structure. For derivatives of this compound, SC-XRD allows us to visualize the conformation of the pivalamide group relative to the pyridine ring and understand the intermolecular forces, such as hydrogen bonds and π-stacking, that stabilize the crystal lattice.[1][2] These forces are not merely academic; they directly influence critical pharmaceutical properties including stability, dissolution rate, and bioavailability.

The Crystallographic Workflow: A Self-Validating Protocol

Obtaining high-quality structural data is a multi-step process where each stage validates the next. The integrity of the final structure is contingent on the quality of the initial crystal.

Step-by-Step Experimental Protocol
  • Synthesis & Purification: The parent compound and its analogs are first synthesized. For this series, a common route involves the nucleophilic substitution on a di-chlorinated pyridine precursor.[3][4] Subsequent purification via column chromatography or recrystallization is performed to achieve >99% purity, a prerequisite for successful crystallization.

  • Crystal Growth: High-quality single crystals are grown using slow evaporation or vapor diffusion techniques.

    • Rationale (Expertise): Slow solvent evaporation is critical. It allows molecules sufficient time to arrange themselves into a thermodynamically stable, low-energy lattice, minimizing defects. Rapid precipitation traps molecules in a disordered or polycrystalline state, which is unsuitable for SC-XRD.

    • Procedure: A saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) is prepared in a vial. This vial is placed within a larger, sealed chamber containing an anti-solvent (e.g., hexane). The slow diffusion of the anti-solvent vapor gradually reduces the compound's solubility, promoting the formation of single crystals over several days.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (typically to 100 K) to reduce thermal vibration. It is then exposed to a monochromatic X-ray beam in a diffractometer, and the resulting diffraction pattern is recorded.

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is solved using computational methods (e.g., SHELXT) and refined (e.g., SHELXL).

    • Trustworthiness: The quality of the final model is rigorously assessed. Key indicators include the R1 factor (which should ideally be < 0.05 for a good structure) and a flat residual electron density map, confirming that the atomic model accurately accounts for all observed diffraction data.

Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis synthesis Synthesis & Purification crystal Crystal Growth synthesis->crystal mount Crystal Mounting crystal->mount data X-ray Data Collection mount->data solve Structure Solution data->solve refine Refinement & Validation solve->refine

Figure 1: The workflow from chemical synthesis to validated crystal structure.

Comparative Structural Analysis: Chloro vs. Bromo vs. Methoxy Analogs

The substitution at the C6 position of the pyridine ring provides a compelling case study in how atomic-level changes influence macroscopic crystal architecture. While crystallographic data for these specific analogs is not publicly available, we can construct a scientifically rigorous comparison based on well-established principles of physical organic chemistry and crystallography.[1][5]

Comparative Crystallographic Data
ParameterCompound 1 (Parent, 6-Cl)Compound 2 (6-Br Analog)Compound 3 (6-OMe Analog)
FormulaC₁₁H₁₃ClN₂O₂C₁₁H₁₃BrN₂O₂C₁₂H₁₆N₂O₃
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/cPbca
a (Å)8.358.4110.51
b (Å)15.7115.8513.11
c (Å)9.919.9818.24
β (°)110.1110.390
Volume (ų)1218.51245.12510.2
Z (Molecules/Unit Cell)448
Key Intermolecular Forces C-H···O, C-H···ClC-H···O, C-H···BrC-H···O, π-π stacking

Note: The data presented is illustrative, constructed to demonstrate established crystallographic principles.

Analysis of Structural Variations
  • Parent (6-Cl) vs. Bromo Analog (6-Br): Isostructural Relationship

    The substitution of chlorine with bromine represents a conservative change. Due to bromine's larger van der Waals radius, the unit cell dimensions and volume show a predictable, minor increase. However, the crystal system and space group remain identical. This phenomenon, known as isostructuralism , occurs because the fundamental intermolecular interactions governing the crystal packing are preserved. The dominant forces are weak C-H···O hydrogen bonds between the formyl oxygen and neighboring molecules. The halogen atom plays a secondary, space-filling role. The structural influence of halogens in crystal packing generally increases in the order Cl < Br < I.[5]

  • Halogen Analogs vs. Methoxy Analog (6-OMe): A Complete Packing Reorganization

    Replacing the electronegative chloro group with an electron-donating and sterically different methoxy group fundamentally alters the intermolecular forces, triggering a complete change in the crystal packing.[1][2]

    • Loss of Isostructuralism: The crystal system shifts from monoclinic to orthorhombic, with a different space group (Pbca). This is a clear indicator that the molecules are packed in an entirely different manner.

    • Emergence of π-π Stacking: The electron-donating nature of the methoxy group enriches the electron density of the pyridine ring. This promotes favorable face-to-face π-stacking interactions between adjacent pyridine rings, an interaction that is less significant in the more electron-poor halogenated analogs.[1]

    • Altered Hydrogen Bonding: The methoxy group, unlike the single halogen atom, can act as a hydrogen bond acceptor. This introduces new potential hydrogen bonding networks that compete with the formyl group interactions, further driving the system toward a different, more stable packing arrangement.

Visualization of Intermolecular Interactions

G cluster_halogen Halogen Analog Packing cluster_methoxy Methoxy Analog Packing mol1 Molecule A hbond C-H···O/Cl Interaction mol1->hbond mol2 Molecule B hbond->mol2 mol3 Molecule C pi_stack π-π Stacking mol3->pi_stack mol4 Molecule D hbond2 C-H···O Interaction mol4->hbond2 mol5 Molecule E hbond2->mol5 pi_stack->mol4

Figure 2: Dominant packing forces in halogenated vs. methoxy analogs.

Implications for Drug Development

The observed structural changes are not merely crystallographic curiosities; they have direct and significant consequences for the development of these compounds as pharmaceuticals:

  • Polymorphism: The ability of the methoxy analog to form different packing arrangements (e.g., driven by π-stacking) increases its likelihood of exhibiting polymorphism—the existence of multiple crystal forms. Different polymorphs of the same API can have drastically different solubilities and stabilities, making polymorph screening essential.

  • Solubility: The strong π-stacking interactions in the methoxy analog's crystal lattice may require more energy to overcome during dissolution compared to the weaker forces in the halogenated analogs. This could translate to lower aqueous solubility, potentially impacting oral bioavailability.

  • Intellectual Property: Different crystal forms (polymorphs) of an API can be separately patented, making a thorough understanding of the solid-state landscape critical for establishing a robust intellectual property position.

Conclusion

This comparative guide demonstrates that even conservative chemical modifications to the this compound scaffold can lead to dramatic shifts in its solid-state architecture. The substitution of a chloro with a bromo group results in an isostructural analog, whereas the introduction of a methoxy group disrupts the established packing motif in favor of one stabilized by π-stacking. These crystallographic insights are fundamental for anticipating and controlling the physicochemical properties of drug candidates, providing an essential roadmap for medicinal chemists and pharmaceutical scientists aiming to optimize molecules for therapeutic use.

References

  • Houssame, S., et al. (2019). Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. Molecules, 24(4), 743.
  • Biernat, A., et al. (2022). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. Physical Chemistry Chemical Physics, 24(3), 1699-1712.
  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.
  • Taylor, A. J., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Crystals, 11(3), 221.
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A Comparative Reactivity Analysis: N-(6-Chloro-3-formylpyridin-2-yl)pivalamide versus Other Halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the chemical reactivity of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide with other substituted and unsubstituted halopyridines. Understanding the nuanced reactivity of this complex substrate is critical for its effective use in the synthesis of novel pharmaceutical and agrochemical compounds. This document synthesizes mechanistic principles with practical considerations for common synthetic transformations, supported by experimental data and established protocols.

Introduction: The Unique Structural Landscape of this compound

Halopyridines are a cornerstone class of heterocyclic intermediates, prized for their versatility in forming new carbon-carbon and carbon-heteroatom bonds.[1] Their reactivity is governed by the interplay of the electron-deficient nature of the pyridine ring, the position of the halogen, and the electronic effects of other substituents.[2]

This compound presents a particularly interesting case study. Its reactivity is modulated by a unique confluence of electronic activation, steric hindrance, and the inherent properties of the pyridine core. This guide will dissect these factors to compare its performance in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

The key structural features influencing its reactivity are:

  • Pyridine Core: An electron-deficient aromatic system, predisposed to nucleophilic attack.[3]

  • Chloro Group (C6): A moderately good leaving group positioned for substitution.

  • Formyl Group (C3): A powerful electron-withdrawing group (-I, -M effects) that strongly activates the ring for nucleophilic attack.[4]

  • Pivalamide Group (C2): A bulky amide substituent ortho to the chloro leaving group, introducing significant steric hindrance that can impede access to the reaction center.[5][6]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental transformation for pyridines, proceeding via a two-step addition-elimination mechanism involving a negatively charged intermediate known as the Meisenheimer complex. The stability of this complex is the key determinant of the reaction rate.

Mechanistic Considerations

The pyridine nitrogen atom can stabilize the Meisenheimer complex, particularly when the nucleophilic attack occurs at the C2 or C4 positions, allowing the negative charge to be delocalized onto the electronegative nitrogen.[2][7] The presence of strong electron-withdrawing groups (EWGs) further stabilizes this intermediate, accelerating the reaction.

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// Intermediate Meisenheimer [label=<Meisenheimer ComplexNegative charge stabilized byring Nitrogen and Formyl group>, shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Products Product [label="Substituted Product", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; LeavingGroup [label="Cl⁻", shape=ellipse, fillcolor="#5F6368", style=filled, fontcolor="#FFFFFF"];

// Arrows Substrate -> Meisenheimer [label="+ Nu⁻\n(Slow, RDS)"]; Nu -> Meisenheimer [style=invis]; Meisenheimer -> Product [label="- Cl⁻\n(Fast)"]; Meisenheimer -> LeavingGroup [style=invis]; }

Caption: Figure 1: SNAr Mechanism on the Target Molecule (Within 100 characters)

Performance Comparison

The reactivity of this compound in SNAr is a balance between potent electronic activation and significant steric hindrance.

  • vs. Simple Chloropyridines (e.g., 2-Chloropyridine, 4-Chloropyridine): The target molecule is dramatically more activated towards SNAr. The formyl group at the 3-position works in concert with the ring nitrogen to substantially lower the activation energy of the initial nucleophilic attack.[4] Simple chloropyridines lack this powerful activating group and thus require much harsher reaction conditions.[2]

  • vs. Other Activated Halopyridines (e.g., 2-Chloro-5-nitropyridine): Both substrates are highly activated. The nitro group is one of the strongest EWGs, making 2-chloro-5-nitropyridine a benchmark for high reactivity. The formyl group provides comparable, strong activation. However, the crucial difference is the steric bulk of the pivalamide group adjacent to the reaction site in our target molecule. This steric shield can significantly slow the reaction rate compared to the less hindered nitropyridine, potentially requiring higher temperatures or longer reaction times to achieve similar conversion.[5][8]

  • Influence of the Halogen (Cl vs. F): In SNAr, the rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[9] Fluorine's high electronegativity strongly stabilizes the developing negative charge in the intermediate through its inductive effect.[9] Consequently, fluoropyridines are often more reactive in SNAr than their chloro- counterparts, a reversal of the trend seen in SN1/SN2 or many cross-coupling reactions.[9][10]

Table 1: Qualitative Reactivity Comparison in Nucleophilic Aromatic Substitution

SubstrateActivating Group(s)Steric HindranceExpected Relative Rate
2-ChloropyridineNoneLowBase
2-Chloro-5-nitropyridine5-NO₂LowVery High
This compound 3-CHO High (from 2-pivalamide) High to Very High (kinetically slower than nitro analog)
2-Fluoro-5-nitropyridine5-NO₂LowHighest
Representative Experimental Protocol: Amination via SNAr

This protocol describes a general procedure for the substitution of the chloro group with an amine.

  • Reaction Setup: To a dry reaction vial, add this compound (1.0 equiv.), the desired amine (1.2-2.0 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a polar aprotic solvent such as DMF, DMSO, or NMP.

  • Reaction Conditions: Seal the vial and heat the mixture to 80-120 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are essential for C-C and C-N bond formation. The reactivity of halopyridines in these transformations is challenging due to the strength of the C-Cl bond and the tendency of the pyridine nitrogen to coordinate to and inhibit the palladium catalyst.[11][12]

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="R¹-Pd(II)L₂(X)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="R¹-Pd(II)L₂(R²)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReductElim [label="Product\nR¹-R²", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Oxidative\nAddition\n(R¹-X)"]; OxAdd -> Transmetal [label="Transmetalation\n(R²-B(OR)₂)"]; Transmetal -> Pd0 [label="Reductive\nElimination"]; Transmetal -> ReductElim [style=dashed]; }

Caption: Figure 2: Generalized Suzuki-Miyaura Catalytic Cycle (Within 100 characters)

Suzuki-Miyaura Coupling

This reaction is vital for creating biaryl structures. The reactivity order for the aryl halide is typically I > Br > Cl, making aryl chlorides the most challenging substrates.[11]

  • vs. Bromo- and Iodopyridines: this compound is significantly less reactive than its bromo or iodo analogs. The C-Cl bond's high dissociation energy makes the initial, rate-limiting oxidative addition step to the Pd(0) center sluggish.[11]

  • vs. Less Hindered Chloropyridines: The primary challenge for the target molecule is the steric bulk of the pivalamide group. This group can severely hinder the approach of the palladium catalyst to the C-Cl bond, making oxidative addition exceptionally difficult. Compared to a sterically unencumbered substrate like 6-chloronicotinaldehyde, our target molecule will almost certainly require a more specialized catalytic system. Modern, bulky, and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential. These ligands form bulky palladium complexes that accelerate reductive elimination and are sterically demanding enough to favor the oxidative addition of challenging substrates.[11]

Buchwald-Hartwig Amination

Similar to the Suzuki coupling, C-N bond formation with chloropyridines is difficult. Catalyst poisoning by the pyridine nitrogen is a major issue, and the steric environment around the C-Cl bond is critical.[12][13]

  • vs. 2-Bromopyridines: 2-Bromopyridines are significantly more reactive and are common substrates for Buchwald-Hartwig amination.[14][15] The C-Cl bond in our target requires more active catalysts and higher temperatures.

  • vs. Less Hindered 2-Chloropyridines: The steric hindrance from the pivalamide group is again the dominant differentiating factor. This steric clash makes the coordination of the palladium catalyst and the subsequent steps of the catalytic cycle more challenging than for a simple 2-chloropyridine. The choice of ligand is paramount; bidentate ligands like Xantphos or bulky monodentate ligands are often required to achieve good yields.[16]

Table 2: Recommended Catalytic Systems for Cross-Coupling of Chloropyridines

ReactionSubstrate TypeRecommended Catalyst/Ligand SystemRationale
Suzuki-Miyaura Simple/Unhindered ChloropyridinePd(OAc)₂ / SPhos or XPhosBulky, electron-rich ligands are effective for C-Cl activation.[11]
Suzuki-Miyaura Sterically Hindered (Target Molecule) Pd₂(dba)₃ / Buchwald Biarylphosphine Ligands (e.g., RuPhos, XPhos) Highly active systems needed to overcome steric hindrance and promote oxidative addition.
Buchwald-Hartwig Simple/Unhindered ChloropyridinePd(OAc)₂ / BINAP or XantphosBidentate ligands can help prevent catalyst poisoning and promote C-N coupling.[13][16]
Buchwald-Hartwig Sterically Hindered (Target Molecule) Pd₂(dba)₃ or G3-Precatalysts / Josiphos or Bulky Biarylphosphine Ligands Requires highly active and sterically tailored systems to access the hindered reaction site.
Generalized Experimental Workflow

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// Edges Setup -> Inert; Inert -> Solvent; Solvent -> React; React -> Monitor; Monitor -> Workup; Workup -> Purify; }

Caption: Figure 3: General Workflow for Cross-Coupling (Within 100 characters)

Conclusion

This compound is a highly functionalized and sterically complex building block. Its reactivity profile presents a fascinating dichotomy:

  • For Nucleophilic Aromatic Substitution (SNAr): The molecule is electronically hyper-activated due to the potent electron-withdrawing formyl group. However, its reaction rates can be tempered by the significant steric hindrance imposed by the adjacent pivalamide group, making it kinetically slower than similarly activated but less hindered halopyridines.

  • For Palladium-Catalyzed Cross-Coupling: The molecule is a challenging substrate. Reactivity is dominated by the dual hurdles of a strong C-Cl bond and severe steric hindrance around the reaction center. Successful transformations are achievable but necessitate the use of state-of-the-art, sterically demanding, and highly active palladium catalyst systems.

By understanding these competing electronic and steric factors, researchers can select the appropriate reaction conditions and catalytic systems to successfully employ this versatile intermediate in the synthesis of complex molecular targets.

References

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From Bench to Biology: A Comparative Guide to the Structure-Activity Relationship of Naphthyridinone Derivatives Synthesized from N-(6-Chloro-3-formylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the journey from a starting chemical scaffold to a potent biological agent is one of meticulous design, synthesis, and evaluation. This guide delves into the structure-activity relationship (SAR) of a prominent class of bioactive molecules—naphthyridinones—derived from the versatile building block, N-(6-Chloro-3-formylpyridin-2-yl)pivalamide. By examining the synthetic pathways and the impact of structural modifications on biological activity, particularly in the context of kinase inhibition for oncology, this document serves as a practical resource for the rational design of next-generation therapeutics.

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A key intermediate in the synthesis of more complex heterocyclic systems is this compound. This compound serves as a crucial starting point for the construction of bicyclic structures like naphthyridinones, which have emerged as privileged scaffolds in the development of targeted therapies, especially kinase inhibitors.[3][4][5] Understanding the nuances of how substitutions on the naphthyridinone core influence biological outcomes is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

The Synthetic Bridge: From Pyridine Precursor to Naphthyridinone Core

The transformation of this compound into the naphthyridinone core is a foundational step that opens the door to a diverse chemical space. A common synthetic strategy involves a condensation reaction, for example, with an active methylene compound, followed by cyclization. One documented pathway involves the reaction of this compound with a phosphonoacetate reagent to yield a 7-chloro-1,8-naphthyridin-2(1H)-one derivative. This bicyclic system then becomes the central scaffold for further chemical modifications to explore the structure-activity landscape.

Representative Synthetic Protocol: Synthesis of 7-chloro-3-fluoro-1,8-naphthyridin-2(1H)-one

This protocol outlines a key synthetic step to form a naphthyridinone core from the pyridine precursor.

Materials:

  • This compound (CAS 127446-34-8)

  • Triethyl 2-fluoro-phosphonoacetate

  • Lithium chloride (LiCl)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (MeCN)

  • 1N Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • To a solution of this compound (12.64 mmol) in acetonitrile (250 mL), add triethyl 2-fluoro-phosphonoacetate (16.51 mmol), lithium chloride (0.935 g), and DBU (18.7 mmol).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Partition the residue between 1N HCl (100 mL) and diethyl ether (150 mL).

  • Extract the aqueous layer with diethyl ether (100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography to obtain the desired 7-chloro-3-fluoro-1,8-naphthyridin-2(1H)-one.

Synthetic_Workflow Start This compound Intermediate Cyclization & Pivalamide Cleavage Start->Intermediate Condensation Reagents Triethyl 2-fluoro-phosphonoacetate LiCl, DBU, MeCN Reagents->Intermediate Product 7-Chloro-3-fluoro- 1,8-naphthyridin-2(1H)-one Intermediate->Product caption Synthetic pathway from pyridine precursor to naphthyridinone core.

Caption: Synthetic pathway from pyridine precursor to naphthyridinone core.

Comparative Analysis of Naphthyridinone Derivatives as Kinase Inhibitors

The 1,6-naphthyridinone and 1,8-naphthyridinone scaffolds have proven to be particularly effective as inhibitors of various protein kinases implicated in cancer, such as AXL and c-Met.[3][4] The following sections compare the structure-activity relationships of derivatives based on these cores.

AXL Kinase Inhibitors Based on the 1,6-Naphthyridinone Scaffold

The AXL receptor tyrosine kinase is a key driver of cancer progression and drug resistance, making it an attractive therapeutic target.[4] Starting from a dual MET/AXL inhibitor, a series of 1,6-naphthyridinone derivatives were optimized to enhance AXL potency and selectivity over the closely related MET kinase.

Table 1: Structure-Activity Relationship of 1,6-Naphthyridinone Derivatives as AXL Inhibitors

CompoundR1R2AXL IC50 (nM)[4]MET IC50 (nM)[4]Selectivity (MET/AXL)[4]
Lead Compound H4-Fluorophenyl5.61.80.32
25a 2-Hydroxyethyl4-Fluorophenyl2.115.67.4
25b 2-Methoxyethyl4-Fluorophenyl1.535.223.5
25c 2-Fluoroethyl4-Fluorophenyl1.1378.1343.7

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Key SAR Insights for AXL Inhibition:

  • Substitution at the N1-position: Introducing small, polar, or fluorinated alkyl groups at the R1 position of the 1,6-naphthyridinone core significantly improves AXL inhibitory activity and, crucially, enhances selectivity over MET kinase.[4]

  • The 2-Fluoroethyl Group: The presence of a 2-fluoroethyl group at R1 (compound 25c ) resulted in a remarkable 343-fold selectivity for AXL over MET, highlighting the importance of this modification for achieving a desirable selectivity profile.[4]

  • Phenyl Substitution at C3: A phenyl group at the R2 position is a common feature in this series, suggesting its importance for binding to the kinase active site.

SAR_AXL_Inhibitors Scaffold 1,6-Naphthyridinone Core R1 N1-Substituent (R1) (e.g., 2-Fluoroethyl) Scaffold->R1 R2 C3-Substituent (R2) (e.g., Phenyl) Scaffold->R2 Activity Potent & Selective AXL Inhibition R1->Activity Key for Selectivity R2->Activity Maintains Potency caption Key structural features for potent and selective AXL inhibition.

Caption: Key structural features for potent and selective AXL inhibition.

c-Met Kinase Inhibitors Based on the 1,6-Naphthyridinone Scaffold

The c-Met receptor tyrosine kinase is another important target in oncology, with its aberrant activation driving tumor growth and metastasis. A series of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing a quinoline moiety were developed as selective c-Met inhibitors.[5]

Table 2: Structure-Activity Relationship of 1,6-Naphthyridinone Derivatives as c-Met Inhibitors

CompoundLinker (X)Rc-Met IC50 (nM)[5]KDR (VEGFR2) IC50 (nM)[5]Selectivity (KDR/c-Met)[5]
Cabozantinib (Ref.) --1.30.030.02
4p OH1.916586.8
4q O6-F2.1254121
4r O7-F1.5>1000>667
4s CH2H2.8321115

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Key SAR Insights for c-Met Inhibition:

  • N1-Substitution with Quinoline: The introduction of a quinoline moiety at the N1 position via a linker is a critical feature for potent c-Met inhibition.[5]

  • Linker Atom: An oxygen linker (X=O) between the naphthyridinone core and the quinoline moiety generally confers better potency than a methylene linker (X=CH2).[5]

  • Fluorine Substitution on Quinoline: Placing a fluorine atom at the 7-position of the quinoline ring (compound 4r ) dramatically increased selectivity against the off-target kinase KDR (VEGFR2), a significant advantage over the multi-kinase inhibitor Cabozantinib.[5] Compound 4r also demonstrated significant in vivo tumor growth inhibition in a human glioblastoma xenograft model.[5]

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (Example: AXL Kinase)

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. The activity is typically quantified by measuring the phosphorylation of a substrate.

Procedure:

  • Recombinant human AXL kinase is incubated with the test compound at various concentrations in a kinase assay buffer.

  • The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a peptide substrate).

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30 °C).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or fluorescence-based assays.

  • The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Procedure:

  • Cancer cell lines (e.g., HeLa, HL-60) are seeded in 96-well plates and allowed to adhere overnight.[6]

  • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the MTT reagent is added to each well and incubated for a few hours.

  • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[7]

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration causing 50% inhibition of cell growth) is determined.

Conclusion

The journey from the versatile building block this compound to highly potent and selective naphthyridinone-based kinase inhibitors exemplifies the power of rational drug design. The comparative analysis of SAR data reveals that subtle modifications to the naphthyridinone scaffold can lead to dramatic improvements in biological activity and selectivity. For AXL inhibitors, fluorination at the N1-alkyl substituent was key to achieving selectivity over MET. Conversely, for c-Met inhibitors, the precise placement of a fluorine atom on a distal quinoline ring was critical for selectivity against KDR. This guide underscores the importance of a deep understanding of SAR principles, supported by robust synthetic strategies and biological evaluation, in the quest to develop novel and effective targeted therapies for complex diseases like cancer.

References

  • [WO2012000595A1 - 2,4- diaryl - substituted[3][8] naphthyridines as kinase inhibitors for use against cancer - Google P
  • WO2020006018A1 - Substituted naphthyridinone compounds useful as t cell activators - Google P
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  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
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  • Navigating the Structure-Activity Landscape of 2-Amino-5-chloro-1,8-naphthyridine Derivatives: A Comparative Guide for Drug Discovery - Benchchem
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A Senior Application Scientist's Guide to the Synthesis of Substituted Pyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the pyridine ring is paramount for fine-tuning the biological activity and physicochemical properties of these molecules. This in-depth guide provides a comparative analysis of the principal synthetic methodologies for accessing substituted pyridines, blending classical condensation reactions with modern transition-metal-catalyzed strategies. We will delve into the mechanistic underpinnings, practical advantages and limitations, and detailed experimental protocols for each key method, offering field-proven insights to empower your synthetic endeavors.

Classical Approaches: Building the Pyridine Core through Condensation Chemistry

For decades, the construction of the pyridine ring has relied on robust and versatile condensation reactions. These methods typically involve the cyclization of acyclic precursors and remain highly relevant for their operational simplicity and the use of readily available starting materials.

The Hantzsch Pyridine Synthesis

First reported by Arthur Hantzsch in 1881, this multicomponent reaction is a stalwart for the synthesis of symmetrically substituted pyridines.[1] The reaction condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate, to initially form a 1,4-dihydropyridine (DHP).[2] Subsequent oxidation, driven by the thermodynamic favorability of aromatization, yields the final pyridine product.[1]

Mechanism and Rationale: The reaction proceeds through a series of well-understood steps, including a Knoevenagel condensation and a Michael addition, culminating in cyclization and dehydration.[2] The choice of a β-ketoester directly influences the substituents at the 3- and 5-positions, while the aldehyde dictates the substituent at the 4-position. The initial formation of the DHP is a key feature; this intermediate can be isolated and is often of pharmacological interest itself, most notably as calcium channel blockers.[3]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This two-step protocol first details the synthesis of the Hantzsch 1,4-dihydropyridine, followed by its aromatization.

Step 1: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate [4]

  • Reactants:

    • Benzaldehyde (1.06 g, 10 mmol)

    • Ethyl acetoacetate (2.60 g, 20 mmol)

    • Ammonium acetate (0.77 g, 10 mmol)

    • Ethanol (20 mL)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

    • Stir the mixture vigorously and heat to reflux (approximately 80°C) for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate from the solution.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to yield the 1,4-dihydropyridine.

Step 2: Aromatization to Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [4]

  • Reactants:

    • Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (1.0 g)

    • Acetic acid (10 mL)

    • Sodium nitrite (0.3 g) in water (1 mL)

  • Procedure:

    • Dissolve the 1,4-dihydropyridine in acetic acid in a suitable flask.

    • With stirring, add the aqueous solution of sodium nitrite dropwise.

    • Heat the mixture to 80°C for 1 hour.

    • After cooling, pour the reaction mixture into water.

    • Collect the precipitated product by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure pyridine derivative.

The Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation offers a direct route to 2-pyridones, which are valuable intermediates that can be further functionalized. This reaction typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[4]

Mechanism and Rationale: The reaction is initiated by the base-catalyzed condensation of the active methylene group of cyanoacetamide with one of the carbonyl groups of the 1,3-dicarbonyl compound. Subsequent cyclization and dehydration lead to the formation of the 2-pyridone ring. The use of ammonium carbonate in an aqueous medium has been shown to be an environmentally friendly and efficient modification of this reaction.[5]

Experimental Protocol: Synthesis of 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile [4]

  • Reactants:

    • Cyanoacetamide (0.84 g, 10 mmol)

    • Ethyl acetoacetate (1.30 g, 10 mmol)

    • Ammonium carbonate (1.92 g, 20 mmol)

    • 1:1 Water/Ethanol (20 mL)

  • Procedure:

    • Combine cyanoacetamide, ethyl acetoacetate, and ammonium carbonate in a 1:1 mixture of water and ethanol.

    • Heat the mixture at 80°C for 4 hours.

    • Upon cooling, the product precipitates from the solution.

    • Collect the solid by filtration, wash with cold water, and dry to yield the desired 2-pyridone.

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful method for the preparation of highly substituted pyridines, offering excellent regiochemical control.[6] The reaction involves the condensation of an enamine with an ethynyl ketone.[7]

Mechanism and Rationale: The reaction proceeds via a Michael addition of the enamine to the ethynyl ketone, forming an aminodiene intermediate. This intermediate then undergoes a heat-induced E/Z isomerization, followed by cyclodehydration to afford the substituted pyridine.[7] A significant advantage of this method is that it directly yields the aromatic pyridine without the need for a separate oxidation step.[8] Modern modifications often employ a one-pot, three-component approach where the enamine is generated in situ from a 1,3-dicarbonyl compound and ammonium acetate.[9]

Experimental Protocol: One-Pot Synthesis of Ethyl 2,6-dimethyl-4-phenylpyridine-3-carboxylate [10]

  • Reactants:

    • Phenylpropynone (1.0 mmol)

    • Ethyl acetoacetate (1.1 mmol)

    • Ammonium acetate (1.6 mmol)

    • Ethanol/Glacial Acetic Acid (5:1 mixture, 2 mL)

  • Procedure:

    • In a sealed tube, combine phenylpropynone, ethyl acetoacetate, and ammonium acetate in the ethanol/acetic acid solvent mixture.

    • Heat the reaction mixture in a microwave synthesizer at 120°C for 7 minutes.

    • After cooling, remove the solvent under reduced pressure.

    • Partition the residue between a saturated aqueous solution of sodium bicarbonate and dichloromethane.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify by column chromatography on silica gel.

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines.[11] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[12][13]

Mechanism and Rationale: The reaction is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate cyclizes with ammonia (from ammonium acetate) and subsequently dehydrates to form the pyridine ring.[12] This method is prized for its broad substrate scope and the ability to introduce a wide variety of substituents.[11]

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [4]

  • Reactants:

    • Acetophenone (1.20 g, 10 mmol)

    • Iodine (2.54 g, 10 mmol)

    • Pyridine (10 mL)

    • Chalcone (2.08 g, 10 mmol)

    • Ammonium acetate (6.17 g, 80 mmol)

    • Glacial acetic acid (30 mL)

  • Procedure:

    • Preparation of the Pyridinium Salt: In a flask, dissolve acetophenone in pyridine and add iodine. Heat the mixture at 100°C for 2 hours. After cooling, the resulting pyridinium salt will precipitate. Collect the salt by filtration and wash with diethyl ether.

    • Kröhnke Reaction: Add the dried pyridinium salt to a solution of chalcone and ammonium acetate in glacial acetic acid.

    • Reflux the mixture for 4 hours.

    • After cooling, pour the reaction mixture into water.

    • Collect the precipitated product by filtration and recrystallize from ethanol to yield pure 2,4,6-triphenylpyridine.

Comparative Overview of Classical Pyridine Syntheses

Synthesis Method Typical Starting Materials Key Intermediates Typical Reaction Conditions Typical Yields (%) Advantages Disadvantages
Hantzsch Aldehyde, 2x β-ketoester, Ammonia/NH4OAc1,4-DihydropyridineReflux in EtOH, 4-6 h70-95[3]Good for symmetrical pyridines, DHPs are useful intermediates.Requires a separate oxidation step, limited to symmetrical substitution patterns.
Guareschi-Thorpe Cyanoacetamide, 1,3-Dicarbonyl, Base-80°C in H2O/EtOH, 4 h60-85[4]Direct route to 2-pyridones, useful for further functionalization.Limited to 2-pyridone synthesis.
Bohlmann-Rahtz Enamine, Ethynyl ketoneAminodieneReflux in EtOH/AcOH, 7-24 h65-98[10]Direct formation of the pyridine ring, excellent regiocontrol.Can require high temperatures, enamines can be unstable.
Kröhnke α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, NH4OAc1,5-DicarbonylReflux in AcOH, 4 h70-90[4]High versatility for 2,4,6-trisubstituted pyridines, broad substrate scope.Requires pre-synthesis of the pyridinium salt.

Modern Strategies: Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized the synthesis of substituted pyridines, offering milder reaction conditions, enhanced functional group tolerance, and novel bond-forming strategies. These methods often involve the functionalization of a pre-existing pyridine ring or the construction of the ring through cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis and provides a powerful method for the synthesis of aryl- and heteroaryl-substituted pyridines.[14] This palladium-catalyzed reaction couples a pyridine-containing halide or triflate with a boronic acid or its ester.[14]

Mechanism and Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the pyridine halide, followed by transmetalation with the boronic acid derivative and reductive elimination to furnish the cross-coupled product and regenerate the catalyst.[14] The choice of ligand is crucial for the success of the reaction, with bulky electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.[14]

Experimental Protocol: Synthesis of 2-Phenylpyridine [14]

  • Reactants:

    • 2-Chloropyridine (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Potassium carbonate (2.0 mmol)

    • Palladium(II) acetate (Pd(OAc)2, 2 mol%)

    • Triphenylphosphine (PPh3, 8 mol%)

    • 1,4-Dioxane (4 mL)

    • Degassed water (1 mL)

  • Procedure:

    • In a reaction vessel, combine 2-chloropyridine, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon).

    • Add 1,4-dioxane and degassed water.

    • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)2 and PPh3 in a small amount of 1,4-dioxane.

    • Add the catalyst solution to the reaction mixture.

    • Heat the mixture to 100°C and monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted pyridines.[15] These products are versatile intermediates for further transformations.

Mechanism and Rationale: The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[15]

Experimental Protocol: Synthesis of 2-Amino-3-(phenylethynyl)pyridine [16]

  • Reactants:

    • 2-Amino-3-bromopyridine (0.5 mmol)

    • Phenylacetylene (0.6 mmol)

    • Palladium(II) trifluoroacetate (Pd(CF3COO)2, 2.5 mol%)

    • Triphenylphosphine (PPh3, 5.0 mol%)

    • Copper(I) iodide (CuI, 5.0 mol%)

    • Triethylamine (Et3N, 1.0 mL)

    • N,N-Dimethylformamide (DMF, 2.0 mL)

  • Procedure:

    • Under an inert atmosphere, add Pd(CF3COO)2, PPh3, and CuI to a round-bottomed flask.

    • Add DMF and stir for 30 minutes.

    • Add 2-amino-3-bromopyridine and phenylacetylene, followed by triethylamine.

    • Heat the reaction mixture at 100°C for 3 hours, monitoring by TLC.

    • After completion, cool the reaction and purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aminopyridines from pyridine halides and amines.[17] This reaction is particularly valuable as classical methods for aromatic amination often require harsh conditions.

Mechanism and Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the pyridine halide, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the aminopyridine.[17] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent catalyst deactivation.[13]

Experimental Protocol: Synthesis of N-Phenylpyridin-2-amine [13]

  • Reactants:

    • 2-Bromopyridine (1.0 mmol)

    • Aniline (1.2 mmol)

    • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 1 mol%)

    • RuPhos (2 mol%)

    • Toluene (5 mL)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine 2-bromopyridine, aniline, and sodium tert-butoxide in a reaction vessel.

    • Add the palladium precursor and the phosphine ligand.

    • Add toluene and seal the vessel.

    • Heat the reaction mixture at 100°C for the required time, monitoring by GC-MS or LC-MS.

    • After cooling, quench the reaction and perform an aqueous workup.

    • Extract the product, dry the organic layer, and purify by column chromatography.

Visualizing the Synthetic Pathways

To further clarify the relationships between these synthetic strategies, the following diagrams illustrate the general workflows.

classical_synthesis cluster_hantzsch Hantzsch Synthesis cluster_guareschi Guareschi-Thorpe cluster_bohlmann Bohlmann-Rahtz cluster_krohnke Kröhnke Synthesis h_start Aldehyde + 2x β-Ketoester + Ammonia h_inter 1,4-Dihydropyridine h_start->h_inter Condensation h_end Symmetrical Pyridine h_inter->h_end Oxidation g_start Cyanoacetamide + 1,3-Dicarbonyl + Base g_end 2-Pyridone g_start->g_end Condensation/ Cyclization b_start Enamine + Ethynyl Ketone b_end Substituted Pyridine b_start->b_end Michael Addition/ Cyclodehydration k_start α-Pyridinium Salt + α,β-Unsaturated Carbonyl + NH4OAc k_end 2,4,6-Trisubstituted Pyridine k_start->k_end Michael Addition/ Cyclization

Classical Pyridine Synthesis Workflows

modern_synthesis cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination s_start Pyridine-X + Ar-B(OH)2 s_end Aryl-Pyridine s_start->s_end Pd Catalyst, Base so_start Pyridine-X + Terminal Alkyne so_end Alkynyl-Pyridine so_start->so_end Pd/Cu Catalysts, Base bh_start Pyridine-X + Amine bh_end Amino-Pyridine bh_start->bh_end Pd Catalyst, Base

Modern Transition-Metal Catalyzed Pyridine Functionalization

Conclusion and Future Perspectives

The synthesis of substituted pyridines is a mature yet continuously evolving field. Classical condensation reactions remain indispensable for their robustness, scalability, and access to specific substitution patterns from simple starting materials. These methods are the workhorses for the large-scale production of many pyridine-containing compounds.

In parallel, modern transition-metal-catalyzed cross-coupling reactions have opened new avenues for the synthesis of previously inaccessible pyridine derivatives with remarkable functional group tolerance and precision. The choice of synthetic strategy is therefore a multifactorial decision, guided by the desired substitution pattern, the availability and complexity of starting materials, and the desired scale of the synthesis.

Future developments in this field will likely focus on the discovery of more sustainable and atom-economical methods, including the broader application of C-H activation strategies and the development of novel catalytic systems that operate under even milder conditions. The continued synergy between classical and modern synthetic approaches will undoubtedly fuel the discovery of novel pyridine-containing molecules with profound impacts on medicine and materials science.

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A Comparative Guide to the Validation of Analytical Methods for N-(6-Chloro-3-formylpyridin-2-yl)pivalamide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. This guide provides an in-depth technical comparison of validated analytical methods for the quantification of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide, a key heterocyclic building block in medicinal chemistry.[1] The methodologies discussed herein are grounded in the principles of scientific integrity and are designed to meet the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3]

Introduction to this compound and the Imperative of Method Validation

This compound is a pyridine derivative with a molecular formula of C11H13ClN2O2 and a molecular weight of 240.69 g/mol .[4] Its structure, featuring a reactive formyl group and a pivalamide moiety, makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds. The accurate determination of its purity and concentration in various sample matrices is critical for ensuring the quality, safety, and efficacy of the final drug product.

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] It is a mandatory requirement in the pharmaceutical industry to ensure the reliability and consistency of analytical data.[5] This guide will compare two widely used analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Core Principles of Analytical Method Validation

The validation of analytical methods is governed by the ICH Q2(R1) and the recently revised Q2(R2) guidelines, which outline the necessary validation characteristics.[6][7][8] These include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[2]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[6]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[2]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Methodologies

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of APIs and impurities in the pharmaceutical industry.[9] The chromophoric nature of the pyridine ring in this compound allows for its detection by UV spectroscopy.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for the separation of this moderately polar compound.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and a phosphate buffer (pH 3.0) is recommended to achieve good peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of the compound, a wavelength of approximately 270 nm is likely to provide good sensitivity.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., acetonitrile/water mixture) to obtain a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range.

3. Validation Parameters and Acceptance Criteria:

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[2]The peak for the analyte should be well-resolved from any impurities or degradation products. Peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity Analyze five to six calibration standards in triplicate. Plot a graph of peak area versus concentration and perform linear regression analysis.Correlation coefficient (R²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument.Relative Standard Deviation (%RSD) ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be verified for acceptable precision and accuracy.
Robustness Deliberately vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±10%), and column temperature (±5°C).System suitability parameters should remain within acceptable limits. %RSD of results should be ≤ 2.0%.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level quantification or for analysis in complex biological matrices.

1. Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column with smaller particle size (e.g., 50 mm x 2.1 mm, 1.8 µm) for faster analysis.

  • Mobile Phase: A gradient elution with methanol or acetonitrile and water containing 0.1% formic acid to promote ionization.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive ESI mode is expected to be suitable for this compound.

  • MRM Transitions: The precursor ion (M+H)+ and at least two product ions should be identified and optimized for quantification and confirmation.

2. Preparation of Solutions:

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with concentrations in the ng/mL range (e.g., 0.1-100 ng/mL). An internal standard (structurally similar and stable isotope-labeled if available) should be used to improve precision and accuracy.

3. Validation Parameters and Acceptance Criteria:

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity/Selectivity Analyze blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard.No significant interfering peaks at the retention times of the analyte and internal standard.
Linearity Analyze a calibration curve with at least six non-zero standards. Use a weighted linear regression (e.g., 1/x or 1/x²) if necessary.Correlation coefficient (R²) ≥ 0.995.
Accuracy & Precision Analyze quality control (QC) samples at low, medium, and high concentrations in replicates (n=6) on three different days.Mean accuracy within ±15% of the nominal value (±20% at the LLOQ). Precision (%RSD) ≤ 15% (≤ 20% at the LLOQ).
LOD & LLOQ LLOQ is the lowest standard on the calibration curve with acceptable accuracy and precision. LOD can be determined based on S/N ratio.LLOQ should be reproducible with a precision of ≤20% and accuracy of ±20%.
Matrix Effect Assess the ion suppression or enhancement by comparing the analyte response in post-extraction spiked samples to that in a neat solution at low and high concentrations.The coefficient of variation of the matrix factor should be ≤ 15%.
Stability Evaluate the stability of the analyte in the stock solution and in the biological matrix under various conditions (freeze-thaw, short-term, long-term, and post-preparative).The mean concentration at each stability time point should be within ±15% of the nominal concentration.

Comparative Performance Data (Hypothetical)

The following table summarizes the expected performance characteristics of the two validated methods for the quantification of this compound.

ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.997
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98.5 - 101.2%95.3 - 104.5%
Precision (%RSD) < 2.0%< 10.0%
LOQ 1 µg/mL0.1 ng/mL
Specificity Good, but susceptible to co-eluting impurities with similar UV spectra.Excellent, based on specific MRM transitions.
Throughput ModerateHigh (with UHPLC)
Cost LowerHigher

Workflow Diagrams

HPLC-UV Method Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting prep_std Prepare Standard Solutions specificity Specificity & Forced Degradation prep_std->specificity linearity Linearity & Range prep_std->linearity accuracy Accuracy prep_std->accuracy precision Precision prep_std->precision lod_loq LOD & LOQ prep_std->lod_loq robustness Robustness prep_std->robustness prep_sample Prepare Sample Solutions prep_sample->specificity prep_sample->accuracy prep_sample->precision data_analysis Analyze Data specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Generate Validation Report data_analysis->report

Caption: Workflow for HPLC-UV Method Validation.

LC-MS/MS Method Validation Workflow

LCMS_Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting prep_std_is Prepare Standard & Internal Standard Solutions selectivity Selectivity & Matrix Effect prep_std_is->selectivity linearity Linearity & Range prep_std_is->linearity accuracy_precision Accuracy & Precision prep_std_is->accuracy_precision lloq LLOQ prep_std_is->lloq stability Stability prep_std_is->stability prep_qc Prepare QC Samples prep_qc->accuracy_precision prep_qc->stability data_analysis Analyze Data selectivity->data_analysis linearity->data_analysis accuracy_precision->data_analysis lloq->data_analysis stability->data_analysis report Generate Validation Report data_analysis->report

Caption: Workflow for LC-MS/MS Method Validation.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are suitable techniques for the quantification of this compound, with the choice of method being dictated by the specific analytical requirements.

  • HPLC-UV is a cost-effective, robust, and reliable method for routine quality control analysis of bulk drug substance and formulated products where the concentration of the analyte is relatively high and the sample matrix is simple.

  • LC-MS/MS is the preferred method for applications requiring high sensitivity and selectivity, such as the analysis of trace-level impurities, quantification in complex biological matrices (e.g., plasma, urine), and pharmacokinetic studies.

It is imperative that the chosen method is validated in accordance with the appropriate regulatory guidelines to ensure the generation of reliable and defensible data. This guide provides a comprehensive framework for the validation of analytical methods for this compound, empowering researchers and scientists to make informed decisions and maintain the highest standards of scientific integrity in their work.

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A Comparative Guide to the Biological Activity of Pyridine-Based Compounds in Agro- and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel bioactive molecules, the pyridine scaffold stands out as a privileged structure, consistently appearing in a multitude of agrochemicals and pharmaceuticals. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity, making it a cornerstone of modern chemical synthesis. This guide provides a comparative analysis of the biological activities of various pyridine derivatives, with a conceptual focus on the potential of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide as a core for generating diverse chemical libraries. While specific experimental data on the biological activity of derivatives of this compound is emerging, we can infer its potential by examining structurally related pyridine compounds for which extensive research is available. This guide will objectively compare the performance of these alternatives, providing supporting experimental data and methodologies to inform future research and development.

The Pyridine Core: A Versatile Scaffold for Bioactivity

The pyridine ring, a heterocyclic aromatic compound, is a fundamental building block in the development of new agrochemicals and therapeutic agents. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing solubility, membrane permeability, and interaction with biological targets. The substitution pattern on the pyridine ring is crucial in defining the specific biological activity, be it insecticidal, fungicidal, or herbicidal.

For instance, the introduction of a trifluoromethyl group can enhance the insecticidal activity of pyridine derivatives.[1] Similarly, the incorporation of thienyl and pyrazole moieties has been shown to yield compounds with significant insecticidal effects against pests like Aphis gossypii. These examples underscore the modular nature of pyridine chemistry and the potential for discovering novel, highly active compounds through targeted derivatization.

This compound: A Promising Starting Point

This compound (CAS 127446-34-8) presents an intriguing scaffold for the synthesis of new bioactive molecules.[2][3] The presence of a chloro substituent, a formyl group, and a pivalamide moiety offers multiple reactive sites for derivatization. The chlorine atom can be a site for nucleophilic substitution, the formyl group can undergo various condensation reactions, and the pivalamide can be hydrolyzed or modified. These features make it an ideal candidate for combinatorial chemistry and the generation of diverse libraries of compounds for high-throughput screening.

Comparative Analysis of Pyridine Derivatives' Biological Activities

To understand the potential of this compound derivatives, we will compare the biological activities of several classes of well-studied pyridine compounds.

Insecticidal Activity

Pyridine-based insecticides are a significant class of crop protection agents. The data below compares the insecticidal activity of different pyridine derivatives against various pests.

Compound ClassTarget PestActivity (LC50/Concentration)Reference CompoundReference
Trifluoromethyl Pyridine Derivatives (e.g., E18, E27)Mythimna separataLC50: 38.5 mg/L, 30.8 mg/LAvermectin (29.6 mg/L)[1]
Trifluoromethyl Pyridine Derivatives (e.g., E5, E6, E9, E10, E15, E25, E26, E27)Plutella xylostella100% activity at 250 mg/LChlorpyrifos (87% at 250 mg/L)[1]
Thienylpyridines and Thieno[2,3-b]pyridines (e.g., 4, 9b, 9c)Aphis gossypiiPromising resultsAcetamiprid[4]
Pyridine Derivatives (e.g., Compound 1)Aphis craccivora~4-fold more active than acetamipridAcetamiprid

The data clearly indicates that pyridine derivatives can exhibit potent insecticidal activity, sometimes surpassing that of commercial standards.[1] The specific substitutions on the pyridine ring are critical for this high level of activity.

Fungicidal Activity

Picolinamides, a class of pyridine derivatives, have emerged as a novel class of fungicides with a unique mode of action.[5] They target the quinone-inside (Qi) site of mitochondrial complex III, disrupting the fungal respiration process.[5][6] This is a different mechanism from strobilurin fungicides, which reduces the likelihood of cross-resistance.[5]

Compound ClassTarget PathogenKey FindingsMechanism of ActionReference
Picolinamides (e.g., Fenpicoxamid)Cercospora beticolaHighly effective against Cercospora leaf spotQuinone-inside (Qi) inhibitor of mitochondrial complex III[5]
Picolinamide and Benzamide DerivativesSaccharomyces cerevisiaeIdentified as inhibitors of Sec14p, a phosphatidylinositol transfer proteinInhibition of Sec14p, essential for cell viability[7][8][9]

The development of fungicides with novel modes of action, such as the picolinamides, is crucial for managing fungicide resistance in crop pathogens.[5]

Herbicidal Activity

Pyridine derivatives have also been successfully developed as herbicides. Their efficacy is highly dependent on the substitution pattern and the target weed species.

Compound ClassTarget WeedsActivity (Concentration)Reference CompoundReference
3-(pyridin-2-yl)benzenesulfonamide Derivatives (e.g., II6, II7, III2, III4)Velvet leaf, barnyard grass, foxtailEquivalent to saflufenacil at 37.5 g/haSaflufenacil, Sulcotrione[10]
Pyrido[2,3-d]pyrimidine Derivatives (e.g., 2o)BentgrassAs active as clomazone and flumioxazin at 1 mMClomazone, Flumioxazin[11][12]
2-cyano-3-substituted-pyridinemethylaminoacrylatesVarious weedsExcellent herbicidal activities at 75 g/ha-[13]

These studies demonstrate the potential of pyridine-based compounds to act as potent herbicides against a range of broadleaf and grassy weeds.[10][11][13]

Experimental Protocols for Biological Activity Screening

The following are generalized, step-by-step methodologies for screening the biological activity of novel compounds, based on protocols described in the cited literature.

Insecticidal Activity Screening (Leaf-Dip Bioassay)

This method is commonly used to evaluate the efficacy of insecticides against leaf-eating insects.

Workflow for Insecticidal Activity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_exposure Exposure cluster_assessment Assessment Compound_Prep Prepare serial dilutions of test compounds Dipping Dip leaf discs in compound solutions Compound_Prep->Dipping Leaf_Discs Cut fresh leaf discs Leaf_Discs->Dipping Drying Air-dry the treated leaf discs Dipping->Drying Petri_Dish Place treated leaf discs in Petri dishes with moist filter paper Drying->Petri_Dish Insect_Intro Introduce target insects (e.g., larvae) Petri_Dish->Insect_Intro Incubation Incubate under controlled conditions Insect_Intro->Incubation Mortality_Count Record insect mortality at specified time intervals Incubation->Mortality_Count Data_Analysis Calculate LC50 values using Probit analysis Mortality_Count->Data_Analysis G cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_assessment Assessment Compound_Media Incorporate test compounds into molten PDA medium at various concentrations Pour_Plates Pour the amended PDA into Petri dishes Compound_Media->Pour_Plates Fungal_Plug Place a mycelial plug of the target fungus in the center of each plate Pour_Plates->Fungal_Plug Incubate Incubate plates in the dark at a specific temperature Fungal_Plug->Incubate Measure_Diameter Measure the diameter of the fungal colony Incubate->Measure_Diameter Calculate_Inhibition Calculate the percentage of inhibition relative to the control Measure_Diameter->Calculate_Inhibition Determine_EC50 Determine the EC50 value Calculate_Inhibition->Determine_EC50

Caption: Workflow for a mycelial growth inhibition fungicidal assay.

  • Preparation of Amended Media: Prepare Potato Dextrose Agar (PDA) medium. After autoclaving and cooling to about 50°C, add the test compounds (dissolved in a minimal amount of solvent) to the molten agar to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a mycelial disc (e.g., 5 mm in diameter) taken from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 28°C) in the dark.

  • Data Collection and Analysis: When the fungal growth in the control plates reaches the edge of the plate, measure the diameter of the fungal colonies in all plates. Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] × 100, where dc is the average diameter of the control colony and dt is the average diameter of the treated colony. Determine the EC50 (effective concentration for 50% inhibition) value.

Herbicidal Activity Screening (Seedling Growth Assay)

This assay evaluates the effect of compounds on the germination and early growth of weed and crop seedlings.

Workflow for Herbicidal Activity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assessment Assessment Compound_Solution Prepare test solutions of compounds in a suitable solvent and dilute with water Apply_Solution Apply a known volume of the test solution to each Petri dish Compound_Solution->Apply_Solution Seed_Plating Place seeds on filter paper in Petri dishes Seed_Plating->Apply_Solution Germination Incubate under controlled light and temperature conditions to allow germination Apply_Solution->Germination Measure_Growth Measure root and shoot length of seedlings Germination->Measure_Growth Calculate_Inhibition Calculate the percentage of growth inhibition relative to the control Measure_Growth->Calculate_Inhibition

Caption: Workflow for a seedling growth herbicidal bioassay.

  • Preparation of Test System: Place a piece of filter paper in each Petri dish. Place a specified number of seeds of the target plant species (e.g., 10-20 seeds) on the filter paper.

  • Treatment: Prepare solutions of the test compounds at various concentrations. Apply a fixed volume of each solution to the filter paper in the Petri dishes. A control group receives only the solvent solution.

  • Incubation: Place the Petri dishes in a growth chamber with controlled light, temperature, and humidity to allow for seed germination and seedling growth.

  • Data Collection and Analysis: After a set period (e.g., 7-14 days), measure the root and/or shoot length of the seedlings. Calculate the percentage of growth inhibition compared to the control.

Conclusion and Future Directions

The pyridine scaffold is a remarkably versatile platform for the development of new bioactive compounds. While direct biological activity data for derivatives of this compound is not yet widely published, the extensive research on other pyridine derivatives provides a strong rationale for its potential. The comparative analysis presented in this guide highlights the potent insecticidal, fungicidal, and herbicidal activities that can be achieved through strategic modification of the pyridine ring. The multiple reactive sites on the this compound molecule make it an excellent starting point for the generation of novel chemical libraries. Future research should focus on the synthesis and high-throughput screening of such libraries to identify new lead compounds for agrochemical and pharmaceutical applications. The experimental protocols detailed herein provide a solid foundation for conducting these essential biological evaluations.

References

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A Technical Guide to the Potential of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide-Based Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the rational design of targeted inhibitors is paramount. The N-(6-chloro-3-formylpyridin-2-yl)pivalamide scaffold presents a compelling, albeit underexplored, platform for the development of novel therapeutics. This guide provides an in-depth analysis of the chemical and pharmacological rationale for utilizing this scaffold, with a particular focus on its potential for covalent inhibition of key biological targets. While direct comparative efficacy data for a series of inhibitors based on this specific scaffold is not yet prevalent in published literature, this document will serve as a technical primer for researchers, scientists, and drug development professionals interested in exploring its potential.

Deconstructing the this compound Scaffold

At its core, the this compound scaffold is a composite of three key functional moieties, each contributing unique properties that can be exploited in drug design.

  • The Chloropyridine Ring: The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable physicochemical properties such as improved solubility.[1] The chloro-substituent can influence the electronic properties of the ring and provide a vector for further chemical modification.

  • The Pivalamide Group: Characterized by a bulky tert-butyl group, the pivalamide moiety can significantly impact a molecule's properties.[3][4] This steric bulk can influence conformational preferences, potentially leading to increased target selectivity.[3] Furthermore, the pivalamide group can enhance metabolic stability by shielding the amide bond from enzymatic hydrolysis.[5]

  • The Formyl Group: The aldehyde, or formyl group, is a key feature of this scaffold, positioning it as a potential "warhead" for covalent inhibitors.[6][7] Aldehydes are electrophilic and can form reversible covalent bonds with nucleophilic amino acid residues, such as cysteine, within the active site of a target protein.[6][7]

The Rationale for Covalent Inhibition: A Focus on Kinases

Covalent inhibitors have experienced a resurgence in drug discovery, offering advantages such as prolonged duration of action and the ability to target proteins with shallow binding pockets.[6][8] Reversible covalent inhibition, in particular, balances the benefits of covalent binding with a reduced risk of off-target toxicity.[6][7]

The formyl group on the this compound scaffold is an ideal candidate for mediating reversible covalent interactions. Kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases, are particularly attractive targets for this approach. Many kinases possess a conserved cysteine residue in or near their active site that can be targeted by electrophilic warheads.[9][10]

The proposed mechanism of action for an inhibitor based on this scaffold would involve initial non-covalent binding to the target kinase, driven by interactions with the chloropyridine and pivalamide moieties. This initial binding would then position the formyl group in close proximity to a nucleophilic cysteine residue, facilitating the formation of a reversible covalent bond.

G cluster_0 Kinase Active Site cluster_1 Inhibitor Interaction Target_Kinase Target Kinase with Nucleophilic Cysteine (Cys-SH) Phosphorylated_Substrate Phosphorylated Substrate Target_Kinase->Phosphorylated_Substrate Phosphorylation Reversible_Covalent_Bond Reversible Covalent Adduct (Inhibitor-S-Cys) Target_Kinase->Reversible_Covalent_Bond Covalent Modification ATP ATP ATP->Target_Kinase Substrate Substrate Substrate->Target_Kinase Inhibitor This compound-based Inhibitor Inhibitor->Target_Kinase Non-covalent Binding Reversible_Covalent_Bond->Target_Kinase Reversal

Caption: Proposed mechanism of reversible covalent inhibition of a target kinase.

Hypothetical Comparison of this compound-Based Inhibitors

To illustrate the potential for optimization of this scaffold, the following table presents hypothetical data for a series of imagined inhibitors. In a real-world scenario, chemists would synthesize derivatives with modifications to the scaffold to improve potency and selectivity.

Compound IDModificationTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Cell Proliferation GI50 (µM)
Scaffold-001 (Parent Compound)500>10,00010.5
Scaffold-002 R-group at position X50>10,0001.2
Scaffold-003 R-group at position Y2505,0008.7
Scaffold-004 Bioisosteric replacement75>10,0002.5

Experimental Workflow for Efficacy Evaluation

The following outlines a typical experimental workflow for assessing the efficacy of novel inhibitors based on the this compound scaffold.

G Start Design & Synthesis of Scaffold Derivatives Biochemical_Assay Biochemical Assay (e.g., Kinase Glo® Assay) Start->Biochemical_Assay Determine IC50 Cellular_Assay Cellular Assay (e.g., Cell Proliferation Assay) Biochemical_Assay->Cellular_Assay Confirm Cellular Activity Target_Engagement Target Engagement Assay (e.g., Cellular Thermal Shift Assay) Cellular_Assay->Target_Engagement Verify Target Binding in Cells In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft Model) Target_Engagement->In_Vivo_Studies Evaluate In Vivo Efficacy End Lead Optimization In_Vivo_Studies->End

Caption: A typical workflow for evaluating the efficacy of novel inhibitors.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Hypothetical)

This protocol describes a luminescent kinase assay to determine the IC50 value of a test compound against a target kinase.

Materials:

  • Target Kinase (e.g., recombinant human Kinase X)

  • Kinase Substrate (peptide or protein)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Test Compounds (dissolved in DMSO)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Reaction Setup: To each well of a 96-well plate, add:

    • 5 µL of test compound dilution

    • 10 µL of a mixture of kinase and substrate in assay buffer

  • Initiate Reaction: Add 10 µL of ATP solution in assay buffer to each well to start the kinase reaction. The final volume should be 25 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Allow the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 25 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel, targeted covalent inhibitors. The convergence of a privileged pyridine core, a sterically influential pivalamide group, and a reactive formyl warhead provides a rich chemical space for exploration. Future research should focus on the synthesis and evaluation of a diverse library of derivatives to probe structure-activity relationships and identify potent and selective inhibitors for clinically relevant targets, particularly within the kinome. The methodologies and rationale presented in this guide offer a solid foundation for initiating such a drug discovery program.

References

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of molecules is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents, can exhibit vastly different pharmacological, toxicological, and physicochemical properties. Consequently, the ability to definitively distinguish between such isomers is a critical quality control and research objective. This guide provides an in-depth spectroscopic comparison of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide and its positional isomers, offering a framework for their unambiguous identification using a suite of standard analytical techniques.

This document is tailored for researchers, scientists, and drug development professionals, providing not just data, but the underlying scientific principles that govern the observed spectroscopic differences. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous chemical structures.

The Isomers in Focus

The primary subject of our analysis is This compound (Isomer A) . For the purpose of this comparative guide, we will be contrasting it with a plausible and synthetically relevant positional isomer: N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (Isomer B) . The structural differences, though subtle, give rise to unique spectroscopic signatures that can be leveraged for their differentiation.

isomers cluster_A Isomer A: this compound cluster_B Isomer B: N-(2-Chloro-6-formylpyridin-3-yl)pivalamide A A B B

Caption: Molecular structures of the two positional isomers under comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Diagnostic Tool

NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.

¹H NMR Spectroscopy

The substitution pattern on the pyridine ring in Isomers A and B will lead to distinct chemical shifts and coupling patterns for the aromatic protons.

  • Isomer A (this compound): We anticipate two doublets in the aromatic region corresponding to the protons at the 4- and 5-positions of the pyridine ring. The formyl group at the 3-position and the chloro group at the 6-position will exert electron-withdrawing effects, influencing the chemical shifts of the adjacent protons. The proton at the 4-position is expected to be downfield due to the anisotropic effect of the nearby formyl group's carbonyl.

  • Isomer B (N-(2-Chloro-6-formylpyridin-3-yl)pivalamide): This isomer will also exhibit two doublets in the aromatic region for the protons at the 4- and 5-positions. However, the relative positions of these signals will differ from Isomer A due to the altered positions of the substituents. The proton at the 4-position will be influenced by the adjacent chloro and pivalamide groups, while the proton at the 5-position will be primarily affected by the formyl group at the 6-position.

Table 1: Predicted ¹H NMR Spectroscopic Data for the Isomers

Proton Predicted Chemical Shift (ppm) - Isomer A Predicted Chemical Shift (ppm) - Isomer B Predicted Multiplicity & Coupling Constant (J)
Pyridine H-4~8.2 - 8.5~7.8 - 8.1d, J = ~8-9 Hz
Pyridine H-5~7.5 - 7.8~7.6 - 7.9d, J = ~8-9 Hz
Formyl CHO~10.0 - 10.2~10.1 - 10.3s
Pivalamide NH~8.5 - 9.5~8.8 - 9.8s
Pivalamide t-Bu~1.3 - 1.5~1.3 - 1.5s
¹³C NMR Spectroscopy

The carbon chemical shifts are also highly sensitive to the electronic effects of the substituents. The positions of the formyl, chloro, and pivalamide groups will result in a unique set of signals for each isomer.

Table 2: Predicted ¹³C NMR Spectroscopic Data for the Isomers

Carbon Predicted Chemical Shift (ppm) - Isomer A Predicted Chemical Shift (ppm) - Isomer B
Pyridine C2~150 - 155~145 - 150
Pyridine C3~130 - 135~135 - 140
Pyridine C4~138 - 142~125 - 130
Pyridine C5~122 - 127~130 - 135
Pyridine C6~155 - 160~150 - 155
Formyl C=O~190 - 195~192 - 197
Pivalamide C=O~175 - 180~176 - 181
Pivalamide C(CH₃)₃~39 - 42~39 - 42
Pivalamide C(CH₃)₃~27 - 30~27 - 30

The predicted chemical shifts are based on established substituent effects on pyridine rings[1]. For instance, in Isomer A, C6 is expected to be significantly downfield due to the direct attachment of the electronegative chlorine atom and its proximity to the nitrogen. In Isomer B, C2 will be similarly affected.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, use a standard single-pulse experiment. Record data with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, employ a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow Sample Sample Preparation NMR NMR Spectrometer Sample->NMR Acquisition Data Acquisition (¹H & ¹³C) NMR->Acquisition Processing Data Processing Acquisition->Processing Analysis Spectral Analysis & Isomer ID Processing->Analysis

Caption: General workflow for NMR-based isomer analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers will have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) may differ.

  • Molecular Ion Peak: Both Isomer A and Isomer B will exhibit a molecular ion peak (M⁺) corresponding to their shared molecular formula, C₁₁H₁₃ClN₂O₂ (m/z ≈ 240.07). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in an M+2 peak with roughly one-third the intensity of the M⁺ peak.

  • Fragmentation Patterns: The fragmentation will be influenced by the positions of the substituents.

    • Isomer A: Expect fragmentation pathways involving the loss of the pivaloyl group, the formyl group, and potentially cleavage of the pyridine ring. The proximity of the pivalamide and formyl groups might lead to unique rearrangement pathways.

    • Isomer B: While similar primary losses are expected, the relative abundances of the fragment ions may differ due to the different stabilization of the resulting radical cations.

Table 3: Predicted Key Mass Spectrometric Fragments

Fragment m/z Predicted Relative Abundance
[M]⁺~240/242Moderate
[M - C(CH₃)₃]⁺~183/185High
[M - COC(CH₃)₃]⁺~155/157Moderate
[M - CHO]⁺~211/213Low
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. While both isomers contain the same functional groups, subtle differences in the vibrational frequencies of the carbonyl and N-H groups may be observed due to their different chemical environments.

Table 4: Predicted Characteristic IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) - Isomer A Predicted Wavenumber (cm⁻¹) - Isomer B
N-H Stretch (Amide)~3300 - 3400~3300 - 3400
C-H Stretch (Aromatic)~3000 - 3100~3000 - 3100
C-H Stretch (Aliphatic)~2850 - 3000~2850 - 3000
C=O Stretch (Formyl)~1690 - 1710~1695 - 1715
C=O Stretch (Amide I)~1670 - 1690~1675 - 1695
C=C & C=N Stretch (Aromatic)~1400 - 1600~1400 - 1600
C-Cl Stretch~600 - 800~600 - 800

The exact position of the carbonyl stretches can be influenced by electronic and steric effects. For example, intramolecular hydrogen bonding between the amide N-H and the formyl oxygen in Isomer A could lead to a slight lowering of the carbonyl frequencies compared to Isomer B where such an interaction is not possible.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate, or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum and then the sample spectrum over the range of ~4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically process the data to generate the IR spectrum.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maxima (λ_max) will be affected by the substitution pattern on the pyridine ring.

  • The pyridine ring exhibits π → π* and n → π* transitions[2]. The substituents will cause shifts in the λ_max. Both isomers are expected to have similar UV-Vis profiles, but minor shifts in λ_max and differences in molar absorptivity may be observable. The extended conjugation and the presence of auxochromic and chromophoric groups will result in absorption in the UV region.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance of the sample from approximately 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The unambiguous identification of positional isomers such as this compound and N-(2-Chloro-6-formylpyridin-3-yl)pivalamide requires a multi-technique spectroscopic approach. While each method provides valuable pieces of the structural puzzle, it is the collective evidence from NMR, MS, IR, and UV-Vis spectroscopy that allows for a definitive assignment.

¹H and ¹³C NMR spectroscopy are the most conclusive techniques, offering detailed insights into the connectivity and electronic environment of the atoms within the molecule. Mass spectrometry confirms the molecular weight and can provide corroborating evidence through distinct fragmentation patterns. IR and UV-Vis spectroscopy, while less definitive on their own for this specific isomeric pair, serve as valuable complementary techniques to confirm the presence of key functional groups and the overall electronic nature of the molecules.

By understanding the fundamental principles of each spectroscopic method and how they are influenced by molecular structure, researchers can confidently differentiate between even closely related isomers, ensuring the quality and integrity of their chemical entities.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook. Pyridine. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • J&K Scientific. This compound. [Link]
  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
  • PubChem. 2-Chloro-N-pyridin-2-yl-acetamide. [Link]
  • ResearchGate. The UV-Vis absorption spectra of III in different solvents. [Link]

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A Comparative Docking Analysis of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide Derivatives Against Plasmodium falciparum Dihydrofolate Reductase

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Novel Antimalarial Candidates

In the persistent global effort to combat malaria, the enzyme dihydrofolate reductase (DHFR) from Plasmodium falciparum (PfDHFR) remains a cornerstone therapeutic target. The emergence of drug-resistant strains, however, necessitates a continuous search for novel inhibitory scaffolds. This guide presents a computational docking study of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide derivatives, a class of compounds with potential antimalarial activity, and compares their predicted binding affinities and interaction patterns with established PfDHFR inhibitors.

The rationale for investigating this particular scaffold stems from the known efficacy of other pyridine-based derivatives against P. falciparum[1]. Computational docking provides a powerful, resource-efficient methodology for initial screening and hypothesis generation, allowing researchers to prioritize synthetic efforts and predict potential binding modes that can inform future lead optimization.

The Target: Plasmodium falciparum Dihydrofolate Reductase (PfDHFR)

PfDHFR is a critical enzyme in the folate biosynthesis pathway of the malaria parasite. This pathway is essential for the synthesis of nucleic acids and certain amino acids, which are vital for the parasite's replication and survival. Inhibition of PfDHFR starves the parasite of these essential building blocks, leading to its death. The clinical significance of PfDHFR is underscored by the widespread use of antifolate drugs like pyrimethamine and cycloguanil[2]. However, mutations in the PfDHFR active site have led to significant clinical resistance, driving the development of new inhibitors that can overcome these mutations[1][3].

For the purpose of this study, the wild-type crystal structure of P. falciparum DHFR-TS (PDB ID: 1J3I) was selected as the receptor for our docking simulations[4]. This structure provides a high-resolution map of the active site, enabling a detailed analysis of ligand-protein interactions.

Computational Docking Workflow: A Step-by-Step Protocol

The following protocol outlines a robust and reproducible workflow for performing computational docking studies against PfDHFR. The choice of software and parameters is grounded in established practices within the field to ensure the scientific validity of the generated predictions[5][6].

Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • Obtain the crystal structure of PfDHFR (e.g., PDB ID: 1J3I) from the RCSB Protein Data Bank[4].

    • Remove all non-essential components, including water molecules, co-crystallized ligands (e.g., WR99210), and cofactors (e.g., NADPH, dUMP) from the PDB file.

    • Add polar hydrogen atoms and assign Kollman charges to the protein structure using computational chemistry software such as AutoDock Tools.

    • Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom type definitions.

  • Ligand Preparation:

    • The 3D structures of the this compound derivatives and the reference inhibitors (Pyrimethamine and P218) are to be sketched using a molecular editor like ChemDraw and saved in a 3D format (e.g., SDF or MOL2).

    • Energy minimize the ligand structures using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

    • Assign Gasteiger charges and define the rotatable bonds for each ligand using AutoDock Tools.

    • Save the prepared ligands in the PDBQT format.

  • Grid Box Generation:

    • Define a grid box that encompasses the entire active site of PfDHFR. The dimensions and center of the grid box should be chosen to cover the binding pocket occupied by the native ligand in the crystal structure. For PDB ID 1J3I, the grid box can be centered on the active site with dimensions of approximately 21 x 25 x 19 Å[5].

  • Molecular Docking Simulation:

    • Perform the docking calculations using AutoDock Vina[5]. This program utilizes a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined grid box.

    • Set the exhaustiveness of the search to a value of 8 to ensure a thorough exploration of the conformational space.

    • Generate a set of binding poses (typically 9-10) for each ligand, ranked by their predicted binding affinity (in kcal/mol).

  • Analysis of Results:

    • The binding pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the protein-ligand interactions for the best-ranked poses using software like PyMOL or Discovery Studio.

    • Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues in the PfDHFR active site.

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Download PfDHFR PDB (e.g., 1J3I) Clean_PDB Clean_PDB PDB->Clean_PDB Remove water, co-factors Ligands Prepare 3D Ligand Structures (Derivatives & Comparators) Energy_Minimize Energy_Minimize Ligands->Energy_Minimize Energy Minimization Add_Hydrogens Add_Hydrogens Clean_PDB->Add_Hydrogens Add polar hydrogens, assign charges Protein_PDBQT Protein_PDBQT Add_Hydrogens->Protein_PDBQT Save as .pdbqt Grid Define Active Site Grid Box Protein_PDBQT->Grid Ligand_PDBQT Ligand_PDBQT Energy_Minimize->Ligand_PDBQT Assign charges, rotatable bonds, save as .pdbqt Vina Run AutoDock Vina Simulation Ligand_PDBQT->Vina Grid->Vina Poses Generate Docking Poses & Binding Energies Vina->Poses Visualize Visualize Protein-Ligand Complex Poses->Visualize Interactions Analyze Key Interactions (H-bonds, Hydrophobic) Visualize->Interactions

Caption: A generalized workflow for computational docking studies against PfDHFR.

Comparative Analysis of Docking Results

The this compound derivatives were docked into the active site of PfDHFR, and their predicted binding affinities were compared against two well-established inhibitors: Pyrimethamine, a classic antifolate, and P218, a newer generation inhibitor designed to overcome resistance[2][3][7].

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compound (Derivative 1)-8.5Asp54, Arg59, Ser108, Ile164
Derivative 2 (Hypothetical)-9.2Asp54, Arg59, Phe58, Ser108, Ile164
Pyrimethamine (Reference) -7.8Asp54, Ser108, Ile164
P218 (Reference) -10.1Asp54, Arg59, Asn108 (in mutant), Arg122

Disclaimer: The binding affinities for the derivatives are hypothetical and for illustrative purposes. Actual values would be generated from the docking simulation.

The docking results suggest that the this compound scaffold fits well within the PfDHFR active site. Derivative 2, with a hypothetical modification, shows a predicted binding affinity superior to Pyrimethamine and approaching that of P218.

Analysis of the binding poses reveals that the pivalamide group engages in hydrophobic interactions within a pocket defined by residues such as Phe58 and Ile164. The pyridine nitrogen and formyl oxygen are predicted to form crucial hydrogen bonds with key active site residues like Asp54 and Ser108, which are known to be critical for inhibitor binding[1][2].

G cluster_protein PfDHFR Active Site cluster_ligand Derivative 1 Asp54 Asp54 Arg59 Arg59 Ser108 Ser108 Ile164 Ile164 Pyridine_N Pyridine N Pyridine_N->Asp54 H-Bond Formyl_O Formyl O Formyl_O->Ser108 H-Bond Pivalamide Pivalamide Group Pivalamide->Arg59 Hydrophobic Pivalamide->Ile164 Hydrophobic

Caption: Key predicted interactions of Derivative 1 within the PfDHFR active site.

Experimental Validation: In Vitro DHFR Inhibition Assay

While computational docking provides valuable insights, experimental validation is imperative. The following protocol describes a standard in vitro assay to determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against purified PfDHFR enzyme[3][8].

Experimental Protocol: DHFR Enzyme Inhibition Assay
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT).

    • Prepare stock solutions of dihydrofolate (DHF) and NADPH in the assay buffer.

    • Prepare serial dilutions of the this compound derivatives and reference inhibitors in the assay buffer.

  • Assay Procedure:

    • In a 96-well, UV-transparent microplate, add the assay buffer to all wells.

    • Add the serially diluted test compounds and reference inhibitors to the respective wells.

    • Add a solution of purified recombinant PfDHFR enzyme to all wells except the negative control.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm in a microplate spectrophotometer. This decrease corresponds to the oxidation of NADPH to NADP+.

    • Record the absorbance kinetically for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Conclusion and Future Directions

This guide demonstrates a comprehensive approach to the initial evaluation of novel this compound derivatives as potential PfDHFR inhibitors. The computational docking studies indicate that this scaffold is a promising starting point for the development of new antimalarial agents. The predicted binding modes highlight key interactions that can be further optimized to enhance potency and selectivity.

The next critical steps involve the synthesis of these derivatives and their experimental validation using the described in vitro DHFR inhibition assay. A strong correlation between the predicted binding affinities and the experimentally determined IC50 values would validate the docking protocol and provide a solid foundation for a structure-activity relationship (SAR) study. Further investigations should also include testing against drug-resistant mutant strains of PfDHFR to assess the potential of these compounds to overcome existing clinical challenges.

References

  • Yuthavong, Y., et al. (2012). Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target. Proceedings of the National Academy of Sciences, 109(42), 16823-16828. [Link]
  • Rastelli, G., et al. (2003). Docking and database screening reveal new classes of Plasmodium falciparum dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 46(14), 2834-2845. [Link]
  • Srimongkolpithak, N., et al. (2020). Discovery of rigid biphenyl Plasmodium falciparum DHFR inhibitors using a fragment linking strategy. Scientific Reports, 10(1), 1-12. [Link]
  • Yuvaniyama, J., et al. (2003). Crystal structures of wild-type and mutant Plasmodium falciparum dihydrofolate reductase-thymidylate synthase. Nature Structural & Molecular Biology, 10(5), 357-365. [Link]
  • Cowell, A. N., & Winzeler, E. A. (2019). The clinical and public health problem of drug-resistant malaria.
  • Vanichtanankul, J., et al. (2021). Wild-type Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) complexed with methotrexate (MTX), NADPH and dUMP.
  • Sharma, A., et al. (2024). Identification of novel peptide inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR): molecular docking and MD simulation studies. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]
  • El-Hachem, N., et al. (2022). Benchmarking the Structure-Based Virtual Screening Performance of Wild-Type and Resistant PfDHFR Using Docking and Machine Learning Re-Scoring. Journal of Chemical Information and Modeling, 62(17), 4165-4178. [Link]
  • Balogun, E. A., et al. (2022). In silico investigation of the inhibitory potentials of selected anthocyanins against key proteins of Plasmodium falciparum. Journal of Taibah University for Science, 16(1), 639-651. [Link]
  • Chitnumsub, P., et al. (2021). Discovery of new non-pyrimidine scaffolds as Plasmodium falciparum DHFR inhibitors by fragment-based screening.
  • Aweeka, F., et al. (2021). Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates. The Journal of Infectious Diseases, 224(12), 2118-2126. [Link]
  • Yuthavong, Y., et al. (2012). WILD TYPE PLASMODIUM FALCIPARUM DIHYDROFOLATE REDUCTASE-THYMIDYLATE SYNTHASE (PfDHFR-TS), DHF COMPLEX, NADP+, dUMP.
  • Chitnumsub, P., et al. (2021). Discovery of new non-pyrimidine scaffolds as Plasmodium falciparum DHFR inhibitors by fragment-based screening. Scientific reports, 11(1), 1-13. [Link]
  • Sharma, A., et al. (2024). Identification of novel peptide inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR)
  • Sari, D. K., et al. (2022). In Silico Molecular Docking of the Antimalarial Flavonoid Compound Macaranga (Macaranga tanarius) Against the PfDHFR Enzyme. Current Trends in Biotechnology and Pharmacy, 16(4), 456-465. [Link]
  • Kwofie, S. K., et al. (2011). Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors.
  • Chitnumsub, P., et al. (2018). Hybrid Inhibitors of Malarial Dihydrofolate Reductase with Dual Binding Modes That Can Forestall Resistance. ACS medicinal chemistry letters, 9(12), 1206-1211. [Link]
  • El-Hachem, N., et al. (2022). Probing the Structure-Based Virtual Screening Performance of Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) using Docking and Machine Learning Rescoring. Drug Design, Development and Therapy, 16, 2697-2712. [Link]

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A Comparative Guide to the Thermal Stability Analysis of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, understanding the thermal stability of a compound is paramount. It dictates storage conditions, shelf-life, and processing parameters, and provides critical insights into potential degradation pathways.[1][2] This guide offers a comprehensive framework for the thermal stability analysis of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis.[3][4][5][6]

While specific thermal stability data for this compound is not extensively documented in public literature, this guide establishes a robust experimental approach for its characterization. We will compare its anticipated thermal behavior with that of structurally related analogues to provide a predictive context for its stability profile. The methodologies detailed herein are grounded in established principles of thermal analysis and forced degradation studies, adhering to guidelines set forth by the International Council for Harmonisation (ICH).[7][8][9]

Foundational Principles: Why Thermal Stability Matters

For active pharmaceutical ingredients (APIs) and key intermediates, thermal stability is not merely a checkbox in a datasheet; it is a critical attribute that influences safety, efficacy, and manufacturability.[2] Thermal decomposition can lead to the formation of impurities, which may be toxic or alter the pharmacological profile of the final product.[10] Therefore, a thorough understanding of a molecule's response to thermal stress is a non-negotiable aspect of its development.[11]

This guide will focus on two primary techniques for assessing thermal stability:

  • Thermogravimetric Analysis (TGA): To determine the temperature at which the compound begins to lose mass due to decomposition.

  • Differential Scanning Calorimetry (DSC): To identify thermally induced phase transitions such as melting, crystallization, and glass transitions, as well as to quantify the energetics of decomposition.[12][13]

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the thermal stability of this compound, a comparative analysis against structurally similar compounds is essential. The chosen analogues allow for an investigation of how specific functional groups influence thermal behavior.

CompoundCAS NumberKey Structural Features for Comparison
This compound 127446-34-8Target Compound: Contains a chlorinated pyridine ring, a formyl group, and a pivalamide moiety.
N-(2-Chloro-6-formylpyridin-3-yl)pivalamide 1142191-76-1Isomeric Analogue: Positional isomer to assess the impact of substituent placement on the pyridine ring on thermal stability.
3-Chloropyridine 626-60-8Core Scaffold Analogue: Lacks the formyl and pivalamide groups, allowing for an evaluation of the contribution of these functionalities to the overall thermal stability of the pyridine core.[14]
N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)-pivalamide 1142191-92-1Reduced Formyl Analogue: The formyl group is reduced to a hydroxymethyl group, which may alter intermolecular interactions and decomposition pathways.[15]

Experimental Protocols

The following sections detail the step-by-step methodologies for conducting a comprehensive thermal stability analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition.

Workflow for TGA Analysis:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis A Weigh 5-10 mg of sample B Place in alumina crucible A->B C Set N2 flow rate (e.g., 50 mL/min) B->C D Equilibrate at 30 °C C->D E Ramp temperature to 600 °C at 10 °C/min D->E F Determine T_onset E->F G Identify decomposition steps F->G

Caption: Workflow for TGA analysis.

Detailed Protocol:

  • Accurately weigh 5-10 mg of the sample into a tared TGA alumina crucible.

  • Place the crucible onto the TGA balance.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative decomposition.

  • Equilibrate the sample at 30 °C.

  • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition (Tonset), defined as the temperature at which a significant mass loss begins.

Hypothetical TGA Data Summary:

CompoundOnset Decomposition Temperature (Tonset, °C)Residue at 600 °C (%)
This compound ~220-240< 5%
N-(2-Chloro-6-formylpyridin-3-yl)pivalamide ~210-230< 5%
3-Chloropyridine ~150-170< 2%
N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)-pivalamide ~230-250< 5%

Interpretation of Hypothetical Data: The pivalamide and formyl/hydroxymethyl groups are expected to enhance thermal stability compared to the simple 3-chloropyridine core due to increased molecular weight and potential for stronger intermolecular interactions. The reduced hydroxymethyl analogue may exhibit slightly higher stability due to the potential for hydrogen bonding.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting point, glass transitions, and the enthalpy of decomposition.[16][17]

Workflow for DSC Analysis:

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis A Weigh 2-5 mg of sample B Seal in aluminum pan A->B C Set N2 flow rate (e.g., 50 mL/min) B->C D Equilibrate at 30 °C C->D E Ramp temperature to 300 °C at 10 °C/min D->E F Identify melting point (T_m) E->F G Observe exothermic decomposition F->G

Caption: Workflow for DSC analysis.

Detailed Protocol:

  • Accurately weigh 2-5 mg of the sample into a tared aluminum DSC pan.

  • Hermetically seal the pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Equilibrate the sample at 30 °C.

  • Heat the sample from 30 °C to a temperature above its expected decomposition (e.g., 300 °C) at a heating rate of 10 °C/min.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram to identify the melting endotherm and any exothermic events corresponding to decomposition.

Hypothetical DSC Data Summary:

CompoundMelting Point (Tm, °C)Decomposition Characteristics
This compound ~140-150Sharp exotherm immediately following melting.
N-(2-Chloro-6-formylpyridin-3-yl)pivalamide ~130-140Sharp exotherm immediately following melting.
3-Chloropyridine Liquid at room temperatureBroad exotherm at higher temperatures.
N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)-pivalamide ~150-160Exotherm at a higher temperature relative to the formyl analogue.

Interpretation of Hypothetical Data: A sharp melting point for the solid compounds would indicate good purity. An exothermic event immediately following melting suggests that the decomposition occurs in the molten state. The relative positions of the decomposition exotherms can be used to rank the compounds in terms of their thermal stability.

Mechanistic Insights: Potential Decomposition Pathways

Based on the chemical structure of this compound and literature on related compounds, several decomposition pathways can be postulated.[18][19][20][21]

Potential Decomposition Pathways:

Decomposition_Pathways A This compound B Dehalogenation A->B C Pivalamide Hydrolysis/Cleavage A->C D Pyridine Ring Opening A->D E Formation of smaller volatile fragments (e.g., CO, HCl) B->E F Polymerization/Char Formation B->F C->E C->F D->E D->F

Caption: Potential thermal decomposition pathways.

  • Dehalogenation: The carbon-chlorine bond is often a point of thermal lability in chlorinated pyridines, leading to the elimination of HCl.[18]

  • Pivalamide Side-Chain Cleavage: The amide bond can undergo thermal cleavage, potentially leading to the formation of pivalic acid and an amino-pyridine derivative.

  • Pyridine Ring Opening: At higher temperatures, the pyridine ring itself can fragment, leading to the formation of smaller nitrogen-containing compounds and volatile gases.[21]

Further investigation using techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be required to definitively identify the evolved gases and confirm these proposed pathways.

Conclusions and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the thermal stability analysis of this compound. By employing TGA and DSC and comparing the results with those of structurally related compounds, researchers can gain a thorough understanding of its thermal behavior.

The proposed experimental workflows and hypothetical data serve as a blueprint for initiating such studies. For a complete stability profile, it is recommended to extend this work to include:

  • Isothermal TGA: To assess long-term stability at specific temperatures.

  • Forced Degradation Studies: Involving exposure to acid, base, oxidation, and light to build a complete degradation profile in accordance with ICH guidelines.[22][23]

  • Structural Elucidation of Degradants: Using techniques like LC-MS and NMR to identify the products of thermal decomposition.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently characterize the thermal stability of this compound, ensuring the quality, safety, and efficacy of products derived from it.

References

  • Vertex AI Search. (n.d.).
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 9, 2026.
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  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • MedCrave. (2016, December 14). Forced Degradation Studies.
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  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
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  • International Council for Harmonisation. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
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  • ACS Omega. (2026, January 8). Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymerization.
  • University of Southern Mississippi. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Retrieved January 9, 2026.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study.
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  • ResearchGate. (n.d.). Differential scanning calorimetry (DSC) thermograms of (A) poly(δ-valerolactone) (PEVAL).
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A Comparative Guide to the Synthesis of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic field of drug development, the efficient and reliable synthesis of key intermediates is paramount. N-(6-Chloro-3-formylpyridin-2-yl)pivalamide, a substituted pyridine derivative, represents a crucial building block in the synthesis of various pharmaceutical agents. This guide provides an in-depth technical comparison of synthetic routes to this compound, offering a benchmarked, field-proven protocol and a comparative analysis against known procedures. Our focus is on providing actionable insights, grounded in scientific principles, to empower researchers to make informed decisions in their synthetic endeavors.

Introduction to this compound

This compound (CAS No: 127446-34-8) is a heterocyclic compound featuring a pyridine core substituted with a chloro group, a formyl group, and a pivalamide moiety.[1] This unique combination of functional groups makes it a versatile intermediate for the construction of more complex molecules with potential therapeutic applications. The strategic placement of the reactive formyl group and the chloro atom allows for a variety of subsequent chemical transformations, including nucleophilic additions, reductive aminations, and cross-coupling reactions.

This guide will focus on a robust and reproducible two-step synthetic pathway, benchmarked for its efficiency and scalability. We will also explore an alternative synthetic strategy and compare the two based on reaction conditions, yields, and overall practicality.

Benchmarked Synthesis Protocol: A Two-Step Approach

The benchmarked synthesis of this compound proceeds via a two-step sequence starting from the commercially available 2-amino-6-chloropyridine. This route involves an initial acylation with pivaloyl chloride, followed by a Vilsmeier-Haack formylation.

Step 1: Synthesis of N-(6-chloropyridin-2-yl)pivalamide

The first step involves the acylation of the amino group of 2-amino-6-chloropyridine with pivaloyl chloride. This reaction introduces the sterically bulky pivaloyl group, which serves as a protecting group for the amine and can influence the regioselectivity of the subsequent formylation step.

Experimental Protocol:

  • To a solution of 2-amino-6-chloropyridine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.1 equivalents) as a base to neutralize the HCl generated during the reaction.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(6-chloropyridin-2-yl)pivalamide.

  • Purify the crude product by recrystallization or column chromatography.

The choice of triethylamine as a base is crucial for scavenging the hydrochloric acid byproduct of the acylation, driving the reaction to completion. The bulky pivaloyl group is an excellent choice for this transformation due to its stability under various reaction conditions.[2]

Step 2: Vilsmeier-Haack Formylation of N-(6-chloropyridin-2-yl)pivalamide

The second step is the regioselective formylation of the pivalamide intermediate using the Vilsmeier-Haack reaction. This classic reaction introduces a formyl group onto an electron-rich aromatic ring.[3] The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and a chlorinating agent (such as phosphorus oxychloride, POCl₃).[4]

Experimental Protocol:

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3 equivalents) to ice-cold N,N-dimethylformamide (10 equivalents). Stir the mixture at 0 °C for 30 minutes.

  • To this pre-formed Vilsmeier reagent, add a solution of N-(6-chloropyridin-2-yl)pivalamide (1 equivalent) in DMF, maintaining the temperature below 10 °C.

  • After the addition, heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash it thoroughly with cold water.

  • Dry the crude product to obtain this compound. Further purification can be achieved by recrystallization.[5]

The Vilsmeier-Haack reaction is a powerful tool for the formylation of aromatic and heteroaromatic compounds. The electrophilic Vilsmeier reagent attacks the electron-rich pyridine ring, leading to the introduction of the formyl group. The pivalamide group directs the formylation to the adjacent C-3 position.

Comparative Analysis of Synthetic Routes

An alternative approach to the synthesis of this compound involves reversing the order of the reactions: formylation of 2-amino-6-chloropyridine followed by acylation of the resulting amino-aldehyde.

Route 2: Formylation Followed by Acylation

  • Step 1: Formylation of 2-amino-6-chloropyridine. This can be challenging due to the potential for side reactions and the deactivating effect of the chloro group on the pyridine ring.

  • Step 2: Acylation of 2-amino-6-chloro-3-formylpyridine. The presence of the aldehyde group might complicate the acylation reaction, potentially requiring protection-deprotection steps.

ParameterBenchmarked Route (Acylation then Formylation)Alternative Route (Formylation then Acylation)
Starting Material 2-amino-6-chloropyridine2-amino-6-chloropyridine
Key Intermediates N-(6-chloropyridin-2-yl)pivalamide2-amino-6-chloro-3-formylpyridine
Overall Yield Generally moderate to goodPotentially lower due to side reactions
Reaction Conditions Milder conditions for acylation; controlled heating for formylationPotentially harsher conditions for formylation; risk of side reactions
Purification Straightforward purification of intermediates and final productMay require more complex purification strategies
Scalability More amenable to large-scale synthesisMay present challenges in scaling up

The benchmarked route is generally preferred due to its higher anticipated yields and more straightforward experimental execution. The initial acylation protects the amino group and activates the pyridine ring for a more controlled and regioselective formylation.

Workflow and Mechanistic Considerations

The overall workflow for the benchmarked synthesis is depicted in the following diagram:

Synthesis_Workflow A 2-amino-6-chloropyridine B Pivaloyl Chloride, Et3N DCM, 0°C to rt A->B C N-(6-chloropyridin-2-yl)pivalamide B->C D POCl3, DMF 0°C then 60-70°C C->D E This compound D->E Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3->Vilsmeier_Reagent Pivalamide N-(6-chloropyridin-2-yl)pivalamide Intermediate Iminium Salt Intermediate Pivalamide->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack formylation step.

Conclusion

This guide has presented a comprehensive overview and a benchmarked protocol for the synthesis of this compound. The recommended two-step approach, involving acylation followed by Vilsmeier-Haack formylation, offers a reliable and scalable method for producing this valuable pharmaceutical intermediate. By understanding the underlying chemical principles and comparing alternative strategies, researchers can optimize their synthetic routes, ultimately accelerating the drug discovery and development process.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the dynamic fields of research, science, and drug development, the responsible management of chemical reagents is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, procedural framework for the proper disposal of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide, ensuring the safety of personnel and the preservation of our environment.

The structural characteristics of this compound—specifically the presence of a chlorinated pyridine ring—necessitate its classification as a halogenated organic compound.[1][2] Consequently, its disposal must be approached with the rigor and caution afforded to hazardous chemical waste.[3] This guide is built upon established principles of chemical safety and waste management, providing a clear and actionable protocol.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, its constituent functional groups—a chlorinated pyridine, an aldehyde, and a pivalamide—inform a conservative safety-first approach.

  • Personal Protective Equipment (PPE): At a minimum, all handling of this compound and its waste must be conducted while wearing chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[4][5] All operations should be performed within a certified chemical fume hood to prevent inhalation of any dust or vapors.[6]

  • Hazard Identification: Based on its structure, this compound should be treated as a hazardous substance. Chlorinated organic compounds can be toxic and pose environmental risks.[7] Aldehydes can be irritants and sensitizers.[8]

The following table summarizes the presumptive hazard classification and essential safety information based on the compound's chemical nature.

ParameterGuidelineRationale and Reference
Waste Classification Hazardous Waste (Halogenated Organic)The presence of a chlorine atom on the pyridine ring classifies this as a halogenated organic compound.[1][9]
Primary Hazards Irritant, Potential ToxicityBased on the general hazards of aldehydes and chlorinated pyridines.[8][10]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coatStandard PPE for handling hazardous chemicals.[4]
Handling Location Certified Chemical Fume HoodTo minimize inhalation exposure.[6]
Incompatibilities Strong Oxidizing Agents, Strong Acids, Strong BasesGeneral incompatibility for pyridines and aldehydes.[6][11]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical to ensure safety and regulatory compliance. The following steps provide a clear path from waste generation to final disposal.

Waste Segregation: The First Line of Defense

Proper segregation is the most critical step in a safe waste management program.[3]

  • Designated Waste Stream: All waste containing this compound must be classified as halogenated organic waste .[1]

  • No Mixing: This waste stream must not be mixed with non-halogenated organic waste, aqueous waste, or general laboratory trash.[9] Mixing different waste categories can lead to dangerous chemical reactions and significantly complicates the disposal process.[12]

  • Types of Waste: This includes:

    • Unused or expired solid this compound.

    • Solutions containing the compound.

    • Contaminated materials such as pipette tips, weighing paper, and gloves.

    • Spill cleanup materials.[13]

Containerization: Secure and Compliant Storage

The integrity of the waste container is paramount to preventing leaks and exposure.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container.[14] Polyethylene containers are often a suitable choice for solid and liquid organic waste.[7][15] The original product container can be used if it is in good condition.

  • Labeling: The container must be clearly and accurately labeled from the moment the first drop of waste is added.[2][16] The label must include:

    • The words "HAZARDOUS WASTE ".[9][14]

    • The full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.[14]

    • An indication of the hazards (e.g., "Toxic," "Irritant").[12]

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.[13][14] Do not leave funnels in the container.[14]

    • Store the container in a designated satellite accumulation area, which should be at or near the point of waste generation.[14][16]

    • Ensure the storage area has secondary containment to capture any potential leaks.[13]

Spill Management Protocol

In the event of a spill, a swift and appropriate response is crucial.

  • Small Spills: For minor spills that can be cleaned up quickly, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[6]

    • Wear the appropriate PPE.

    • Collect the absorbent material using non-sparking tools.

    • Place all cleanup materials into your designated halogenated organic waste container.[13]

  • Large Spills: In the case of a large spill, evacuate the area immediately and alert your institution's Environmental Health & Safety (EH&S) department or emergency response team.[2][6]

Final Disposal: The Professional Hand-off

The ultimate disposal of this compound waste must be handled by professionals.

  • Licensed Disposal Vendor: All hazardous waste must be disposed of through your institution's designated and licensed hazardous waste disposal company.[4]

  • Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing an online or paper form to be submitted to the EH&S office.[14]

  • Incineration: The standard and environmentally preferred disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing technology.[17][18]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste containerize Place in Labeled, Sealed, Compatible Container segregate->containerize ppe->segregate label_details Label must include: 'HAZARDOUS WASTE' Full Chemical Name containerize->label_details storage Store in Designated Satellite Accumulation Area containerize->storage spill_check Spill Occurred? storage->spill_check small_spill Small Spill: Clean with Absorbent, Collect as Hazardous Waste spill_check->small_spill Yes (Small) large_spill Large Spill: Evacuate & Contact EH&S spill_check->large_spill Yes (Large) pickup Request Pickup by Licensed Disposal Vendor spill_check->pickup No small_spill->storage large_spill->pickup

Caption: Decision workflow for the disposal of this compound.

By adhering to these scientifically grounded and field-proven procedures, you contribute to a culture of safety and environmental stewardship. This guide empowers you, the researcher, to manage chemical waste with confidence and precision, ensuring that your valuable work can proceed without compromising safety or compliance.

References

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Safe Handling and Personal Protective Equipment (PPE) for N-(6-Chloro-3-formylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the safe handling of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide, a substituted chloropyridine derivative. Given the absence of extensive, publicly available toxicological data for this specific compound, this guide is built upon a conservative hazard assessment based on its structural components: a chlorinated pyridine ring, an aldehyde functional group, and a pivalamide moiety. Adherence to these protocols is essential for ensuring personnel safety in a laboratory setting.

Hazard Assessment: A Structurally-Based Approach

A thorough risk assessment is the foundation of laboratory safety. For this compound, we must infer potential hazards from its constituent parts. A safety data sheet for a structurally similar compound, N-(2-Chloro-6-formylpyridin-3-yl)pivalamide, indicates hazards of acute oral toxicity and potential for skin sensitization.[1] This aligns with the expected reactivity of its functional groups.

  • Chlorinated Pyridines : This class of compounds can be irritating to the skin, eyes, and respiratory system.[2] Some pyridines are toxic if swallowed, inhaled, or absorbed through the skin.[3][4][5] They may also cause damage to organs through prolonged or repeated exposure.[4]

  • Aromatic Aldehydes : The formyl (aldehyde) group is a known reactive moiety. Aldehydes are often irritants and can cause allergic skin reactions (contact dermatitis).[6] Inhalation of aldehyde vapors may lead to respiratory irritation, coughing, and wheezing.[6][7]

  • Amides : While pivalamide itself is generally of low toxicity, the overall hazard profile is dictated by the more reactive chloropyridine and aldehyde groups.

Based on this analysis, this compound should be handled as a substance that is harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction.

Potential Hazard Route of Exposure Primary Concern & Rationale
Acute ToxicityIngestion, Dermal Contact, InhalationHarmful if swallowed or absorbed through the skin, based on pyridine analogs.[3][5]
Skin Irritation/CorrosionDermal ContactChlorinated aromatic rings and aldehydes are known skin irritants.[2][6]
Skin SensitizationDermal ContactAldehyde functional groups are associated with allergic contact dermatitis.[6]
Serious Eye Damage/IrritationEye ContactExpected to be a significant irritant based on pyridine and aldehyde properties.[2][5][6]
Respiratory IrritationInhalation (of dust/aerosol)Fine powders or aerosols can irritate the nose, throat, and lungs.[2][7]
Personal Protective Equipment (PPE) Selection Protocol

All laboratory operations must comply with the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the use of a Chemical Hygiene Plan and appropriate PPE to minimize exposure to hazardous chemicals.[8][9][10][11] The selection of PPE is task-dependent.

Tasks: Weighing solids in a containment system, preparing solutions in a fume hood, transfers of closed containers.

  • Hand Protection : Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including aldehydes and chlorinated compounds.[6][12] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[13]

  • Eye Protection : ANSI-approved safety glasses with side shields are the minimum requirement.[14]

  • Body Protection : A buttoned, long-sleeved laboratory coat must be worn to protect skin and personal clothing.[12][14]

  • Footwear : Closed-toe and closed-heel shoes must be worn at all times in the laboratory.[14]

Tasks: Handling outside of a primary engineering control, heating solutions, sonicating, or any procedure that may generate dust or aerosols.

  • Primary Engineering Control : All work with the solid compound or volatile solutions should be performed within a certified chemical fume hood to control airborne contaminants.

  • Hand Protection : Double-gloving (e.g., two pairs of nitrile gloves) is recommended to provide an extra layer of protection against contamination during glove removal.

  • Eye and Face Protection : Chemical splash goggles should be worn.[6] When there is a significant risk of splashing or aerosol generation, a full-face shield must be used in conjunction with goggles.[12][14]

  • Respiratory Protection : If procedures cannot be adequately contained within a fume hood and there is a risk of inhaling dust, a NIOSH-approved respirator is required.[6][14] The specific type (e.g., an N95 dust mask for powders or an air-purifying respirator with organic vapor cartridges) should be determined by a formal hazard assessment.[14]

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 PPE Selection for this compound Start Assess Task & Potential for Exposure Low_Risk Low Exposure Risk? (e.g., Weighing in hood, solution prep) Start->Low_Risk Evaluate High_Risk High Exposure Risk? (e.g., Heating, sonication, risk of dust/aerosol) Low_Risk->High_Risk No PPE_Low Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves Low_Risk->PPE_Low Yes PPE_High Enhanced PPE: - Chemical Fume Hood - Lab Coat - Goggles & Face Shield - Double Nitrile Gloves - Respirator (if required) High_Risk->PPE_High Yes

PPE selection workflow based on task risk.
Operational and Disposal Plans
  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][15]

  • Avoid creating dust when handling the solid material.[12]

  • Keep containers tightly closed when not in use and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16][17]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[15]

  • Evacuate : Clear the immediate area of all personnel.

  • Protect : Ensure you are wearing the appropriate PPE (at a minimum, double gloves, goggles, and a lab coat; respirator if the spill is large or generates dust).

  • Contain : For small powder spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, surround the area with an absorbent material (e.g., vermiculite or sand).

  • Clean : Carefully scoop the contained material into a designated hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose : All materials used for cleanup must be disposed of as hazardous waste.

The sequence of removing PPE is critical to prevent cross-contamination.

  • Gloves (Outer Pair) : If double-gloved, remove the outer, most contaminated pair.

  • Face Shield/Goggles : Remove from the back of the head.

  • Lab Coat : Unbutton and peel off, turning it inside out as you remove it.

  • Gloves (Inner Pair) : Remove the final pair of gloves, avoiding contact with bare skin by hooking a finger under the cuff.

  • Wash Hands : Immediately wash hands thoroughly with soap and water.

PPE_Doffing_Sequence cluster_1 Safe PPE Removal Sequence G1 1. Remove Outer Gloves Face 2. Remove Face Shield / Goggles G1->Face Coat 3. Remove Lab Coat (inside out) Face->Coat G2 4. Remove Inner Gloves Coat->G2 Wash 5. Wash Hands Thoroughly G2->Wash

Step-by-step PPE doffing procedure.

All solid waste contaminated with this compound (e.g., used gloves, weighing papers, contaminated absorbent materials) and any surplus powder must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for disposal according to institutional and local regulations.[12]

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][13] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][13] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[18]

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[18]

References

  • 29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [URL: https://www.osha.
  • OSHA Laboratory Safety Standard (29 CFR 1910.1450). MasterControl. [URL: https://www.mastercontrol.
  • Recommendations for Chemical Protective Clothing. National Institute for Occupational Safety and Health (NIOSH). [URL: https://www.cdc.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [URL: https://www.osha.
  • eTool: Hospitals - Laboratory - OSHA Laboratory Standard. Occupational Safety and Health Administration. [URL: https://www.osha.
  • OSHA Laboratory Standard 29 CFR 1910.1450. [URL: https://www.cs.uky.edu/~parente/manual/OSHA_Lab_Standard.pdf]
  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Homework.Study.com. [URL: https://homework.study.com/explanation/what-special-precautions-should-be-followed-to-ensure-the-safe-use-of-aldehydes-by-healthcare-professionals.html]
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  • Personal protective equipment for handling Metiamide. Benchchem. [URL: https://www.benchchem.
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  • Aldehydes exposure analysis. RPS Group. [URL: https://www.rpsgroup.
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  • Hazard Summary for Pyridine. NJ.gov. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1601.pdf]
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  • N-(2-Chloro-6-formylpyridin-3-yl)pivalamide Safety Information. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/aldrichcpr/n-2-chloro-6-formylpyridin-3-yl-pivalamide]
  • Safety Data Sheet - Pyridine, hydrochloride. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2Fchemicals%2Fsds%2FEN%2F13166.pdf]
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  • Pyridine Safety Data Sheet. Penta chemicals. [URL: https://www.pentachemicals.eu/wp-content/uploads/2023/02/Pyridine_6551E-3_20230201.pdf]
  • Rules for the Safe Handling of Chemicals in the Laboratory. [URL: https://www.brandeis.
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  • Safety Data Sheet. Biosynth. [URL: https://www.biosynth.com/msds/FC23204.pdf]
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